Uracil
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Hamigera avellanea, Paraphaeosphaeria minitans, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four nucleotide bases in the nucleic acid RNA.
See also: Thymine (narrower); Cytosine (related).
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Record name | uracil | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uracil | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4021424 | |
| Record name | Uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Uracil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
| Record name | Uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pyrimidinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil-5-d | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Thymine Dichotomy: A Technical Guide to the Roles of Uracil and Thymine in DNA and RNA for Therapeutic Development
Abstract
The subtle yet profound difference between uracil and thymine, two pyrimidine nucleobases, underpins the fundamental stability and fidelity of genetic information. While RNA utilizes the more energetically frugal this compound, DNA has evolved to incorporate thymine, a decision with far-reaching implications for genome integrity. This in-depth technical guide provides a comprehensive exploration of the structural, functional, and evolutionary distinctions between this compound and thymine. We delve into the biochemical pathways governing their synthesis and incorporation into nucleic acids, with a particular focus on the mutagenic consequences of this compound's presence in DNA via cytosine deamination. This guide offers researchers, scientists, and drug development professionals a detailed examination of the cellular mechanisms that counteract this threat, primarily the base excision repair (BER) pathway initiated by this compound-DNA glycosylase (UDG). Furthermore, we provide detailed, field-proven protocols for key experimental techniques to study these processes and explore the therapeutic potential of targeting these pathways for the development of novel anticancer agents.
The Fundamental Distinction: Structure and Energetics
This compound and thymine are both pyrimidine bases that form two hydrogen bonds with adenine.[1][2] The critical distinguishing feature is the presence of a methyl group at the fifth carbon (C5) of thymine's pyrimidine ring, a feature absent in this compound.[1] This seemingly minor addition has significant energetic and functional consequences.
The synthesis of thymine is an energetically more demanding process than that of this compound.[3][4] The de novo synthesis of pyrimidines leads to the formation of uridine monophosphate (UMP), which can then be phosphorylated to uridine triphosphate (UTP) for RNA synthesis or converted to deoxyuridine monophosphate (dUMP).[5][6] The synthesis of thymidylate (dTMP) from dUMP requires the addition of a methyl group, a reaction catalyzed by thymidylate synthase. This methylation step requires a significant energy input from the cell.[3]
Table 1: Key Differences Between this compound and Thymine
| Feature | This compound (U) | Thymine (T) |
| Chemical Structure | Pyrimidine base | 5-methylthis compound |
| Nucleic Acid | Primarily in RNA | Primarily in DNA |
| Pairing Partner | Adenine (A) | Adenine (A) |
| Energetic Cost | Less expensive to synthesize | More expensive to synthesize[3][4] |
| Stability | More susceptible to photochemical mutation | More resistant to photochemical mutation[7][8] |
The Evolutionary Rationale: Why DNA Prefers Thymine
The preference for thymine in DNA is a direct consequence of the need for long-term genetic stability.[7][8] This evolutionary choice is primarily driven by the inherent instability of cytosine, which can spontaneously deaminate to form this compound.[9][10]
The Threat of Cytosine Deamination
Cytosine can undergo spontaneous hydrolytic deamination, a chemical reaction that converts it into this compound.[9][10] This event occurs at a significant rate in cells, estimated to be around 100 times per cell per day.[8] If this this compound is not repaired, it will pair with adenine during the next round of DNA replication, leading to a C:G to T:A transition mutation.[10][11] This represents a significant threat to the integrity of the genetic code.
Caption: The sequential steps of the Base Excision Repair (BER) pathway for this compound removal.
Experimental Methodologies: A Practical Guide
The study of this compound in DNA and the BER pathway is crucial for understanding genome instability and for the development of targeted therapies. Here, we provide detailed protocols for key experimental techniques.
Detection of this compound in DNA: The Comet Assay
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks, which can be adapted to detect this compound in DNA by incorporating UDG treatment.
Protocol: Alkaline Comet Assay with UDG Treatment
-
Cell Preparation:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100) for 1 hour at 4°C.
-
-
UDG Treatment:
-
Wash the slides three times for 5 minutes each with ice-cold UDG buffer (e.g., NEB UDG buffer).
-
Incubate the slides with UDG (1 unit/slide) in UDG buffer for 30-60 minutes at 37°C. A control slide should be incubated with buffer only.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal gel electrophoresis tank containing freshly prepared, ice-cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the amount of DNA damage (represented by the tail moment or percentage of DNA in the tail) using specialized software. An increase in tail moment in UDG-treated slides compared to controls indicates the presence of this compound.
-
Quantification of BER Activity: In Vitro UDG Assay
This assay measures the activity of UDG by monitoring the cleavage of a this compound-containing oligonucleotide substrate.
Protocol: Fluorescent UDG Activity Assay
-
Substrate Preparation:
-
Synthesize or purchase a single-stranded or double-stranded oligonucleotide containing a single this compound residue and labeled with a fluorophore and a quencher on opposite sides of the this compound.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing UDG buffer, the fluorescently labeled oligonucleotide substrate (e.g., 100 nM), and the sample containing UDG (e.g., purified enzyme or cell lysate).
-
Initiate the reaction by adding the UDG sample.
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
-
Measurement:
-
Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the N-glycosidic bond by UDG, followed by cleavage of the abasic site (which can be facilitated by heat or alkaline conditions), will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the fluorescence curve.
-
Determine the specific activity of UDG in the sample.
-
High-Throughput Screening for UDG Inhibitors
For drug development, high-throughput screening (HTS) assays are essential for identifying compounds that inhibit UDG activity. The fluorescent assay described above can be adapted for HTS.
Protocol: HTS for UDG Inhibitors
-
Assay Miniaturization:
-
Optimize the fluorescent UDG activity assay for a 96-well or 384-well plate format.
-
-
Compound Library Screening:
-
Dispense a library of small molecule compounds into the assay plates.
-
Add the UDG enzyme and the fluorescent substrate to each well to initiate the reaction.
-
-
Incubation and Detection:
-
Incubate the plates at 37°C for a fixed time period.
-
Measure the fluorescence in each well using a plate reader.
-
-
Hit Identification:
-
Identify "hits" as compounds that significantly reduce the fluorescence signal compared to control wells without an inhibitor.
-
-
Dose-Response Analysis:
-
Perform secondary screens on the identified hits at various concentrations to determine their potency (e.g., IC50 value).
-
Therapeutic Implications: Targeting this compound Metabolism and Repair
The cellular pathways that manage this compound in DNA present promising targets for therapeutic intervention, particularly in oncology.
UDG Inhibitors as Chemosensitizers
Many chemotherapeutic agents, such as 5-fluorothis compound (5-FU), function by disrupting nucleotide metabolism and leading to the incorporation of this compound into DNA. [12]The subsequent removal of this this compound by UDG and the BER pathway can lead to DNA strand breaks and cell death. However, cancer cells can sometimes upregulate these repair pathways, leading to drug resistance.
Inhibitors of UDG can potentiate the effects of these chemotherapeutic agents. [12][13]By blocking the removal of this compound from DNA, UDG inhibitors can enhance the cytotoxic effects of drugs like 5-FU, potentially overcoming resistance and improving therapeutic outcomes.
Exploiting Synthetic Lethality
The concept of synthetic lethality, where the simultaneous loss of two genes is lethal but the loss of either one alone is not, is a powerful strategy in cancer therapy. In cancers that have deficiencies in other DNA repair pathways (e.g., those involving BRCA1/2), inhibiting the BER pathway through UDG inhibition could create a synthetic lethal interaction, leading to selective killing of cancer cells.
Future Directions
The intricate interplay between this compound and thymine in nucleic acids continues to be a fertile ground for research and therapeutic innovation. Future research will likely focus on:
-
Developing more potent and selective UDG inhibitors: The identification of novel chemical scaffolds that specifically target UDG is a key area of interest for drug development.
-
Elucidating the role of this compound in other biological processes: The intentional incorporation of this compound in DNA has been observed in specific contexts, such as in the development of the immune system, suggesting that the role of this compound in the genome is more complex than previously thought. [14]* Personalized medicine approaches: Identifying biomarkers that predict sensitivity to UDG inhibitors will be crucial for the clinical translation of these agents.
Conclusion
The evolutionary decision to use thymine in DNA instead of this compound was a pivotal moment in the history of life, enabling the high-fidelity storage of genetic information required for complex organisms. The cellular machinery that maintains this distinction, particularly the base excision repair pathway initiated by this compound-DNA glycosylase, is a testament to the importance of genome integrity. For researchers and drug developers, a deep understanding of these fundamental processes provides a powerful platform for the rational design of novel therapeutic strategies to combat diseases like cancer. The continued exploration of the this compound-thymine dichotomy promises to unlock new avenues for scientific discovery and clinical innovation.
References
- Alberts, B., Johnson, A., Lewis, J., et al. (2002). Molecular Biology of the Cell. 4th edition. New York: Garland Science.
-
GeeksforGeeks. (2023). Difference Between Thymine And this compound. Retrieved from [Link]
-
YouTube. (2024). Why Thymine in DNA but this compound in RNA?. Retrieved from [Link]
-
Microbe Notes. (2023). DNA Damage and DNA Repair: Types and Mechanism. Retrieved from [Link]
-
ResearchGate. (2013). Why is thymine present in DNA instead of this compound?. Retrieved from [Link]
-
Biology Stack Exchange. (2011). Why is thymine rather than this compound used in DNA?. Retrieved from [Link]
- Pecsi, I., et al. (2018). Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Molecules, 23(3), 579.
- Zharkov, D. O., et al. (2010). This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 685(1-2), 11-20.
-
Reddit. (2018). Why does RNA have this compound instead of Thymine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleobase. Retrieved from [Link]
-
Quora. (2017). What is the difference between thymine and this compound, other than the fact that thymine is in DNA and this compound is in RNA?. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound-DNA glycosylase. Retrieved from [Link]
-
Grantome. (n.d.). Role Of this compound DNA Glycosylase In Base Excision Repair. Retrieved from [Link]
-
Spandidos Publications. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Retrieved from [Link]
-
PubMed. (1980). Mutagenic deamination of cytosine residues in DNA. Retrieved from [Link]
-
Oxford Academic. (2002). DNA base excision repair of this compound residues in reconstituted nucleosome core particles. Retrieved from [Link]
-
PubMed. (2019). Targeting this compound-DNA glycosylases for therapeutic outcomes using insights from virus evolution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Base Excision Repair. Retrieved from [Link]
-
Science in School. (2011). This compound in DNA: error or signal?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. Retrieved from [Link]
-
PNAS. (2007). This compound in duplex DNA is a substrate for the nucleotide incision repair pathway in human cells. Retrieved from [Link]
-
Biology Stack Exchange. (2017). Why is this compound, rather than thymine, used in RNA?. Retrieved from [Link]
-
The Royal Society Publishing. (2008). This compound in DNA and its processing by different DNA glycosylases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An effective human this compound-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. Retrieved from [Link]
-
ResearchGate. (2012). Overview of Base Excision Repair Biochemistry. Retrieved from [Link]
-
MDPI. (2021). Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study. Retrieved from [Link]
-
PubMed. (2008). The rate of base excision repair of this compound is controlled by the initiating glycosylase. Retrieved from [Link]
-
ResearchGate. (2011). This compound-DNA Glycosylases – Structural and Functional Perspectives on an Essential Family of DNA Repair Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Spontaneous deamination of cytosine to this compound is biased to the non-transcribed DNA strand in yeast. Retrieved from [Link]
-
YouTube. (2020). Purine and Pyrimidine Synthesis - Metabolism. Retrieved from [Link]
-
Khan Academy. (n.d.). DNA proofreading and repair. Retrieved from [Link]
-
ResearchGate. (2022). Catabolic pathway of the pyrimidines this compound and thymine. Retrieved from [Link]
Sources
- 1. blog.addgene.org [blog.addgene.org]
- 2. assaygenie.com [assaygenie.com]
- 3. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust photoluminescence screening assay identifies this compound-DNA glycosylase inhibitors against prostate cancer - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05623H [pubs.rsc.org]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. Sequencing Sample Preparation: How to Get High-Quality DNA/RNA - CD Genomics [cd-genomics.com]
- 7. Label-free and high-throughput bioluminescence detection of this compound-DNA glycosylase in cancer cells through tricyclic cascade signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Technical Guide to the Foundational Discovery of Uracil in Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pivotal discovery of uracil, a fundamental component of ribonucleic acid (RNA). We will delve into the historical context, the core experimental methodologies that enabled its identification, and the profound biochemical reasoning that explains its unique role in RNA as opposed to deoxyribonucleic acid (DNA). This document is structured to provide not just a historical account, but a technical understanding of the scientific process, emphasizing the causality behind experimental choices and the self-validating nature of the protocols that defined early 20th-century biochemistry.
The Preceding Breakthroughs: From Nuclein to Nucleic Acids
The journey to identifying this compound began not with a search for the molecule itself, but with the discovery of a completely new class of cellular substance. In 1869, the Swiss physician Friedrich Miescher isolated a novel, phosphorus-rich substance from the nuclei of white blood cells he obtained from discarded surgical bandages.[1] He named this substance "nuclein," noting its acidic properties and resistance to protein-digesting enzymes.[1] This was the first isolation of what we now know as DNA.
It was the German biochemist Albrecht Kossel who took the critical next step. Between 1885 and 1901, Kossel meticulously analyzed the chemical composition of nuclein.[2][3] He demonstrated that nuclein consisted of a protein component and a non-protein component, the latter of which he termed "nucleic acid".[2][3][4] Through systematic hydrolysis—the chemical breakdown of the nucleic acid molecule using acid—Kossel and his students successfully isolated and identified its five constituent nitrogenous bases: adenine, cytosine, guanine, thymine, and This compound .[2][5][6] This monumental work, which laid the very foundation for understanding the chemical basis of heredity, earned Kossel the Nobel Prize in Physiology or Medicine in 1910.[2][5]
While Kossel identified the complete set of nucleobases, the first specific isolation of this compound is credited to Alberto Ascoli in 1900, who obtained it by hydrolyzing yeast nuclein.[7][8][9] This finding was crucial, as it began to hint that not all nucleic acids were identical.
Distinguishing the Nucleic Acids: The Role of Phoebus Levene
The work of Russian-American biochemist Phoebus Levene in the early 20th century was instrumental in differentiating the two types of nucleic acids. Levene identified the carbohydrate component of nucleic acids, discovering ribose in 1909 and deoxyribose in 1929.[10][11] This led to the crucial distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).
Levene's meticulous analysis established that this compound is a characteristic component of RNA, while thymine is found in DNA.[3][12] Although his "tetranucleotide hypothesis"—which incorrectly proposed that the four bases repeated in a simple, fixed sequence—was later disproven, his fundamental work correctly identified the nucleotide as the basic repeating unit of nucleic acids, consisting of a phosphate group, a sugar, and a nitrogenous base.[10][13][14]
Core Methodologies: The Technical Path to Identifying this compound
The identification of this compound was not a single event but the result of a rigorous, multi-step experimental workflow. The trustworthiness of the discovery rests on the systematic application of chemical separation and analytical techniques, each step validating the next.
Experimental Workflow Overview
The overall process involved the extraction of nucleic acids from biological sources, their chemical breakdown into constituent parts, the separation of these components, and finally, their identification using spectroscopic methods.
Caption: General workflow for the isolation and identification of this compound.
Protocol 1: Acid Hydrolysis of Nucleic Acids
Causality: To identify the components of a polymer, one must first break it down into its constituent monomers. The N-glycosidic bond linking the nucleobase to the sugar backbone is stable but can be cleaved under strong acidic conditions and heat. Formic acid was a common choice for this process as it effectively liberates the bases.[15][16]
Step-by-Step Methodology:
-
Preparation: Place a purified sample of nucleic acid (e.g., from yeast) into a heat-resistant glass ampoule.
-
Acidification: Add a solution of concentrated formic acid or 1N hydrochloric acid (HCl) to the sample. The volume is typically 10-20 times the mass of the nucleic acid.
-
Sealing: Carefully seal the ampoule using a flame to prevent evaporation and pressure loss.
-
Heating: Place the sealed ampoule in an oven or a heating block at a controlled temperature, typically 100-120°C. The duration of heating varies, but several hours are required to ensure complete hydrolysis of the glycosidic bonds.[17]
-
Cooling & Opening: Allow the ampoule to cool completely to room temperature before carefully opening it.
-
Neutralization/Drying: The resulting hydrolysate, a mixture of free bases, sugar, and phosphate, is then neutralized or dried under a vacuum to remove the acid, preparing it for the next stage of separation.
Protocol 2: Separation of Nucleobases by Paper Chromatography
Causality: After hydrolysis, the mixture contains all the constituent bases. A method was needed to separate them with high resolution. Paper chromatography, a precursor to modern chromatography techniques, provided this capability. The principle relies on the differential partitioning of solutes between a stationary phase (the water adsorbed to the cellulose paper) and a mobile phase (an organic solvent mixture). Bases with higher solubility in the mobile phase travel further up the paper.
Step-by-Step Methodology:
-
Preparation of Chromatogram: Cut a rectangular sheet of chromatography paper (e.g., Whatman No. 1). Draw a faint pencil line (the origin) about 2 cm from the bottom edge.
-
Sample Application: Dissolve the dried hydrolysate in a small amount of dilute acid or water. Using a capillary tube, carefully spot a small, concentrated amount of the sample onto the origin. Allow the spot to dry completely. Reapply several times to concentrate the sample without enlarging the spot diameter significantly.
-
Solvent System: Prepare a mobile phase solvent system. A common historical solvent was a mixture of n-butanol, water, and an acid or base to control ionization (e.g., Isopropanol-HCl-Water).[15]
-
Development: Pour the solvent into the bottom of a sealed chromatography tank. Suspend the paper so that the bottom edge is submerged in the solvent, but the origin line is above the solvent level. Seal the tank to allow the atmosphere to become saturated with solvent vapors.
-
Elution: Allow the solvent to ascend the paper via capillary action. The solvent front moves up the paper, separating the mixture of bases based on their relative affinities for the stationary and mobile phases.
-
Drying and Visualization: Once the solvent front has nearly reached the top of the paper, remove the chromatogram and mark the solvent front with a pencil. Allow the paper to dry completely in a fume hood. The separated, colorless bases are visualized by illuminating the paper with an ultraviolet (UV) lamp (at ~260 nm), where they appear as dark spots due to their inherent UV absorbance.
Protocol 3: Identification by UV-Vis Spectroscopy
Causality: The separated spots on the chromatogram must be definitively identified. The purine and pyrimidine bases possess aromatic ring structures that strongly absorb UV light at specific wavelengths. Each base has a unique absorption spectrum, which acts as a molecular fingerprint.
Step-by-Step Methodology:
-
Elution from Paper: Identify and circle the dark spots corresponding to the separated bases under UV light. Cut out each spot from the paper.
-
Extraction: Place each paper cutout into a separate test tube and add a small, precise volume of a suitable solvent (e.g., 0.1 N HCl). This extracts the base from the paper into the solution.
-
Spectroscopic Measurement: Transfer the resulting solution to a quartz cuvette. Place the cuvette in a UV-Vis spectrophotometer.
-
Data Acquisition: Measure the absorbance of the solution across a range of UV wavelengths (e.g., 220 nm to 300 nm).
-
Identification: Compare the wavelength of maximum absorbance (λmax) of the unknown sample to the known λmax values of standard, pure samples of adenine, guanine, cytosine, thymine, and this compound. The λmax for this compound is approximately 258-260 nm in a neutral or acidic solution.[18][19]
| Nucleobase | Typical λmax (at neutral pH) |
| Adenine | ~260 nm |
| Guanine | ~246 nm & ~275 nm |
| Cytosine | ~267 nm |
| Thymine | ~265 nm |
| This compound | ~258 nm |
| Note: Exact λmax values can vary slightly with pH and solvent conditions. |
The Biochemical Rationale: Why this compound in RNA and Thymine in DNA?
The discovery of this compound in RNA and thymine in DNA raised a fundamental question: why the difference? The answer lies in the chemistry of these bases and the cell's imperative to maintain genomic integrity.
Thymine is chemically a 5-methylthis compound .[20] This seemingly minor addition of a methyl group has profound implications for the stability and repair of DNA. The primary reason for thymine's presence in DNA relates to a common form of DNA damage: the spontaneous deamination of cytosine.[9][21]
Cytosine can undergo a hydrolytic reaction that removes its amine group, converting it into this compound.[21][22] If this compound were a natural component of DNA, the cellular repair machinery would have no way of knowing whether a this compound base was intended to be there or if it resulted from a cytosine mutation. This would lead to a G-C base pair being incorrectly replicated as an A-U (and subsequently A-T) pair, a significant mutation.
By utilizing thymine (5-methylthis compound) as the standard base in DNA, the cell has evolved a robust repair system. Any this compound detected in DNA is recognized as an error and is promptly removed by an enzyme called This compound-DNA Glycosylase (UNG) .[9][23] This enzyme excises the this compound base, initiating a cascade of repair events that restore the correct cytosine.
Caption: The cytosine deamination problem and its solution via base excision repair.
RNA, being a transient molecule often with a short lifespan, does not require the same degree of long-term stability as DNA, the permanent genetic blueprint. The energetic cost of synthesizing thymine is higher than that of this compound, making this compound a more economical choice for a temporary information carrier.[24]
Conclusion and Modern Perspectives
The discovery of this compound was a landmark achievement in molecular biology, stemming from the foundational work of pioneers like Miescher, Kossel, Ascoli, and Levene. The classic biochemical techniques of acid hydrolysis, paper chromatography, and UV spectroscopy, while now largely superseded by more advanced methods like high-performance liquid chromatography (HPLC) and mass spectrometry, formed a robust and logical framework for elucidating the fundamental components of life.
Understanding the discovery of this compound is not merely a historical exercise; it provides deep insight into the chemical logic of biological systems. The elegant solution to the cytosine deamination problem, by reserving this compound for RNA and using the more stable thymine in DNA, highlights the evolutionary pressures that have shaped the very molecules of heredity.
Intriguingly, the story of this compound continues to evolve. Recent analyses of samples returned from the asteroid Ryugu by the Hayabusa2 mission have confirmed the presence of this compound.[25][26][27] This discovery lends strong support to the hypothesis that the building blocks of life, including the components of RNA, may have been delivered to a prebiotic Earth from extraterrestrial sources, opening a new chapter in our understanding of the origins of life itself.
References
-
Title: Albrecht Kossel - Wikipedia. Source: Wikipedia. [Link]
-
Title: Why this compound is Only Present in RNA? Source: GeeksforGeeks. [Link]
-
Title: The Unique Role of this compound in RNA. Source: Oreate AI Blog. [Link]
-
Title: The Discovery of DNA. Source: LabXchange. [Link]
-
Title: Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry. Source: Britannica. [Link]
-
Title: How was DNA discovered? The discovery of DNA: the first building blocks. Source: Your Genome. [Link]
-
Title: Properties of this compound. Source: BYJU'S. [Link]
-
Title: DNA story (3): Albrecht Kossel Analyzed Nucleic Acid Composition. Source: ANEC. [Link]
-
Title: this compound | Definition, Structure & Function - Lesson. Source: Study.com. [Link]
-
Title: Separation of Purines and Pyrimidines by Paper chromatography. Source: YouTube. [Link]
-
Title: Phoebus Levene - Wikipedia. Source: Wikipedia. [Link]
-
Title: Video: this compound | Definition, Structure & Function. Source: Study.com. [Link]
-
Title: this compound - New World Encyclopedia. Source: New World Encyclopedia. [Link]
-
Title: this compound - Wikipedia. Source: Wikipedia. [Link]
-
Title: Tetranucleotide Hypothesis. Source: University of Cambridge Department of Genetics. [Link]
-
Title: The paper-chromatographic analysis of purine and pyrimidine bases. Source: J-Stage. [Link]
-
Title: Understanding the this compound UV Spectrum in Industrial Applications. Source: pharma-ingredients.com. [Link]
-
Title: Phoebus Levene (c. 1930). Source: DNA Learning Center. [Link]
-
Title: (PDF) The tetranucleotide hypothesis: A centennial. Source: ResearchGate. [Link]
-
Title: DNA Papers Episode 5: Phoebus Levene. Source: YouTube. [Link]
-
Title: CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Source: Science History Institute Digital Collections. [Link]
-
Title: UV-Vis Spectrum of this compound. Source: SIELC Technologies. [Link]
-
Title: THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Source: Journal of Biological Chemistry. [Link]
-
Title: The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Source: PubMed. [Link]
-
Title: UV/Vis Spectroscopy for DNA & Protein Analysis. Source: Unchained Labs. [Link]
-
Title: this compound Assay via Liquid Chromatography with UV Detection. Source: BioSpectra. [Link]
-
Title: UV absorbance spectra of this compound, synthetic oligonucleotide, and human genomic DNA. Source: ResearchGate. [Link]
-
Title: this compound found in Ryugu samples. Source: ScienceDaily. [Link]
-
Title: Asteroid Ryugu samples found to contain this compound, a key component of RNA. Source: Astronomy.com. [Link]
-
Title: BIOCHEMISTRY AT THE EARLY 20TH CENTURY: THE MAIN CONTRIBUTORS. Source: ARCHIVES OF THE BALKAN MEDICAL UNION. [Link]
-
Title: RNA building block this compound recovered from near-Earth asteroid Ryugu. Source: Chemistry World. [Link]
-
Title: Hydrolysis_of_nucleic_acids.pptx. Source: Slideshare. [Link]
-
Title: Molecular biology - Wikipedia. Source: Wikipedia. [Link]
-
Title: (PDF) Biochemistry at the early 20th century: the main contributors. Source: ResearchGate. [Link]
-
Title: Nucleic Acids. Source: Michigan State University Department of Chemistry. [Link]
-
Title: this compound within DNA: an actor of antiviral immunity. Source: PubMed Central. [Link]
-
Title: Scientists have discovered the chemical compound this compound, one of the building blocks of RNA, in just 10 milligrammes of material from the asteroid Ryugu. Source: Reddit. [Link]
-
Title: Hydrolysis of Nucleosides. Source: St. Paul's Cathedral Mission College. [Link]
-
Title: Discovering DNA: Friedrich Miescher and the early years of nucleic acid research. Source: PubMed. [Link]
-
Title: Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Source: ACS Publications. [Link]
-
Title: (PDF) Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Source: ResearchGate. [Link]
Sources
- 1. Discovering DNA: Friedrich Miescher and the early years of nucleic acid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albrecht Kossel - Wikipedia [en.wikipedia.org]
- 3. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]
- 4. anec.org [anec.org]
- 5. LabXchange [labxchange.org]
- 6. How was DNA discovered? The discovery of DNA: the first building blocks [yourgenome.org]
- 7. byjus.com [byjus.com]
- 8. researchtweet.com [researchtweet.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. newworldencyclopedia.org [newworldencyclopedia.org]
- 13. mun.ca [mun.ca]
- 14. Phoebus Levene (c. 1930) :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. Understanding the this compound UV Spectrum in Industrial Applications-pharma ingredients [hbgxchemical.com]
- 19. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 20. Why this compound is Only Present in RNA? - GeeksforGeeks [geeksforgeeks.org]
- 21. nbinno.com [nbinno.com]
- 22. Nucleic Acids [www2.chemistry.msu.edu]
- 23. This compound within DNA: an actor of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Unique Role of this compound in RNA - Oreate AI Blog [oreateai.com]
- 25. sciencedaily.com [sciencedaily.com]
- 26. astronomy.com [astronomy.com]
- 27. RNA building block this compound recovered from near-Earth asteroid Ryugu | Research | Chemistry World [chemistryworld.com]
The Forge of Life: A Technical Guide to Uracil Biosynthesis in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil, a fundamental pyrimidine nucleobase, is an indispensable precursor for the synthesis of nucleic acids and a variety of essential biomolecules. In prokaryotes, the de novo biosynthesis of this compound provides the foundational building blocks for cellular proliferation and survival, making this pathway a prime target for antimicrobial drug development. This in-depth technical guide provides a comprehensive exploration of the core enzymatic machinery, intricate regulatory networks, and key metabolic intersections of prokaryotic this compound biosynthesis. We will delve into the mechanistic underpinnings of each catalytic step, from the initial condensation of simple precursors to the final formation of uridine monophosphate (UMP), the parent pyrimidine nucleotide. Furthermore, this guide offers field-proven insights into experimental methodologies for dissecting this vital pathway, empowering researchers to advance our understanding and exploit its therapeutic potential.
Introduction: The Centrality of this compound in Prokaryotic Metabolism
The ability to synthesize this compound de novo is a hallmark of prokaryotic life, liberating these organisms from a dependence on external sources for this essential building block of RNA and DNA (after conversion to thymine). The pathway is a testament to metabolic efficiency, converting simple molecules—glutamine, carbon dioxide, and aspartate—into the complex heterocyclic structure of this compound through a series of six enzymatic reactions.[1][2] Understanding this pathway is not merely an academic exercise; its essentiality and divergence from the mammalian counterpart present a rich landscape for the discovery and development of novel antibacterial agents.
The De Novo Biosynthetic Pathway: A Step-by-Step Elucidation
The de novo synthesis of this compound in prokaryotes occurs entirely within the cytoplasm.[1] The pathway can be conceptually divided into the synthesis of the pyrimidine ring, followed by its attachment to a ribose-5-phosphate moiety.
The overall flow of the pathway is as follows:
Glutamine + CO₂ + 2 ATP → Carbamoyl Phosphate → Carbamoyl Aspartate → Dihydroorotate → Orotate → Orotidine 5'-Monophosphate (OMP) → Uridine 5'-Monophosphate (UMP)
Below is a visual representation of this metabolic route:
Caption: The de novo this compound biosynthesis pathway in prokaryotes.
The Enzymatic Machinery: A Mechanistic Deep Dive
Carbamoyl Phosphate Synthetase II (CPS-II)
The pathway commences with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS-II).[1][2] In prokaryotes, a single CPS enzyme often provides carbamoyl phosphate for both pyrimidine and arginine biosynthesis.
Aspartate Transcarbamoylase (ATCase): The Gatekeeper of Pyrimidine Synthesis
Aspartate Transcarbamoylase (ATCase) catalyzes the committed step in pyrimidine biosynthesis in many bacteria by condensing carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[3][4] This enzyme is a paradigm of allosteric regulation.
-
Structure and Function: In E. coli, ATCase is a dodecameric complex of 300 kDa, composed of six catalytic subunits (C chains) and six regulatory subunits (R chains), arranged as two catalytic trimers and three regulatory dimers (C₆R₆).[3][5] The active sites are located at the interfaces between adjacent catalytic chains within the trimers.[3]
-
Causality in Experimental Choices: The separation of catalytic and regulatory subunits under mild denaturing conditions has been instrumental in elucidating their distinct functions. This has allowed for the creation of hybrid enzymes to study inter-subunit communication.[5]
-
Allosteric Regulation: ATCase exhibits both homotropic cooperativity with respect to its substrate, aspartate, and heterotropic regulation by nucleotide effectors.[6] The enzyme exists in two conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[3][7]
-
Feedback Inhibition: The end-product of the pathway, CTP, is an allosteric inhibitor that binds to the regulatory subunits and stabilizes the T state.[3][4]
-
Activation: ATP, the end-product of the parallel purine biosynthetic pathway, acts as an allosteric activator, binding to the regulatory subunits and promoting the R state.[3] This cross-pathway regulation helps to balance the cellular pools of purines and pyrimidines.
-
Dihydroorotase
Dihydroorotase catalyzes the reversible intramolecular cyclization of carbamoyl aspartate to form dihydroorotate, with the elimination of a water molecule.[1] This reaction closes the pyrimidine ring.
Dihydroorotate Dehydrogenase (DHODH): A Redox Hub
Dihydroorotate Dehydrogenase (DHODH) is the only redox enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[8][9]
-
Classes and Cofactors: Prokaryotic DHODHs are broadly classified into two families.[10]
-
Mechanism: Both classes utilize a flavin mononucleotide (FMN) cofactor.[10] The catalytic mechanism can be either concerted or stepwise, depending on the enzyme class.[8]
Orotate Phosphoribosyltransferase (OPRTase)
Orotate Phosphoribosyltransferase (OPRTase) catalyzes the formation of orotidine 5'-monophosphate (OMP) from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP).[12][13][14]
-
Structure and Function: In bacteria, OPRTase is typically an independent enzyme that functions as a dimer.[13][15] The enzyme exhibits high specificity for its orotate substrate, determined by steric and hydrogen bonding interactions within a solvent-inaccessible active site.[15]
-
Catalytic Mechanism: The reaction is thought to proceed via a two-step, Sₙ1-type mechanism involving an oxocarbenium ion intermediate.[14]
OMP Decarboxylase (ODCase): A Master of Catalysis
Orotidine 5'-Monophosphate Decarboxylase (ODCase) catalyzes the final and rate-limiting step in UMP biosynthesis: the decarboxylation of OMP to form UMP.[16][17][18]
-
Catalytic Proficiency: ODCase is one of the most proficient enzymes known, accelerating the reaction rate by a factor of 10¹⁷ over the uncatalyzed reaction.[16][18]
-
Mechanism: Remarkably, ODCase achieves this incredible rate enhancement without the use of any cofactors.[16] The proposed mechanism involves the destabilization of the substrate's carboxylate group through electrostatic repulsion with an active site aspartate residue.[16][19] The subsequent decarboxylation and protonation of the C6 carbon are thought to occur in a concerted manner.[16]
Regulation of this compound Biosynthesis: A Symphony of Control
Prokaryotes employ a variety of sophisticated mechanisms to regulate the flux through the this compound biosynthetic pathway, ensuring a balanced supply of pyrimidine nucleotides while conserving cellular resources.
-
Feedback Inhibition: As discussed, the primary site of regulation in many bacteria is ATCase, which is allosterically inhibited by CTP and activated by ATP.[20] In some bacteria, UTP can also inhibit ATCase.[20] OMP decarboxylase can also be subject to feedback inhibition by UMP and CMP.[20]
-
Transcriptional Control: The expression of the pyr genes, which encode the enzymes of this pathway, is also tightly regulated. In E. coli and Bacillus subtilis, this often involves mechanisms of transcriptional attenuation, where the nascent mRNA can adopt alternative secondary structures in response to intracellular UTP levels, leading to either continued transcription or premature termination.[21]
Caption: Key regulatory mechanisms of prokaryotic this compound biosynthesis.
Interconnections with Other Metabolic Pathways
The this compound biosynthesis pathway is intricately linked with other central metabolic routes:
-
Purine Biosynthesis: The reciprocal regulation of ATCase by ATP and CTP ensures a balanced production of purine and pyrimidine nucleotides, which are required in roughly equal amounts for nucleic acid synthesis.[3][22][23] The precursor PRPP is also a key intermediate in the de novo synthesis of purines.[22][23]
-
Amino Acid Metabolism: Glutamine and aspartate, two of the primary building blocks for the pyrimidine ring, are sourced directly from amino acid metabolism.[24]
-
Cellular Respiration: In Gram-negative bacteria, the membrane-bound DHODH funnels electrons into the respiratory chain, directly linking nucleotide synthesis to cellular energy production.[10]
Experimental Protocols for Studying this compound Biosynthesis
A thorough understanding of this pathway relies on robust experimental methodologies to characterize the activity and regulation of its constituent enzymes.
Assay for Aspartate Transcarbamoylase (ATCase) Activity
Principle: This is a colorimetric assay that measures the formation of carbamoyl aspartate.[25][26] The product is converted to ureidosuccinate, which can be quantified by its reaction with diacetylmonoxime-thiosemicarbazide to produce a colored compound.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-acetate, pH 8.3) containing a saturating concentration of carbamoyl phosphate (e.g., 4.8 mM).[25][26]
-
Enzyme and Substrate: Add the purified ATCase enzyme to the reaction mixture. Initiate the reaction by adding varying concentrations of aspartate.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 25°C).[25]
-
Stopping the Reaction: Terminate the reaction at various time points by adding a strong acid (e.g., perchloric acid).
-
Color Development: Add a colorimetric reagent (e.g., diacetylmonoxime-thiosemicarbazide) and heat to develop the color.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Determine the initial reaction velocities and plot them against the aspartate concentration to determine kinetic parameters.
Assay for Dihydroorotate Dehydrogenase (DHODH) Activity
Principle: This spectrophotometric assay monitors the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[27] The decrease in absorbance of the colored DCIP is proportional to the enzyme activity.
Methodology:
-
Reaction Mixture: Prepare an assay buffer containing L-dihydroorotic acid (DHO), DCIP, and for Class 2 enzymes, a ubiquinone analog (e.g., Coenzyme Q10).[27]
-
Enzyme Addition: Add the DHODH enzyme preparation (e.g., cell lysate or purified enzyme) to the reaction mixture.
-
Measurement: Immediately monitor the decrease in absorbance at 600-650 nm over time using a spectrophotometer.[27]
-
Data Analysis: Calculate the rate of DCIP reduction from the linear portion of the absorbance vs. time plot.
A fluorometric assay for DHODH activity has also been developed, offering higher sensitivity.[28][29]
Assay for OMP Decarboxylase (ODCase) Activity
Principle: This is a continuous spectrophotometric assay that measures the decrease in absorbance at 295 nm as OMP is converted to UMP.[30]
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 30 mM Tris-HCl, pH 8.0) containing magnesium chloride and OMP.[30]
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a quartz cuvette.[30]
-
Initiation: Initiate the reaction by adding the ODCase enzyme solution.
-
Measurement: Immediately record the decrease in absorbance at 295 nm for several minutes.[30]
-
Data Analysis: Determine the rate of change in absorbance from the maximum linear rate.
Conclusion and Future Directions
The de novo biosynthesis of this compound in prokaryotes is a finely tuned and essential metabolic pathway. Its intricate enzymatic mechanisms and sophisticated regulatory networks highlight its central role in cellular life. For drug development professionals, the enzymes of this pathway, particularly ATCase and DHODH, remain attractive targets for the development of novel antibiotics. Future research will likely focus on the structural and functional characterization of these enzymes from a wider range of pathogenic bacteria, the elucidation of novel regulatory mechanisms, and the development of potent and specific inhibitors with clinical utility. The continued exploration of this fundamental pathway is certain to yield further insights into the biology of prokaryotes and provide new avenues for combating infectious diseases.
References
-
Appleby, T. C., Kinsland, C., Begley, T. P., & Ealick, S. E. (2000). The crystal structure and mechanism of orotidine 5'-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(5), 2005–2010. [Link]
-
Turnbough, C. L., Jr, & Switzer, R. L. (2008). Regulation of pyrimidine biosynthetic gene expression in bacteria: repression without repressors. Microbiology and molecular biology reviews : MMBR, 72(2), 266–300. [Link]
-
Stieglitz, K. A., & Kantrowitz, E. R. (2013). Structure and mechanisms of Escherichia coli aspartate transcarbamoylase. Biochemistry, 52(15), 2549–2561. [Link]
-
University of California, Davis. (n.d.). Aspartate Transcarbamylase Structure and Function. Retrieved from [Link]
-
Wu, W., & Hou, Y. (2002). The Mechanism of Orotidine 5‘-Monophosphate Decarboxylase: Catalysis by Destabilization of the Substrate. Biochemistry, 41(2), 644–650. [Link]
-
Fiveable. (n.d.). Omp decarboxylase Definition. Retrieved from [Link]
-
Turnbough, C. L., Jr, & Switzer, R. L. (2008). Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. ResearchGate. [Link]
-
Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
M-CSA. (n.d.). Orotidine-5'-phosphate decarboxylase. Retrieved from [Link]
-
Wikipedia. (n.d.). Aspartate carbamoyltransferase. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]
-
Gao, J., Ma, J., & Wu, Y. (2008). Mechanism of OMP Decarboxylation in Orotidine 5′-Monophosphate Decarboxylase. Journal of the American Chemical Society, 130(29), 9429–9437. [Link]
-
Wikipedia. (n.d.). Orotate phosphoribosyltransferase. Retrieved from [Link]
-
M-CSA. (n.d.). Orotate phosphoribosyltransferase. Retrieved from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
University of California, Davis. (2019, March 8). ATCase. Retrieved from [Link]
-
eGyanKosh. (n.d.). BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]
-
Brady, K. M., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Chemical Communications, 57(76), 9637-9640. [Link]
-
European Synchrotron Radiation Facility. (n.d.). Dihydroorotate Dehydrogenase from Escherichia coli. Retrieved from [Link]
-
Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7, 40670. [Link]
-
PDB-101. (n.d.). Aspartate Transcarbamoylase. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Retrieved from [Link]
-
Peterson, C. B., & Schachman, H. K. (2007). Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase. Biochemistry, 46(43), 12345–12355. [Link]
-
Barry, K. C., et al. (2014). Common regulatory control of CTP synthase enzyme activity and filament formation. Molecular Biology of the Cell, 25(13), 1981–1991. [Link]
-
Booker, M. L., et al. (2020). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. Malaria Journal, 19(1), 227. [Link]
-
Scapin, G., et al. (1995). Crystal Structure of Orotate Phosphoribosyltransferase. Biochemistry, 34(32), 10243–10252. [Link]
-
West, J. M., et al. (2001). The Pathway of Product Release from the R State of Aspartate Transcarbamoylase. Journal of Biological Chemistry, 276(22), 19024–19030. [Link]
-
Fiveable. (n.d.). Orotate phosphoribosyltransferase Definition. Retrieved from [Link]
-
Lynch, E. M., et al. (2021). The Structural Basis of Enzyme Regulation by CTP Synthase Metabolic Filaments. ResearchGate. [Link]
-
Taylor, W. H., Taylor, M. L., & Eakin, R. E. (1966). Biosynthetic Dihydroorotate Dehydrogenase from Lactobacillus bulgaricus. Journal of Bacteriology, 91(6), 2251–2256. [Link]
-
Lynch, E. M., et al. (2021). Human CTP synthase filament structure reveals the active enzyme conformation. Nature Structural & Molecular Biology, 28(1), 25–33. [Link]
-
Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Kassel, D. B., et al. (2007). Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 11), 928–932. [Link]
-
Wikipedia. (n.d.). CTP synthetase. Retrieved from [Link]
-
Rowland, P., et al. (2000). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1244–1249. [Link]
-
Fetler, L., & Vachette, P. (2001). Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase. Microbiology and Molecular Biology Reviews, 65(3), 404–421. [Link]
-
Harris, M. E., & Wolfenden, R. (2001). Orotidine 5‘-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 40(20), 6013–6021. [Link]
-
YouTube. (2021, November 21). De novo pathway for purine biosynthesis in details. Retrieved from [Link]
-
ResearchGate. (n.d.). All the steps of de novo pyrimidines synthesis (left panel). The.... Retrieved from [Link]
-
Brezden, A., et al. (2022). Exploring Aspartate Transcarbamoylase: A Promising Broad-Spectrum Target for Drug Development. Molecules, 27(19), 6614. [Link]
-
USMLE Strike. (2022, November 25). De Novo Nucleotide Synthesis. Retrieved from [Link]
-
Elmhurst University. (n.d.). Aspartate Transcarbamoylase. Retrieved from [Link]
-
Pareek, V., et al. (2023). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Microbiology, 14, 1243160. [Link]
-
American Society for Microbiology. (2015, September 2). Decarboxylase Broth Protocol. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Chime Test Page [chem.uwec.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: Aspartate Transcarbamoylase [pdb101.rcsb.org]
- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esrf.fr [esrf.fr]
- 11. Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPRTase - Creative Enzymes [creative-enzymes.com]
- 13. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Crystal structure of orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. fiveable.me [fiveable.me]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. davuniversity.org [davuniversity.org]
- 21. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
The Reductive Pathway of Uracil Degradation in Mammals: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The catabolism of pyrimidine bases, particularly uracil, is a fundamental metabolic process with profound implications for cellular homeostasis and pharmacology. In mammals, this occurs via a highly conserved three-enzyme reductive pathway that converts this compound into β-alanine, ammonia, and carbon dioxide. While essential for recycling nucleobase components, this pathway's primary clinical and scientific interest lies in its role as the principal route for the metabolic inactivation of fluoropyrimidine chemotherapeutic agents, such as 5-fluorothis compound (5-FU). Genetic and functional variability in this pathway's enzymes, especially the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), is a major determinant of patient response and toxicity to 5-FU. This guide provides an in-depth exploration of the mammalian this compound degradation pathway, detailing its enzymatic mechanisms, regulation, and clinical significance. It further offers validated, step-by-step protocols for key enzymatic assays and summarizes critical kinetic data to support research and drug development efforts in oncology and metabolic diseases.
Introduction: The Dual Fates of this compound
This compound, a pyrimidine nucleobase, occupies a central position in cellular metabolism. It is a fundamental component of RNA, but its presence in DNA is considered a lesion, typically arising from the deamination of cytosine or the misincorporation of dUMP during replication.[1][2] To preserve genomic integrity, cells employ this compound-DNA Glycosylase (UDG) to initiate the base excision repair (BER) pathway, which specifically removes this compound from the DNA backbone.[1][2]
However, the metabolic fate of free this compound, derived from nucleotide turnover or salvage pathways, is distinct. This free this compound is channeled into a catabolic, or degradative, pathway. In mammals, this is a reductive pathway primarily occurring in the liver and kidneys, though basal activity is detectable in various other tissues.[3] This pathway not only serves a homeostatic role in clearing excess pyrimidines but also has critical pharmacological importance. The enzymes of this pathway are responsible for the breakdown of widely used anticancer drugs like 5-fluorothis compound (5-FU) and its prodrug capecitabine.[4] Consequently, deficiencies in these enzymes can lead to severe, life-threatening toxicity in patients undergoing chemotherapy.[5][6] Understanding the intricacies of this pathway is therefore paramount for oncologists, pharmacogeneticists, and drug development professionals.
The Core Enzymatic Cascade
The degradation of this compound to β-alanine proceeds through three sequential enzymatic reactions catalyzed by Dihydropyrimidine Dehydrogenase (DPD), Dihydropyrimidinase (DHP), and β-Ureidopropionase (BUP-1).
Step 1: Dihydropyrimidine Dehydrogenase (DPD)
DPD (EC 1.3.1.2), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the pathway.[3][4] It catalyzes the NADPH-dependent reduction of the 5,6-double bond of this compound to produce 5,6-dihydrothis compound.[4][7]
-
Mechanism & Structure: Mammalian DPD is a large homodimeric protein (approximately 222 kDa).[8] Each subunit is a marvel of complexity, containing one molecule of Flavin Adenine Dinucleotide (FAD), one molecule of Flavin Mononucleotide (FMN), and four [4Fe-4S] iron-sulfur clusters.[8][9] The catalytic process involves a sophisticated intramolecular electron transport chain. Electrons are transferred from NADPH at the FAD site, through the series of [4Fe-4S] clusters, to the FMN site, which is proximal to the pyrimidine binding site.[10] The reduced FMN then transfers a hydride to the C6 position of this compound. This is followed by the protonation at C5 by a key cysteine residue (Cys671), completing the reduction.[5][11] Pyrimidine binding induces a conformational change involving an active site loop, which positions Cys671 for catalysis.[11]
-
Clinical Relevance: DPD is responsible for catabolizing over 85% of an administered dose of 5-FU.[9] Genetic polymorphisms in the DPYD gene can lead to partial or complete DPD deficiency, a pharmacogenetic syndrome that places patients at high risk for severe toxicity from standard doses of 5-FU.[12][13] Consequently, screening for DPYD variants or DPD enzyme activity is now recommended before initiating fluoropyrimidine-based chemotherapy.[5]
Step 2: Dihydropyrimidinase (DHP)
DHP (EC 3.5.2.2), encoded by the DPYS gene, catalyzes the second step: the hydrolytic ring opening of 5,6-dihydrothis compound to form N-carbamoyl-β-alanine.[3][14]
-
Mechanism & Structure: DHP is a tetrameric metalloenzyme that requires zinc for its activity.[3][14] The reaction proceeds via a general base catalytic mechanism.[15] An enzymic base activates a water molecule, which then performs a nucleophilic attack on the C4 carbonyl carbon of the dihydrothis compound ring, leading to the cleavage of the amide bond and ring opening.[15] The crystal structure of human DHP reveals that mutations causing DHP deficiency can affect the di-zinc center, the substrate binding site, or the oligomerization of the enzyme.[3]
-
Clinical Relevance: While rarer than DPD deficiency, inherited DHP deficiency is an autosomal recessive disorder that leads to the accumulation of dihydrothis compound and dihydrothymine in body fluids.[3][16] Patients can present with a wide spectrum of neurological and gastrointestinal abnormalities, although some individuals may be asymptomatic.[3]
Step 3: β-Ureidopropionase (BUP-1)
BUP-1 (EC 3.5.1.6), also known as β-alanine synthase and encoded by the UPB1 gene, performs the final step of the pathway. It hydrolyzes N-carbamoyl-β-alanine to release the final products: β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[17][18][19]
-
Mechanism & Structure: BUP-1 is a member of the carbon-nitrogen hydrolase family.[20] The enzyme catalyzes the cleavage of the linear amide bond in N-carbamoyl-β-alanine.[17] The activity of human BUP-1 is subject to cooperative regulation by both its substrate and product. Substrate binding promotes a shift toward larger, more active oligomeric states (primarily homooctamers), while the product, β-alanine, causes dissociation into less active homodimers, providing a feedback inhibition mechanism.[15]
-
Clinical Relevance: Genetic deficiency of BUP-1 is an inborn error of metabolism characterized by the accumulation and excretion of N-carbamoyl-β-alanine and N-carbamyl-β-aminoisobutyric acid (from thymine degradation).[18][21] Affected individuals can present with neurological abnormalities, including developmental delay and seizures, though the clinical phenotype is variable.[18][22]
Pathway Visualization & Regulation
The sequential nature of the this compound degradation pathway is a classic example of a linear metabolic cascade.
Figure 1: The Mammalian this compound Degradation Pathway.
The regulation of this pathway is complex and occurs at multiple levels. The expression of the rate-limiting DPYD gene is controlled by enhancer regions that recruit transcription factors like CEBPB.[7][23] Furthermore, post-transcriptional regulation via microRNAs (e.g., miR-27a/b) can also modulate DPYD expression.[12] At the protein level, BUP-1 exhibits sophisticated allosteric regulation through substrate activation and product inhibition, which fine-tunes the metabolic flux in response to the availability of intermediates.[15]
Quantitative Analysis: Enzyme Kinetics
Understanding the kinetic properties of the pathway's enzymes is crucial for modeling metabolic flux and predicting the impact of genetic variants or inhibitors. The following table summarizes key kinetic parameters reported for the human enzymes.
| Enzyme | Gene | Substrate | Km (µM) | kcat (s⁻¹) | Source(s) |
| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | This compound | ~0.8-2.0 | ~1.6 | [20][24] |
| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | NADPH | ~0.12-0.5 | ~1.6 | [20][24] |
| Dihydropyrimidinase (DHP) | DPYS | 5,6-Dihydrothis compound | ~300 | ~1.07 | [25] |
| β-Ureidopropionase (BUP-1) | UPB1 | N-Carbamoyl-β-alanine | ~15.5 | N/A | [8] |
| Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition) and enzyme source (e.g., recombinant vs. native tissue). The values presented are approximations from the cited literature. |
Methodologies: Experimental Protocols for Enzyme Activity Assays
Accurate measurement of enzyme activity is essential for both clinical diagnostics (e.g., identifying DPD-deficient patients) and basic research. Here, we provide detailed protocols based on established methodologies.
Protocol: DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs) using HPLC
This method measures the conversion of a radiolabeled substrate to its product, providing a direct assessment of DPD's catalytic activity.[10][26]
Workflow Diagram
Figure 2: Workflow for DPD activity measurement in PBMCs.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh, heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysate Preparation: Resuspend the PBMC pellet in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by sonication on ice or by three freeze-thaw cycles. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cytosolic lysate).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford assay, with bovine serum albumin (BSA) as a standard.
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (1 mM)
-
Dithiothreitol (DTT) (2.5 mM)
-
[³H]-Thymine or [¹⁴C]-Uracil (e.g., 12.5 µM) as substrate.[26]
-
PBMC lysate (e.g., 50-100 µg total protein).
-
-
Bring the final reaction volume to 100 µL with nuclease-free water.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 20 µL of 1 M trichloroacetic acid (TCA). Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.
-
HPLC Analysis:
-
Inject a defined volume (e.g., 50 µL) of the supernatant onto a reverse-phase C18 HPLC column.
-
Use an isocratic mobile phase (e.g., 50 mM potassium phosphate buffer, pH 3.5, with 5% methanol) at a flow rate of 1 mL/min.
-
Monitor the separation of the substrate (this compound/thymine) and the product (dihydrothis compound/dihydrothymine) using an in-line radiometric detector (liquid scintillation counter).[26]
-
-
Calculation of Activity:
-
Integrate the peak areas for both the substrate and the product.
-
Calculate the percentage of substrate converted to product.
-
Express DPD activity as nmol of product formed per milligram of protein per hour (nmol/mg/hr).
-
Protocol: β-Ureidopropionase (BUP-1) Radiochemical Assay in Tissue Homogenates
This sensitive assay measures the release of ¹⁴CO₂ from radiolabeled N-carbamoyl-β-alanine.[8]
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize [¹⁴C]-N-carbamoyl-β-alanine by alkaline hydrolysis of [2-¹⁴C]-5,6-dihydrothis compound. Briefly, incubate the labeled dihydrothis compound in 0.1 M NaOH at 37°C for 15 minutes, then neutralize with HCl.[8]
-
Tissue Homogenate Preparation: Homogenize liver or kidney tissue in an ice-cold buffer (e.g., 100 mM MOPS, pH 7.4, 1 mM DTT). Centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Enzymatic Reaction Setup:
-
Perform the reaction in a sealed vial with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
The reaction mixture in the main vial contains:
-
Incubate at 37°C with gentle shaking for 1-3 hours.
-
-
Reaction Termination and CO₂ Trapping: Stop the reaction by injecting a strong acid (e.g., 6 M HCl) into the reaction mixture, which liberates the ¹⁴CO₂. Continue incubation for another 60 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.
-
Scintillation Counting: Carefully remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Calculation of Activity: Convert the measured counts per minute (CPM) to moles of CO₂ produced using the specific activity of the substrate. Express BUP-1 activity as nmol of CO₂ produced per milligram of protein per hour (nmol/mg/hr).
Conclusion and Future Directions
The mammalian this compound degradation pathway is a cornerstone of pyrimidine homeostasis and a critical factor in the clinical management of cancer. The core enzymes—DPD, DHP, and BUP-1—represent a highly coordinated system for the safe disposal of this compound. As this guide has detailed, the profound impact of this pathway on fluoropyrimidine metabolism has driven extensive research into its function, regulation, and clinical assessment.
Future research will likely focus on several key areas. First, the development of more rapid, cost-effective, and non-invasive methods for DPD phenotyping remains a high priority to broaden the implementation of personalized 5-FU dosing.[11] Second, a deeper understanding of the transcriptional and epigenetic regulation of the DPYD, DPYS, and UPB1 genes could reveal novel strategies for modulating pathway activity to either enhance chemotherapeutic efficacy or mitigate toxicity.[6][7][23] Finally, exploring the role of the pathway's final product, β-alanine, in neurotransmission and cellular signaling may uncover new connections between pyrimidine catabolism and neurological function.[18] For researchers and drug developers, the this compound degradation pathway will continue to be a rich field of study, bridging fundamental metabolism with high-impact clinical application.
References
-
Al-Soud, Y. A., et al. (2015). Improved Pharmacodynamic Assay for Dihydropyrimidine Dehydrogenase Activity in Peripheral Blood Mononuclear Cells. Bioanalysis, 7(5), 519–529.
-
Van Kuilenburg, A. B., et al. (1999). A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrothis compound. Analytical Biochemistry, 272(2), 250-253.
-
Lee, A. M., et al. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorothis compound Therapy. Cancers, 14(13), 3216.
-
Dobrowolska-Zachwieja, A., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorothis compound chemotherapy. Pharmacological Reports, 64(5), 1209-1216.
-
van Staveren, W., et al. (2023). Dihydropyrimidine dehydrogenase phenotype in peripheral blood mononuclear cells is related to adverse events of fluoropyrimidine-therapy. European Journal of Cancer, 180, 112-121.
-
Lu, Z., et al. (1993). Dihydropyrimidine Dehydrogenase Activity in Human Peripheral Blood Mononuclear Cells and Liver: Population Characteristics, Newly Identified Deficient Patients, and Clinical Implication in 5-Fluorothis compound Chemotherapy. Cancer Research, 53(22), 5433-5438.
-
Hodroj, M. H., et al. (2021). A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Alternatives. OxJournal, 1(1).
-
Cederfelt, D., et al. (2022). The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces. International Journal of Molecular Sciences, 23(21), 13189.
-
Nakajima, Y., et al. (2014). Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation. Journal of Inherited Metabolic Disease, 37(5), 801-812.
-
Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorothis compound chemotherapy. Pharmacological Reports, 64, 1209-1216.
-
Semantic Scholar. (n.d.). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorothis compound chemotherapy. Semantic Scholar.
-
Porter, D. J., et al. (1993). Dihydropyrimidine dehydrogenase. Kinetic mechanism for reduction of this compound by NADPH. The Journal of Biological Chemistry, 268(26), 19451-19457.
-
Thomas, M. R., et al. (2007). Genetic Regulation of Dihydropyrimidinase and Its Possible Implication in Altered this compound Catabolism. Molecular Cancer Therapeutics, 6(4), 1358-1365.
-
Vassylyev, D. G., & Morikawa, K. (1997). This compound-DNA glycosylase. Current Opinion in Structural Biology, 7(1), 103-109.
-
Wikipedia. (n.d.). Beta-ureidopropionase. Wikipedia.
-
Wikipedia. (n.d.). Dihydropyrimidinase. Wikipedia.
-
Zabaleta, N., et al. (2012). Characterization of the Pyrimidine Catabolic Pathway of Oryza sativa. PLoS One, 7(3), e32033.
-
Wigle, T. J., et al. (2023). Germline cis variant determines epigenetic regulation of the anti-cancer drug metabolism gene dihydropyrimidine dehydrogenase (DPYD). eLife, 12, e86361.
-
Wigle, T. J., et al. (2023). Germline cis variant determines epigenetic regulation of the anti-cancer drug metabolism gene dihydropyrimidine dehydrogenase (DPYD). bioRxiv.
-
Ma'ayan Lab. (n.d.). DPYD Gene. Harmonizome.
-
Dobritzsch, D., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(12), 2296-2304.
-
Van Kuilenburg, A. B. P., et al. (2004). beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities. Human Molecular Genetics, 13(22), 2793–2801.
-
Porter, D. J. T., et al. (1993). Dihydropyrimidine dehydrogenase: Kinetic mechanism for reduction of this compound by NADPH. Journal of Biological Chemistry, 268(26), 19451-19457.
-
MedlinePlus. (2014). Beta-ureidopropionase deficiency. MedlinePlus Genetics.
-
Metabolic Support UK. (n.d.). Beta-Ureidopropionase Deficiency. Metabolic Support UK.
-
Semantic Scholar. (n.d.). Effect of dihydropyrimidine derivatives on kinetic parameters of E.carotovora L-asparaginase. Semantic Scholar.
-
Wikipedia. (n.d.). Dihydropyrimidine dehydrogenase (NADP+). Wikipedia.
-
MedlinePlus. (2014). Beta-ureidopropionase deficiency. MedlinePlus.
-
ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD). ARUP Laboratories.
-
Kouno, T., et al. (2020). Impact of DPYD, DPYS, and UPB1 gene variations on severe drug-related toxicity in patients with cancer. Pharmacogenetics and Genomics, 30(7), 153-161.
-
Reactome. (n.d.). beta-ureidopropionate + H2O => beta-alanine + NH4+ + CO2. Reactome Pathway Database.
-
NCBI. (n.d.). DPYD dihydropyrimidine dehydrogenase [Homo sapiens (human)]. National Center for Biotechnology Information.
-
van Kuilenburg, A. B., et al. (2010). Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(7-8), 689-698.
-
Hastak, K., et al. (2011). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 6(11), 1709-1718.
-
UniProt. (n.d.). Dpyd - Dihydropyrimidine dehydrogenase [NADP(+)] - Mus musculus (Mouse). UniProtKB.
-
Kuhara, T., et al. (2000). Rapid gas chromatographic-mass spectrometric diagnosis of dihydropyrimidine dehydrogenase deficiency and dihydropyrimidinase deficiency. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 141-148.
-
Armarego, W. L., & Ohnishi, A. (1987). Km and kcat. values for [6,6,7,7-2H]7,8(6H)-dihydropterin and 2,6-diamino-5-iminopyrimidin-4-one with dihydropteridine reductase. European Journal of Biochemistry, 164(2), 357-361.
-
Wang, J., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(1), 166-168.
-
Lunenburg, C. A. T. C., et al. (2022). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment this compound. Clinical Pharmacology & Therapeutics, 112(1), 164-170.
-
De Mattia, E., et al. (2012). A high-throughput radiometric kinase assay. Journal of Visualized Experiments, (68), e4349.
-
Kovács, J. J., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5484.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 5. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorothis compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of DPYD, DPYS, and UPB1 gene variations on severe drug‐related toxicity in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germline cis variant determines epigenetic regulation of the anti-cancer drug metabolism gene dihydropyrimidine dehydrogenase (DPYD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorothis compound chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene - DPYD [maayanlab.cloud]
- 13. DPYD dihydropyrimidine dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Dihydropyrimidinase - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Rapid gas chromatographic-mass spectrometric diagnosis of dihydropyrimidine dehydrogenase deficiency and dihydropyrimidinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 18. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 19. Reactome | beta-ureidopropionate + H2O => beta-alanine + NH4+ + CO2 [reactome.org]
- 20. Dihydropyrimidine dehydrogenase. Kinetic mechanism for reduction of this compound by NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medlineplus.gov [medlineplus.gov]
- 23. elifesciences.org [elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation - PMC [pmc.ncbi.nlm.nih.gov]
The Abiotic Genesis of Uracil: A Technical Guide to its Prebiotic Synthesis on Early Earth
Abstract
The emergence of RNA is a cornerstone of the RNA world hypothesis, positioning it as a central molecule in the origin of life. A critical prerequisite for this hypothesis is the prebiotic availability of its constituent nucleobases, including uracil. This technical guide provides a comprehensive examination of the principal, experimentally validated pathways for the abiotic synthesis of this compound under conditions plausible for early Earth. We will delve into the causality behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. This document will explore various synthetic routes, including those originating from urea, cyanamide, and formamide, while also considering the catalytic role of minerals and the influence of diverse energy sources such as ultraviolet radiation and high-energy impact events. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to create a self-validating and authoritative resource.
Introduction: The Significance of this compound in a Primordial Context
This compound, a pyrimidine nucleobase, is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine. The "RNA world" hypothesis posits that RNA, with its dual capacity for genetic information storage and catalytic activity, preceded DNA and proteins in the evolutionary timeline.[1] The validation of this hypothesis is intrinsically linked to the demonstration of robust and plausible prebiotic pathways for the synthesis of its essential building blocks.[1][2] While the synthesis of purines under prebiotic conditions has been well-established, the formation of pyrimidines like this compound has historically presented a greater challenge.[3][4][5] This guide will illuminate the significant progress made in understanding the abiotic origins of this compound, providing a technical foundation for further research in prebiotic chemistry and the origins of life.
Synthesis of this compound from Urea-Based Precursors
Urea, a simple organic molecule likely present on the early Earth through the hydrolysis of cyanamide, serves as a key precursor in several plausible synthetic routes to this compound.[6] These pathways often involve the condensation of urea with three-carbon compounds.
The Cyanoacetaldehyde Pathway
A highly efficient route to pyrimidines involves the reaction of cyanoacetaldehyde with urea.[3][4][5] Cyanoacetaldehyde can be formed from the hydrolysis of cyanoacetylene, a molecule produced in spark discharge experiments simulating early Earth's atmospheric conditions and is also abundant in the interstellar medium.[3][4][5]
Causality of Experimental Design: Early attempts to synthesize cytosine from cyanoacetaldehyde and urea at low urea concentrations were unsuccessful.[3][4][5] The key insight was the recognition that evaporating lagoons or drying beaches on the primitive Earth could have created environments with highly concentrated urea solutions.[3][4][5] This led to experiments designed to mimic these conditions, which proved to be highly effective.
Experimental Protocol: Synthesis of Cytosine and subsequent hydrolysis to this compound [3][4][5]
-
Preparation of Concentrated Urea Solution: Prepare a saturated or near-saturated aqueous solution of urea.
-
Reaction with Cyanoacetaldehyde: Add cyanoacetaldehyde to the concentrated urea solution. The reaction proceeds to form cytosine in significant yields (30-50%).
-
Hydrolysis to this compound: The resulting cytosine can be readily hydrolyzed to this compound by heating in an aqueous solution.
Quantitative Data Summary:
| Precursors | Conditions | Product | Yield | Reference |
| Cyanoacetaldehyde, Urea | Concentrated aqueous solution | Cytosine | 30-50% | [3][4][5] |
| Cytosine | Aqueous hydrolysis | This compound | High | [3][4][5] |
Reaction Pathway Diagram:
Caption: Synthesis of this compound from cyanoacetylene via a cytosine intermediate.
The Malic Acid Pathway
Another classic, albeit more stringent, pathway involves the condensation of malic acid with urea.[7][8] This reaction typically requires harsh conditions, such as the presence of fuming sulfuric acid or polyphosphoric acid, which raises questions about its widespread relevance on the early Earth.[8][9] However, localized environments with such conditions cannot be entirely ruled out.
Experimental Protocol: Synthesis of this compound from Malic Acid and Urea [7][8]
-
Reaction Mixture: Combine malic acid and urea in the presence of a strong dehydrating agent like fuming sulfuric acid (oleum).
-
Heating: Heat the mixture to drive the condensation and cyclization reactions.
-
Workup: Carefully neutralize the acidic mixture and isolate the this compound product.
Formamide-Based Synthesis of this compound
Formamide (NH₂CHO) is a compelling prebiotic precursor as it contains all the necessary elements (H, C, N, O) for the synthesis of biomolecules and is ubiquitous in the universe.[2][10] It can produce all four ribonucleotides when heated with terrestrial minerals.[2]
Thermal Condensation and Radical Pathways
Heating formamide, especially in the presence of mineral catalysts, can lead to the formation of a variety of prebiotic molecules, including purines and pyrimidines.[2][11] Recent theoretical studies suggest that radical-based pathways, potentially initiated by high-energy events, could play a significant role in the formation of nucleobases from formamide.[12][13]
Experimental Protocol: Formamide-Based Nucleobase Synthesis [2]
-
Reaction Setup: Heat liquid formamide in the presence of a mineral catalyst (e.g., clays, iron sulfides).
-
Energy Input: Provide a suitable energy source, such as thermal heating or irradiation, to drive the reactions.
-
Analysis: Analyze the resulting mixture for the presence of nucleobases, including this compound, using techniques like chromatography and mass spectrometry.
The Role of Catalysts: Minerals are thought to have played a crucial role in prebiotic chemistry by concentrating reactants on their surfaces, catalyzing reactions, and protecting products from degradation.[14][15] For instance, pyrrhotite (an iron sulfide mineral) has been shown to catalyze the synthesis of this compound from urea under simulated hydrothermal conditions.[11][16]
Quantitative Data Summary:
| Precursors | Conditions | Catalyst | Product | Yield | Reference |
| Urea (0.1M aq.) | Simulated hydrothermal flow reactor | Pyrrhotite (FeS) | This compound | 3.5% | [11] |
| Urea (0.1M aq.), Succinic Acid | Simulated hydrothermal flow reactor | Pyrrhotite (FeS) | This compound | 5.8% | [11] |
Experimental Workflow Diagram:
Caption: Workflow for simulated hydrothermal synthesis of this compound.
Photochemical Synthesis of this compound
The early Earth was subjected to intense ultraviolet (UV) radiation from the young Sun. This energy source could have driven various photochemical reactions, including the synthesis of nucleobases.[17][18][19]
UV Irradiation of Pyrimidine in Ices
Experiments simulating astrophysical conditions have shown that this compound can be formed when pyrimidine, a simpler heterocyclic molecule, is mixed with water ice and exposed to UV radiation.[20][21][22][23] Quantum chemical calculations support this, indicating that the formation of this compound is energetically favored.[20][21][22]
Mechanism: The proposed mechanism involves the UV-induced formation of hydroxyl radicals (•OH) from water ice, which then react with pyrimidine.[20][21][22] The presence of the water matrix is crucial for abstracting a proton in the final step to yield stable this compound.[20][21][22]
Experimental Protocol: Photochemical Synthesis in Ice [22]
-
Sample Preparation: Co-deposit a mixture of water vapor and pyrimidine vapor onto a cold substrate (simulating an icy grain) under high vacuum.
-
UV Irradiation: Irradiate the ice mixture with a UV lamp at a low temperature.
-
Analysis: Warm the sample to room temperature and analyze the residue for the presence of this compound using chromatography techniques.
Logical Relationship Diagram:
Caption: Key steps in the photochemical synthesis of this compound in an ice matrix.
High-Energy Impact Synthesis
The early Earth experienced a period of intense bombardment by asteroids and comets.[24] These high-energy impact events could have provided the necessary energy to synthesize complex organic molecules, including nucleobases, from simpler precursors.[1][25]
Mechanism: Impact simulations, such as those using high-power lasers, have demonstrated that all four RNA bases can be synthesized from formamide in a single event.[1][24] The shockwave and high temperatures generated during an impact can drive chemical reactions that are not readily accessible under milder conditions.
Conclusion and Future Directions
The abiotic synthesis of this compound is no longer a major stumbling block for the RNA world hypothesis. A variety of plausible and experimentally validated pathways exist, utilizing simple and abundant precursors under conditions consistent with the early Earth. These routes, driven by diverse energy sources and often catalyzed by common minerals, collectively strengthen the case for the endogenous origin of the building blocks of life.
Future research should focus on several key areas:
-
Systems Chemistry: Investigating how these individual synthetic pathways could have integrated into a more complex network of reactions on the early Earth.
-
Stereoselectivity: Exploring mechanisms that could have led to the selection of specific isomers of precursor molecules.
-
Nucleoside Formation: Elucidating robust prebiotic pathways for the attachment of this compound to ribose, a critical step towards the formation of RNA.
By continuing to explore these fundamental questions, we move closer to a comprehensive understanding of the chemical origins of life.
References
-
Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705. [Link]
-
Aldecoa, A., & Menor-Salván, C. (2013). Pyrrhotite catalyzes the synthesis of this compound under hydrothermal conditions. EPSC Abstracts, 8, EPSC2013-92. [Link]
-
Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and this compound. Nature, 375(6534), 772-774. [Link]
-
Wikipedia. (n.d.). Abiogenesis. Retrieved from [Link]
-
Bera, P. P., Stein, T., & Lee, T. J. (2010). Mechanism for the abiotic synthesis of this compound via UV-induced oxidation of pyrimidine in pure H2O ices under astrophysical conditions. The Journal of Chemical Physics, 133(10), 104301. [Link]
-
Aldecoa, A., & Menor-Salván, C. (2013). Pyrrhotite catalyzes the synthesis of this compound under hydrothermal conditions. Semantic Scholar. [Link]
-
Kaur, S., & Sharma, P. (2019). Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment?. ACS Earth and Space Chemistry, 3(11), 2445-2454. [Link]
-
Kaur, S., & Sharma, P. (2019). Radical pathways for the formation of non-canonical nucleobases in prebiotic environments. Physical Chemistry Chemical Physics, 21(45), 25163-25173. [Link]
-
Jana, A., et al. (2021). Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study. Life, 11(4), 332. [Link]
-
Hirakawa, H., et al. (2026). Life on Earth May Have Begun With a Violent Impact, And Scientists Just Recreated It. ZME Science. [Link]
-
Bera, P. P., Stein, T., & Lee, T. J. (2010). Mechanism for the abiotic synthesis of this compound via UV-induced oxidation of pyrimidine in pure H2O ices under astrophysical conditions. AIP Publishing. [Link]
-
Ferus, M., et al. (2017). Formation of nucleobases in a Miller–Urey reducing atmosphere. Proceedings of the National Academy of Sciences, 114(17), 4306-4311. [Link]
-
Bera, P. P., Stein, T., & Lee, T. J. (2010). Mechanism for the abiotic synthesis of this compound via UV-induced oxidation of pyrimidine in pure H(2)O ices under astrophysical conditions. PubMed. [Link]
-
Khattak, S. W., et al. (2010). The photochemistry of this compound: a reinvestigation. Photochemistry and photobiology, 86(5), 1034-1043. [Link]
-
Ferus, M., et al. (2015). Impact synthesis of the RNA bases. Proceedings of the National Academy of Sciences, 112(3), 657-662. [Link]
-
Wikipedia. (n.d.). Formamide-based prebiotic chemistry. Retrieved from [Link]
-
Miyakawa, S., et al. (2002). Prebiotic synthesis from CO atmospheres: Implications for the origins of life. Proceedings of the National Academy of Sciences, 99(23), 14628-14631. [Link]
-
Nguyen, M. T., et al. (2025). Radical Pathways for the Prebiotic Formation of Pyrimidine Bases from Formamide. ResearchGate. [Link]
-
Bera, P. P., et al. (2015). Mechanisms for the abiotic synthesis of this compound and thymine via UV-induced oxidation of pyrimidine in astrophysical ices. Astrobiology Science Conference 2015. [Link]
-
Stoye, E. (2019). Unified synthesis shows how genetic alphabet could have been put together on early Earth. Chemistry World. [Link]
-
Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and this compound. Semantic Scholar. [Link]
-
Shapiro, R. (1999). Prebiotic cytosine synthesis: a critical analysis and implications for the origin of life. Proceedings of the National Academy of Sciences, 96(9), 4396-4401. [Link]
-
Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and this compound. NASA Technical Reports Server. [Link]
-
Roy, D., et al. (2017). Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases. Physical Chemistry Chemical Physics, 19(31), 20563-20573. [Link]
-
Di Mauro, E., Bizzarri, B. M., & Saladino, R. (2021). The Role of Photochemistry in the Prebiotic Model of Formamide. In Prebiotic Photochemistry: From Urey-Miller-like Experiments to Recent Findings. Royal Society of Chemistry. [Link]
-
Green, N. J., et al. (2017). Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts. Chemical Communications, 53(83), 11454-11457. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Jana, A., et al. (2021). Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study. Life, 11(4), 332. [Link]
-
Mariani, A., et al. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. Journal of the American Chemical Society, 139(27), 9184-9187. [Link]
-
Rimola, A., et al. (2019). Role of Mineral Surfaces in Prebiotic Chemical Evolution. In Silico Quantum Mechanical Studies. Life, 9(4), 86. [Link]
-
Li, D., et al. (2018). Minerals as Prebiotic Catalysts for Chemical Evolution towards the Origin of Life. In Astrobiology. IntechOpen. [Link]
-
Ferris, J. P., et al. (1974). Possible pathway for prebiotic this compound synthesis by photodehydrogenation. Nature, 249(5456), 437-439. [Link]
-
Choe, J. C. (2022). Mechanism of Prebiotic this compound Synthesis from Urea and HC3O+ in Space. Astrobiology, 22(11), 1363-1369. [Link]
-
Reddit. (2020). Organisms that live around hydrothermal vents do not rely on sunlight and photosynthesis.... Retrieved from [Link]
-
Colín-García, M., et al. (2016). Hydrothermal vents and prebiotic chemistry: A review. Boletín de la Sociedad Geológica Mexicana, 68(3), 599-620. [Link]
-
Sutherland, J. D. (2021). Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. Journal of the American Chemical Society, 143(17), 6213-6226. [Link]
-
Saija, F., & Cassone, G. (Eds.). (2021). Prebiotic Photochemistry: From Urey-Miller-Like Experiments to Recent Findings. Royal Society of Chemistry. [Link]
-
Choe, J. C. (2022). Mechanism of Prebiotic this compound Synthesis from Urea and HC3O+ in Space. Astrobiology, 22(11), 1363-1369. [Link]
-
Sutherland, J. D. (2021). Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. Journal of the American Chemical Society. [Link]
-
Woods Hole Oceanographic Institution. (n.d.). Vent Chemistry. Dive & Discover. [Link]
-
NASA Astrobiology Program. (2018). From Cysteine and Urea to this compound. [Link]
- Google Patents. (n.d.).
Sources
- 1. Impact synthesis of the RNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiogenesis - Wikipedia [en.wikipedia.org]
- 3. An efficient prebiotic synthesis of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient prebiotic synthesis of cytosine and this compound | Semantic Scholar [semanticscholar.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Radical pathways for the formation of non-canonical nucleobases in prebiotic environments - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08001E [pubs.rsc.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. EP0148353B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. Possible pathway for prebiotic this compound synthesis by photodehydrogenation | Semantic Scholar [semanticscholar.org]
- 10. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 11. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Role of Mineral Surfaces in Prebiotic Chemical Evolution. In Silico Quantum Mechanical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Pyrrhotite catalyzes the synthesis of this compound under hydrothermal conditions | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. search.library.ucsb.edu [search.library.ucsb.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. astrochem.org [astrochem.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Mechanism for the abiotic synthesis of this compound via UV-induced oxidation of pyrimidine in pure H(2)O ices under astrophysical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hou.usra.edu [hou.usra.edu]
- 24. pnas.org [pnas.org]
- 25. dailygalaxy.com [dailygalaxy.com]
An In-depth Technical Guide to the Thermodynamic Stability of Uracil in RNA Duplexes
Abstract
This technical guide provides a comprehensive examination of the thermodynamic principles governing the stability of uracil in RNA duplexes. This compound, a fundamental component of RNA, participates in a diverse array of interactions, from canonical Watson-Crick pairing with adenine to the ubiquitous and structurally critical G·U wobble pair. Understanding the energetic contributions of these interactions is paramount for researchers in molecular biology, biochemistry, and drug development. This guide will delve into the foundational concepts of RNA duplex stability, the specific thermodynamic parameters associated with this compound-containing nearest-neighbor motifs, the impact of this compound modifications such as pseudouridine, and detailed, field-proven protocols for the empirical determination of these thermodynamic properties. The content is structured to provide both a robust theoretical framework and practical guidance for laboratory application, empowering researchers to better predict, interpret, and engineer RNA-based systems.
Introduction: The Energetic Landscape of RNA Duplexes
The three-dimensional structure of RNA, which dictates its function, is fundamentally governed by the thermodynamic stability of its constituent double-helical regions. The formation of an RNA duplex from two single strands is an enthalpically driven process, favored by the formation of hydrogen bonds between complementary bases and the stacking of aromatic base pairs. This is, however, opposed by a decrease in entropy as two disordered single strands adopt a more ordered helical conformation. The overall free energy change (ΔG°) of duplex formation, which determines its stability, is therefore a balance between these enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the Gibbs free energy equation:
ΔG° = ΔH° - TΔS°
A more negative ΔG° corresponds to a more stable duplex. The temperature at which half of the duplex is dissociated into single strands is known as the melting temperature (T_m), a key experimental measure of duplex stability.
The stability of an RNA duplex is not merely a sum of its individual base pairs but is profoundly influenced by the identity of adjacent base pairs. This observation is the basis of the nearest-neighbor model , the most successful framework for predicting the thermodynamic stability of RNA secondary structures from their sequence. In this model, the total free energy of a duplex is calculated as the sum of the free energy increments of its constituent nearest-neighbor dinucleotide steps, plus an initiation penalty for forming the first base pair.
The Role of this compound in RNA Duplex Stability
This compound's contribution to RNA duplex stability is multifaceted, extending beyond its canonical pairing with adenine. Its ability to form non-canonical pairs, most notably the G·U wobble pair, is a cornerstone of RNA structure and function.
Canonical A·U Base Pairs
The adenine-uracil (A·U) base pair, formed by two hydrogen bonds, is a fundamental component of RNA duplexes. While less stable than the guanine-cytosine (G·C) pair with its three hydrogen bonds, the A·U pair is crucial for defining helical geometry and providing sites for molecular recognition. The thermodynamic parameters for nearest-neighbor steps involving A·U pairs are well-established and form a core component of RNA stability prediction algorithms.
The G·U Wobble Pair: A Key Structural Motif
The guanine-uracil (G·U) wobble base pair is one of the most common non-Watson-Crick pairings in RNA and is of comparable thermodynamic stability to a Watson-Crick A·U pair.[1][2] This pairing geometry, with two hydrogen bonds, allows for a slight displacement of the bases relative to a standard Watson-Crick pair, introducing a unique structural signature into the RNA helix.[1] G·U pairs are not mere "mismatches" but are integral structural elements found in nearly every class of RNA, where they are often critical for biological function, including recognition by proteins and other RNA molecules.[1][2]
U·U Mismatches
Unlike the relatively stable G·U wobble pair, mismatches such as this compound-uracil (U·U) are generally destabilizing to an RNA duplex. The energetic penalty of a U·U mismatch is dependent on its sequence context, specifically the identity of the flanking base pairs.[1][3] While destabilizing, these mismatches can introduce flexibility and create specific recognition sites within an RNA duplex.
Quantitative Thermodynamic Parameters for this compound-Containing Motifs
The nearest-neighbor model provides a quantitative framework for predicting the stability of RNA duplexes. The following table summarizes the experimentally determined free energy changes (ΔG°₃₇) at 37°C for various this compound-containing nearest-neighbor dinucleotides in 1 M NaCl.
| Nearest-Neighbor (5'→3') | ΔG°₃₇ (kcal/mol) | Reference |
| Watson-Crick Pairs | ||
| AA/UU | -0.9 | [4] |
| AU/AU | -1.1 | [4] |
| UA/UA | -1.3 | [4] |
| CU/GA | -2.1 | [4] |
| GU/CA | -2.2 | [4] |
| G·U Wobble Pairs | ||
| UG/GU | -0.6 | [4][5] |
| GU/UG | -1.4 | [4][5] |
| GG/UU | -0.2 | [4][5] |
| U·U Mismatches | ||
| AUU/AUU | +0.7 | [1] |
| CUU/GAU | +1.3 | [1] |
| GUU/CAU | +1.0 | [1] |
Note: The values presented are a selection from published data and are intended to be illustrative. For the most accurate predictions, it is recommended to use the most current and comprehensive parameter sets available.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding reaction. In a typical RNA duplex formation experiment, one RNA strand is titrated into a solution containing its complement, and the heat released or absorbed upon binding is measured directly. This provides a direct determination of the binding enthalpy (ΔH°). The data can also be fitted to a binding model to determine the association constant (K_a), from which the free energy of binding (ΔG°) can be calculated (ΔG° = -RTln(K_a)). The entropy change (ΔS°) can then be determined using the Gibbs free energy equation.
-
Sample Preparation:
-
Prepare highly pure and accurately quantified RNA oligonucleotides as described for UV melting.
-
Prepare a sufficient volume of dialysis buffer (identical to the buffer used for the ITC experiment).
-
Dialyze both RNA solutions against the same buffer to minimize heats of dilution.
-
Degas all solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and titration syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the titrate (one RNA strand, typically at a concentration of 1-10 µM) into the sample cell.
-
Load the titrant (the complementary RNA strand, typically at a concentration 10-15 times that of the titrate) into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 1-2 µL) to account for initial mixing effects, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) with sufficient spacing to allow the signal to return to baseline.
-
The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat change.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two RNA strands.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
The fitting procedure will yield the thermodynamic parameters: stoichiometry (n), association constant (K_a), and enthalpy change (ΔH°).
-
Calculate ΔG° and ΔS° from the fitted K_a and ΔH° values.
-
Conclusion and Future Directions
The thermodynamic stability of this compound in RNA duplexes is a complex interplay of canonical pairing, wobble interactions, and the influence of local sequence context and modifications. The nearest-neighbor model provides a powerful predictive framework, but its accuracy is continually refined by new experimental data. As our understanding of the epitranscriptome and the functional roles of modified nucleotides like pseudouridine expands, there is a growing need for high-quality thermodynamic data on these non-canonical interactions. The experimental protocols detailed in this guide provide a robust foundation for researchers to contribute to this expanding field. Future work will undoubtedly focus on developing more sophisticated models that can account for the effects of the cellular environment, including molecular crowding and ion concentrations, to bridge the gap between in vitro measurements and in vivo reality. This will be crucial for the continued development of RNA-based diagnostics, therapeutics, and nanotechnology.
References
-
Kierzek, E., Malgowska, M., Lisowiec, J., Turner, D. H., Gdaniec, Z., & Kierzek, R. (2014). The contribution of pseudouridine to stabilities and structure of RNAs. Nucleic Acids Research, 42(5), 3492–3501. [Link]
-
Deb, I., Lahiri, A., Popenda, Ł., Sarzyńska, J., Małgowska, M., Gdaniec, Z., & Kierzek, R. (2023). Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv. [Link]
-
Kierzek, E., Malgowska, M., Lisowiec, J., Turner, D. H., Gdaniec, Z., & Kierzek, R. (2014). The contribution of pseudouridine to stabilities and structure of RNAs. Nucleic Acids Research, 42(5), 3492-3501. [Link]
-
Deb, I., Popenda, Ł., Sarzyńska, J., Małgowska, M., Lahiri, A., Gdaniec, Z., & Kierzek, R. (2019). Computational and NMR studies of RNA duplexes with an internal pseudouridine-adenosine base pair. Scientific Reports, 9(1), 16278. [Link]
-
Kierzek, R., Burkard, M. E., & Turner, D. H. (1999). Thermodynamics of single mismatches in RNA duplexes. Biochemistry, 38(43), 14214–14223. [Link]
-
Davis, D. R. (1995). Stabilization of RNA stacking by pseudouridine. Nucleic Acids Research, 23(24), 5020–5026. [Link]
-
Schroeder, S. J., & Turner, D. H. (2001). Thermodynamics of RNA duplexes with tandem mismatches containing a this compound-uracil pair flanked by C.G/G.C or G.C/A.U closing base pairs. Biochemistry, 40(38), 11496–11504. [Link]
-
Ennifar, E., Walter, P., & Dumas, P. (2011). Isothermal titration calorimetry: a tool for monitoring RNA/small molecule binding and co-crystallization. Methods in Molecular Biology, 703, 135–154. [Link]
-
Salim, N. N., & Feig, A. L. (2009). Isothermal titration calorimetry of RNA. Methods, 47(3), 198–205. [Link]
-
Chen, J. L., Dishler, A. L., Kennedy, S. D., Yildirim, I., Liu, B., Turner, D. H., & Serra, M. J. (2012). Testing the Nearest Neighbor Model for Canonical RNA Base Pairs: Revision of GU Parameters. Biochemistry, 51(17), 3508–3522. [Link]
-
Zuber, J., Sun, H., Zhang, J., & Mathews, D. H. (2022). Nearest neighbor rules for RNA helix folding thermodynamics: improved end effects. Nucleic Acids Research, 50(12), 6593–6607. [Link]
-
Nakano, S. I., Kirihata, T., Fujimoto, S., Sato, Y., & Sugimoto, N. (2023). Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions. Nucleic Acids Research, 51(9), 4157–4169. [Link]
-
Blose, J. M., Lloyd, J. R., & Bevilacqua, P. C. (2010). Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry. In Methods in Enzymology (Vol. 469, pp. 165–183). [Link]
-
Zuber, J., Sun, H., Zhang, J., & Mathews, D. H. (2022). Nearest neighbor rules for RNA helix folding thermodynamics: improved end effects. Nucleic Acids Research, 50(12), 6593–6607. [Link]
-
Sugimoto, N., Nakano, M., & Nakano, S. I. (2020). Improved nearest-neighbor parameters for the stability of RNA/DNA hybrids under a physiological condition. Nucleic Acids Research, 48(12), 6436–6445. [Link]
-
Schroeder, S. J., & Turner, D. H. (2001). Thermodynamics of RNA duplexes with tandem mismatches containing a this compound-uracil pair flanked by C.G/G.C or G.C/A.U closing base pairs. Biochemistry, 40(38), 11496-11504. [Link]
-
Xia, T., SantaLucia, J., Jr., Burkard, M. E., Kierzek, R., Schroeder, S. J., Jiao, X., Cox, C., & Turner, D. H. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719–14735. [Link]
-
Gerasimova, Y. V., & Znosko, B. M. (2019). Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions. Nucleic Acids Research, 47(2), 570–580. [Link]
-
Shiman, R., Almomani, R., & Fabris, D. (2011). Thermodynamic parameters of RNA/DNA duplexes 1/2, 1/7, and 1/8. a, b... ResearchGate. [Link]
-
Nucleowiki. (2022). UV-Melting Curves. Nucleowiki. [Link]
-
metabion. (n.d.). Protocol for RNA annealing/duplex formation. metabion. [Link]
-
Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Agilent. [Link]
-
Seidel, S. A., et al. (2012). Melting of RNA duplexes. The melting of RNA showed a strong change in S... ResearchGate. [Link]
-
oxDNA. (2014). RNA duplex melting. oxDNA. [Link]
Sources
- 1. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Properties of Uracil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil, a fundamental component of ribonucleic acid (RNA), and its synthetic analogs represent a cornerstone of biochemical research and pharmaceutical development. Understanding their molecular structure, electronic properties, and interactions within biological systems is paramount for applications ranging from genetic research to cancer chemotherapy. Spectroscopy provides a powerful, non-invasive toolkit for this purpose. This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize this compound and its derivatives, including electronic (UV-Vis Absorption and Fluorescence), vibrational (FTIR and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing foundational principles with field-proven insights, this document explains the causality behind experimental choices, details self-validating protocols, and presents a comparative analysis of how structural modifications in key analogs—such as the anticancer drug 5-fluorothis compound and photosensitive thiouracils—manifest in their spectral signatures.
The Central Role of this compound and the Power of Spectroscopy
Biochemical and Pharmacological Significance
This compound is a pyrimidine nucleobase that replaces thymine in RNA, where it forms two hydrogen bonds with adenine during base pairing[1]. This role is central to the transcription of genetic information. Beyond its fundamental biological function, this compound's structure has served as a scaffold for a vast array of synthetic analogs with significant pharmacological applications[2][3]. The most prominent of these is 5-fluorothis compound (5-FU), a cornerstone antimetabolite drug used in the treatment of various cancers, including colorectal and breast cancer[4][5]. Other analogs, such as thiouracils, are utilized for their photosensitizing properties in photodynamic therapy and as tools to study nucleic acid structures[6][7]. The efficacy and mechanism of these drugs are intrinsically linked to their molecular structure and electronic properties, making their detailed characterization essential.
Why Spectroscopy is Indispensable
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides an unparalleled window into the molecular world of this compound and its analogs. Each technique probes different aspects of the molecule:
-
Electronic Spectroscopy (UV-Vis & Fluorescence) reveals information about the electron distribution within the π-system of the pyrimidine ring and how it is affected by substituents and the local environment.
-
Vibrational Spectroscopy (FTIR & Raman) provides a detailed "fingerprint" of the molecule's covalent bonds and functional groups, allowing for precise structural identification and the study of intermolecular interactions like hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of specific nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F), offering definitive insights into molecular connectivity, conformation, and dynamics in solution.
By integrating data from these techniques, researchers can build a comprehensive model of a molecule's behavior, from its ground-state geometry to its excited-state dynamics and interactions with biological targets.
Electronic Spectroscopy: Probing the π-System
The conjugated π-system of the pyrimidine ring governs the electronic absorption and emission properties of this compound and its analogs.
Principles of Electronic Transitions
This compound's UV absorption spectrum is dominated by intense π → π* transitions, which involve the promotion of an electron from a bonding (π) to an anti-bonding (π) molecular orbital. A weaker, often obscured, n → π transition also exists, involving the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to a π* orbital. The energy, and thus the wavelength, of these transitions is highly sensitive to the molecular structure and its environment.
UV-Visible Absorption Spectroscopy
In a neutral aqueous solution (pH ≈ 7), this compound exhibits a strong absorption maximum (λmax) around 258-260 nm[8][9]. This characteristic absorption is the basis for the quantification of nucleic acids.
Influence of Environment:
-
pH: The UV spectrum of this compound is highly dependent on pH. As the pH is raised above its pKa (around 9.5), the N1 and N3 protons can be abstracted. This deprotonation alters the electronic structure, causing a bathochromic (red) shift in the absorption maximum to around 280-290 nm[8][10][11]. This property is a reliable indicator of the molecule's protonation state. No significant spectral changes are observed in acidic conditions[8][10].
-
Solvent Polarity: The solvent environment can also modulate the absorption spectrum. The effects of solvent polarity and hydrogen-bonding capability influence the relative energies of the ground and excited states, leading to shifts in λmax[12][13].
Tautomerism: this compound can exist in several tautomeric forms, including diketo, enol, and keto-enol structures. However, extensive spectroscopic and computational studies have confirmed that the diketo form (pyrimidine-2,4(1H,3H)-dione) is the most stable and predominant tautomer in the gas phase and in solution under physiological conditions[1][14][15][16]. The simplicity of the UV spectrum under standard conditions supports the existence of a single dominant species[14].
Fluorescence Spectroscopy
While this compound absorbs UV light efficiently, it is notoriously non-fluorescent, with an extremely low quantum yield[17][18]. This is due to highly efficient and ultrafast non-radiative decay pathways that return the excited molecule to the ground state without emitting a photon. This rapid internal conversion is a photoprotective mechanism in nucleic acids.
Analogs with Tailored Electronic Properties
Chemical modification of the this compound ring can dramatically alter its electronic properties, a strategy widely used in drug design and the development of fluorescent probes.
-
5-Fluorothis compound (5-FU): The substitution of hydrogen with a highly electronegative fluorine atom at the C5 position has a relatively modest effect on the UV absorption spectrum compared to this compound[13].
-
Thiouracils: Replacing a carbonyl oxygen with sulfur (e.g., in 2-thiothis compound or 4-thiothis compound) significantly perturbs the electronic structure. This leads to a substantial red shift in the absorption maximum into the UVA region (~330-340 nm)[7][19]. Thiouracils also exhibit a much higher quantum yield for intersystem crossing to the triplet state, making them effective photosensitizers[6][7][20].
-
Fluorescent Analogs: To overcome the low native fluorescence of this compound, researchers have developed analogs with extended π-systems. Attaching fluorophores like dicyanovinyl groups at the C5 position creates intrinsically fluorescent nucleobase analogs (IFNAs) that exhibit massively red-shifted emission and high quantum yields, making them valuable as molecular rotors and probes for nucleic acid dynamics[21][22][23]. Extending the this compound chromophore via linkers to aromatic rings can also produce probes with quantum yields thousands of times larger than uridine[17][24].
Data Summary: Electronic Spectroscopy
| Compound | λmax (nm) (Neutral pH) | Key Features | References |
| This compound | ~258-260 | Very low fluorescence quantum yield. Red-shifts to ~285 nm at high pH. | [8][9] |
| 5-Fluorothis compound | ~265 | Spectrally similar to this compound. | [13] |
| 2-Thiothis compound | ~275, ~290 (sh) | Red-shifted absorption compared to this compound. | [25] |
| 4-Thiothis compound | ~330 | Strong absorption in the UVA range. High triplet quantum yield. | [6][7][19] |
| DCVSU | ~411 (in DMSO) | Strong fluorescence emission at ~592 nm (in DMSO), large Stokes shift. | [21][22] |
Experimental Protocol: UV-Vis Absorbance and Fluorescence
This protocol outlines the standard procedure for acquiring UV-Vis and fluorescence spectra of this compound analogs. The causality behind the steps is to ensure accuracy, reproducibility, and proper interpretation of the resulting spectra.
-
Solvent Selection & Preparation:
-
Rationale: The choice of solvent is critical as it influences spectral properties[13]. For baseline characterization, a high-purity spectroscopic grade solvent (e.g., acetonitrile, ethanol, or water) is used to minimize background absorbance. For biologically relevant data, a buffered aqueous solution (e.g., 10 mM Phosphate, pH 7.4) is required to control the protonation state of the analyte.
-
Procedure: Prepare the chosen solvent or buffer. Ensure all glassware is scrupulously clean (e.g., rinsed with the solvent to be used).
-
-
Stock Solution Preparation:
-
Rationale: A concentrated stock solution allows for accurate serial dilutions and minimizes weighing errors. DMSO is often used for initial solubilization of hydrophobic compounds before dilution in aqueous buffers[26][27].
-
Procedure: Accurately weigh a small amount of the this compound analog and dissolve it in a known volume of a suitable solvent (e.g., DMSO or buffer) to create a stock solution (e.g., 1-10 mM).
-
-
Working Solution Preparation:
-
Rationale: The working concentration must be within the linear range of the spectrophotometer's detector (typically an absorbance between 0.1 and 1.0) to ensure adherence to the Beer-Lambert law.
-
Procedure: Dilute the stock solution into the final spectroscopic solvent/buffer to a final concentration typically in the range of 10-100 µM.
-
-
Spectrometer Setup and Blanking:
-
Rationale: A "blank" or "baseline" measurement containing only the solvent/buffer is essential. The instrument subtracts this spectrum from the sample measurement, removing any signal contributions from the cuvette or solvent itself.
-
Procedure:
-
Turn on the spectrometer lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stable output.
-
Fill a clean quartz cuvette (required for UV measurements below 340 nm) with the solvent/buffer.
-
Place the cuvette in the spectrometer and perform a baseline/blank scan across the desired wavelength range (e.g., 220-400 nm).
-
-
-
Sample Measurement:
-
Rationale: Acquiring the full spectrum allows for the identification of λmax and any other spectral features.
-
Procedure:
-
Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample.
-
Place the cuvette in the spectrometer and acquire the absorption spectrum.
-
For fluorescence, set the excitation wavelength (typically at or near λmax) and scan the emission wavelengths (from just above the excitation wavelength to a longer wavelength, e.g., 280-600 nm).
-
-
-
Data Analysis:
-
Rationale: Proper analysis validates the quality of the data.
-
Procedure: Identify the wavelength of maximum absorbance (λmax). For fluorescence, identify the emission maximum. Check that the absorbance at λmax is within the optimal range (0.1-1.0). If not, adjust the concentration and re-measure.
-
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy probes the stretching and bending of covalent bonds within a molecule. Each mode has a characteristic frequency, creating a unique spectrum that serves as a molecular fingerprint.
Principles of FTIR and Raman Spectroscopy
-
Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule. A vibrational mode is "IR active" if it results in a change in the molecule's dipole moment. The C=O (carbonyl) and N-H bonds in this compound are strong IR absorbers.
-
Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A mode is "Raman active" if it causes a change in the molecule's polarizability. Symmetric vibrations and those involving less polar bonds (like the ring breathing modes) are often strong in the Raman spectrum. FTIR and Raman are thus complementary techniques.
Characteristic Vibrational Modes of this compound
The vibrational spectrum of this compound is complex but well-characterized. Key regions include:
-
> 3000 cm⁻¹: N-H and C-H stretching vibrations.
-
1600-1750 cm⁻¹: A strong and complex region dominated by the C=O stretching modes. Anharmonic calculations and Fermi resonances are often required for a precise interpretation of these bands[28].
-
1200-1500 cm⁻¹: In-plane bending of N-H and C-H groups mixed with ring stretching modes. The "Kekule" ring stretching mode is found in this region[29][30].
-
~780 cm⁻¹: A prominent ring breathing mode, which is a symmetric expansion and contraction of the entire pyrimidine ring. This mode is particularly sensitive to substitution on the ring[4].
Spectral Manifestations in Analogs
-
Halogenated Uracils (e.g., 5-FU): The introduction of a halogen at the C5 position introduces a new C-X stretching frequency and perturbs the ring modes. The heavier the halogen, the lower the frequency of the ring breathing and Kekule stretching modes due to the mass effect[31]. The C-F stretch in 5-FU is observed around 1275 cm⁻¹[32].
-
Thiouracils (e.g., 2-Thiothis compound): Replacing the C2=O with C2=S leads to significant changes. The C=O stretching region is simplified, and new modes associated with the C=S bond appear at lower frequencies. The ring breathing and Kekule modes also shift to lower frequencies due to the heavier mass of the sulfur atom compared to oxygen[30].
-
Amino-Substituted Uracils (e.g., 5-Aminothis compound): The addition of an amino group introduces N-H stretching and bending modes. It also affects the ring breathing mode due to the mass effect of the NH₂ group[29].
Data Summary: Key Vibrational Frequencies (cm⁻¹)
| Compound | C=O Stretch Region | Ring Breathing | Other Key Modes | References |
| This compound | ~1650-1720 | ~785 | ~3100 (N-H stretch) | [31][33] |
| 5-Fluorothis compound | ~1660-1700 | ~767 | ~1233 (Ring + C-F stretch) | [4][33] |
| 5-Bromothis compound | ~1650-1715 | ~750 | Lower frequency ring modes vs. 5-FU | [33] |
| 2-Thiothis compound | ~1690 (C4=O) | ~720 | ~1241 (Kekule stretch) | [30] |
Experimental Protocol: Acquiring FTIR and Raman Spectra
This workflow details the process for obtaining high-quality vibrational spectra of solid-state samples, which is common for these compounds.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring this compound derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface-enhanced Raman Spectral Measurements of 5-Fluorothis compound in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiothis compound and Comparisons with 2-Thiothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 10. pH-dependent UV resonance Raman spectra of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects on the steady-state absorption and fluorescence spectra of this compound, thymine and 5-fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tautomerism of this compound and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tautomerism in cytosine and this compound: an experimental and theoretical core level spectroscopic study. | Semantic Scholar [semanticscholar.org]
- 17. Analogues of this compound nucleosides with intrinsic fluorescence (NIF-analogues): synthesis and photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Tautomerism of this compound and Thymine in Aqueous Solution: Spectroscopic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based this compound molecular rotor probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based this compound molecular rotor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Analogues of this compound nucleosides with intrinsic fluorescence (NIF-analogues): synthesis and photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. publications.iarc.who.int [publications.iarc.who.int]
- 26. Solvation of this compound and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. scispace.com [scispace.com]
- 29. IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of this compound and 5-aminothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ias.ac.in [ias.ac.in]
- 31. FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of this compound and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ias.ac.in [ias.ac.in]
Methodological & Application
Uracil-DNA Glycosylase (UDG) for Robust PCR Carryover Prevention: An Application Note and Protocol Guide
Introduction: The Challenge of Ultrasensitive Amplification
The Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, prized for its ability to amplify minute quantities of nucleic acids. This exquisite sensitivity, however, is also its greatest vulnerability. The exponential nature of amplification means that even a single molecule of DNA from a previous reaction—a phenomenon known as carryover contamination—can be amplified, leading to false-positive results.[1][2] Such outcomes can compromise diagnostic accuracy, invalidate research data, and lead to significant loss of time and resources.
While stringent laboratory practices, such as physical separation of pre- and post-PCR workspaces and the use of aerosol-resistant pipette tips, are fundamental to minimizing contamination, they do not offer a foolproof solution.[3][4] This application note details a robust and elegant biochemical strategy for carryover prevention: the combined use of deoxyuridine triphosphate (dUTP) and Uracil-DNA Glycosylase (UDG), also known as this compound-N-Glycosylase (UNG).[5][6] We will explore the underlying mechanism, compare available enzyme options, and provide detailed, field-proven protocols for its implementation in both standard and reverse-transcription PCR workflows.
The UDG/dUTP System: A "Mark and Destroy" Strategy
The UDG system for carryover prevention is a proactive, two-stage process that effectively sterilizes each new PCR reaction from previously generated amplicons.
Stage 1: Marking Amplicons with this compound The first step is to biochemically differentiate amplicons from the native DNA template (e.g., genomic DNA, plasmid, or cDNA). This is achieved by partially or completely substituting deoxythymidine triphosphate (dTTP) with dUTP in the PCR master mix.[1][7] Non-proofreading DNA polymerases, such as Taq polymerase, readily incorporate dUTP opposite adenine bases, resulting in PCR products that contain this compound instead of thymine.[4] The native template DNA, which contains thymine, remains unaltered.
Stage 2: Selective Destruction of this compound-Containing Contaminants The second step involves the enzymatic activity of this compound-DNA Glycosylase. UDG is added to the PCR master mix before the template is introduced.[6] The enzyme scans the DNA and, upon encountering a this compound base, cleaves the N-glycosidic bond that links the this compound to the deoxyribose sugar backbone.[5][8] This action excises the this compound base, leaving behind an abasic, or apyrimidinic (AP), site.[1]
These AP sites are fundamentally disruptive to PCR. They are unable to serve as a template for DNA polymerase, effectively blocking amplification.[1] Furthermore, these sites are highly unstable and susceptible to hydrolysis, causing the DNA strand to break during the high-temperature initial denaturation step of the PCR cycle.[9] The native, thymine-containing DNA template is completely unaffected by UDG and is amplified with high fidelity.[1]
Protocol: qPCR with Heat-Labile UDG
This protocol is designed for a typical 20 µL qPCR reaction and should be scaled as needed.
Reagent Preparation:
-
dNTP Mix: Use a premixed dNTP solution containing dUTP or prepare your own. A common and effective ratio is a final concentration of 200 µM dATP, 200 µM dCTP, 200 µM dGTP, and a 200 µM mix of dUTP:dTTP (e.g., 175 µM dUTP and 25 µM dTTP). While complete substitution of dTTP with dUTP is possible, including a small amount of dTTP can enhance amplification robustness for some assays. [10]2. Heat-Labile UDG: Use at the manufacturer's recommended concentration, typically around 0.01 - 0.04 U/µL. [7][11] Reaction Setup (on ice):
-
In a sterile microcentrifuge tube, prepare a master mix for N+1 reactions. For a single 20 µL reaction:
-
10.0 µL of 2x qPCR Master Mix (ensure it does not already contain UDG/dUTP)
-
X µL of Forward Primer (to a final concentration of 200-500 nM)
-
X µL of Reverse Primer (to a final concentration of 200-500 nM)
-
X µL of Probe (to a final concentration of 100-250 nM)
-
0.2 µL of Heat-Labile UDG (at 1 U/µL)
-
X µL of Nuclease-Free Water
-
-
Vortex the master mix gently and spin down.
-
Aliquot 18 µL of the master mix into each PCR tube or well.
-
Add 2 µL of template DNA or water (for the NTC) to each respective tube/well.
-
Seal the tubes/plate, mix gently, and centrifuge briefly.
Thermal Cycling Program:
-
UDG Incubation: 25°C for 2 minutes (This step allows UDG to find and excise this compound from any contaminant amplicons).
-
UDG Inactivation: 50°C for 2 minutes (For heat-labile UDG only; this irreversibly destroys the enzyme). [12]3. Initial Denaturation: 95°C for 2 minutes (This activates the hot-start polymerase and fragments the abasic contaminant DNA).
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
Protocol: One-Step RT-qPCR with Heat-Labile UDG
The setup is similar, but the thermal profile is critically different to accommodate both UDG activity and reverse transcription.
Reaction Setup: Follow the steps in 4.2, but use a 2x One-Step RT-qPCR master mix and add RNA template.
Thermal Cycling Program:
-
UDG Incubation: 25°C for 5 minutes (Allows for contaminant removal).
-
UDG Inactivation: 50°C for 5 minutes (Crucially, this step inactivates UDG before reverse transcription begins).
-
Reverse Transcription: 50-55°C for 15 minutes (cDNA is synthesized from the RNA template).
-
Initial Denaturation: 95°C for 2 minutes (Inactivates the reverse transcriptase and activates the hot-start DNA polymerase).
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
Technical Considerations and Troubleshooting
-
Polymerase Incompatibility: This method is not compatible with high-fidelity proofreading DNA polymerases. The 3'→5' exonuclease activity of these enzymes will recognize and excise the this compound base from the newly synthesized strand, stalling or inhibiting amplification. [4]Always use a non-proofreading polymerase like Taq.
-
Inefficient Amplification: If you observe poor PCR efficiency after switching to a dUTP/UDG system, consider titrating the dUTP:dTTP ratio. For some long or difficult amplicons, a higher proportion of dTTP (e.g., 150 µM dUTP:50 µM dTTP) may be beneficial. [10]* Persistent Contamination: If the NTC is still positive, it may indicate an extremely high level of initial contamination. Consider increasing the UDG incubation time to 5-10 minutes. However, first and foremost, review and reinforce your laboratory's physical contamination control procedures. [3][4]* Downstream Applications: PCR products containing this compound are suitable for most downstream applications, including Sanger sequencing and hybridization. However, they cannot be cloned into standard E. coli strains (which have active UDG) and may be digested inefficiently by certain restriction enzymes. [9][13]
Conclusion
The this compound-DNA Glycosylase system is an indispensable tool for ensuring the accuracy and reliability of PCR-based assays. By biochemically marking and selectively destroying contaminant amplicons, it provides a robust layer of protection against the false-positive results that can arise from carryover contamination. The advent of heat-labile UDG has further refined this technique, offering enhanced compatibility with sensitive applications like one-step RT-qPCR and ensuring the integrity of final amplicons. When integrated into a workflow that already emphasizes stringent physical contamination controls, the UDG/dUTP system empowers researchers to generate data with the highest degree of confidence.
References
- Wikipedia. (n.d.). This compound-DNA glycosylase.
- ArcticZymes. (n.d.). PCR Carry-Over Prevention Solutions.
- Bitesize Bio. (2025, April 15). Eliminate PCR Amplicon (but not real-time PCR?) Carry-Over With UNG.
- Longo, M. C., Berninger, M. S., & Hartley, J. L. (1990). Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene, 93(1), 125–128.
- Tinzyme. (n.d.). This compound-N-Glycosylase (UNG).
- Thermo Fisher Scientific. (2023, September 8). Lab Talk Episode 15: Best practices to help prevent carryover and avoid cross contamination in PCR.
- Grokipedia. (n.d.). This compound-DNA glycosylase.
- Revolutionary Science. (n.d.). 4 Effective Ways to Minimize PCR Contamination.
- Thermo Fisher Scientific. (n.d.). Guidelines for Preventing Contamination of PCR.
- ITW Reagents. (n.d.). This compound-DNA Glycosylase (UDG).
- Thermo Fisher Scientific. (n.d.). What is UNG/UDG?.
- Thermo Fisher Scientific TR. (n.d.). What is UNG/UDG?.
- Aslanzadeh, J. (2004). Preventing PCR amplification carryover contamination in a clinical laboratory. Annals of Clinical and Laboratory Science, 34(4), 389–396.
- Illumina. (n.d.). This compound N-Glycosylase (UNG).
- Jena Bioscience. (n.d.). Extreme Thermolabile UNG (this compound N-Glycosylase).
- Fortis Life Sciences. (n.d.). This compound-DNA Glycosylases (UDGs) for qPCR and RT-qPCR.
- Signosis. (n.d.). Heat-labile this compound-DNA Glycosylase.
- ResearchGate. (n.d.). Ability of UDG and Heat-Labile UDG to Prevent Amplification from TSPY PCR Products Containing this compound.
- Shormann, N., Ricciardi, R., & Chattopadhyay, D. (2014). This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. Protein Science, 23(12), 1667–1685.
- Tribioscience. (n.d.). Thermolabile UDG.
- Jo, A., et al. (2022). Computational design of a thermolabile this compound-DNA glycosylase of Escherichia coli. Journal of Biological Chemistry, 298(3).
- GeneON BioScience. (n.d.). Real-time-PCR Master Mix. UDG, dUTP.
- Zharkov, D. O., & Grollman, A. P. (2005). This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 577(1-2), 155–172.
- Thermo Fisher Scientific. (n.d.). HotStart-IT™ Probe qPCR Master Mix with UDG (2X).
- Gene Universal. (n.d.). Heat-labile this compound-DNA Glycosylase.
- Huwel Lifesciences. (2024, May 11). DNA Fast qPCR Mix with UDG/UNG (2X).
- ResearchGate. (n.d.). Effect of UNG concentration and incubation temperature on DNA degradation and RNA detection.
- Pierce, K. E., & Wangh, L. J. (2004). Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays. BioTechniques, 36(1), 44-48.
- ShineGene. (n.d.). Heat-labile UNG-Uracil–DNA Glycosylase-UDG.
- He, Y., et al. (2016). Advanced this compound DNA glycosylase-supplemented real-time reverse transcription loop-mediated isothermal amplification (UDG-rRT-LAMP) method for universal and specific detection of Tembusu virus. Scientific Reports, 6(1), 27175.
- ResearchGate. (2025, August 10). Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays.
- Promega Corporation. (n.d.). Minimizing PCR Cross-Contamination.
Sources
- 1. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventing PCR amplification carryover contamination in a clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revsci.com [revsci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 8. grokipedia.com [grokipedia.com]
- 9. itwreagents.com [itwreagents.com]
- 10. Minimizing PCR Cross-Contamination [promega.com]
- 11. geneuniversal.com [geneuniversal.com]
- 12. Heat-labile UNG-UracilâDNA Glycosylase-UDG-ShineGene! [synthesisgene.com]
- 13. What is UNG/UDG? | Thermo Fisher Scientific - FR [thermofisher.com]
Visualizing the Transcriptome in Action: A Guide to Nascent RNA Labeling with 5-Ethynyluracil (5-EU)
In the dynamic landscape of molecular biology and drug development, the ability to capture transient cellular processes is paramount. The transcriptome, the complete set of RNA transcripts in a cell, is a highly fluid entity, constantly changing in response to developmental cues, environmental stimuli, and pharmacological interventions. Visualizing the synthesis of new RNA molecules, or nascent RNA, provides a powerful real-time window into the regulation of gene expression. This guide provides a comprehensive overview and detailed protocols for the use of 5-ethynyluracil (5-EU), a robust and versatile tool for labeling and imaging nascent RNA.
The Principle: Unveiling Newly Synthesized RNA with Bioorthogonal Chemistry
5-Ethynylthis compound (5-EU) is a nucleoside analog of uridine that is readily taken up by cells and incorporated into newly transcribed RNA by cellular RNA polymerases.[1][2] The key to 5-EU's utility lies in the "ethynyl" group, a small, biologically inert functional group that contains a carbon-carbon triple bond. This alkyne group serves as a bioorthogonal handle, meaning it does not interfere with normal cellular processes and can be specifically targeted for detection.[3]
The detection of 5-EU-labeled RNA is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4] In this reaction, the alkyne group on the incorporated 5-EU is covalently linked to a fluorescently labeled azide, resulting in a stable triazole ring and enabling the visualization of nascent RNA transcripts.[5] This method offers significant advantages over traditional techniques like radioactive labeling or bromouridine (BrU) incorporation, including higher sensitivity, lower toxicity, and a simpler, faster workflow.[6][7]
Experimental Workflow: From Labeling to Visualization
The overall workflow for nascent RNA labeling with 5-EU can be broken down into three main stages: metabolic labeling, cell fixation and permeabilization, and click chemistry detection.
Figure 1: Experimental Workflow for 5-EU Nascent RNA Labeling. This diagram outlines the key stages of the 5-EU labeling and detection process, from the initial metabolic incorporation of the analog into newly synthesized RNA to the final analysis via imaging, flow cytometry, or sequencing.
A Critical Consideration: The Potential for DNA Incorporation
While 5-EU is primarily incorporated into RNA, it is crucial for researchers to be aware of the potential for its incorporation into DNA, particularly in certain organisms and cell types with high proliferative rates.[8][9] The enzyme ribonucleotide reductase (RNR) can convert ribonucleosides into deoxyribonucleosides, the building blocks of DNA.[10] Although 5-EU is considered a poor substrate for RNR in many mammalian cell lines, this is not a universal rule.[2]
Therefore, it is imperative to include appropriate controls to validate the specificity of 5-EU for RNA labeling in your specific experimental system.
Recommended Controls:
-
RNase A Treatment: Pre-treatment of fixed and permeabilized cells with RNase A should significantly reduce or eliminate the 5-EU signal if it is primarily in RNA.[8]
-
DNase I Treatment: Conversely, treatment with DNase I should not significantly affect the 5-EU signal if it is RNA-specific.
-
Transcriptional Inhibitors: Pre-treatment with a potent transcription inhibitor, such as Actinomycin D, should block the incorporation of 5-EU into nascent RNA.[11]
-
Co-labeling with a DNA-specific marker: Comparing the 5-EU signal with a marker of DNA replication, such as 5-ethynyl-2'-deoxyuridine (EdU) or BrdU, can help distinguish between RNA and DNA synthesis.[8]
By performing these validation experiments, researchers can ensure the scientific integrity of their findings and confidently interpret their 5-EU labeling results.
Protocols for Nascent RNA Labeling with 5-EU
The following protocols provide detailed, step-by-step methodologies for labeling nascent RNA in both adherent and suspension cell cultures, as well as for in vivo applications in mouse models.
Protocol 1: Nascent RNA Labeling in Adherent Cells
This protocol is suitable for a wide range of adherent cell lines grown in multi-well plates or on coverslips.
Materials:
-
Adherent cells cultured to desired confluency
-
Complete cell culture medium
-
5-Ethynylthis compound (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry detection reagents (see Protocol 3)
Procedure:
-
Cell Culture: Plate cells on appropriate culture vessels (e.g., coverslips in a 24-well plate) and grow to the desired confluency (typically 70-80%).
-
5-EU Labeling:
-
Prepare the 5-EU labeling medium by diluting the 5-EU stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 0.5 mM, but this should be optimized for your cell type and experimental goals (see table below).[8]
-
Remove the existing culture medium from the cells and replace it with the 5-EU labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the 5-EU labeling medium and wash the cells once with PBS.
-
Add fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Chemistry Detection: Proceed to Protocol 3 for the detection of incorporated 5-EU.
| Cell Line | 5-EU Concentration | Incubation Time | Reference |
| HeLa | 0.2 mM - 1 mM | 1 - 24 hours | [12] |
| A549 | 0.2 mM | 1 - 24 hours | [12] |
| HEK293 | 0.2 mM - 1 mM | 1 - 24 hours | [9][12] |
| NIH 3T3 | 1 mM | 6 hours | [2] |
Table 1: Recommended 5-EU Labeling Conditions for Common Adherent Cell Lines. These are starting recommendations; optimal conditions may vary.
Protocol 2: Nascent RNA Labeling in Suspension Cells
This protocol is adapted for non-adherent cell lines.
Materials:
-
Suspension cells in culture
-
Complete cell culture medium
-
5-Ethynylthis compound (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry detection reagents (see Protocol 3)
Procedure:
-
Cell Culture: Culture suspension cells to the desired density.
-
5-EU Labeling:
-
Add the appropriate volume of 5-EU stock solution directly to the cell suspension in culture medium to achieve the desired final concentration (e.g., 0.5 mM).
-
Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Fixation:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in fixation solution and incubate for 15 minutes at room temperature.
-
Pellet the cells and wash three times with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in permeabilization solution and incubate for 10 minutes at room temperature.
-
Pellet the cells and wash three times with PBS.
-
-
Click Chemistry Detection: Proceed to Protocol 3 for the detection of incorporated 5-EU. The cell pellet can be resuspended in the click reaction cocktail.
| Cell Line | 5-EU Concentration | Incubation Time | Reference |
| Jurkat | 0.2 mM - 1 mM | 1 - 24 hours | [12] |
| K562 | Not specified | Not specified | [13] |
Table 2: Recommended 5-EU Labeling Conditions for Common Suspension Cell Lines. These are starting recommendations; optimal conditions may vary.
Protocol 3: Click Chemistry Detection of 5-EU Labeled RNA
This protocol describes the preparation of the click reaction cocktail and the detection procedure.
Figure 2: The Click Chemistry Reaction. This diagram illustrates the key components and steps of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction used to detect 5-EU.
Materials:
-
Fixed and permeabilized cells containing 5-EU-labeled RNA
-
Fluorescent azide of choice (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 500 mM in water, freshly prepared)
-
Tris-buffered saline (TBS) or PBS
Click Reaction Cocktail (prepare immediately before use):
For a 100 µL final reaction volume:
| Component | Stock Concentration | Volume to Add | Final Concentration |
| TBS or PBS | 1X | 85 µL | - |
| Fluorescent Azide | 10 mM | 0.5 µL | 50 µM |
| CuSO4 | 100 mM | 2 µL | 2 mM |
| Sodium Ascorbate | 500 mM | 10 µL | 50 mM |
Procedure:
-
Prepare the Click Reaction Cocktail: In a microcentrifuge tube, add the components in the order listed in the table above. Vortex briefly to mix. It is critical to add the sodium ascorbate last to initiate the reaction.
-
Incubation:
-
Remove the final PBS wash from the fixed and permeabilized cells.
-
Add the click reaction cocktail to the cells, ensuring complete coverage.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 4: In Vivo Nascent RNA Labeling in Mice
This protocol provides a general guideline for labeling nascent RNA in mouse tissues. The route of administration and dosage may require optimization depending on the target tissue and experimental design.
Materials:
-
5-Ethynylthis compound (5-EU) solution in a biocompatible vehicle (e.g., saline)
-
Anesthetic
-
Surgical tools for injection (if applicable)
-
Tissue harvesting and processing reagents (e.g., fixative, sucrose solution, embedding medium)
Procedure:
-
5-EU Administration:
-
Administer 5-EU to the mouse. Common routes include intraperitoneal (IP) injection or direct injection into the target tissue.[2][11]
-
A starting dose for IP injection is around 330-750 µmol/g of animal weight.[11] For direct tissue injection, the concentration will be significantly lower and requires careful optimization to avoid local toxicity.[11]
-
-
Labeling Period: Allow the 5-EU to incorporate into nascent RNA for the desired period. This can range from a few hours to a day, depending on the research question.[2]
-
Tissue Harvesting and Fixation:
-
Tissue Processing:
-
Cryoprotect the tissues by incubating them in a sucrose solution (e.g., 30% sucrose in PBS) overnight at 4°C.[11]
-
Embed the tissues in an appropriate medium (e.g., OCT) and freeze for cryosectioning.
-
-
Click Chemistry Detection on Tissue Sections:
-
Cut tissue sections on a cryostat and mount them on microscope slides.
-
Perform the click chemistry reaction as described in Protocol 3, adapting the volumes for tissue sections.
-
Wash the sections, counterstain if desired, and coverslip with mounting medium.
-
-
Imaging: Analyze the sections using fluorescence microscopy.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Inefficient 5-EU incorporation (low concentration or short incubation).- Inactive click chemistry reagents.- Inefficient permeabilization. | - Optimize 5-EU concentration and incubation time.- Use freshly prepared sodium ascorbate solution.- Ensure permeabilization is sufficient for your cell type. |
| High Background | - Non-specific binding of the fluorescent azide.- Incomplete washing.- Autofluorescence of cells or tissue. | - Increase the number and duration of wash steps after the click reaction.- Include a "no-click" control (all reagents except copper) to assess background.- Use a blocking solution (e.g., BSA in PBS) before the click reaction.- Use a fluorophore with a longer wavelength to minimize autofluorescence. |
| Signal in the Cytoplasm and Nucleus | - Expected for many cell types, as transcription occurs in the nucleus and RNA is transported to the cytoplasm. | - This is often a true biological result. Co-staining with nuclear and cytoplasmic markers can help delineate compartments. |
| Potential DNA Labeling | - Ribonucleotide reductase activity converting 5-EU to its deoxy form. | - Perform control experiments with RNase A and DNase I treatment.- Co-label with a DNA replication marker like EdU. |
| Cell Toxicity/Death | - High concentration of 5-EU or prolonged incubation.- Toxicity of the click chemistry reagents. | - Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions.- Ensure thorough washing after the click reaction to remove all traces of copper. |
Table 3: Troubleshooting Guide for 5-EU Nascent RNA Labeling.
Conclusion and Future Perspectives
The use of 5-ethynylthis compound for nascent RNA labeling has revolutionized our ability to study the dynamics of gene expression in living cells and organisms. Its high sensitivity, specificity (with proper controls), and compatibility with various downstream applications make it an invaluable tool for researchers in diverse fields. From fundamental studies of transcription and RNA processing to high-throughput drug screening, 5-EU provides a powerful lens through which to view the intricate and ever-changing world of the transcriptome. As imaging technologies and sequencing methods continue to advance, the applications of 5-EU are poised to expand even further, promising new insights into the central role of RNA in health and disease.
References
-
Bas-Cetin, N., et al. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration. Acta Neuropathologica Communications, 9(1), 94. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
-
Kenzelmann, M. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments, (135), e57056. [Link]
-
Liau, B. B., et al. (2019). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. bioRxiv. [Link]
-
Steinmetz, P. R. H., et al. (2022). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15779–15784. [Link]
-
Ramil, M. V., et al. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Journal of Visualized Experiments, (78), e50626. [Link]
-
Tani, H., et al. (2012). Genome-wide technology for determining RNA stability in mammalian cells. RNA Biology, 9(10), 1255-1261. [Link]
-
Presolski, S. I., et al. (2011). Copper-catalyzed azide-alkyne cycloaddition for cell proliferation. Current protocols in chemical biology, 3(4), 153–162. [Link]
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]
-
Voigt, F., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]
-
Gärdén, J., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. BMC molecular and cell biology, 22(1), 48. [Link]
-
Core, L. J., et al. (2014). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Methods in enzymology, 539, 113–130. [Link]
-
Palozola, K. C., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100729. [Link]
-
Steinmetz, P. R. H., et al. (2022). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]
Sources
- 1. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to Uracil-Excision Based Cloning (USER Cloning)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-Excision based cloning, commonly known as USER cloning, is a versatile and highly efficient method for the seamless assembly of DNA fragments. This technique leverages the power of this compound DNA glycosylase (UDG) and endonuclease VIII to create compatible single-stranded overhangs, enabling the directional cloning of one or more DNA fragments into a vector without the need for restriction enzymes or ligation. This application note provides a comprehensive overview of the USER cloning workflow, from the fundamental principles and primer design to a detailed, step-by-step protocol and troubleshooting guidance.
Introduction: The Principle of USER Cloning
USER cloning is an innovative technique that facilitates the rapid and seamless joining of DNA fragments.[1][2] The core of this method lies in the incorporation of a single deoxyuridine (dU) residue in the 5' end of the PCR primers used to amplify the DNA insert and vector.[1][3]
The subsequent treatment of the PCR products with the USER enzyme mix, which contains this compound DNA Glycosylase (UDG) and Endonuclease VIII, is the key to generating the cloning-ready fragments.[4][5][6]
-
This compound DNA Glycosylase (UDG): This enzyme specifically recognizes and excises the this compound base from the DNA backbone, creating an abasic (apyrimidinic or AP) site.[4][7]
-
Endonuclease VIII: This enzyme then cleaves the phosphodiester backbone at both the 3' and 5' sides of the abasic site, releasing the base-free deoxyribose and generating a single-nucleotide gap.[4][5]
This enzymatic reaction results in the formation of long, specific, and complementary 3' single-stranded overhangs on both the insert and the linearized vector. These overhangs then anneal, forming a stable, circularized construct that can be directly transformed into competent E. coli cells. The nicks in the phosphodiester backbone are repaired by the host cell's DNA repair machinery.
Advantages of USER Cloning:
-
Seamless and Directional: USER cloning allows for the precise assembly of DNA fragments without leaving any unwanted sequences (scars) at the junctions. The use of specific overhangs ensures the directional insertion of the fragment(s).[1]
-
High Efficiency: This method is known for its high cloning efficiency, often resulting in a large number of correct colonies.
-
Multi-fragment Assembly: USER cloning is well-suited for the assembly of multiple DNA fragments in a single reaction, making it a powerful tool for synthetic biology and complex construct generation.[1][3]
-
No Restriction Enzyme Digestion or Ligation: The protocol eliminates the need for restriction enzyme digestion of the PCR products and subsequent ligation, saving time and reducing the potential for experimental errors.[8]
-
Flexibility in Vector Choice: The technique can be adapted for use with any vector, which can be linearized by PCR.[8]
The USER Cloning Workflow: A Visual Guide
The following diagram illustrates the key steps involved in the USER cloning process.
Caption: The USER cloning workflow, from primer design to screening.
Detailed Protocol for USER Cloning
This protocol provides a step-by-step guide for performing a standard USER cloning experiment to insert a single DNA fragment into a vector.
Primer Design
Proper primer design is critical for the success of USER cloning. The primers consist of two main regions: a 5' overhang region and a 3' binding region.[9]
-
5' Overhang Region:
-
This region is responsible for generating the complementary sticky ends.
-
It should be between 7 and 12 nucleotides in length.[9]
-
Crucially, a single thymine (T) within this sequence is replaced with a this compound (U).
-
The melting temperature (Tm) of the overhangs should ideally be between 10-30°C to ensure stable annealing.[9]
-
The overhang sequences for the insert and vector must be complementary to each other to ensure directional cloning.
-
-
3' Binding Region:
-
This region is complementary to the target DNA sequence (insert or vector).
-
Standard PCR primer design rules apply to this region regarding length (18-25 nucleotides), GC content (40-60%), and melting temperature (55-65°C).
-
PCR Amplification
The insert and the vector are amplified in separate PCR reactions using a proofreading DNA polymerase that is not inhibited by this compound-containing templates.
Table 1: Recommended PCR Reaction Mixture
| Component | Volume (50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | variable | 1-25 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-free water | to 50 µL |
Table 2: Recommended Thermocycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30 |
| Annealing | 55-65°C | 20 seconds | |
| Extension | 72°C | 30 sec/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4-10°C | ∞ |
After PCR, it is recommended to run a small aliquot of the reaction on an agarose gel to verify the amplification of a single product of the correct size.
USER Enzyme Treatment and Assembly
This step involves the treatment of the PCR products with the USER enzyme mix to generate the sticky ends, followed by annealing of the fragments.
-
Optional: DpnI Treatment: To eliminate the parental plasmid template (if applicable), add 1 µL of DpnI restriction enzyme to the PCR reaction and incubate at 37°C for 30-60 minutes. DpnI specifically digests methylated DNA (the plasmid template), leaving the unmethylated PCR product intact.[10]
-
Assemble the USER Reaction: In a sterile microcentrifuge tube, combine the following components:
Table 3: USER Assembly Reaction
| Component | Amount |
| Vector PCR Product | 20-100 ng |
| Insert PCR Product | 3-fold molar excess over vector |
| USER Enzyme | 1 µL |
| Nuclease-free water | to a final volume of 10-20 µL |
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes. Following this, a 15-minute incubation at room temperature can facilitate the annealing of the overhangs.[11][12]
Transformation
The assembled USER cloning reaction can be directly used for transformation into chemically competent E. coli cells.
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add 2-5 µL of the USER assembly reaction to the competent cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 30-45 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).
-
Spread 50-100 µL of the cell suspension on a pre-warmed LB agar plate containing the appropriate antibiotic for selection.
-
Incubate the plate overnight at 37°C.
Screening of Transformants
The following day, colonies should be visible on the plate. To verify the successful cloning event:
-
Colony PCR: Pick a few individual colonies and perform PCR using primers that flank the insertion site to check for the presence of the insert of the correct size.
-
Restriction Digest: Isolate plasmid DNA from overnight cultures of several colonies and perform a restriction digest to confirm the presence and orientation of the insert.
-
Sanger Sequencing: For final confirmation, sequence the insert and the flanking regions to ensure the absence of any mutations and the seamless nature of the junctions.
Troubleshooting
While USER cloning is a robust method, issues can occasionally arise. The following table provides guidance on common problems and their potential solutions.[13]
Table 4: USER Cloning Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No PCR product | Incorrect primer design | Verify primer sequences, Tm, and potential for secondary structures. |
| Inappropriate DNA polymerase | Use a proofreading polymerase that is not inhibited by this compound. | |
| No colonies after transformation | Inefficient USER enzyme activity | Use a fresh batch of USER enzyme. |
| Incorrectly designed overhangs | Ensure overhangs are complementary and have an appropriate Tm. | |
| Low competency of E. coli cells | Use a new batch of highly competent cells. | |
| Few colonies | Low PCR product yield | Optimize PCR conditions to increase the yield of the insert and vector. |
| Suboptimal vector-to-insert ratio | Titrate the molar ratio of insert to vector in the USER assembly reaction. | |
| Colonies contain only the template vector | Incomplete DpnI digestion | Increase the DpnI incubation time or use a fresh batch of the enzyme. |
| Vector self-ligation | This is unlikely with USER cloning but ensure proper primer design for vector amplification to prevent this. |
Conclusion
USER cloning is a powerful and efficient method for the seamless assembly of DNA fragments. Its speed, accuracy, and adaptability make it an invaluable tool for a wide range of molecular biology applications, from routine gene cloning to the construction of complex synthetic biological circuits. By understanding the underlying principles and following the detailed protocol provided in these application notes, researchers can confidently and successfully implement USER cloning in their workflows.
References
-
Primer design for USER cloning - Labster. [Link]
-
USER Cloning - iGEM. [Link]
-
Thermolabile USER® II Enzyme - BIOKÉ. [Link]
-
Enzymatic cleavage of this compound-containing single-stranded DNA linkers for the efficient release of affinity-selected circulating tumor cells - PMC - NIH. [Link]
-
Primer design in USER fusion. The blue lines encompass the desired DNA... - ResearchGate. [Link]
-
USER troubleshooting guide - Labster. [Link]
-
USER™ friendly DNA engineering and cloning method by this compound excision - PMC. [Link]
-
Software-Supported USER Cloning Strategies for Site-Directed Mutagenesis and DNA Assembly - Morten Sommer. [Link]
-
USER-Derived Cloning Methods and Their Primer Design | Springer Nature Experiments. [Link]
-
A Versatile System for USER Cloning-Based Assembly of Expression Vectors for Mammalian Cell Engineering - PMC - NIH. [Link]
Sources
- 1. neb.com [neb.com]
- 2. USER-Derived Cloning Methods and Their Primer Design | Springer Nature Experiments [experiments.springernature.com]
- 3. A Versatile System for USER Cloning-Based Assembly of Expression Vectors for Mammalian Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. New England Biolabs, Inc. USER Enzyme – 250 units, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Enzymatic cleavage of this compound-containing single-stranded DNA linkers for the efficient release of affinity-selected circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 9. theory.labster.com [theory.labster.com]
- 10. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. neb.com [neb.com]
- 13. theory.labster.com [theory.labster.com]
Application Notes & Protocols: Leveraging Uracil Incorporation in DNA for High-Resolution Analysis of Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
The Rationale: Why Uracil in DNA is a Powerful Tool
The study of protein-DNA interactions is fundamental to understanding gene regulation, DNA replication and repair, and the mechanisms of various diseases. This compound, typically found in RNA, can be strategically incorporated into DNA probes to serve as a versatile tool for investigating these interactions.[1] The substitution of thymine with this compound creates a subtle yet significant modification that can be exploited in several ways. The presence of this compound in DNA can arise from two main pathways: the deamination of cytosine and the incorporation of dUMP instead of dTMP during DNA synthesis.[2][3][4]
The strategic placement of this compound allows for:
-
Interference Assays: To pinpoint specific methyl groups on thymine residues that are crucial for protein binding.[5]
-
Footprinting Studies: To delineate the precise boundaries of a protein's binding site on a DNA sequence.[6][7]
-
Site-Specific Cleavage: To generate specific DNA gaps or breaks for advanced molecular biology applications like seamless cloning.[8][9]
At the heart of many of these techniques is the enzyme this compound-DNA Glycosylase (UDG), which recognizes and excises this compound from DNA, initiating the base excision repair (BER) pathway.[1][10][11] This enzymatic activity is harnessed to create specific lesions or signals at the site of this compound incorporation.
Methodologies for this compound Incorporation into DNA Probes
The successful application of this compound-based protein-DNA interaction analysis hinges on the precise and efficient incorporation of this compound into the DNA probe. Two primary strategies are employed:
Chemical Synthesis of this compound-Containing Oligonucleotides
For high-resolution studies requiring the placement of this compound at a single, defined position, chemical synthesis of oligonucleotides is the gold standard. This method offers complete control over the sequence and the location of the this compound modification.
Causality Behind the Choice: This method is ideal for "interference" type experiments where the goal is to assess the impact of a single this compound substitution on protein binding. It provides the highest level of precision.
Protocol for Ordering and Preparing Chemically Synthesized this compound-Containing Oligonucleotides:
-
Design: Design your DNA probe sequence, substituting a 'U' for the 'T' at the desired position(s).
-
Synthesis: Order the custom oligonucleotide from a reputable supplier specializing in modified DNA synthesis. Ensure the supplier provides high-purity, desalted oligonucleotides.
-
Quantification: Upon receipt, resuspend the lyophilized oligonucleotide in nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM. Verify the concentration using UV-Vis spectrophotometry, measuring the absorbance at 260 nm.[12]
-
Annealing (for double-stranded probes):
-
Mix equimolar amounts of the this compound-containing strand and its complementary strand in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.
-
Enzymatic Incorporation of this compound via PCR
For applications like this compound interference assays or footprinting where a random distribution of this compound is desired, enzymatic incorporation during PCR is a rapid and cost-effective method.[5]
Causality Behind the Choice: This approach is well-suited for screening purposes to identify multiple thymine residues that may be involved in protein binding. The random incorporation allows for a broader survey of the DNA-protein interface.
Protocol for PCR-Based this compound Incorporation:
-
Reaction Setup: Assemble a standard PCR reaction with the following modifications:
-
Use a high-fidelity DNA polymerase that can tolerate dUTP in the reaction mix.
-
In the dNTP mix, substitute a portion of the dTTP with dUTP. The ratio of dUTP to dTTP will determine the frequency of this compound incorporation. A 1:1 or 1:4 ratio of dUTP:dTTP is a good starting point.
-
-
PCR Amplification: Perform PCR using standard cycling conditions appropriate for your template and primers.
-
Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and the polymerase.
-
Quantification: Quantify the purified this compound-containing PCR product using a spectrophotometer or a fluorometric method.
Table 1: Comparison of this compound Incorporation Methods
| Feature | Chemical Synthesis | PCR Incorporation |
| Specificity | Site-specific | Random |
| Control | High | Moderate (controlled by dUTP:dTTP ratio) |
| Cost | Higher | Lower |
| Speed | Slower (synthesis time) | Faster |
| Ideal Application | Interference assays at a single site | This compound interference screening, footprinting |
Core Application: this compound Interference Assay
This technique identifies thymine methyl groups that are critical for protein binding by assessing whether the substitution of thymine with this compound (which lacks the 5-methyl group) interferes with the interaction.[5]
Experimental Workflow Diagram
Caption: Workflow for a this compound Interference Assay.
Protocol: this compound Interference Assay
Part A: Binding Reaction and Separation
-
Binding Reaction:
-
In a microcentrifuge tube, combine the this compound-containing DNA probe (generated by PCR) with the protein of interest in a suitable binding buffer.
-
Incubate at the optimal temperature and time for the protein-DNA interaction to reach equilibrium.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Visualization and Excision:
-
Visualize the DNA bands (e.g., by autoradiography if using a radiolabeled probe, or by fluorescence if using a fluorescently labeled primer).
-
Carefully excise the gel slices corresponding to the bound and free DNA fractions.
-
Part B: Analysis of this compound Positions
-
DNA Elution: Elute the DNA from the excised gel slices.
-
This compound Excision and Cleavage:
-
Denaturing Gel Electrophoresis:
-
Separate the resulting DNA fragments on a denaturing polyacrylamide sequencing gel.
-
-
Data Interpretation:
-
Compare the cleavage patterns of the bound and free DNA fractions.
-
Positions where this compound substitution interfered with protein binding will show a depletion of the corresponding cleavage product in the bound fraction compared to the free fraction.
-
Advanced Application: this compound-Based DNase I Footprinting
This method utilizes a this compound-containing probe to map the precise binding site of a protein on DNA. The principle is that the bound protein protects the DNA from cleavage by DNase I.
Experimental Workflow Diagram
Caption: Workflow for this compound-Based DNase I Footprinting.
Protocol: this compound-Based DNase I Footprinting
-
Probe Preparation:
-
Synthesize a this compound-containing DNA probe, typically by PCR, using one end-labeled primer (e.g., with ³²P or a fluorescent dye).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Incubate the labeled probe with varying concentrations of the protein of interest. Include a control reaction with no protein.
-
-
DNase I Digestion:
-
Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).
-
Analysis:
-
Purify the DNA fragments.
-
Separate the fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the fragments (e.g., by autoradiography). The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the no-protein control.[20]
-
The USER™ Enzyme System: Expanding the Utility of this compound in DNA
The USER™ (this compound-Specific Excision Reagent) enzyme mixture, containing UDG and Endonuclease VIII, offers a powerful tool for various molecular biology applications.[21][22] This system not only removes the this compound base but also cleaves the phosphodiester backbone at the resulting abasic site, generating a single-nucleotide gap.[21][22][23]
Applications of the USER™ Enzyme System:
-
Seamless Cloning: USER cloning is a restriction enzyme- and ligase-independent method for assembling DNA fragments.[8][9] PCR products are generated with primers containing a single this compound residue. Treatment with the USER enzyme creates specific 3' single-stranded extensions that allow for directional annealing and assembly of multiple fragments.[9][24]
-
Site-Directed Mutagenesis: The USER system can be employed to introduce specific mutations into a DNA sequence with high efficiency.
Diagram of USER™ Cloning Principle
Caption: Principle of USER™ Cloning.
Considerations for Drug Development and Discovery
The methodologies described herein have significant implications for drug development:
-
High-Throughput Screening: this compound-based assays can be adapted for high-throughput screening of small molecule libraries to identify compounds that disrupt or enhance specific protein-DNA interactions.
-
Mechanism of Action Studies: These techniques can be used to elucidate the precise mechanism by which a drug candidate modulates a protein-DNA interaction.
-
Lead Optimization: By understanding the critical contact points between a protein and its DNA target, medicinal chemists can design more potent and specific inhibitors.
Derivatives of this compound itself, such as 5-fluorothis compound, are already used as anticancer drugs.[25][26][27] The insights gained from this compound-based interaction studies can further fuel the development of novel therapeutics targeting protein-DNA interfaces.
Conclusion: A Versatile and Insightful Approach
The incorporation of this compound into DNA provides a powerful and versatile platform for the detailed analysis of protein-DNA interactions. From pinpointing critical binding determinants to enabling advanced cloning techniques, these methods offer researchers in both basic science and drug discovery a robust toolkit for dissecting the complexities of gene regulation and for developing novel therapeutic strategies.
References
-
Devchand, P. R., McGhee, J. D., & van de Sande, J. H. (n.d.). This compound-DNA glycosylase as a probe for protein--DNA interactions. PMC. [Link]
-
(n.d.). This compound interference, a rapid and general method for defining protein-DNA interactions involving the 5-methyl group of thymines: the GCN4-DNA complex. NIH. [Link]
-
(n.d.). This compound-DNA glycosylase as a probe for protein-DNA interactions. Oxford Academic. [Link]
-
(n.d.). This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. PubMed Central. [Link]
-
(n.d.). Physical and functional interaction of human nuclear this compound-DNA glycosylase with proliferating cell nuclear antigen. NIH. [Link]
-
(2015, August 24). A unique this compound-DNA binding protein of the this compound DNA glycosylase superfamily. PMC. [Link]
-
(n.d.). Synthesis and cleavage of oligodeoxynucleotides containing a 5-hydroxythis compound residue at a defined site. UTMB Research Experts. [Link]
-
(2025, August 6). The protection of this compound and guanine residues in oligonucleotide synthesis. ResearchGate. [Link]
-
(n.d.). This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. PubMed Central. [Link]
-
(n.d.). This compound-DNA glycosylase acts by substrate autocatalysis. ResearchGate. [Link]
-
(2019, March 17). This compound DNA Glycosylase - How to prevent PCR product contamination. YouTube. [Link]
-
(n.d.). This compound Derivatives: Applications in Pharmaceuticals and Beyond. [Link]
-
(2023, September 8). DNA Damage and DNA Repair: Types and Mechanism. Microbe Notes. [Link]
-
(2006, February 7). Electrophoretic Mobility Shift Assay (EMSA). [Link]
-
(2009, January 8). The electrophoretic mobility shift assay (EMSA). Protocols.io. [Link]
-
(n.d.). DNase I footprinting. [Link]
-
(n.d.). DNase I footprinting. [Link]
-
(n.d.). EMSA (Electrophoretic Mobility Shift Assay). [Link]
-
(n.d.). Electrophoretic Mobility Shift Assay Guide. LICORbio™. [Link]
-
(n.d.). USER™ friendly DNA engineering and cloning method by this compound excision. PMC. [Link]
-
(n.d.). USER enzymes. Labster. [Link]
-
(n.d.). Deoxythis compound in DNA and Disease: Genomic Signal or Managed Situation?. PubMed Central. [Link]
-
(n.d.). DNase I Footprint Analysis of DNA-Protein Binding. [Link]
-
(n.d.). DNase I Footprinting. Creative BioMart. [Link]
-
(n.d.). DNase footprinting assay. Wikipedia. [Link]
-
(n.d.). Exploring this compound derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). [Link]
-
(n.d.). UV absorbance spectra of this compound, synthetic oligonucleotide, and human genomic DNA. [Link]
-
(n.d.). USEREnzyme from New England Biolabs. Biocompare.com. [Link]
-
(n.d.). This compound as the basis for medication creation. Research Trends. [Link]
-
(n.d.). This compound in duplex DNA is a substrate for the nucleotide incision repair pathway in human cells. PNAS. [Link]
-
(2015, October 1). Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications. PubMed Central. [Link]
-
(n.d.). A New Class of this compound–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. MDPI. [Link]
-
(n.d.). Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. PubMed Central. [Link]
-
(n.d.). This compound in DNA and its processing by different DNA glycosylases. PMC. [Link]
-
(2009, January 20). Keeping this compound out of DNA: physiological role, structure and catalytic mechanism of dUTPases. PubMed. [Link]
-
(n.d.). Physical and Functional Interactions between this compound-DNA Glycosylase and Proliferating Cell Nuclear Antigen from the Euryarchaeon Pyrococcus furiosus. NIH. [Link]
-
(2025, May 21). 5 Ways to Make this compound Based Excision Cloning (User) A More Approachable Topic. Labster. [Link]
Sources
- 1. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keeping this compound out of DNA: physiological role, structure and catalytic mechanism of dUTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound interference, a rapid and general method for defining protein-DNA interactions involving the 5-methyl group of thymines: the GCN4-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-DNA glycosylase as a probe for protein--DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. This compound-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. oncology.wisc.edu [oncology.wisc.edu]
- 14. licorbio.com [licorbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. research.fredhutch.org [research.fredhutch.org]
- 17. DNase I footprinting [gene.mie-u.ac.jp]
- 18. med.upenn.edu [med.upenn.edu]
- 19. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 20. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 21. neb.com [neb.com]
- 22. biocompare.com [biocompare.com]
- 23. theory.labster.com [theory.labster.com]
- 24. 5 Ways to Make this compound Based Excision Cloning (User) A More Approachable Topic [labster.com]
- 25. nbinno.com [nbinno.com]
- 26. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 27. researchtrends.net [researchtrends.net]
Application Notes & Protocols: Uracil Auxotrophy for Robust Genetic Selection in Yeast
Introduction: The Principle of Auxotrophic Selection
In the landscape of Saccharomyces cerevisiae genetics, the ability to selectively cultivate cells based on their genotype is fundamental. Auxotrophic markers are powerful tools that exploit a cell's metabolic capabilities to achieve this selection.[1] An auxotrophic strain has a mutation in a gene essential for synthesizing a specific nutrient, such as an amino acid or a nucleobase.[1] Consequently, it can only survive if that nutrient is provided in the growth medium. This dependency creates a powerful selection system. When such a strain is transformed with a plasmid carrying a functional copy of the mutated gene, only the successfully transformed cells regain the ability to synthesize the nutrient and can thus grow on a "dropout" medium lacking it.
Among the most versatile and widely used auxotrophic markers is the URA3 gene.[2][3] This gene offers the distinct advantage of enabling both positive selection (selecting for cells containing the gene) and negative selection (selecting against cells containing the gene), making it an indispensable tool for a wide range of molecular biology applications, from simple plasmid maintenance to complex gene deletions.[2][4]
The Molecular Basis of URA3 Selection
The Pyrimidine Biosynthetic Pathway
The URA3 gene, located on chromosome V in S. cerevisiae, encodes the enzyme Orotidine-5'-Phosphate (OMP) Decarboxylase.[2][4] This enzyme catalyzes the sixth step in the de novo biosynthesis of pyrimidine ribonucleotides, converting OMP into Uridine Monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.[4][5]
A yeast strain with a non-functional ura3 allele cannot produce its own uracil. This ura3⁻ auxotrophic state is the foundation of the selection system. These cells are viable only when the growth medium is supplemented with this compound.[2][4]
The Dual-Selection Mechanism
The power of URA3 lies in its interaction with the compound 5-Fluoroorotic Acid (5-FOA) .[2][3] This substrate analog allows for powerful counter-selection.
-
Positive Selection: In a ura3⁻ host strain, transformation with a plasmid containing a functional URA3 gene complements the auxotrophy. The cell becomes URA3⁺ and can now synthesize its own this compound. By plating the transformation mix on synthetic complete (SC) medium lacking this compound (SC-Ura), only the transformed cells that have taken up the plasmid will survive and form colonies.
-
Negative (Counter) Selection: The enzyme OMP decarboxylase is not perfectly specific. It can recognize and process 5-FOA, which is harmless to the cell on its own.[6] However, the enzymatic conversion of 5-FOA by the URA3 gene product creates the highly toxic compound 5-fluorothis compound (5-FU).[2][3][4] 5-FU is a pyrimidine analog that gets incorporated into RNA and DNA, disrupting nucleic acid processing and leading to rapid cell death.[7] Therefore, any cell that is URA3⁺ will be killed in the presence of 5-FOA. Conversely, ura3⁻ cells, lacking the enzyme, cannot convert 5-FOA and are thus resistant, allowing them to grow freely (provided the medium is supplemented with this compound).[3][8]
Core Applications and Protocols
Application 1: Plasmid Transformation and Positive Selection
This is the most common application, used to select for yeast cells that have successfully incorporated a URA3-containing plasmid.
This protocol is a standard and robust method for introducing plasmid DNA into S. cerevisiae.
Causality Behind the Method:
-
Lithium Acetate (LiAc): Weakens the yeast cell wall and neutralizes negative charges on the cell surface, making it more permeable to DNA.
-
Single-Stranded Carrier DNA (SS-DNA): Though the exact mechanism is debated, it is thought to bind to the cell surface and nucleases, protecting the plasmid DNA from degradation and enhancing its entry into the nucleus.
-
Polyethylene Glycol (PEG): Acts as a molecular crowder, forcing the DNA and cells into close proximity and promoting the fusion of the plasma membrane, which facilitates DNA uptake.
-
Heat Shock (42°C): Creates transient pores in the plasma membrane, further increasing its fluidity and allowing the plasmid DNA to enter the cytoplasm.
Materials:
-
ura3⁻ yeast strain
-
YPAD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose, 0.004% Adenine)
-
Plasmid DNA with a functional URA3 gene (0.1-1.0 µg)
-
SC-Ura dropout plates
-
Sterile water, 1.5 mL microfuge tubes
-
Reagents: 1 M LiAc, 50% PEG 3350, 10 mg/mL boiled single-stranded salmon sperm DNA (ssDNA)
Procedure:
-
Prepare Yeast Culture: Inoculate a single colony of your ura3⁻ yeast strain into 5 mL of YPAD medium. Grow overnight at 30°C with shaking (200 rpm).[9]
-
Subculture: Dilute the overnight culture into 50 mL of fresh YPAD to an OD₆₀₀ of ~0.2. Grow at 30°C with shaking until the OD₆₀₀ reaches 0.5-0.8 (log phase).
-
Harvest and Wash: Pellet the cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant. Wash the cells by resuspending the pellet in 25 mL of sterile water and centrifuging again.
-
Make Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer to a 1.5 mL microfuge tube. Pellet the cells again and remove all supernatant. Resuspend in 400 µL of 100 mM LiAc. The cells are now competent.
-
Prepare Transformation Mix: In a new microfuge tube, combine the following in order:
-
240 µL 50% PEG
-
36 µL 1 M LiAc
-
50 µL 10 mg/mL ssDNA
-
~1 µg of URA3 plasmid DNA dissolved in up to 34 µL of sterile water
-
-
Transform: Add 50 µL of the competent cell suspension from step 4 to the transformation mix. Vortex vigorously for 1 minute.
-
Incubation and Heat Shock: Incubate the tube at 42°C for 40-45 minutes in a water bath.
-
Recovery and Plating: Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the supernatant. Resuspend the cell pellet in 200 µL of sterile water.
-
Plate: Spread the cell suspension onto SC-Ura dropout plates. Include a negative control (a transformation with no plasmid DNA) to plate on both YPAD (to check cell viability) and SC-Ura (to check for revertants).
-
Incubate: Incubate plates at 30°C for 2-4 days until colonies appear.
| Plate Type | Expected Result (Plasmid Transformed Cells) | Expected Result (Negative Control) | Purpose |
| SC-Ura | Growth (hundreds of colonies) | No growth | Selects for successful transformants |
| YPAD | Growth (lawn) | Growth (lawn) | Confirms viability of competent cells |
Application 2: Plasmid Shuffling and Counter-Selection
This technique is invaluable for studying essential genes or comparing mutant alleles. A yeast strain carrying a deletion of an essential gene is kept alive by a URA3-marked plasmid containing a wild-type copy of that gene. To test a new version of the gene (e.g., on a LEU2-marked plasmid), the new plasmid is transformed in, and the original URA3 plasmid is "shuffled out" by selecting for cells that have lost it on 5-FOA plates.
Causality Behind the Method:
-
Non-selective Growth: Before plating on 5-FOA, cells are grown in a non-selective rich medium (YPAD) or a synthetic medium containing this compound.[10] This removes the selective pressure to maintain the URA3 plasmid, allowing for its natural loss during cell division.
-
5-FOA Selection: Plating on a medium containing 5-FOA and this compound will kill all cells that still retain the URA3 plasmid, selecting for the rare cells that have successfully lost it.[10] this compound must be added to this medium to allow the now ura3⁻ cells to survive.[11]
Materials:
-
Yeast strain carrying a URA3-marked plasmid
-
YPAD medium
-
5-FOA plates (SC medium + 1g/L 5-FOA + 50 mg/L this compound)
-
SC-Ura plates for verification
Procedure:
-
Promote Plasmid Loss: Inoculate a single colony of the yeast strain into 5 mL of YPAD medium. Grow overnight at 30°C with shaking. This removes the selection pressure for the URA3 plasmid.[10]
-
Plate for Counter-selection: Plate approximately 100-200 µL of the overnight culture directly onto a 5-FOA plate. Also, prepare a 10⁻³ and 10⁻⁴ dilution in sterile water and plate 100 µL of these dilutions on separate 5-FOA plates to ensure single colonies.
-
Incubate: Incubate plates at 30°C for 3-5 days. Colonies that grow are resistant to 5-FOA, indicating they have lost the URA3 plasmid.
-
Verification (Self-Validating Step): This is a critical step. Pick 5-10 colonies from the 5-FOA plate and patch them onto two new plates: one YPAD plate and one SC-Ura plate.
-
Expected Result: Cells should grow on the YPAD plate but fail to grow on the SC-Ura plate. This confirms they are now this compound auxotrophs and have successfully lost the plasmid.
-
Troubleshooting: If cells grow on the SC-Ura plate, it means they did not lose the plasmid but instead acquired a spontaneous mutation in the URA3 gene itself, rendering it non-functional.[2] These are false positives and should be discarded.
-
Advanced Applications: Gene Deletions
The dual-selection capability of URA3 is the cornerstone of the "URA-blaster" or "pop-in/pop-out" technique for creating scarless gene deletions.
-
Pop-In (Integration): A disruption cassette containing the URA3 gene flanked by sequences homologous to the target gene is transformed into a wild-type (URA3⁺) strain. Homologous recombination integrates the cassette, replacing the target gene. Transformants are selected on SC-Ura plates.
-
Pop-Out (Excision): The integrated cassette often includes direct repeats. Growth on 5-FOA selects for cells that have undergone a second homologous recombination event between these repeats, "popping out" the URA3 marker and leaving behind a clean deletion.
Troubleshooting and Scientific Considerations
-
High Background on 5-FOA Plates: The spontaneous mutation rate of URA3 can lead to a background of 5-FOA resistant colonies that have not lost the plasmid. It is crucial to verify colonies by replica plating.[2]
-
Leaky Auxotrophs: Some ura3 alleles can be "leaky," allowing for slow growth on SC-Ura medium. Using a complete deletion allele (ura3Δ0) is recommended for the host strain.[1]
-
Alternative 5-FOA Resistance: Recent studies have shown that mutations in the URA6 gene (uridine monophosphate kinase) can also confer 5-FOA resistance, though these mutants remain prototrophic for this compound.[8][12] This highlights the importance of the verification step to confirm the desired ura3⁻ phenotype.
References
-
Wikipedia. URA3. [Link]
-
University of Rochester Medical Center. Yeast Selectable Markers. [Link]
-
bioRxiv. Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1. [Link]
-
Saccharomyces Genome Database (SGD). URA3. [Link]
-
Protocols.io. SD 5-Foa Plates For Yeast Counter Selection. [Link]
-
National Center for Biotechnology Information (NCBI). URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. [Link]
-
National Center for Biotechnology Information (NCBI). Linking this compound base excision repair and 5-fluorothis compound toxicity in yeast. [Link]
-
National Center for Biotechnology Information (NCBI). Gene Result URA3 orotidine-5'-phosphate decarboxylase. [Link]
-
Canadian Science Publishing. Pyrimidine biosynthesis in Saccharomyces cerevisiae: the ura2 cluster gene, its multifunctional enzyme product, and other structural or regulatory genes involved in de novo UMP synthesis. [Link]
-
National Center for Biotechnology Information (NCBI). Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain. [Link]
-
bioRxiv. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. [Link]
-
ResearchGate. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. [Link]
-
Reddit. How does the drug 5-fluoroorotic acid select against URA3 in haploid S. cerevisiae?. [Link]
-
National Center for Biotechnology Information (NCBI). Saccharomyces cerevisiae single-copy plasmids for auxotrophy compensation, multiple marker selection, and for designing metabolically cooperating communities. [Link]
-
Reddit. Can someone please explain to me that when for a yeast strain the following is mentioned: ura- leu+ his- tryp- what does it mean?. [Link]
-
American Journal of Molecular Biology. Generation of a this compound Auxotroph Strain of the Probiotic Yeast Saccharomyces boulardii as a Host for the Recombinant Protein Production. [Link]
-
ResearchGate. Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3?. [Link]
-
Austin College. Appendix 3: Creating Gene Knockouts in Yeast. [Link]
-
ResearchGate. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. [Link]
-
Taylor & Francis Online. Counter-Selectable Marker for Bacterial-Based Interaction Trap Systems. [Link]
-
National Center for Biotechnology Information (NCBI). Auxotrophic Yeast Strains in Fundamental and Applied Research. [Link]
-
BioForum. transformation and counter selection of yeast mutants - -ura and 5 foa plates. [Link]
Sources
- 1. Saccharomyces cerevisiae single-copy plasmids for auxotrophy compensation, multiple marker selection, and for designing metabolically cooperating communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. URA3 - Wikipedia [en.wikipedia.org]
- 3. ccsb.dfci.harvard.edu [ccsb.dfci.harvard.edu]
- 4. URA3 | SGD [yeastgenome.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. files.zymoresearch.com [files.zymoresearch.com]
- 7. biorxiv.org [biorxiv.org]
- 8. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Transformation Protocols [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. SD 5-Foa Plates For Yeast Counter Selection [protocols.io]
- 12. biorxiv.org [biorxiv.org]
Introduction: The Significance of Uracil in the Genome
An Application Guide to Sensitive Methods for Detecting Uracil in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
This compound, a nucleobase fundamental to RNA, is an anomaly within the DNA duplex. Its presence is not benign; it represents a form of DNA damage that can arise from two primary pathways: the spontaneous hydrolytic deamination of cytosine and the enzymatic misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication.[1][2] The deamination of cytosine is a frequent event, leading to U:G mismatches that, if left unrepaired, result in C:G to T:A transition mutations upon subsequent replication.[1][2] The incorporation of dUTP is largely prevented by the enzyme dUTPase, which maintains a low cellular dUTP/dTTP ratio, but can become significant under conditions of perturbed thymidylate biosynthesis, often exploited in chemotherapy.
Cells have evolved a robust defense mechanism against genomic this compound, primarily through the Base Excision Repair (BER) pathway.[3][4] This process is initiated by this compound-DNA Glycosylase (UNG), an enzyme that specifically recognizes this compound within DNA, cleaves the N-glycosidic bond, and excises the base, leaving behind an abasic (apurinic/apyrimidinic or AP) site.[4][5] This AP site is then processed by other enzymes in the BER pathway to restore the correct DNA sequence.
The accurate and sensitive detection of genomic this compound is therefore critical for a wide range of research areas. It is fundamental to understanding DNA repair mechanisms, assessing genotoxic stress, studying mutagenesis, and evaluating the efficacy of chemotherapeutic agents that target thymidylate synthesis. Furthermore, programmed this compound incorporation plays a key role in physiological processes such as immunoglobulin class-switch recombination in the adaptive immune system.[5][6] This guide provides a detailed overview of sensitive methods for this compound detection, explaining the causality behind experimental choices and providing validated protocols for laboratory application.
Method 1: this compound-DNA Glycosylase (UNG) Based Assays
The high specificity of UNG for this compound in DNA is the foundation for several sensitive detection methods. These assays leverage the initial step of the BER pathway: the creation of an AP site.
Principle of UNG-Based Detection
The core principle involves two main strategies. The first uses active UNG to convert this compound into an AP site, which is then chemically tagged and quantified. The second employs a catalytically inactive UNG mutant that binds tightly to this compound-containing DNA, allowing for direct detection of the this compound-protein complex.
Sources
- 1. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 4. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Assay design for analysis of human this compound DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Uracil Phosphoribosyltransferase (UPRT) as a Versatile Selectable Marker in Mammalian Cells
Introduction: The Principle of the UPRT Selection System
In the landscape of molecular biology and genetic engineering, selectable markers are indispensable tools for isolating cells that have been successfully transformed with a gene of interest.[1][2] While antibiotic resistance genes are widely used, they can present challenges, including the potential for developing antibiotic-resistant pathogens and unwanted effects on cellular metabolism.[3][4] The Uracil Phosphoribosyltransferase (UPRT) system offers a powerful and versatile alternative, functioning as a metabolic or antimetabolite marker that can be employed for both positive and negative selection strategies.[1][5]
UPRT is a key enzyme in the pyrimidine salvage pathway, catalyzing the conversion of this compound and 5-phosphoribosyl-1-pyrophosphate (PRPP) into uridine 5'-monophosphate (UMP), a crucial precursor for nucleic acid synthesis.[6][7] Mammalian cells typically possess pyrimidine salvage pathways; however, the utility of an exogenous UPRT gene (often from E. coli or yeast) lies in its high efficiency and its ability to metabolize this compound analogs.
This system's selection capability hinges on controlling the metabolic fate of this compound or its cytotoxic analog, 5-fluorothis compound (5-FU).
-
Negative Selection (Counter-selection): Cells expressing UPRT gain sensitivity to the prodrug 5-FU. UPRT converts the non-toxic 5-FU into toxic metabolites that inhibit DNA synthesis and disrupt RNA function, leading to cell death.[8][9] This makes UPRT an excellent "suicide gene" for eliminating specific cell populations.
-
Positive Selection: In specialized pyrimidine-auxotrophic mammalian cell lines (which cannot synthesize pyrimidines de novo), expressing a potent UPRT gene allows them to survive in a minimal medium supplemented only with this compound. UPRT enables these cells to utilize the exogenous this compound to produce UMP and thrive, while non-transformed cells perish.
This dual functionality makes the UPRT system a highly adaptable tool for sophisticated applications, from CRISPR-based gene editing to drug discovery platforms.
The Molecular Mechanism of UPRT Action and 5-FU Cytotoxicity
The function of UPRT is straightforward yet potent. The enzyme, encoded by genes such as upp in E. coli or FUR1 in yeast, catalyzes the following reaction:
This compound + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) → Uridine 5'-Monophosphate (UMP) + Pyrophosphate (PPi) [7]
This reaction allows cells to recycle free this compound bases, which is an energy-efficient alternative to the de novo synthesis of nucleotides.[7]
The power of the UPRT system in negative selection comes from its ability to process the this compound analog 5-fluorothis compound (5-FU). 5-FU itself is not toxic, but its intracellular metabolites are potent antimetabolites.[8][10] UPRT-expressing cells efficiently convert 5-FU into 5-fluoro-UMP (FUMP). FUMP is subsequently metabolized into two primary cytotoxic compounds:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS), blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9][10] Depletion of the dTMP pool leads to "thymineless death."
-
Fluorouridine triphosphate (FUTP): This compound is incorporated into RNA, disrupting RNA processing, stability, and function.[8][9]
Cells lacking UPRT expression have a significantly lower capacity to activate 5-FU, allowing them to survive at concentrations that are lethal to UPRT-positive cells.
Figure 2: General experimental workflow for UPRT-based cell selection.
Quantitative Parameters and Summary
| Parameter | Negative Selection | Positive Selection | Rationale |
| Selection Agent | 5-Fluorothis compound (5-FU) | This compound | 5-FU is a prodrug activated to a toxin by UPRT. [8]this compound is a required nutrient utilized by UPRT. |
| Typical Agent Conc. | 0.5 µM - 50 µM | 100 µM | Highly cell-line dependent; must be determined empirically via kill curve. |
| Host Cell Line | Any cell line | Pyrimidine auxotroph | Negative selection is broadly applicable. Positive selection requires a specific metabolic deficiency. |
| Culture Medium | Standard complete medium | Pyrimidine-free + Dialyzed Serum | Standard medium supports parental cells. Special medium is required to create selective pressure. |
| Selection Duration | 5 - 14 days | 10 - 21 days | Time required for non-selected cells to be eliminated and resistant colonies to form. |
| Expected Outcome | Survival of UPRT-negative cells | Survival of UPRT-positive cells | Selection for loss of the marker vs. gain of the marker. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No surviving cells in positive selection | 1. Transfection efficiency was too low.2. UPRT expression is insufficient.3. Selection medium is too stringent or toxic. | 1. Optimize transfection protocol.2. Use a stronger promoter to drive UPRT expression.3. Verify the quality of the dialyzed serum and this compound concentration. Culture cells in complete medium for longer before selection. |
| High background of survivors in negative selection | 1. 5-FU concentration is too low.2. Parental cells have high intrinsic resistance.3. Inefficient UPRT expression leads to weak sensitivity. | 1. Re-run the 5-FU kill curve and use a higher concentration.2. Screen different parental cell lines for higher 5-FU sensitivity.3. Ensure high expression of UPRT in the starting population. |
| All cells die in negative selection (including controls) | 1. 5-FU concentration is too high, killing even parental cells.2. Contamination in the cell culture. [11] | 1. Repeat the kill curve to find a concentration that spares the parental cells.2. Discard cultures and start with fresh, validated stocks. Check aseptic technique. [4] |
| Slow growth of selected colonies | 1. The selection process is stressful for the cells.2. The integrated gene or selection process affects cell viability. | 1. Once colonies are formed, switch back to a complete, non-selective medium to promote recovery and growth.2. Screen multiple clones, as integration site can affect growth characteristics. |
Advantages and Limitations of the UPRT System
Advantages:
-
Dual Functionality: Can be used for both positive and negative selection, providing significant experimental flexibility. [5]* High Stringency: The enzymatic basis of selection, particularly the lethality of 5-FU activation, can lead to very low background and clean selection.
-
Marker-Free Potential: Ideal for strategies that aim to remove the selectable marker from the final cell product, which is crucial for therapeutic applications. [12]* Metabolic Selection: Avoids the use of antibiotics, which can be beneficial for certain cell types or downstream applications. [3] Limitations:
-
Positive Selection Requirement: Positive selection is limited to pyrimidine auxotrophic cell lines, which are not widely available for all cell types.
-
Bystander Effect: In negative selection, the transfer of toxic metabolites between cells can cause the death of adjacent, UPRT-negative cells, which can be a confounding factor in some experiments. [13]* Metabolic Interference: Overexpression of a metabolic enzyme could potentially have unintended effects on cellular nucleotide pools and metabolism.
-
Requires Prodrug: Negative selection requires the continuous presence of 5-FU, which must be handled with appropriate safety precautions.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROthis compound: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer.
- Aioi, A., et al. (2001). Bystander effect in this compound phosphoribosyltransferase/5-fluorothis compound-mediated suicide gene therapy is correlated with the level of intercellular communication. International Journal of Oncology.
- The Science Behind 5-Fluorothis compound: Mechanism of Action and Drug Resistance. (n.d.). Tocris Bioscience.
- Pinedo, H. M., & Peters, G. F. (2000). UFT: Mechanism of Drug Action. CancerNetwork.
- This compound phosphoribosyltransferase. (2022). In Wikipedia.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies. Molecules.
- Selectable markers and Reporter Genes. (n.d.). DAV University.
- UPRT Gene. (n.d.). GeneCards.
- Breda, L. C., et al. (2013). Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis. PLOS One.
- UPRT this compound phosphoribosyltransferase homolog [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information (NCBI).
- Selectable Marker Genes and Reporter Genes. (2016). Biology Discussion.
- UPRT this compound phosphoribosyltransferase (FUR1) homolog (S. cerevisiae) FUR1 UPP. (n.d.). Sigma-Aldrich.
- Troubleshooting Guide for Human Pluripotent Stem Cell Culture. (n.d.). STEMCELL Technologies.
- Yeast Selectable Markers. (n.d.). Yale University.
- Ali, N., et al. (2022). ptxD/Phi as alternative selectable marker system for genetic transformation for bio-safety concerns: a review. PubMed Central.
- Applications and developments of gene therapy drug delivery systems for genetic diseases. (n.d.). Journal of Nanobiotechnology.
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). National Institutes of Health (NIH).
- Strategies To Produce Selectable Marker-Free High Plants. (2019). ResearchGate.
- Recent Therapeutic Gene Editing Applications to Genetic Disorders. (2024). MDPI.
- Cell culture troubleshooting. (n.d.). Proteintech.
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. ptxD/Phi as alternative selectable marker system for genetic transformation for bio-safety concerns: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Yeast Selectable Markers [ccsb.dfci.harvard.edu]
- 6. This compound phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. nbinno.com [nbinno.com]
- 10. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bystander effect in this compound phosphoribosyltransferase/5-fluorothis compound-mediated suicide gene therapy is correlated with the level of intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Uracil-Containing Oligonucleotides
Introduction: The Central Role of Uracil-Containing Oligonucleotides in Modern Biology and Therapeutics
This compound-containing oligonucleotides, particularly ribonucleic acids (RNA), are fundamental to a vast array of biological processes and have emerged as a powerful class of therapeutic agents and research tools.[1][2] From messenger RNA (mRNA) that directs protein synthesis to small interfering RNAs (siRNAs) that regulate gene expression, the ability to chemically synthesize high-fidelity this compound-containing oligonucleotides is a cornerstone of modern molecular biology, drug development, and diagnostics.[1][3]
The precise chemical synthesis of these molecules allows for the introduction of specific modifications to enhance stability, cellular uptake, and target specificity, overcoming many of the limitations of their natural counterparts.[] This guide provides a comprehensive overview of the principles and protocols for the solid-phase chemical synthesis of this compound-containing oligonucleotides using the robust and widely adopted phosphoramidite methodology. We will delve into the critical aspects of monomer selection, the synthesis cycle, and the final deprotection and purification steps, offering insights grounded in established chemical principles and field-proven experience.
The Chemistry of Oligonucleotide Synthesis: A Step-by-Step Exploration
The chemical synthesis of oligonucleotides is a cyclical process that sequentially adds nucleotide building blocks to a growing chain anchored to a solid support.[] The phosphoramidite method is the gold standard for this process due to its high coupling efficiency and adaptability to automation.[][][7] The synthesis proceeds in the 3' to 5' direction and comprises a four-step cycle for each nucleotide addition: deprotection, coupling, capping, and oxidation.[8]
Core Components of Phosphoramidite Chemistry
-
Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) beads. This allows for the easy removal of excess reagents by simple washing after each step.
-
Phosphoramidites: These are the nucleoside building blocks, with the 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group, and the 3'-hydroxyl group modified with a reactive phosphoramidite moiety.[][] For RNA synthesis, the 2'-hydroxyl group must also be protected.
-
Activator: A weak acid, such as tetrazole or its derivatives, activates the incoming phosphoramidite for coupling to the growing oligonucleotide chain.[]
-
Capping Reagents: These reagents, typically acetic anhydride, permanently block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[8]
-
Oxidizing Agent: An oxidizing agent, usually an iodine solution, converts the unstable phosphite triester linkage formed during coupling into a stable phosphate triester.[8]
The Four-Step Synthesis Cycle
The iterative nature of the synthesis cycle allows for the precise construction of oligonucleotides with a defined sequence.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
This compound Phosphoramidite: The Building Block for RNA Synthesis
For the synthesis of this compound-containing oligonucleotides, a uridine phosphoramidite is used. While the this compound base itself typically does not require a protecting group, the ribose sugar presents a unique challenge due to the presence of the 2'-hydroxyl group, which must be protected to prevent side reactions and chain branching.[9][10]
Figure 2: Key components of a uridine phosphoramidite for RNA synthesis.
Choosing the Right 2'-Hydroxyl Protecting Group
The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis, impacting coupling efficiency and the final deprotection strategy.[9]
| Protecting Group | Abbreviation | Key Features & Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS or TBS | Most common; removed by fluoride ions (e.g., TBAF). Requires longer coupling times due to steric hindrance.[9] |
| Triisopropylsilyloxymethyl | TOM | Lower steric hindrance leading to higher coupling efficiency. Removed with methylamine.[11] |
| bis(2-Acetoxyethoxy)methyl | ACE | Removed under weakly acidic conditions.[9] |
Detailed Protocol for Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
This protocol outlines the general steps for synthesizing a this compound-containing RNA oligonucleotide on an automated synthesizer.
Materials and Reagents
-
Uridine phosphoramidite with appropriate 2'-protection (e.g., TBDMS-U-CE Phosphoramidite)[12]
-
Other required RNA phosphoramidites (A, C, G) with corresponding 2' and base protection
-
Solid support (e.g., CPG with the initial nucleoside attached)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Synthesis Procedure (Automated Synthesizer)
-
Preparation: Install the required phosphoramidites, reagents, and the solid support column on the automated synthesizer. Program the desired oligonucleotide sequence.
-
Initiation of Synthesis: The synthesis begins with the first nucleoside pre-attached to the solid support.
-
Step 1: Deprotection (Detritylation): The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the coupling reaction.[8] The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.[8]
-
Step 2: Coupling: The uridine phosphoramidite and activator solution are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[][8] Coupling times for RNA monomers are typically longer (e.g., 6-12 minutes) than for DNA due to steric hindrance from the 2'-protecting group.[9]
-
Step 3: Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[8] This prevents the formation of oligonucleotides with missing bases (deletion mutations).
-
Step 4: Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester to a stable phosphate triester.[8]
-
Iteration: The four-step cycle is repeated for each subsequent nucleotide in the sequence.
-
Final Deprotection: After the final nucleotide is added, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
Deprotection and Purification: The Final Steps to a Functional Oligonucleotide
The deprotection of a this compound-containing RNA oligonucleotide is a multi-step process that must be performed carefully to avoid degradation of the final product.[13][14][15]
Deprotection Protocol
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the exocyclic amines of A, C, and G.[14] A common reagent for this step is a mixture of ammonium hydroxide and methylamine (AMA).[16]
-
Standard Conditions: AMA at 65°C for 10-15 minutes.
-
Mild Conditions: For sensitive modifications, milder conditions such as ammonium hydroxide at room temperature for several hours may be necessary.[17]
-
-
2'-Hydroxyl Deprotection: After the initial deprotection, the 2'-hydroxyl protecting groups are removed. For TBDMS groups, this is typically achieved by treating the oligonucleotide with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[18]
-
Procedure: Incubate the oligonucleotide solution with TBAF at room temperature for several hours.
-
-
Desalting: The deprotected oligonucleotide is then desalted to remove excess ions and small molecules. This can be done using size-exclusion chromatography or ethanol precipitation.
Purification
High-purity oligonucleotides are essential for most applications.[19] The choice of purification method depends on the length of the oligonucleotide and the required purity.
| Purification Method | Principle | Best For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The DMT-on oligonucleotide is more hydrophobic and retained longer. | High-purity, full-length oligonucleotides. |
| Ion-Exchange HPLC (IE-HPLC) | Separation based on charge. Longer oligonucleotides have a greater negative charge. | High-purity oligonucleotides, especially for resolving failure sequences. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High-purity, longer oligonucleotides. |
Challenges and Considerations in Synthesizing this compound-Containing Oligonucleotides
-
Sequence Complexity: Long repetitive sequences or those with high GC content can be challenging to synthesize with high fidelity.[19]
-
Scalability: Scaling up oligonucleotide synthesis from research to therapeutic quantities presents significant challenges in terms of cost and efficiency.[20][21]
-
Purity and Yield: Achieving high purity and yield is crucial, especially for therapeutic applications, and requires optimization of synthesis and purification protocols.[][19]
-
Sustainability: Traditional oligonucleotide synthesis generates significant chemical waste, and there is a growing effort to develop greener synthesis methods.[22]
Conclusion: Enabling Innovation through Chemical Synthesis
The ability to chemically synthesize this compound-containing oligonucleotides with high precision and purity has been a driving force in the advancement of molecular biology and the development of novel therapeutics. By understanding the underlying chemistry of the phosphoramidite method and carefully selecting protecting groups and deprotection strategies, researchers and drug developers can reliably produce these vital molecules. As the demand for synthetic RNA continues to grow, ongoing innovations in synthesis chemistry, purification techniques, and sustainable practices will be critical to realizing the full potential of these versatile biomolecules.[19][20][23]
References
- Current time inform
-
Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis - ATDBio. [Link]
-
Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments. [Link]
-
Chemical Synthesis of Oligonucleotides. [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - NIH. [Link]
-
SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD - UTUPub. [Link]
-
The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. [Link]
-
This compound: Structure, Synthesis and Uses - Allen. [Link]
-
Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]
-
Advanced method for oligonucleotide deprotection - PMC - NIH. [Link]
-
Oligonucleotide Deprotection Guide - Glen Research. [Link]
- US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google P
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]
-
Deprotection Guide - Glen Research. [Link]
-
Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis - Oxford Global. [Link]
-
U-CE Phosphoramidite - Glen Research. [Link]
-
eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis - Wyss Institute. [Link]
-
Synthesis of Modified RNA-Oligonucleotides for Structural Investigations - ResearchGate. [Link]
-
Standard Base Phosphoramidites for Oligonucleotide Synthesis - Glen Research. [Link]
-
Oligonucleotide manufacturing – challenges & solutions - Single Use Support. [Link]
-
Glen Report 37-24 New Products UltraMild Locked Analog Phosphoramidites. [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC - NIH. [Link]
-
Glen Report 16.13 - MINOR BASE AND RELATED NOVEL PHOSPHORAMIDITES. [Link]
-
Standard RNA Phosphoramidites and Supports - Glen Research. [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. This compound: Structure, Synthesis and Uses [allen.in]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. atdbio.com [atdbio.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 19. exactmer.com [exactmer.com]
- 20. oxfordglobal.com [oxfordglobal.com]
- 21. susupport.com [susupport.com]
- 22. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis [wyss.harvard.edu]
Application Notes and Protocols for Uracil Derivatives in Antiviral Drug Development
Introduction: The Enduring Legacy and Modern Renaissance of the Uracil Scaffold
The pyrimidine ring system, and specifically this compound, is a foundational component of life's genetic machinery. Its inherent ability to be recognized by cellular enzymes has made it a privileged scaffold in medicinal chemistry for decades. The journey of this compound derivatives in antiviral therapy began as early as 1963 with the discovery that 2′-deoxy-5-iodocytidine could inhibit herpesvirus, marking a pivotal moment in antiviral drug development.[1] Since then, both nucleoside and non-nucleoside analogs of this compound have been developed, leading to cornerstone therapies for a host of viral diseases, including those caused by human immunodeficiency virus (HIV), herpesviruses, and hepatitis B and C viruses.[1][2][3]
The emergence of new viral threats and the persistent challenge of drug resistance necessitate continuous innovation.[2][4] this compound derivatives are experiencing a renaissance, with researchers exploring novel modifications to enhance potency, broaden the spectrum of activity, and target newly identified viral vulnerabilities.[4][5] Recent studies have demonstrated the potential of N1,N3-disubstituted this compound derivatives against SARS-CoV-2 variants and the exploration of this compound-based compounds as inhibitors of novel targets like the HIV capsid protein.[6][7][8]
This guide provides an in-depth exploration of the application of this compound derivatives in modern antiviral drug discovery. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and practical, field-proven protocols for the synthesis and evaluation of these potent antiviral agents.
Chapter 1: Mechanisms of Action - A Tale of Two Pathways
This compound derivatives exert their antiviral effects primarily through two distinct mechanistic pathways, defined by whether they mimic natural nucleosides or act as allosteric inhibitors.
Nucleoside Inhibitors: The Chain Terminators
Nucleoside inhibitors are structural mimics of natural (deoxy)ribonucleosides. Their efficacy hinges on a "Trojan horse" strategy.
Causality of Mechanism: The core principle is that the viral polymerase, the enzyme responsible for replicating the virus's genetic material, is often less discriminating than its host-cell counterpart. This therapeutic window allows the nucleoside analog to be preferentially utilized by the viral enzyme. To become active, these compounds must first be phosphorylated intracellularly by host or viral kinases to their triphosphate form.[9] This active triphosphate analog then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA or RNA strand.[10] Upon incorporation, the absence of a crucial 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next phosphodiester bond, thereby terminating chain elongation and halting viral replication.[11]
Key Viruses Targeted: Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV).[2][10]
Figure 1. Mechanism of Nucleoside this compound Derivatives.
Non-Nucleoside Inhibitors (NNIs): The Allosteric Disruptors
In contrast to their nucleoside counterparts, NNIs do not require metabolic activation and do not compete with natural substrates.[12]
Causality of Mechanism: These molecules bind to a distinct, allosteric (non-catalytic) site on the viral enzyme, often a hydrophobic pocket near the active site. This binding event induces a conformational change in the enzyme's structure, distorting the catalytic site and rendering it inactive. This effectively "jams" the enzymatic machinery, preventing it from carrying out its function. Because NNIs target allosteric sites that can differ significantly even between related viruses, they can offer high specificity. This mechanism has been particularly successful in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.
Key Viruses Targeted: Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), Cytomegalovirus (HCMV), SARS-CoV-2.[12][7][13]
Figure 2. Comparison of NNI and Nucleoside Inhibitor Binding.
Chapter 2: Key Compound Classes and Structure-Activity Insights
The versatility of the this compound scaffold has given rise to a multitude of derivatives with potent antiviral activities. The table below summarizes key examples, highlighting their targets and reported potencies.
| Compound Class / Example | Target Virus(es) | Mechanism of Action | Potency (EC₅₀ / IC₅₀) | Selectivity Index (SI) | Reference(s) |
| HEPT Derivatives | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Low nM to sub-µM range | >1,100 to ~25,000 | |
| Se-HEPT | HIV-1, HIV-2 | NNRTI | 0.96 µM (HIV-1) | >200 | |
| 5-Substituted Derivatives | HSV-1, VZV, CMV | Nucleoside DNA Polymerase Inhibitor | 40.90 - 76.47 µM (CMV) | >2 | [2] |
| N1,N3-Disubstituted | SARS-CoV-2 (incl. VOCs) | RNA-dependent RNA Polymerase (RdRp) Inhibitor | Varies by compound | Not specified | [8] |
| 1-(ω-phenoxyalkyl)uracils | Hepatitis C Virus (HCV) | Blocks de novo RNA synthesis | Nanomolar range | Not specified | [1][13] |
| 6-Arylselenyl-uracils | HIV-1 | NNRTI | 0.0006 µM | 44,833 |
Field-Proven Insight: The Evolution of HEPT Analogs
The development of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogs is a classic case study in structure-activity relationship (SAR) optimization.[12]
-
C5 Position: Researchers found that modifying the C5 position of the this compound ring had a significant impact on potency. For instance, 5-isopropyl this compound derivatives were generally more effective at suppressing HIV-1 replication than their 5-ethyl counterparts.[12]
-
C6 Position: The substituent at the C6 position is critical for binding within the hydrophobic NNRTI pocket. Replacing the sulfur atom in the C6-phenylthio linker with a selenium atom (Se-HEPT) not only maintained potent activity against HIV-1 but also conferred a pronounced antiviral effect against HIV-2, which the original HEPT lacked.[12] This demonstrates how subtle atomic changes can dramatically alter the activity spectrum of a drug candidate.
-
N1 Position: Modifications to the acyclic side chain at the N1 position, such as using a 3-phenylpropyl substituent, have also led to highly active compounds with exceptional potency and high selectivity indices.[12]
This iterative process of synthesizing and testing analogs with systematic modifications is fundamental to rational drug design, allowing scientists to fine-tune a lead compound for optimal efficacy and safety.
Chapter 3: Essential Experimental Protocols
The following protocols provide a validated framework for the synthesis and evaluation of novel this compound derivatives in an antiviral drug discovery program.
Protocol 3.1: General Synthesis of a 6-(Arylthio)this compound Derivative (HEPT Analog)
This protocol outlines a common method for synthesizing NNI this compound derivatives, involving lithiation and subsequent reaction with an electrophile.[12] The rationale for using a strong base like lithium diisopropylamide (LDA) is to deprotonate the C6 position of the this compound ring, creating a nucleophilic carbanion that can then attack an electrophile like diphenyl disulfide.
Workflow:
Figure 3. Synthetic Workflow for a HEPT Analog.
Step-by-Step Methodology:
-
Protection: Dissolve the starting 1-[(2-hydroxyethoxy)methyl]pyrimidine in anhydrous dimethylformamide (DMF). Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC). This protects the primary alcohol, preventing it from reacting in subsequent steps.
-
Lithiation: Cool a solution of freshly prepared LDA in anhydrous tetrahydrofuran (THF) to -70°C under an inert atmosphere (e.g., Argon). Add the protected pyrimidine from Step 1 dropwise to the LDA solution. The strong base selectively deprotonates the C6 position of the this compound ring.
-
Electrophilic Addition: While maintaining the temperature at -70°C, add a solution of diphenyl disulfide in anhydrous THF to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the disulfide, forming the C-S bond at the C6 position.
-
Quenching: After stirring, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified silyl ether from Step 5 in a solution of THF and an acid (e.g., HCl). Stir at room temperature until deprotection is complete.
-
Final Purification: Neutralize the reaction, extract the final product, and purify by column chromatography or recrystallization to yield the target compound.[12]
Protocol 3.2: In Vitro Antiviral Activity by Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is a workhorse in virology for quantifying the ability of a compound to protect cells from virus-induced death. Its self-validating nature comes from the inclusion of "cells only" (100% viability) and "virus only" (0% viability) controls, which define the dynamic range of the assay.
Workflow:
Figure 5. Logical Flow of a High-Throughput Screening Campaign.
Experimental Phases:
-
Assay Development & Validation: Miniaturize the CPE assay (Protocol 3.2) to a 384-well format. Validate the assay by calculating its Z'-factor, a statistical measure of assay quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Primary Screen: Screen the entire compound library at a single, high concentration (e.g., 10 µM). The goal is to identify any compound that shows significant antiviral activity, without being overly concerned with potency at this stage.
-
Hit Confirmation: Compounds that meet the "hit" criteria (e.g., >50% inhibition of CPE) are re-tested under the same conditions to eliminate false positives.
-
Dose-Response Analysis: Confirmed hits are tested in a 10-point dose-response format to accurately determine their EC₅₀. In parallel, a cytotoxicity assay is run to determine the CC₅₀.
-
Hit Triage: Hits are prioritized based on potency (low EC₅₀), toxicity (high CC₅₀), and the resulting Selectivity Index (SI = CC₅₀/EC₅₀). A higher SI indicates a more promising therapeutic window.
-
Secondary Assays: Prioritized hits advance to more complex secondary assays to determine their mechanism of action, evaluate activity against resistant viral strains, and initiate medicinal chemistry efforts to explore SAR.
Conclusion and Future Outlook
The this compound scaffold remains a remarkably fertile ground for the discovery of novel antiviral agents. From the classic nucleoside chain terminators to the highly specific non-nucleoside allosteric inhibitors, these derivatives have proven effective against a wide array of DNA and RNA viruses. The ongoing challenge of emerging viral diseases and the evolution of drug resistance demand a continued and creative exploration of this chemical space. Future efforts will likely focus on designing this compound derivatives that target novel viral proteins, developing compounds with activity against multiple viruses, and creating prodrugs to improve pharmacokinetic properties and oral bioavailability. The robust protocols detailed herein provide a solid foundation for researchers to synthesize, evaluate, and optimize the next generation of this compound-based antiviral therapies.
References
-
Synthesis of New this compound Derivatives with Antiviral and Anticancer Potential. (n.d.). Semantic Scholar. [Link]
-
Khandazhinskaya, A., Matyugina, E., & Novikov, M. (2021). This compound derivatives as non-nucleoside inhibitors of viral infections. Annual Reports in Medicinal Chemistry, 56, 1-35. [Link]
-
Abdel-Hamid, M. K., et al. (2023). Synthesis of 4′-Substituted Carbocyclic this compound Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1845. [Link]
-
Khandazhinskaya, A., Matyugina, E., & Novikov, M. (2021). This compound derivatives as non-nucleoside inhibitors of viral infections. ResearchGate. [Link]
-
Kandathil, M. K., et al. (2022). This compound derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Medicinal Chemistry, 13(12), 1541-1551. [Link]
-
Siniavin, A. E., et al. (2022). Antiviral Activity of N1,N3-Disubstituted this compound Derivatives against SARS-CoV-2 Variants of Concern. International Journal of Molecular Sciences, 23(17), 10171. [Link]
-
Siniavin, A. E., et al. (2022). Antiviral Activity of N1,N3-Disubstituted this compound Derivatives against SARS-CoV-2 Variants of Concern. PubMed. [Link]
-
Khandazhinskaya, A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]
-
Suhail, M., et al. (2021). Green Synthesis of this compound Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133. [Link]
-
Khandazhinskaya, A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. [Link]
-
Awad, G. E. A., et al. (2021). Synthesis and Evaluation of Some this compound Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2963. [Link]
-
Some potent cyclic and acyclic nucleoside analogues used as potent anti-viral agents. (n.d.). ResearchGate. [Link]
-
Awad, G. E. A., et al. (2021). Synthesis and Evaluation of Some this compound Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. ResearchGate. [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Ehteshami, M., et al. (2017). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Chemistry - An Asian Journal, 12(23), 2957-2973. [Link]
-
Borisova, V. N., et al. (2016). Exploration of acetanilide derivatives of 1-(ω-phenoxyalkyl)uracils as novel inhibitors of Hepatitis C Virus replication. Scientific Reports, 6, 29566. [Link]
-
Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229. [Link]
-
Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. (n.d.). MDPI. [Link]
-
Abdel-Hamid, M. K., et al. (2023). Synthesis of 4′-Substituted Carbocyclic this compound Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]
-
Mahajan, V., & Sharma, R. (2019). Antivirals: Past, Present and Future. Journal of Pharmaceutical Sciences and Research, 11(6), 2084-2090. [Link]
-
Smith, R. A., Sidwell, R. W., & Robins, R. K. (1980). Antiviral mechanisms of action. Annual Review of Pharmacology and Toxicology, 20, 259-284. [Link]
-
This compound Derivative 876 Inhibit the Transcriptional Activity of... (n.d.). ResearchGate. [Link]
-
Zhang, L., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 93(1), 72-78. [Link]
-
High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. [Link]
- This compound derivatives with antiviral activity against sars-cov-2. (n.d.).
-
Richardson, T. T., et al. (2013). Novel inhibition of archaeal family-D DNA polymerase by this compound. Nucleic Acids Research, 41(11), 5813-5823. [Link]
-
Glanz, A., et al. (2021). High Throughput Screening of FDA-Approved Drug Library Reveals the Compounds that Promote IRF3-Mediated Pro-Apoptotic Pathway Inhibit Virus Replication. Viruses, 13(12), 2420. [Link]
-
Yamayoshi, S., et al. (2022). Development of accelerated high-throughput antiviral screening systems for emerging orthomyxoviruses. Antiviral Research, 200, 105291. [Link]
-
Priet, S., et al. (2007). Uracils as a cellular weapon against viruses and mechanisms of viral escape. Current HIV Research, 5(1), 25-34. [Link]
-
Al-Mokyna, F. H., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(1), 163. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Synthesis of New this compound Derivatives with Antiviral and Anticancer Potential | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of N1,N3-Disubstituted this compound Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of N1,N3-Disubstituted this compound Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Some this compound Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Exploration of acetanilide derivatives of 1-(ω-phenoxyalkyl)uracils as novel inhibitors of Hepatitis C Virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Uracil-Based Fluorescent Probes for In Situ Hybridization
Abstract
Fluorescence in situ hybridization (FISH) is a powerful and indispensable technique for visualizing nucleic acid sequences within their native cellular and tissue context.[1][2][3] The specificity and versatility of FISH are critically dependent on the design and chemical properties of the fluorescent probes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of uracil-based fluorescent probes for in situ hybridization. We will delve into the underlying principles, probe design strategies, detailed experimental protocols, and data interpretation, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for this compound in FISH Probes
While standard FISH probes are typically synthesized using the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine), the strategic incorporation of this compound and its analogs offers distinct advantages. This compound is not typically found in DNA, and its presence can be exploited for unique labeling and detection strategies. The core principle involves incorporating modified this compound nucleotides, such as aminoallyl-dUTP, into a DNA probe. This modified this compound then serves as a chemical handle for covalently attaching a fluorescent dye.
Why Use this compound-Based Probes?
-
Labeling Efficiency and Flexibility: The primary amine group on aminoallyl-dUTP provides a reactive site for conjugation with N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dyes. This post-synthesis labeling method is highly efficient and allows for the use of a wide variety of commercially available fluorophores, including the popular Cy™ and Alexa Fluor™ dyes.[4][5] This flexibility enables researchers to select dyes with optimal spectral properties for their specific imaging setup and multiplexing needs.
-
Reduced Steric Hindrance: By incorporating the fluorophore via a linker attached to the C5 position of this compound, the dye is positioned away from the Watson-Crick base-pairing interface. This minimizes steric hindrance that could otherwise interfere with the hybridization of the probe to its target sequence, thus enhancing hybridization efficiency and signal specificity.
-
Intrinsic Fluorescence Potential: Research has also explored the synthesis of this compound nucleoside analogs with intrinsic fluorescence, created by extending the natural chromophore at the C5 position.[6] While not as common as dye-conjugation methods, this approach offers the potential for developing novel probes with unique photophysical properties.[6]
Core Principle of this compound-Based Probe Labeling
The most common method for generating this compound-based FISH probes involves the enzymatic incorporation of an aminoallyl-modified deoxyuridine triphosphate (aminoallyl-dUTP) into a DNA probe. This is typically achieved through PCR or nick translation. The resulting amine-modified probe can then be chemically coupled to an amine-reactive fluorescent dye.
Probe Design and Synthesis Workflow
The success of any FISH experiment hinges on the careful design and synthesis of the probe.[7] Modern approaches often utilize computationally designed pools of oligonucleotides to ensure high specificity and signal intensity.[8][9]
Workflow Overview
The following diagram illustrates the general workflow for designing and synthesizing this compound-based FISH probes.
Sources
- 1. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent In Situ Hybridization - Araceli Biosciences [aracelibio.com]
- 3. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 4. gencefebio.com [gencefebio.com]
- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 6. Analogues of this compound nucleosides with intrinsic fluorescence (NIF-analogues): synthesis and photophysical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Uracil-DNA Glycosylase (UDG) Activity in PCR Protocols
Welcome to the technical support center for Uracil-DNA Glycosylase (UDG) applications in PCR. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and optimization strategies for preventing carryover contamination in PCR and qPCR assays.
Introduction: The Challenge of PCR Contamination
Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, prized for its extraordinary sensitivity.[1] However, this sensitivity is also its Achilles' heel, making it highly susceptible to contamination. A primary source of false-positive results is "carryover contamination," where amplicons from previous PCR reactions serve as templates in subsequent experiments.[2][3][4] The use of this compound-DNA Glycosylase (UDG), also known as this compound-N-Glycosylase (UNG), is a robust and widely adopted strategy to combat this issue.[5][6][7]
This guide provides a comprehensive overview of the UDG system, from fundamental principles to advanced troubleshooting, ensuring the integrity and reliability of your PCR data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of UDG in PCR protocols.
1. What is this compound-DNA Glycosylase (UDG) and how does it work?
This compound-DNA Glycosylase is a DNA repair enzyme that recognizes and removes this compound bases from single- and double-stranded DNA.[2][3][8] Its mechanism in preventing PCR carryover contamination is a two-step process:
-
Incorporation of dUTP: Deoxyuridine triphosphate (dUTP) is substituted for deoxythymidine triphosphate (dTTP) in the PCR master mix. This results in all amplicons containing this compound instead of thymine.[5][9]
-
Degradation of Contaminating Amplicons: UDG is added to subsequent PCR master mixes. Prior to amplification, an incubation step allows the UDG to cleave the N-glycosidic bond between the this compound base and the deoxyribose sugar in any contaminating amplicons from previous reactions.[1][2][3] This creates abasic sites, which are labile and will be cleaved during the high-temperature initial denaturation step of the PCR, rendering the contaminating DNA unable to serve as a template.[3][10]
2. Will UDG degrade my native DNA template?
No, UDG will not affect your native DNA template because natural DNA contains thymine, not this compound.[1][3] The enzyme is specific for this compound-containing DNA.
3. What is the difference between standard UDG and heat-labile UDG?
The primary difference lies in their thermal stability and inactivation properties.
-
Standard UDG (e.g., from E. coli) : This enzyme is relatively thermostable and requires a high temperature (typically 95°C for 5-10 minutes) for inactivation.[10][11] However, incomplete inactivation can sometimes occur, leading to residual enzyme activity that may degrade newly synthesized dU-containing amplicons, especially in assays with low annealing temperatures.[4][12]
-
Heat-Labile UDG : This form of the enzyme is engineered or derived from psychrophilic organisms and is irreversibly inactivated at much lower temperatures (e.g., 50-55°C for 10 minutes).[13][14][15] This is particularly advantageous in RT-qPCR, where the reverse transcription step can be performed without fear of UDG activity, and it ensures complete inactivation before PCR cycling begins.[16]
4. Can I use UDG in my real-time PCR (qPCR) assays?
Yes, UDG is highly recommended for qPCR to prevent false positives, which can significantly impact quantification results.[4][16] Heat-labile UDG is often preferred for one-step RT-qPCR to avoid any potential degradation of the cDNA product during the reverse transcription step.[16]
5. Do I need to change my PCR cycling conditions when using UDG?
Yes, you need to add an initial incubation step before the main PCR cycling begins. This step allows the UDG to act on any contaminating amplicons. The specific temperature and duration of this incubation depend on the type of UDG used. A typical protocol includes a 2-10 minute incubation at a temperature between 25°C and 50°C.[6][9]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered when using UDG in PCR protocols.
Issue 1: False Positives in the No-Template Control (NTC) Despite UDG Treatment
Possible Causes and Solutions:
-
Inefficient UDG Activity: The UDG may not be functioning optimally.
-
Sub-optimal Incubation Temperature: Ensure the pre-PCR incubation temperature is appropriate for your specific UDG. Standard E. coli UDG has an optimal temperature around 37°C, but it is active over a broader range.[10] Some protocols recommend 50°C for 2 minutes.[6]
-
Insufficient Incubation Time: A 2-minute incubation may not be sufficient for high levels of contamination. Try extending the incubation time to 10-20 minutes.[17][18]
-
Expired or Improperly Stored Enzyme: Enzymes can lose activity over time if not stored correctly. Always store UDG at -20°C and avoid repeated freeze-thaw cycles.[1] Use a fresh aliquot of the enzyme to rule out degradation.
-
-
Pre-existing Contamination with Thymine-Containing DNA: The UDG system only works on this compound-containing amplicons. If your lab has pre-existing contamination from PCR products generated without dUTP, UDG will not be effective.
-
Solution: A thorough decontamination of workspaces, equipment, and reagents is necessary. Wipe down surfaces and pipettes with a 10% bleach solution, followed by DNA-free water.[7] Use UV irradiation for hoods and dedicated PCR workstations.[7] Aliquot reagents to prevent contamination of stock solutions.[7]
-
Issue 2: Reduced or No PCR Product in Positive Samples
Possible Causes and Solutions:
-
Residual UDG Activity During PCR: If the UDG is not fully inactivated, it can degrade the newly synthesized, this compound-containing amplicons during the annealing/extension steps of PCR.[4][12]
-
Incomplete Heat Inactivation (Standard UDG): Ensure your initial denaturation step is sufficiently long and hot to inactivate the UDG. A standard of 95°C for 10 minutes is often recommended.[10] If you suspect residual activity, consider switching to a heat-labile UDG.
-
Low Annealing Temperatures: Standard UDG can exhibit some activity at temperatures around 50°C.[4] If your PCR protocol uses a low annealing temperature, residual UDG activity could be a problem. If possible, design primers with a higher Tm to allow for a higher annealing temperature.
-
Post-PCR Degradation: If samples are left at room temperature after the PCR run, residual UDG activity can degrade the products. It is recommended to store PCR products at 4°C or frozen, especially if using standard UDG.[10][11]
-
-
Inhibition of DNA Polymerase by dUTP: Some DNA polymerases can have reduced efficiency when incorporating dUTP compared to dTTP.
-
Solution: Most modern, chemically-modified hot-start Taq polymerases are optimized for use with dUTP. However, if you are using an older or non-optimized polymerase, this could be a source of reduced yield. Consider switching to a polymerase specifically validated for use with UDG and dUTP. Some protocols suggest using a mix of dUTP and dTTP (e.g., a 3:1 ratio) to improve amplification efficiency, although this will reduce the effectiveness of the UDG system.[9][19]
-
-
Incorrect dUTP Concentration: The concentration of dUTP in the master mix is critical.
-
Solution: Ensure that dUTP is present at a concentration equivalent to what you would normally use for dTTP. When substituting dUTP for dTTP, a 3-fold higher concentration may be necessary in some cases.[4]
-
Issue 3: Inconsistent Results in Real-Time PCR (qPCR)
Possible Causes and Solutions:
-
Impact on Quantification: Any of the issues mentioned above, particularly residual UDG activity, can lead to delayed Ct values and inaccurate quantification.
-
Solution: For sensitive qPCR applications, especially one-step RT-qPCR, the use of a heat-labile UDG is strongly recommended.[16] This ensures complete inactivation before the reverse transcription and amplification steps, preserving the integrity of both the RNA template and the resulting amplicons.[13][14]
-
Optimization is Key: For any new qPCR assay incorporating UDG, it is crucial to re-validate the assay. Run standard curves with and without the UDG system to ensure that the amplification efficiency and sensitivity are not compromised. One study found that optimal conditions for RT-PCR were 0.25 U of UNG in a 25 µl reaction with a 20-minute incubation at 30°C.[17][18]
-
Part 3: Optimized Protocols and Data
This section provides standardized protocols and comparative data to guide your experimental setup.
Workflow for UDG-Mediated Carryover Prevention
The following diagram illustrates the general workflow for incorporating UDG into a PCR protocol.
Caption: General workflow for PCR with UDG carryover prevention.
Comparative Data for UDG Enzymes
The following table summarizes the key characteristics of standard and heat-labile UDG enzymes. This information is generalized, and you should always refer to the manufacturer's specific recommendations.
| Feature | Standard UDG (E. coli) | Heat-Labile UDG |
| Optimal Temperature | ~37°C (active 20-50°C)[10] | ~25°C (active at room temp)[14][20] |
| Inactivation Temp. | 95°C[10] | 50-55°C[13][14] |
| Inactivation Time | 5-10 minutes[10][11] | 2-10 minutes[13][20] |
| Reversibility | Can show some renaturation | Irreversible inactivation[13] |
| Recommended Use | Standard PCR, qPCR | One-step RT-qPCR, sensitive assays[16] |
Step-by-Step Protocol: Standard PCR with UDG
This protocol is a general guideline and should be optimized for your specific target and polymerase.
-
Prepare the PCR Master Mix: In a dedicated clean area, prepare a master mix for the desired number of reactions. For each 50 µL reaction, combine:
-
5 µL of 10x PCR buffer
-
1 µL of dNTP mix (containing dUTP instead of dTTP, typically 10 mM each of dATP, dCTP, dGTP, and dUTP)
-
1-2 µL of each primer (forward and reverse, 10 µM stock)
-
0.5 µL of DNA polymerase (e.g., Taq polymerase)
-
1 µL of UDG (1 U/µL)[10]
-
PCR-grade water to a final volume of 49 µL.
-
-
Add Template DNA: Aliquot 49 µL of the master mix into individual PCR tubes. Add 1 µL of your DNA template to each tube. For the no-template control (NTC), add 1 µL of PCR-grade water.
-
Perform Thermal Cycling: Place the tubes in a thermal cycler and run the following program:
-
UDG Incubation: 37°C for 10 minutes[10]
-
UDG Inactivation/Initial Denaturation: 95°C for 10 minutes[10]
-
PCR Cycles (30-40 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common UDG-related PCR issues.
Caption: Decision tree for troubleshooting UDG-PCR issues.
References
-
This compound-DNA glycosylase. (2023, December 19). In Wikipedia. Retrieved from [Link]
- Longo, M. C., Berninger, M. S., & Hartley, J. L. (1990). Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene, 93(1), 125–128.
-
Longo, M. C., Berninger, M. S., & Hartley, J. L. (1990). Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene, 93(1), 125–128. Retrieved from [Link]
-
Bitesize Bio. (2022, April 15). Eliminate PCR Amplicon (but not real-time PCR?) Carry-Over With UNG. Retrieved from [Link]
-
Heat-labile this compound-DNA Glycosylase. (n.d.). Gene Universal. Retrieved from [Link]
-
Heat-labile this compound-DNA Glycosylase. (n.d.). Signosis. Retrieved from [Link]
-
AccuPower PCR PreMix(with UDG). (2015, November 6). Bioneer. Retrieved from [Link]
-
Your Ultimate Guide to PCR Contamination Troubleshooting. (2023, August 25). CLYTE Technologies. Retrieved from [Link]
-
PCR Carry-Over Prevention Solutions. (n.d.). ArcticZymes. Retrieved from [Link]
-
Highly Sensitive Detection of this compound-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. (2019). ACS Omega, 4(2), 4165-4171. Retrieved from [Link]
- Pierce, K. E., & Wangh, L. J. (2004). Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays. BioTechniques, 36(1), 44–48.
-
Pierce, K. E., & Wangh, L. J. (2004). Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays. ResearchGate. Retrieved from [Link]
-
This compound DNA Glycosylase - How to prevent PCR product contamination. (2019, March 17). YouTube. Retrieved from [Link]
-
Highly Sensitive Detection of this compound-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. (2019). ACS Omega, 4(2), 4165-4171. Retrieved from [Link]
-
Computational design of a thermolabile this compound-DNA glycosylase of Escherichia coli. (2022). PNAS, 119(31), e2204412119. Retrieved from [Link]
-
Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays. (2004). ResearchGate. Retrieved from [Link]
-
Thermolabile UDG. (n.d.). Applied Biological Materials Inc. Retrieved from [Link]
-
Kleiboeker, S. B. (2005). Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR. Virology Journal, 2, 29. Retrieved from [Link]
-
Primer-dimers and UNG degradation products can inhibit PCR.... (n.d.). ResearchGate. Retrieved from [Link]
-
Tetzner, R., Dietrich, D., & Distler, J. (2007). Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA. Nucleic Acids Research, 35(1), e4. Retrieved from [Link]
-
Kleiboeker, S. B. (2005). Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR. Virology Journal, 2, 29. Retrieved from [Link]
-
This compound DNA Glycosylase (UDG), Heat-Labile, Glycerol-Free. (n.d.). SignalChem Diagnostics. Retrieved from [Link]
- Decontamination of nucleic acid amplification reactions using this compound-N-glycosylase (UDG). (1996). Google Patents.
-
This compound-DNA Glycosylase. (n.d.). Gene Universal. Retrieved from [Link]
-
Optimizing your PCR. (n.d.). Takara Bio. Retrieved from [Link]
Sources
- 1. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 2. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 3. Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. clyte.tech [clyte.tech]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. itwreagents.com [itwreagents.com]
- 11. bioneer.co.kr [bioneer.co.kr]
- 12. Computational design of a thermolabile this compound-DNA glycosylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneuniversal.com [geneuniversal.com]
- 14. signosisinc.com [signosisinc.com]
- 15. Thermolabile UDG | Applied Biological Materials Inc. [abmgood.com]
- 16. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
- 17. Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimizing PCR Cross-Contamination [promega.sg]
- 20. This compound DNA Glycosylase (UDG), Heat-Labile, Glycerol-Free [signalchemdx.com]
USER Cloning Technical Support Center: Troubleshooting Low Efficiency and High Background
Welcome to the technical support center for Uracil-Specific Excision Reagent (USER) cloning. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges of low cloning efficiency and high background that can arise during your experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering.
Understanding the Core of USER Cloning
USER cloning is a powerful, ligation-free method that allows for the seamless assembly of multiple DNA fragments.[1][2][3][4] The technique relies on the incorporation of deoxyuridine (dU) residues into PCR primers.[4][5] A USER enzyme mix, containing this compound DNA Glycosylase (UDG) and a DNA glycosylase-lyase (Endonuclease VIII), excises the this compound base and then breaks the phosphodiester backbone, creating specific 3' single-stranded overhangs.[1][3] These complementary overhangs between the insert and vector then anneal, forming a stable recombinant molecule ready for transformation.[6][7]
Troubleshooting Guide & FAQs
Question 1: Why am I getting no colonies or a very low number of colonies?
This is a common issue that can stem from several points in the workflow. Let's break down the potential causes from the beginning to the end of the process.
Potential Cause & Solution
-
Inefficient PCR Amplification:
-
Explanation: The foundation of successful USER cloning is high-quality PCR products for both your insert and vector (if applicable). Low PCR yield or non-specific products will directly lead to poor cloning efficiency.
-
Troubleshooting Steps:
-
Run an aliquot of your PCR product on an agarose gel to verify the yield and purity. You should see a single, sharp band of the correct size.
-
Optimize your PCR conditions, including annealing temperature, extension time, and template concentration.
-
Ensure you are using a proofreading DNA polymerase that is compatible with dU-containing primers, as some polymerases can stall at this compound residues.[7]
-
-
-
Problems with Primer Design:
-
Explanation: The design of your dU-containing primers is critical for generating the correct overhangs.[5][8] The dU residue must be correctly placed to allow for efficient excision and annealing.
-
Troubleshooting Steps:
-
Double-check your primer sequences to ensure the dU is correctly positioned, typically near the 5' end of the primer.[3]
-
Verify that the overhang sequences of your insert and vector primers are complementary and have a suitable melting temperature (Tm) for stable annealing.
-
Utilize primer design software, such as AMUSER or PHUSER, to assist in designing optimal primers for USER cloning.[8][9][10]
-
-
-
Ineffective USER Enzyme Reaction:
-
Explanation: The USER enzyme mix is responsible for generating the sticky ends. If this reaction is inefficient, no annealing can occur.
-
Troubleshooting Steps:
-
Ensure you are using the correct buffer and incubation temperatures (typically 37°C followed by 25°C) as recommended by the manufacturer.[6]
-
Check the expiration date of your USER enzyme mix and ensure it has been stored correctly.
-
Verify the concentration of your purified PCR products; an optimal amount of DNA is crucial for the reaction.[4]
-
-
-
Poor Transformation Efficiency:
-
Explanation: The problem may not be with your cloning reaction but with your competent cells or transformation protocol.
-
Troubleshooting Steps:
-
Always run a positive control transformation with a known amount of uncut plasmid (e.g., pUC19) to determine the transformation efficiency of your competent cells.[11][12]
-
If the efficiency is low, consider preparing a fresh batch of competent cells or using commercially available high-efficiency cells.[13][14][15]
-
Ensure that the antibiotic concentration in your plates is correct.[11]
-
-
-
Toxicity of the Insert:
-
Explanation: If the gene you are trying to clone is toxic to E. coli, it can result in few or no colonies.
-
Troubleshooting Steps:
-
Try incubating your plates at a lower temperature (e.g., 30°C) to reduce the expression of the potentially toxic gene.[11]
-
Consider using a different E. coli strain specifically designed for cloning toxic genes.
-
-
Question 2: Why do I have a high number of colonies, but they are all empty vectors (high background)?
High background is a frustrating outcome that points to a different set of problems than a complete lack of colonies. The primary culprit is usually undigested or re-ligated vector.
Potential Cause & Solution
-
Incomplete Vector Digestion/Linearization:
-
Explanation: If you are using a restriction enzyme-based method to linearize your USER-compatible vector, incomplete digestion will result in a high background of uncut plasmid.[11][16]
-
Troubleshooting Steps:
-
Increase the incubation time or the amount of restriction enzyme to ensure complete digestion.
-
Always run a control on an agarose gel to confirm complete linearization of your vector.
-
Purify the linearized vector from the agarose gel to remove any remaining uncut plasmid.[17]
-
-
-
Contamination with Template Plasmid:
-
Explanation: If you are using PCR to amplify your vector backbone, contamination of your final product with the original template plasmid is a common source of background.[7][18]
-
Troubleshooting Steps:
-
Perform a DpnI digest after your PCR amplification of the vector. DpnI will selectively digest the methylated template DNA, leaving the unmethylated PCR product intact.
-
Minimize the amount of template plasmid used in the PCR reaction to reduce carryover.[19]
-
-
-
Vector Self-Ligation (Less Common in USER):
-
Explanation: While USER cloning is ligation-independent, if your vector preparation method results in compatible ends that can be ligated by the cell's repair machinery, this can contribute to background. This is more of an issue in traditional restriction cloning.[13]
-
Troubleshooting Steps:
-
Visualizing the USER Cloning Workflow and Pitfalls
To better understand the process and where things can go wrong, here is a diagram of the USER cloning workflow.
Caption: USER Cloning Workflow with Potential Failure Points.
Quantitative Parameters for USER Cloning
For optimal results, adhere to the following quantitative guidelines. Note that these are starting points and may require optimization for your specific system.
| Parameter | Recommended Value | Rationale |
| Insert:Vector Molar Ratio | 1:1 to 3:1 | A slight excess of the insert can help drive the reaction towards the desired product.[20] |
| Total DNA in USER Reaction | 50-100 ng | Sufficient DNA is needed for an efficient reaction, but excessive amounts can inhibit transformation. |
| USER Enzyme Incubation | 20 min at 37°C, then 20 min at 25°C | The 37°C step is for optimal enzyme activity, while the 25°C step facilitates stable annealing of the overhangs.[6] |
| PCR Template for Vector Amp | <10 ng | Minimizes carryover of the original plasmid, reducing background.[18] |
Experimental Protocol: Diagnostic Controls for Transformation
When troubleshooting, running the correct controls is essential to pinpoint the source of the problem.[11]
Objective: To diagnose issues related to vector background and transformation efficiency.
Materials:
-
Purified linearized vector
-
Purified insert
-
Uncut vector plasmid (for positive control)
-
High-efficiency competent E. coli cells
-
SOC medium
-
Selective agar plates
Procedure:
-
Set up the following reactions/transformations:
-
Control 1 (Transformation Efficiency): Transform 1 µL (1-10 ng) of uncut vector plasmid.
-
Control 2 (Vector Background): Transform the amount of linearized vector used in your cloning reaction, but without adding any insert or USER enzyme.
-
Control 3 (Ligation-Independent Background): Set up a USER reaction with your linearized vector but no insert. Transform the entire reaction.
-
Experimental Reaction: Your standard USER cloning reaction with both vector and insert.
-
-
Transformation Protocol: a. Thaw competent cells on ice. b. Add the DNA from each of the setups above to separate tubes of competent cells. c. Incubate on ice for 30 minutes. d. Heat shock at 42°C for 30-45 seconds. e. Immediately return to ice for 2 minutes. f. Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking. g. Plate 100 µL of each transformation on separate, appropriately labeled selective plates.
-
Analysis of Results:
-
Control 1: Should yield a high number of colonies. This confirms your cells are competent and the antibiotic selection is working. If you get no colonies here, the problem is your cells or plates.
-
Control 2 & 3: Should yield very few (<1%) colonies compared to Control 1.[11] If you have many colonies here, it indicates a high background from undigested or self-annealing vector.
-
Experimental Plate: The number of colonies should be significantly higher than in Controls 2 and 3. If the colony count is low but the controls look good, the issue likely lies with your insert preparation or the USER reaction itself.
-
By systematically evaluating these controls, you can logically deduce the problematic step in your USER cloning workflow and take targeted action to resolve it.
References
- Labster. (2025, May 21). 5 Ways to Make this compound Based Excision Cloning (User) A More Approachable Topic.
- Nour-Eldin, H. H., Hansen, B. G., Nørholm, M. H., Jensen, J. K., & Halkier, B. A. (2006). Advancing this compound-excision based cloning towards an ideal technique for cloning PCR fragments. Nucleic Acids Research, 34(18), e122.
- Bitinaite, J., Rubino, M., Varma, K. H., Schildkraut, I., Vaisvila, R., & Vaiskunaite, R. (2007). USER™ friendly DNA engineering and cloning method by this compound excision. Nucleic Acids Research, 35(6), 1992–2002.
- Genee, H. J., Bonde, M. T., Bagger, F. O., Jespersen, J. B., Sommer, M. O. A., Wernersson, R., & Olsen, L. R. (2014). Software-Supported USER Cloning Strategies for Site-Directed Mutagenesis and DNA Assembly. ACS Synthetic Biology, 3(7), 495–497.
- Geu-Flores, F., Nour-Eldin, H. H., Nielsen, M. T., & Halkier, B. A. (2007). A rapid and efficient method for simultaneous fusion and cloning of multiple PCR products. Nucleic Acids Research, 35(7), e55.
- Olsen, L. R., Hansen, B. G., & Wernersson, R. (2014). USER-Derived Cloning Methods and Their Primer Design. In Methods in Molecular Biology (Vol. 1116, pp. 59–72). Humana Press.
- Sommer, M. (2014). Software-Supported USER Cloning Strategies for Site-Directed Mutagenesis and DNA Assembly.
- New England Biolabs. USER® Cloning.
- New England Biolabs. FAQ: Cloning Problem: Too much background in the transformation step.
- New England Biolabs. Troubleshooting Guide for Cloning.
- GoldBio. How to Troubleshoot Restriction Enzyme Based Cloning Problems.
- Olsen, L. R., Hansen, B. G., & Wernersson, R. (2014). USER-derived cloning methods and their primer design. Methods in Molecular Biology, 1116, 59–72.
- ResearchGate. (n.d.).
- Reddit. (2022, May 23). Troubleshooting cloning. r/molecularbiology.
- New England Biolabs. Troubleshooting Guide for Cloning.
- ResearchGate. (2018, June 26). High background of empty colonies in cloning?.
- ResearchGate. (2016, March 16). Can anyone suggest cloning troubleshooting tips?.
- ResearchGate. (2022, May 23).
- Reddit. (2016, August 9). Sources of background for cloning-help requested.
- Taylor & Francis Online. (n.d.). Why Johnny Can't clone: Common Pitfalls and Not So Common Solutions.
- ResearchGate. (2020, August 27). Is it normal to have high number of background colonies after Gibson assembly?.
Sources
- 1. 5 Ways to Make this compound Based Excision Cloning (User) A More Approachable Topic [labster.com]
- 2. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USER fusion: a rapid and efficient method for simultaneous fusion and cloning of multiple PCR products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. USER-Derived Cloning Methods and Their Primer Design | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. USER-derived cloning methods and their primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. goldbio.com [goldbio.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
reducing off-target signal in 5-ethynyluracil (5-EU) RNA labeling experiments
Welcome to the technical support guide for 5-ethynyluracil (5-EU) based analysis of nascent RNA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments and overcoming common challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can achieve robust, specific, and publishable results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during 5-EU labeling experiments. Each problem is broken down by probable cause, followed by a logical, step-by-step solution.
Problem: High Background or Non-Specific Signal
High background fluorescence is the most frequent challenge in 5-EU assays. It can obscure the true signal from newly synthesized RNA, making data interpretation difficult or impossible. The source of this background can arise from multiple steps in the workflow.
Q1: My "no-EU" negative control is as bright as my labeled sample. What's causing this high, non-specific signal?
This indicates that the fluorescence is not dependent on the incorporation of 5-EU into RNA. The primary culprits are the components of the click reaction cocktail or inadequate post-reaction washing.
Causality & Solution:
-
Non-Specific Binding of Azide Probe: The fluorescent azide probe, often hydrophobic, can bind non-specifically to cellular components like lipids or proteins.
-
Solution A - Titrate Azide Probe: The manufacturer's recommended concentration is a starting point. Perform a titration series, reducing the azide probe concentration by 50-75% to find the lowest concentration that still provides a robust signal in positive samples without elevating background in negative controls.
-
Solution B - Enhance Blocking & Washing: Insufficient blocking and washing fails to remove non-specifically bound probe.
-
Increase the concentration of Bovine Serum Albumin (BSA) in your blocking and wash buffers from 1% to 3-5%. BSA acts as a protein competitor, occupying non-specific binding sites.[1][2]
-
Add a mild detergent, like 0.1% Tween-20 or Triton X-100, to your wash buffers to help disrupt weak, non-specific interactions.
-
Increase the number and duration of wash steps after the click reaction. Instead of 3 washes of 5 minutes, try 4-5 washes of 10 minutes each with gentle agitation.[3]
-
-
-
Copper(I)-Independent "Click" Reaction: While rare with standard azide probes, some strained cyclooctyne-based probes can react with alkynes without a copper catalyst. More commonly, residual copper can cause issues.
-
Solution: Include a "No-Catalyst" Control. Prepare a sample that includes the 5-EU label and the azide probe but omits the copper(I) catalyst. If this control shows a high signal, it points to a copper-independent reaction or significant contamination.
-
Q2: I see a diffuse, hazy signal throughout the entire cell, not localized to the nucleus and cytoplasm as expected. Why?
This often points to issues with cell fixation and permeabilization, which can improperly preserve cellular architecture or fail to wash out unincorporated reagents.
Causality & Solution:
-
Suboptimal Fixation: Aldehyde fixatives (like paraformaldehyde) cross-link proteins, preserving morphology, but can sometimes increase autofluorescence.[1] Methanol fixation dehydrates the cell and can extract some lipids, but may not preserve all structures equally well.
-
Solution: Optimize Fixation Protocol. Test different fixatives. If using 4% PFA, try reducing the incubation time or switching to an ice-cold methanol fixation for 10 minutes. The ideal method is cell-type dependent.
-
-
Incomplete Permeabilization and Washing: If the cell membrane is not sufficiently permeabilized, unincorporated 5-EU and the click reaction components cannot be effectively washed out, leading to a high cytoplasmic haze.
-
Solution: Adjust Permeabilization. The choice and concentration of the detergent are critical.
-
Triton X-100 (0.2-0.5%): A strong, non-ionic detergent that permeabilizes all cellular membranes. Ideal for ensuring access to nuclear RNA.
-
Saponin/Digitonin: Milder detergents that selectively permeabilize the cholesterol-rich plasma membrane, leaving nuclear and organellar membranes largely intact. This is less ideal for nuclear RNA labeling but can be useful for specific applications.
-
Ensure a dedicated wash step is performed immediately after permeabilization to remove solubilized cellular components before adding the click cocktail.
-
-
Problem: Suspected Off-Target Labeling
A critical assumption of the 5-EU assay is that the signal originates exclusively from newly transcribed RNA. However, off-target incorporation or artifacts can compromise this specificity.
Q3: How can I be certain that my signal is from RNA and not from DNA incorporation?
While 5-EU is primarily a substrate for RNA polymerases, some organisms or cell types under specific conditions might exhibit low-level incorporation into DNA, particularly in highly proliferative cells.[4][5][6] This is thought to occur if 5-EU is converted to its deoxyribonucleotide form by ribonucleotide reductases.[4][5]
Causality & Solution:
-
Metabolic Conversion: The cellular machinery for nucleotide metabolism can potentially convert 5-ethynyluridine into 5-ethynyl-2'-deoxyuridine, which can then be incorporated during DNA replication.
-
Solution A - RNase/DNase Digestion Control: This is the definitive control for confirming signal origin.
-
RNase Treatment: After fixation and permeabilization, treat a duplicate sample with RNase A/T1. A specific RNA signal should be completely abolished by this treatment.[4][5]
-
DNase Treatment: Conversely, treating a sample with DNase I should not affect the RNA-specific signal but would remove any DNA-related signal.
-
-
Solution B - Compare with EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU) is the analogue used to label replicating DNA. In parallel experiments, compare the cellular staining pattern of 5-EU with that of EdU. If the 5-EU signal is predominantly in S-phase cells and mirrors the EdU pattern, it strongly suggests off-target DNA incorporation.[6]
-
-
Transcription-Dependence: The signal must be dependent on active transcription.
-
Solution: Use a Transcription Inhibitor. Pre-treat cells with a global transcription inhibitor, such as Actinomycin D, for 30-60 minutes before and during the 5-EU pulse.[4][5] This should completely abrogate the signal from nascent RNA synthesis. A remaining signal would indicate a non-transcriptional artifact. Be aware that prolonged inhibitor treatment can cause stress and cell cycle arrest, which is an indirect off-target effect.[4][5][6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design, optimization, and data interpretation.
Q1: What is the optimal concentration and incubation time for 5-EU?
There is no single universal condition. The optimal parameters depend on the cell type's metabolic activity, proliferation rate, and the experimental goal (e.g., short pulse for transcription rate vs. long pulse for RNA stability).
Expertise & Experience: Highly proliferative cells (e.g., HeLa, HEK293T) can incorporate 5-EU rapidly and may show toxicity with long incubations or high concentrations.[7] Primary cells or slower-dividing lines may require a longer pulse or higher concentration to achieve a robust signal. Always start with a titration experiment.
Data Presentation: Recommended Starting Conditions for 5-EU Labeling
| Cell Type | 5-EU Concentration (Starting) | Incubation Time (Starting) | Key Considerations |
| Immortalized Cell Lines (e.g., HeLa, U2OS) | 0.5 - 1 mM | 30 - 60 minutes | High metabolic rate. Check for toxicity with incubations > 4 hours. |
| Primary Neurons | 0.5 - 1 mM | 2 - 4 hours | Post-mitotic, lower baseline transcription. Longer pulse needed. |
| Stem Cells (e.g., mESCs) | 0.2 - 0.5 mM | 15 - 45 minutes | Very high transcription rate; sensitive to nucleotide analogs. Use lower concentrations. |
| Plant Seedlings (e.g., Arabidopsis) | 200 - 500 µM | 1 - 24 hours | Cell wall requires longer incubation for penetration.[8][9] |
Note: These are starting points. Always perform a dose-response and time-course experiment for your specific model system.[10][11]
Q2: What are the essential controls I must include in my experiment?
Authoritative Grounding: The Self-Validating System Your experimental design should inherently validate its own results. The controls below form a logical framework to isolate and confirm the specific signal of interest.
Data Presentation: Essential Experimental Controls for 5-EU Labeling
| Control Name | Purpose | Expected Outcome for a Specific Signal |
| Unlabeled Control ("No-EU") | To assess background from the click reaction and autofluorescence. | No signal above baseline autofluorescence. |
| Transcription Inhibitor Control | To confirm the signal is from de novo transcription.[4][6] | Complete or near-complete loss of signal. |
| RNase Digestion Control | To confirm the signal is specifically from RNA.[5][6] | Complete loss of signal. |
| "No-Click" Control | To assess cellular autofluorescence and signal from unincorporated 5-EU. | No signal above baseline autofluorescence. |
Q3: Can I combine 5-EU labeling with immunofluorescence (IF) to detect a protein of interest simultaneously?
Yes, this is a powerful application of the technique. The small size of the alkyne tag and azide probe makes the click chemistry reaction highly compatible with subsequent antibody-based detection.[12]
Expertise & Experience: The key is the order of operations. In almost all cases, you should perform the 5-EU click chemistry detection before the immunofluorescence protocol.
Causality: The fixation and permeabilization steps required for the click reaction (e.g., using Triton X-100) are often harsher than those required for IF. Performing the click reaction first ensures robust RNA detection. The subsequent blocking steps for IF will not interfere with the already-formed covalent triazole bond of the click reaction. Furthermore, the large size of primary and secondary antibodies used in IF could potentially hinder the access of the smaller click reagents to the incorporated 5-EU.[3]
Experimental Protocols: Combined 5-EU and Immunofluorescence Workflow
-
5-EU Pulse: Label cells with the optimized concentration and time.
-
Fixation: Fix with 4% PFA or ice-cold methanol.
-
Permeabilization: Permeabilize with 0.5% Triton X-100 in PBS.
-
Click Reaction: Perform the copper-catalyzed click reaction with your fluorescent azide probe.
-
Washing: Wash thoroughly with PBS + 3% BSA.
-
Blocking: Proceed with the standard IF blocking step (e.g., 5% Normal Goat Serum in PBS-T).[3]
-
Primary Antibody Incubation: Incubate with your primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate fluorophore-conjugated secondary antibody.
-
Final Washes & Mounting: Perform final washes and mount for imaging.
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to intelligent troubleshooting.
The 5-EU Labeling and Detection Workflow
The entire process relies on two key steps: the metabolic incorporation of 5-EU by RNA polymerases and the highly specific, bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction for detection.[13][14]
Mandatory Visualization: 5-EU Experimental Workflow
Caption: Overview of the 5-EU nascent RNA labeling and detection workflow.
The Click Chemistry Reaction (CuAAC)
The detection of 5-EU is based on the CuAAC reaction. In this reaction, a copper(I) catalyst activates the terminal alkyne on the 5-EU molecule, allowing it to undergo a rapid and specific cycloaddition with an azide-conjugated fluorophore to form a stable triazole ring.[14][15][]
Mandatory Visualization: CuAAC Mechanism
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Logic Tree
When encountering high background, use this logic tree to systematically diagnose the problem.
Mandatory Visualization: High Background Troubleshooting
Caption: A diagnostic flowchart for troubleshooting high background signal.
References
-
Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: National Institutes of Health URL: [Link]
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction Source: Wiley Online Library URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: Royal Society of Chemistry URL: [Link]
-
Title: The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis Source: bioRxiv URL: [Link]
-
Title: An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA Source: National Institutes of Health URL: [Link]
-
Title: The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals Source: bioRxiv URL: [Link]
-
Title: EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts Source: STAR Protocols URL: [Link]
-
Title: 5-Ethynylthis compound (GW776): effects on the formation of the toxic catabolites of 5-fluorothis compound, fluoroacetate and fluorohydroxypropionic acid in the isolated perfused rat liver model Source: National Institutes of Health URL: [Link]
-
Title: Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome Source: The Plant Cell | Oxford Academic URL: [Link]
-
Title: 5-Ethynylthis compound (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorothis compound Source: National Institutes of Health URL: [Link]
-
Title: In vivo effect of 5-ethynylthis compound on 5-fluorothis compound metabolism determined by 19F nuclear magnetic resonance spectroscopy Source: PubMed URL: [Link]
-
Title: 5-Ethynylthis compound (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorothis compound. Source: PNAS URL: [Link]
-
Title: Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background Source: BenchSci URL: [Link]
-
Title: 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins Source: bioRxiv URL: [Link]
-
Title: Visualization of the Nucleolus Using Ethynyl Uridine Source: National Institutes of Health URL: [Link]
-
Title: (PDF) The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis Source: ResearchGate URL: [Link]
-
Title: 5-Ethynylthis compound (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorothis compound. Source: PNAS URL: [Link]
-
Title: 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry Source: PubMed URL: [Link]
-
Title: Magnetic Europium Ion-Based Fluorescence Sensing Probes for the Detection of Tetracyclines in Complex Samples Source: MDPI URL: [Link]
-
Title: Optimization of concentration and incubation times. Peptide... Source: ResearchGate URL: [Link]
-
Title: How to solve the high background staining? Source: Sino Biological URL: [Link]
-
Title: What is the ideal concentration and incubation time for TNF alpha to study its effect on cancer cells especially myeloma? Source: ResearchGate URL: [Link]
-
Title: Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay Source: Oxford Academic URL: [Link]
Sources
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
Technical Support Center: Preventing Uracil Misincorporation by Thermostable DNA Polymerases
Welcome to the technical support center for managing uracil-related issues in PCR and other applications involving thermostable DNA polymerases. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain not just the how, but the why, grounding our recommendations in established biochemical mechanisms.
Understanding the Challenge: this compound in DNA Templates
This compound should not be present in DNA, yet it arises through two primary mechanisms:
-
Cytosine Deamination: The spontaneous deamination of cytosine creates this compound, a common and pro-mutagenic event. If a G-C pair becomes a G-U mismatch, replication can lead to a permanent G:C to A:T transition mutation in 50% of the progeny.[1][2][3] This process is accelerated at the high temperatures used in thermocycling.[1]
-
dUTP Misincorporation: DNA polymerases can mistakenly incorporate deoxyuridine triphosphate (dUTP) instead of deoxythymidine triphosphate (dTTP) during synthesis.[4][5]
Thermostable DNA polymerases have distinct ways of interacting with this compound, which dictates their use in the lab.
-
High-Fidelity Archaeal Polymerases (Family B): Enzymes like Pfu and Vent polymerase possess a unique "read-ahead" this compound recognition system.[1][6] A specialized pocket in the N-terminal domain binds to any this compound in the template strand, stalling DNA synthesis 4-6 nucleotides upstream of the lesion.[1][7][8][9] This is a crucial intrinsic defense mechanism to prevent mutations in the native organism.[1][10] However, this feature makes them unsuitable for protocols that intentionally incorporate dUTP.[11][12][13]
-
Bacterial Polymerases (Family A): Polymerases like Taq lack this this compound-binding pocket. They readily incorporate dUTP and can read through templates containing this compound, treating it like thymine.[1][13] This makes them the default choice for carryover contamination prevention strategies.[14]
Troubleshooting Guide
Issue 1: Complete failure of PCR (no product) when using a dUTP/UDG carryover prevention system.
Q: My PCR failed completely after I started using a dNTP mix containing dUTP and treating my reactions with this compound-DNA Glycosylase (UDG). What went wrong?
A: This is a common issue that almost always points to an incompatibility between your DNA polymerase and the dUTP/UDG system.
-
Root Cause 1: Use of a Wild-Type High-Fidelity Polymerase.
-
Explanation: You are likely using a standard high-fidelity polymerase such as Pfu, Deep Vent, or a similar archaeal (Family B) enzyme. These polymerases have an intrinsic this compound-binding pocket that stalls synthesis when it encounters this compound in the template DNA.[11][12][13] In the second cycle of your PCR, the newly synthesized strands contain dUTP. When these strands serve as templates in the third cycle, your polymerase stalls, leading to a catastrophic failure of the amplification.
-
Solution:
-
Switch to a Taq-based polymerase: Use a non-proofreading DNA polymerase (Family A) like Taq, which does not stall at this compound and efficiently incorporates dUTP.[13][14]
-
Use an engineered high-fidelity polymerase: If proofreading is essential, you must use a polymerase specifically engineered to be "this compound-blind." These enzymes have mutations (e.g., V93Q in Pfu) that disable the this compound-binding pocket, allowing them to read through this compound-containing templates without stalling.[7][8][11]
-
-
-
Root Cause 2: Degradation of Primers.
-
Explanation: If your experimental workflow involves primers that have been synthesized with dUTP (e.g., for UDG-based cloning), the UDG treatment will degrade your primers before they can initiate synthesis.[15]
-
Solution: The dUTP/UDG system for carryover prevention is incompatible with dUTP-containing primers. Use standard DNA primers. If your goal is UDG-based cloning, you should not include UDG in the initial PCR amplification step itself.[16][17]
-
-
Root Cause 3: this compound-Containing Template DNA.
-
Explanation: If your starting template naturally contains this compound (e.g., bisulfite-converted DNA for methylation studies), the UDG will destroy it before amplification can begin.[18]
-
Solution: Standard UDG carryover prevention cannot be used with such templates. Specialized protocols, such as those that create a sulfonated this compound resistant to UDG, are required for these applications.[18]
-
Issue 2: Low PCR yield or smeared products after implementing dUTP/UDG.
Q: I see a faint band or a smear where my product should be. I've confirmed my polymerase is compatible with dUTP. What else could be the problem?
A: This often points to suboptimal UDG activity or incomplete inactivation.
-
Root Cause 1: Inefficient UDG Inactivation.
-
Explanation: The UDG must be completely and irreversibly inactivated during the initial denaturation step of the PCR. If it remains partially active, it will continue to degrade your newly synthesized, this compound-containing amplicons throughout the cycling process, leading to low yield or fragmented products (smears).[19] Standard E. coli UDG can be quite stable and may not be fully inactivated.[19]
-
Solution:
-
Use a Thermolabile UDG: Switch to a heat-labile UDG. These enzymes are designed to be active at lower temperatures (for decontamination during setup) but are rapidly and permanently destroyed at PCR denaturation temperatures (e.g., >50-65°C).[20][21]
-
Optimize Initial Denaturation: Ensure your initial denaturation step is sufficient. A standard 2-minute incubation at 95°C is typically adequate to inactivate thermolabile UDG, but extending this to 5-10 minutes can provide extra assurance, though it may slightly decrease the half-life of your polymerase.
-
-
-
Root Cause 2: Suboptimal dNTP Ratio.
-
Explanation: While many protocols call for the complete replacement of dTTP with dUTP, some polymerases may exhibit slightly lower processivity with 100% dUTP.
-
Solution: Try using a mix of dUTP and dTTP. A common and effective ratio is 3:1 dUTP:dTTP (e.g., 150 µM dUTP and 50 µM dTTP, assuming a final concentration of 200 µM for other dNTPs). Some studies have found that including a small amount of dTTP (e.g., 25 µM dTTP + 175 µM dUTP) improves consistency.[22]
-
Issue 3: False positives persist despite using a dUTP/UDG system.
Q: I'm still getting amplification in my no-template controls (NTCs). How is this possible with UDG?
A: While the dUTP/UDG system is highly effective, it is not foolproof. Persistent contamination suggests either incomplete decontamination or a source of contamination that is not susceptible to UDG.
-
Root Cause 1: Incomplete UDG-mediated Degradation.
-
Explanation: If the level of carryover contamination is extremely high, the UDG may not have enough time or may be present at too low a concentration to degrade all of it.
-
Solution:
-
Add a Pre-incubation Step: Before placing your reactions in the thermocycler, incubate them at room temperature (25°C) or 37°C for 10-20 minutes.[23][24] This gives the UDG more time to find and cleave this compound in any contaminating amplicons.
-
Optimize UDG Concentration: While the manufacturer's recommendation is usually optimal, you can try slightly increasing the UDG concentration if contamination is severe.[24]
-
-
-
Root Cause 2: Contamination with Thymine-Containing DNA.
-
Explanation: The UDG system only works on this compound-containing DNA. It will have no effect on contamination from:
-
The original plasmid or genomic DNA template.
-
PCR products from a collaborator's lab or a previous experiment in your lab that did not use dUTP.
-
-
Solution: This highlights that the dUTP/UDG system is a supplement to, not a replacement for, good laboratory practice.[14] You must reinforce strict protocols:
-
Physical Separation: Use separate, dedicated areas and equipment (pipettes, tube racks) for pre-PCR (reaction setup) and post-PCR (gel electrophoresis, analysis).[14]
-
Aerosol-Resistant Tips: Always use filter tips to prevent contamination of your pipettes.[14]
-
UV Decontamination: Use a laminar flow hood with a UV lamp for reaction setup.
-
-
Visualizing the Mechanisms
dUTP/UDG Workflow for Carryover Prevention
Caption: Workflow for preventing PCR carryover contamination using dUTP and thermolabile UDG.
Archaeal Polymerase Stalling Mechanism
Caption: "Read-ahead" mechanism of this compound recognition and stalling by archaeal DNA polymerases.
Data Summary & Polymerase Selection
Choosing the right polymerase is critical. The table below summarizes the properties of different polymerase types in the context of this compound incorporation.
| Feature | Standard Taq (Family A) | Standard Pfu (Family B) | Engineered "this compound-Blind" Pfu |
| Proofreading (3'→5' Exo) | No | Yes | Yes |
| Fidelity | Low | High | High |
| This compound in Template | Reads through[13] | Stalls synthesis[11][12] | Reads through[7][8] |
| dUTP Incorporation | Efficient[14] | Inefficient / Inhibited | Efficient |
| Recommended Use Case | Standard dUTP/UDG protocols | High-fidelity PCR with thymine-only templates | High-fidelity PCR with dUTP/UDG protocols |
Frequently Asked Questions (FAQs)
Q1: What is the difference between UDG and UNG? A: For practical purposes in PCR, there is no difference. This compound-DNA Glycosylase (UDG) is a superfamily of enzymes. The most common type used in molecular biology belongs to Family 1 and is encoded by the ung gene, hence the term this compound-N-Glycosylase (UNG). The terms are used interchangeably.[25]
Q2: Can I use the products of a dUTP/UDG PCR for downstream applications like cloning or sequencing? A: Yes. This compound-containing DNA behaves similarly to thymine-containing DNA in most applications, including gel electrophoresis, Sanger sequencing, and ligation into cloning vectors.[25] However, you must be mindful of the E. coli strain used for transformation. Do not use ung+ strains if you need to maintain the this compound in the plasmid. For most standard cloning, transformation into a wild-type (ung+) strain is fine, as the host repair machinery will replace the this compound with thymine.
Q3: Is the dUTP/UDG system compatible with RT-PCR? A: Yes, it is highly recommended for RT-qPCR to prevent contamination. UDG does not act on RNA, so it will not degrade your RNA template.[21][25] It is essential to use a thermolabile UDG to ensure it is inactivated before the reverse transcription and amplification steps, especially if the RT step is performed at a lower temperature where the UDG might still be active.[21]
Q4: Do I need to use dUTP and UDG in every PCR I run? A: For maximum effectiveness, the dUTP/UDG system should be adopted as a lab-wide standard for all routine PCR and qPCR.[14][26] The system works on the principle that all potential contaminants are susceptible to degradation. If some experiments are run without dUTP, the resulting amplicons become a source of contamination that the UDG system cannot eliminate.
Q5: Are there any alternatives to the dUTP/UDG system? A: While the dUTP/UDG method is the most common and effective enzymatic method, other strategies exist. These include methods using specific restriction enzymes and modified primers, but they are often less versatile.[18] The most critical "alternative" is strict adherence to good laboratory practices to prevent contamination in the first place.[14]
References
- Fogg, M. J., et al. (2002). Structural basis for this compound recognition by archaeal family B DNA polymerases.
-
Lasken, R. S., et al. (1996). A read-ahead function in archaeal DNA polymerases detects promutagenic template-strand this compound. PNAS. [Link]
-
Connolly, B. A., & Fogg, M. J. (2003). This compound recognition by archaeal family B DNA polymerases. Biochemical Society Transactions. [Link]
-
Greagg, M. A., et al. (2008). This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya. Nucleic Acids Research. [Link]
-
Applied Biological Materials Inc. (n.d.). Thermolabile UDG. abm. [Link]
-
Bunting, K. A., et al. (2008). This compound Recognition in Archaeal DNA Polymerases Captured by X-ray Crystallography. Journal of Molecular Biology. [Link]
-
Fogg, M. J., et al. (2003). This compound recognition by archaeal family B DNA polymerases. Portland Press. [Link]
-
Gene Universal. (n.d.). This compound-DNA Glycosylase | Reliable Enzyme for DNA Decontamination. Gene Universal. [Link]
-
Wikipedia. (n.d.). This compound-DNA glycosylase. Wikipedia. [Link]
-
Richardson, T. T., et al. (2013). Novel inhibition of archaeal family-D DNA polymerase by this compound. Nucleic Acids Research. [Link]
-
QIAGEN. (n.d.). Thermolabile UDG. QIAGEN. [Link]
-
ResearchGate. (n.d.). Selectivity of Pfu DNA polymerase for this compound bases in DNA. ResearchGate. [Link]
-
Lee, D., et al. (2022). Computational design of a thermolabile this compound-DNA glycosylase of Escherichia coli. Journal of Biological Chemistry. [Link]
-
Greagg, M. A., et al. (2008). This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya. Nucleic Acids Research. [Link]
-
Zeschnigk, M., et al. (2009). Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA. Nucleic Acids Research. [Link]
-
Longo, M. C., et al. (1990). Use of this compound DNA glycosylase to control carry-over contamination in polymerase chain reactions. Gene. [Link]
-
ArcticZymes Technologies. (n.d.). PCR Carry-Over Prevention Solutions. ArcticZymes. [Link]
-
Rashtchian, A., et al. (1992). A novel method for site-directed mutagenesis using PCR and this compound DNA glycosylase. PCR Methods and Applications. [Link]
-
Rashtchian, A., et al. (1992). A novel method for site-directed mutagenesis using PCR and this compound DNA glycosylase. SciSpace. [Link]
-
Li, F., et al. (1999). Site-directed mutagenesis using this compound-containing double-stranded DNA templates and DpnI digestion. BioTechniques. [Link]
-
Kunkel, T. A., et al. (1991). Efficient site-directed mutagenesis using this compound-containing DNA. Methods in Enzymology. [Link]
-
Weiner, M. P., & Costa, G. L. (1994). A Protocol for Site-Directed Mutagenesis Employing a this compound-Containing Phagemid Template. Springer Nature Experiments. [Link]
-
Petronzelli, F., et al. (2010). This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. Cellular and Molecular Life Sciences. [Link]
-
ResearchGate. (n.d.). Principle of this compound-excision based DNA fusion. ResearchGate. [Link]
-
Bio-Rad. (n.d.). PCR Troubleshooting. Bio-Rad. [Link]
-
Beld, M., et al. (2005). Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR. Journal of Clinical Microbiology. [Link]
-
ResearchGate. (2013). What is the advantage of adding dUTP and this compound nucleotide glycosylase to the PCR master mix? ResearchGate. [Link]
-
Al-Soud, W. A., & Rådström, P. (2010). Effectiveness and limitations of this compound-DNA glycosylases in sensitive real-time PCR assays. Clinical Chemistry and Laboratory Medicine. [Link]
-
Krokan, H. E., et al. (2009). This compound in DNA and its processing by different DNA glycosylases. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
-
Lehmann, A. R. (2011). Y-family DNA polymerases and their role in tolerance of cellular DNA damage. Nature Reviews Molecular Cell Biology. [Link]
-
Caister Academic Press. (n.d.). PCR Troubleshooting. Caister Academic Press. [Link]
-
ResearchGate. (2015). Why PCR using dUTP synthesized primer doesn't work? ResearchGate. [Link]
-
ResearchGate. (n.d.). This compound Recognition in Archaeal DNA Polymerases Captured by X-ray Crystallography. ResearchGate. [Link]
-
ResearchGate. (n.d.). Model of repair-associated incorporation of this compound into DNA. ResearchGate. [Link]
-
ResearchGate. (2016). Can DNA polymerase also amplify DNA with this compound base? ResearchGate. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound recognition by archaeal family B DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Structural basis for this compound recognition by archaeal family B DNA polymerases | Semantic Scholar [semanticscholar.org]
- 8. This compound recognition in archaeal DNA polymerases captured by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound recognition by replicative DNA polymerases is limited to the archaea, not occurring with bacteria and eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel method for site-directed mutagenesis using PCR and this compound DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational design of a thermolabile this compound-DNA glycosylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermolabile UDG | Applied Biological Materials Inc. [abmgood.com]
- 21. Thermolabile UDG [qiagen.com]
- 22. Minimizing PCR Cross-Contamination [promega.jp]
- 23. neb.com [neb.com]
- 24. Quantitative assessment of the effect of this compound-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is UNG/UDG? | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts [arcticzymes.com]
Technical Support Center: Improving Coupling Efficiency of Uracil-Modified Oligonucleotides
Welcome to the technical support center for the synthesis of uracil-modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthesis protocols and troubleshoot common issues related to coupling efficiency. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to enhance the yield and purity of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound-modified oligonucleotides.
Q1: What is coupling efficiency and why is it so critical for my synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with an incoming phosphoramidite during each synthesis cycle.[1][2] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites lead to the formation of truncated sequences, often called n-1 deletions.[1][2] The accumulation of these truncated products drastically reduces the yield of the desired full-length oligonucleotide and significantly complicates downstream purification.[1]
Q2: How significantly does a small drop in coupling efficiency affect my final product yield?
A2: The effect is exponential and becomes more severe with longer oligonucleotides.[1][2] For example, for a 70-mer oligonucleotide, a seemingly minor drop in average coupling efficiency from 99% to 98% can cut the theoretical yield of the full-length product in half, from approximately 50% down to 25%.[2] For a 100-mer, a 98% efficiency results in a theoretical yield of only 13%.[3] This dramatic decrease underscores the necessity of maintaining the highest possible efficiency at every single coupling step.
Q3: Are this compound phosphoramidites known to be less reactive than other standard DNA phosphoramidites?
A3: this compound (dU) phosphoramidite is structurally identical to thymidine (dT) phosphoramidite, lacking only the 5-methyl group. For standard DNA synthesis, its reactivity is generally comparable to that of dT. However, issues can arise with more complex this compound analogs, such as those modified at the 5-position (e.g., 5-bromo-uridine, 5-iodo-uridine) or those intended for RNA synthesis which include a 2'-hydroxyl protecting group.[4] These modifications can introduce steric hindrance or electronic effects that may necessitate adjustments to the standard coupling protocol, such as extended coupling times or the use of more potent activators.
Q4: What is the single most common cause of poor coupling efficiency?
A4: The overwhelming majority of coupling efficiency problems can be traced back to one culprit: moisture .[1][3] Water present in any of the coupling reagents—acetonitrile (ACN), the phosphoramidite solution, or the activator solution—will readily react with the activated phosphoramidite.[1][3] This side reaction consumes the activated monomer before it can couple to the growing oligonucleotide chain, thereby reducing the effective concentration of the phosphoramidite and lowering coupling efficiency.[1][3]
Part 2: In-Depth Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address specific issues you may encounter during your experiments.
Issue 1: Systematically Low Coupling Efficiency Across All Bases
You observe a consistently low trityl yield after each coupling step, suggesting a systemic problem rather than an issue with a single phosphoramidite.
Q: My overall yield is poor, and the trityl signal is consistently lower than expected. Where should I start looking for the problem?
A: Start with your reagents, specifically the liquids used in the coupling step.
-
Acetonitrile (ACN) Quality: This is the primary suspect. The ACN used for phosphoramidite and activator dissolution, as well as for washing, must be rigorously anhydrous (ideally <10-15 ppm water).[3]
-
Activator Solution Integrity: The activator is responsible for protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.[6][7]
-
Causality: An old, degraded, or improperly prepared activator solution will have reduced activity, leading to incomplete activation and poor coupling. Some activators are also hygroscopic and can absorb moisture over time.
-
Validation Protocol: Prepare a fresh solution of your activator (e.g., ETT, DCI) in anhydrous ACN. Ensure the solid activator has been stored correctly in a desiccator.
-
Q: I've switched to fresh ACN and a newly prepared activator, but the problem persists. What's next?
A: Investigate your synthesizer's fluidics and the phosphoramidites themselves.
-
Synthesizer Fluidics: Leaks or partial blockages in the reagent lines can lead to incorrect delivery volumes of the phosphoramidite or activator.[2]
-
Causality: An incorrect stoichiometric ratio of activator to phosphoramidite, or insufficient delivery of the phosphoramidite itself, will result in an incomplete reaction on the solid support.
-
Validation Protocol: Calibrate your synthesizer's reagent delivery system to confirm that the correct volumes are being dispensed.[2] Visually inspect lines for any signs of leaks or crystallization.
-
-
Phosphoramidite Quality: While less common for a systemic issue, it's possible that all phosphoramidites have degraded, especially if they are from the same lot or have been stored improperly.
-
Causality: Phosphoramidites are sensitive to both moisture and oxidation. Degradation reduces the concentration of the active species.[8]
-
Validation Protocol: Use a fresh vial of a reliable phosphoramidite (e.g., dT) and run a simple synthesis (e.g., a T-10mer). If coupling efficiency is restored, your previous batch of amidites may be compromised.
-
Issue 2: A Sudden Drop in Coupling Efficiency at a this compound Insertion
The synthesis proceeds well until a this compound-modified phosphoramidite is to be coupled, at which point the trityl yield drops significantly.
Q: My synthesis of a standard DNA sequence was fine, but when I tried to incorporate a 5-Bromo-Uracil, the coupling failed. Why?
A: Modified phosphoramidites, especially those with bulky or electron-withdrawing groups, are often less reactive and require optimized coupling conditions. [1]
-
Increase Coupling Time: The standard coupling time (e.g., 30 seconds) may be insufficient for a sterically hindered or electronically deactivated phosphoramidite.[9]
-
Causality: A less reactive phosphoramidite requires more time for the coupling reaction to go to completion.
-
Validation Protocol: Program a longer coupling time specifically for the modified this compound base. Start by doubling the standard time (e.g., 60 seconds) and, if necessary, increase it up to 5-10 minutes for particularly difficult modifications.[9]
-
-
Use a Stronger Activator: Standard activators like 1H-Tetrazole may not be sufficiently acidic to efficiently activate hindered phosphoramidites.
-
Causality: More potent activators, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), can increase the rate of coupling.[5][6] DCI is particularly effective as it is highly soluble in ACN, allowing for higher effective concentrations, and is thought to act as a nucleophilic catalyst.[6][10]
-
Validation Protocol: Switch from Tetrazole to ETT or DCI for the coupling of the modified this compound. Refer to the table below for recommended concentrations.
-
| Activator | Typical Concentration | Recommended Use |
| 1H-Tetrazole | 0.45 M | Standard, unmodified phosphoramidites |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | General use, good for moderately difficult couplings[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Highly effective for hindered amidites and RNA synthesis[6][10] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | Alternative to ETT, widely used[5] |
Part 3: Key Experimental Workflows & Diagrams
Workflow: The Phosphoramidite Synthesis Cycle
The solid-phase synthesis of oligonucleotides is a cyclical process, typically involving four key steps for the addition of each monomer.[11] Understanding this cycle is critical for troubleshooting, as a failure at any stage impacts the final product.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[5][9] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The phosphoramidite monomer for the next base in the sequence, pre-activated by a weak acid like ETT or DCI, is delivered to the column.[5] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[9] This is the most critical step for yield.
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent them from reacting in subsequent cycles.[5] This is crucial for minimizing the accumulation of deletion mutants (n-1 sequences).[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically iodine in a solution of THF, water, and pyridine.[5][9]
This cycle is repeated until the full-length oligonucleotide is synthesized.
Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.
Logical Troubleshooting Flow
When faced with low coupling efficiency, a systematic approach is key. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low coupling efficiency.
References
-
Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
- Hayakawa, Y., Kawai, R., Hirata, A., Sugimoto, J., Kataoka, M., Sakakura, A., Hirose, M., & Noyori, R. (2001). Acid/Azole Complexes as Highly Effective Promoters in the Synthesis of DNA and RNA Oligomers via the Phosphoramidite Method. Journal of the American Chemical Society, 123(34), 8165–8176.
- Shah, K., & Wengel, J. (2014). Unlocked nucleic acids with a pyrene-modified this compound: synthesis, hybridization studies, fluorescent properties and i-motif stability. Organic & Biomolecular Chemistry, 12(26), 4761-4768.
-
Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
- Verma, S., & Eckstein, F. (1995). Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Strategies for Managing Uracil-Induced Toxicity in Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering challenges with uracil-induced toxicity in their cell culture models. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose, manage, and mitigate the cytotoxic effects of this compound misincorporation into DNA. Our approach is grounded in scientific principles to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
Experiencing unexpected cell death, reduced proliferation, or altered morphology can be frustrating. This section is designed to help you systematically troubleshoot whether this compound-induced toxicity is the culprit and how to address it.
Initial Symptom Assessment (Q&A)
Q1: My cells are showing reduced viability, slower proliferation, and signs of apoptosis. Could this be related to this compound-induced toxicity?
A1: It's a strong possibility, especially if your experimental conditions involve:
-
Use of Thymidylate Synthase (TS) inhibitors: Drugs like 5-Fluorothis compound (5-FU) or pemetrexed are designed to block the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][2] This inhibition leads to an imbalance in the nucleotide pool, specifically an increase in the dUTP/dTTP ratio, which can cause DNA polymerases to misincorporate this compound into the DNA.[3][4]
-
Nutrient-deficient media: Folate deficiency can impair the de novo synthesis of thymidylate, leading to an increase in the dUTP/dTTP ratio and subsequent this compound incorporation into DNA.[5][6]
-
Cell lines with inherent metabolic defects: Some cell lines may have mutations in genes involved in pyrimidine metabolism, making them more susceptible to this compound-induced toxicity.[7][8]
Q2: I'm using 5-Fluorothis compound (5-FU) and observing significant cytotoxicity. How can I be sure it's due to this compound misincorporation and not other off-target effects?
A2: 5-FU has a multi-faceted mechanism of action, including RNA-directed toxicity.[9][10] To specifically investigate the contribution of this compound misincorporation into DNA, a "rescue" experiment is the gold standard. By supplementing your culture medium with thymidine, you can bypass the TS inhibition and restore the dNTP pool balance. If the addition of thymidine alleviates the cytotoxic effects, it strongly suggests that the toxicity is primarily mediated by the "thymineless death" pathway, which is initiated by this compound misincorporation.[11][12] However, if toxicity persists, it could indicate that RNA-related mechanisms or other off-target effects are more dominant in your specific cell model.
Diagnostic Workflow
The following flowchart provides a systematic approach to diagnosing and addressing potential this compound-induced toxicity in your cell culture experiments.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound misincorporation in human DNA detected using single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. In vivo enhancement of 5-fluorothis compound cytotoxicity to AKR leukemia cells by thymidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound DNA glycosylase (UNG) loss enhances DNA double strand break formation in human cancer cells exposed to pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Incorporation of Uracil Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the enzymatic incorporation of uracil analogs. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enzymatic incorporation of this compound analogs.
Q1: Which type of polymerase is best suited for incorporating this compound analogs?
A1: The choice of polymerase is critical and depends on whether you are synthesizing DNA or RNA.
-
For RNA synthesis (In Vitro Transcription): T7 RNA polymerase and its variants are the most commonly used enzymes.[1][2] Some commercially available kits, like the DuraScribe™ kit, include mutant T7 RNA polymerases (e.g., Y639F variant) specifically engineered for enhanced incorporation of modified nucleotides, including 2'-fluoro-substituted pyrimidines.[3]
-
For DNA synthesis (PCR): The selection is more nuanced.
-
PolA-type polymerases , like Taq polymerase, can readily incorporate deoxyuridine triphosphate (dUTP) and read through this compound-containing templates.[4]
-
PolB-type (proofreading) polymerases , such as Pfu and Vent, possess a "read-ahead" function that detects this compound in the template strand and stalls synthesis.[4][5][6] This feature is a natural defense against cytosine deamination, a common form of DNA damage.[5][6] For applications requiring proofreading activity with this compound-containing templates or primers, specially engineered polymerases like PfuCx have been developed to overcome this stalling.[6]
-
Q2: How do modifications on the this compound analog affect its incorporation efficiency?
A2: The nature, size, and position of the modification on the this compound base or the sugar moiety significantly impact incorporation efficiency. Bulky modifications can create steric hindrance within the polymerase's active site, reducing the rate of incorporation.[2] However, many polymerases, especially engineered variants, can tolerate a range of modifications. It is often necessary to empirically test the incorporation of a novel analog.
Q3: What is the optimal concentration of the this compound analog to use in my reaction?
A3: The optimal concentration of the this compound analog often needs to be determined empirically. A good starting point is to use it at the same concentration as the standard UTP or dTTP you are replacing. However, if you observe low incorporation efficiency, you may need to adjust the concentration. Be aware that excessively high concentrations of nucleotide analogs can sometimes inhibit the polymerase.[7] It's recommended to perform a titration experiment to find the ideal concentration for your specific analog and polymerase.
Q4: How can I verify that my this compound analog has been successfully incorporated?
A4: Several methods can be used to verify the incorporation of your this compound analog:
-
Gel Electrophoresis: A shift in the migration pattern of the synthesized nucleic acid compared to an unmodified control can indicate successful incorporation, especially if the analog significantly alters the mass or charge.
-
Mass Spectrometry (MALDI-TOF): This technique provides a precise mass measurement of the synthesized oligonucleotide, allowing for direct confirmation of the incorporation of the modified nucleotide.[2]
-
Sequencing: For DNA, Sanger sequencing or next-generation sequencing can confirm the presence of the analog if it is recognized as a different base by the sequencing polymerase. For RNA, reverse transcription followed by sequencing can be used.[8]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the enzymatic incorporation of this compound analogs.
Problem 1: Low or No Yield of the Final Product
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Magnesium (Mg²⁺) Concentration | Mg²⁺ is a crucial cofactor for polymerases, facilitating the formation of phosphodiester bonds.[7] It also forms a complex with NTPs, and the concentration of free Mg²⁺ is critical for enzyme activity. Both too low and too high concentrations can be inhibitory.[7][9] | 1. Titrate Mg²⁺: Perform a series of reactions with varying Mg²⁺ concentrations (e.g., from 2 mM to 10 mM). 2. Consider NTP Chelation: Remember that NTPs chelate Mg²⁺. If you increase the NTP concentration, you may need to proportionally increase the Mg²⁺ concentration.[3] |
| Inappropriate Nucleotide Concentrations | An imbalance in nucleotide concentrations, or a total nucleotide concentration that is too low, can limit the reaction.[10][11] Conversely, very high concentrations can sometimes be inhibitory.[7] | 1. Ensure Sufficient NTPs: Use a final concentration of at least 12µM for each NTP in in vitro transcription.[11] 2. Optimize Analog Ratio: If you are not fully substituting UTP/dTTP, try varying the ratio of the this compound analog to the natural nucleotide. |
| Enzyme Inhibition by the this compound Analog | The specific chemical structure of your this compound analog might be acting as a partial or complete inhibitor of the polymerase. | 1. Perform an Inhibition Assay: Set up reactions with a standard template and all-natural NTPs, and add increasing concentrations of your this compound analog to see if it inhibits the reaction. 2. Test a Different Polymerase: Some polymerases have a more flexible active site and may be more tolerant of your specific analog.[12] |
| RNase/DNase Contamination | Nucleases will degrade your template or product, leading to low or no yield.[13] | 1. Use Nuclease-Free Reagents and Consumables: This is especially critical when working with RNA.[13] 2. Incorporate an RNase Inhibitor: Add an RNase inhibitor to your in vitro transcription reactions.[11] 3. Clean Your Workspace: Use RNase decontamination solutions on your bench and pipettes.[13] |
| Poor Quality Template DNA | Contaminants from plasmid purification (e.g., salts, ethanol) can inhibit polymerases.[10] An incorrect sequence or linearization can also lead to reaction failure.[10][11] | 1. Purify the Template: Reprecipitate the DNA template with ethanol or use a column-based cleanup kit to remove inhibitors.[10] 2. Verify Template Integrity: Run the linearized template on an agarose gel to confirm its size and complete digestion.[11] 3. Sequence Verify: Ensure the template sequence is correct, especially the promoter region for in vitro transcription. |
Problem 2: Incomplete or Truncated Products
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Polymerase Stalling at the this compound Analog | Some polymerases may incorporate the analog but then struggle to extend the chain further due to altered conformation of the primer-template duplex. | 1. Lower the Reaction Temperature: For in vitro transcription, reducing the temperature from 37°C to 30°C can sometimes help the polymerase read through difficult sequences.[11] 2. Try a Different Polymerase: An enzyme with higher processivity or one engineered for modified nucleotides may be more effective.[12] |
| Premature Termination due to Template Sequence | GC-rich regions or cryptic termination signals in the DNA template can cause the polymerase to dissociate prematurely.[10][11] | 1. Optimize Reaction Temperature: As mentioned above, lowering the temperature can sometimes help with GC-rich templates.[11] 2. Subclone the Template: If possible, clone your insert into a different vector with a different promoter.[10] |
| Insufficient Reaction Time or Depletion of Reagents | The reaction may not have had enough time to go to completion, or essential reagents like NTPs may have been depleted. | 1. Increase Incubation Time: Extend the reaction time (e.g., from 2 hours to 4 hours for in vitro transcription).[13] 2. Increase NTP Concentration: If you suspect NTP depletion, increase the starting concentration of all NTPs.[10] |
Section 3: Experimental Workflows & Protocols
Workflow for Optimizing this compound Analog Incorporation
Caption: Workflow for optimizing this compound analog incorporation.
Protocol 1: Mg²⁺ Titration for In Vitro Transcription
This protocol is designed to find the optimal Mg²⁺ concentration for the incorporation of a this compound analog using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (without Mg²⁺)
-
ATP, CTP, GTP solutions
-
UTP and this compound Analog solutions
-
100 mM MgCl₂ or Mg(OAc)₂ solution
-
RNase Inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Prepare a Master Mix: On ice, prepare a master mix containing all reaction components except for the Mg²⁺ solution. This includes the 10x buffer, DTT (if required), NTPs (with the this compound analog substituting UTP), template DNA, and RNase inhibitor.
-
Set up Individual Reactions: Aliquot the master mix into separate tubes.
-
Add Mg²⁺: To each tube, add a different volume of the 100 mM Mg²⁺ stock solution to achieve a range of final concentrations (e.g., 2 mM, 4 mM, 6 mM, 8 mM, 10 mM, 12 mM). Adjust the final volume with nuclease-free water to be consistent across all reactions.
-
Initiate Transcription: Add T7 RNA Polymerase to each tube, mix gently, and centrifuge briefly.
-
Incubate: Incubate the reactions at 37°C for 2 hours.
-
Stop Reaction: Stop the reactions by adding a loading buffer containing a strong chelator like EDTA.
-
Analyze Results: Run the samples on a denaturing PAGE gel to visualize the yield and integrity of the RNA product at each Mg²⁺ concentration. The optimal concentration will be the one that gives the highest yield of the full-length product.
Section 4: The Science Behind the Protocol: Key Parameters Explained
The Critical Role of Divalent Cations (Mg²⁺)
Magnesium ions are arguably the most critical component to optimize in a polymerase reaction.[14] Their role is twofold:
-
Catalytic Cofactor: The polymerase active site requires divalent cations to coordinate the incoming nucleotide triphosphate and facilitate the nucleophilic attack of the 3'-hydroxyl group on the alpha-phosphate, leading to phosphodiester bond formation.[7]
-
NTP Binding: Nucleoside triphosphates exist in solution as a complex with Mg²⁺. The true substrate for the polymerase is the Mg-NTP complex. Therefore, the total Mg²⁺ concentration must be sufficient to bind the NTPs and provide free ions for the catalytic site.[3][7]
An excess of free Mg²⁺ can decrease polymerase fidelity and lead to the degradation of RNA through phosphodiester bond cleavage.[3] Conversely, insufficient free Mg²⁺ will result in low enzyme activity. The optimal concentration is a delicate balance that depends on the total NTP concentration.[14]
Polymerase Fidelity and this compound Analogs
Enzyme fidelity refers to the accuracy of nucleotide incorporation.[15][16] High-fidelity polymerases possess a 3'→5' exonuclease (proofreading) activity that can remove misincorporated nucleotides.[5][16]
When incorporating this compound analogs, two aspects of fidelity are important:
-
Discrimination: How well does the polymerase select the correct analog against other NTPs?
-
Contextual Accuracy: Does the presence of the analog in the template or the newly synthesized strand cause the polymerase to make errors at subsequent positions?
Some base modifications have been shown to increase the error rate of both RNA polymerases and reverse transcriptases.[8] If the fidelity of your final product is critical, it may be necessary to sequence a sample of the product to assess the error rate.
Understanding Polymerase Stalling
Certain DNA polymerases, particularly those from archaea (e.g., Pfu), have a this compound-binding pocket that detects this compound in the DNA template.[5][17][18] This is a fail-safe mechanism to prevent the replication of DNA containing this compound, which often arises from the deamination of cytosine and would otherwise lead to a C-to-T mutation.[6] When the polymerase encounters a this compound, it stalls, significantly reducing or halting DNA synthesis.[5] This is why standard proofreading enzymes often fail in PCR protocols that use dUTP or this compound-containing primers.[5][6]
Caption: Differential response of polymerases to template this compound.
References
- Rethinking RNA Manufacturing: The Enzymatic Approach as a Scalable, Sustainable Alternative | Pharmaceutical Outsourcing. (2025-05-15).
- High-Fidelity PCR Enzymes: Properties and Error Rate Determin
- (a) Impact of initial Mg²⁺ concentration on an in vitro transcription...
- In Vitro Selection Using Modified or Unn
- Effect of Mg²⁺ counterion on IVT kinetics and yield. (a) NTP...
- Influence of the MgCl 2 concentration on the rate of poly(rA) reverse...
- In Vitro Transcription: Common Causes of Reaction Failure - Promega Connections. (2019-04-25).
- In Vitro Transcription Troubleshooting | Blog - ZAGENO. (2020-12-17).
- Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (2025-04-29).
- Structural basis for the binding and incorporation of nucleotide analogs with L-stereochemistry by human DNA polymerase λ - NIH.
- Nucleotide-dependent conformational change governs specificity and analog discrimination by HIV reverse transcriptase - PMC - NIH.
- Novel inhibition of archaeal family-D DNA polymerase by this compound - PMC - NIH.
- US7939645B2 - Reaction buffer composition for nucleic acid replication with packed DNA polymerases - Google P
- Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA - bioRxiv. (2021-01-08).
- Tips on Choosing the Right DNA Polymerase | Biocompare. (2021-05-20).
- Enzymatic RNA synthesis paves the way for sustainable therapeutics - News-Medical.Net. (2024-07-12).
- Structural accommodation of ribonucleotide incorporation by the DNA repair enzyme polymerase Mu | Nucleic Acids Research | Oxford Academic. (2017-06-30).
- Can DNA polymerase also amplify DNA with this compound base?
- Protein engineering - Wikipedia.
- Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosph
- Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Oper
- mRNA Synthesis Protocol with Modified Nucleotides using the HiScribe T7 mRNA Kit with CleanCap Reagent AG (NEB #E2080).
- Polymerase Fidelity: What is it, and wh
- Troubleshooting table.
- Base modifications affecting RNA polymerase and reverse transcriptase fidelity | Nucleic Acids Research | Oxford Academic.
- DNA Polymerases & PCR Enzymes Selection Guide - Canvax Biotech. (2025-11-11).
- Polymerase Fidelity: What is it, and what does it mean for your PCR? - New England Biolabs GmbH.
- The A, B, C, D's of replicative DNA polymerase fidelity - PubMed Central - NIH. (2025-11-21).
- Conformational dynamics during misincorporation and mismatch extension defined using a DNA polymerase with a fluorescent artificial amino acid - PubMed Central.
- DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC - NIH.
- Choosing the right DNA polymerase for your PCR experiment - Bioline.
- TL Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase.
- WO2007081841A3 - Reaction buffer composition for nucleic acid replication with packed dna polymerases - Google P
- Application Notes and Protocols for Enzymatic Incorporation of Modified dNTPs into DNA - Benchchem.
- Advancing this compound-excision based cloning towards an ideal technique for cloning PCR fragments - PMC - NIH.
- Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Comput
- Mastering the Art of RNA Synthesis: Strategies, Techniques, Applic
- Factors That Affects Enzyme Activity - Conduct Science. (2021-07-19).
- How does DNA Polymerase not incorporate this compound into DNA? : r/Biochemistry - Reddit.
- RNA contains this compound instead of thymine, what are the main and hidden facts behind it?. (2017-12-04).
- Deoxythis compound in DNA and Disease: Genomic Signal or Managed Situ
- This compound Repair - A Source of DNA Glycosylase Dependent Genome Instability | bioRxiv. (2023-03-07).
- Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases - PubMed Central.
- Detection of Genomic this compound P
- This compound - Wikipedia.
- Proposed conformers of this compound base pairs with purine analogue base...
- Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applic
- What is the substitution of this compound instead of thymine in RNA? - Quora. (2021-02-26).
- Researchers unlock secret of RNA's vers
Sources
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Advancing this compound-excision based cloning towards an ideal technique for cloning PCR fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. go.zageno.com [go.zageno.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. neb.com [neb.com]
- 16. neb-online.de [neb-online.de]
- 17. Novel inhibition of archaeal family-D DNA polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Novel Uracil-Based Therapeutic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel uracil-based therapeutic compounds. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating off-target effects during your experiments. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind each experimental choice, ensuring your protocols are self-validating and your results are robust.
Introduction: The Double-Edged Sword of this compound Analogs
This compound-based compounds, such as the widely-used chemotherapeutic 5-fluorothis compound (5-FU), are powerful agents that exert their effects by interfering with nucleic acid synthesis.[1] Their structural similarity to the natural nucleobase this compound allows them to be processed by cellular machinery, leading to the inhibition of key enzymes and incorporation into DNA and RNA.[1] This disruption of fundamental cellular processes is the basis of their therapeutic efficacy.
However, this same mechanism is also the primary source of their off-target effects and associated toxicities. The machinery that processes this compound does not always perfectly discriminate between the endogenous molecule and the therapeutic analog, nor is it exclusively active in target (e.g., cancer) cells. This can lead to unintended interactions with a wide range of cellular proteins and incorporation into the nucleic acids of healthy, rapidly dividing cells, causing significant side effects.[1]
This guide provides a structured approach to troubleshooting these off-target effects, ensuring the data you generate is both accurate and interpretable.
Part 1: Troubleshooting Guide - From Unexpected Phenotypes to Mechanistic Understanding
This section is structured as a series of common problems encountered in the lab, followed by a logical workflow for diagnosing the root cause.
Problem 1: My compound shows higher-than-expected cytotoxicity in non-target cells.
This is a classic sign of off-target activity. The primary challenge is to determine if the observed cell death is due to an exaggerated on-target effect (the intended target is also present and vital in non-target cells) or a genuine off-target interaction.
Causality: this compound analogs can be promiscuous. Their metabolites may be recognized by various polymerases and nucleotide-binding proteins throughout the cell, leading to widespread cellular stress. For instance, 5-FU's metabolites can be incorporated into both DNA and RNA, disrupting replication, transcription, and translation in any rapidly dividing cell, not just cancerous ones.
dot graph TD { A[Start: Unexpected Cytotoxicity Observed] --> B{Is the on-target expressed and functional in the affected non-target cells?}; B -->|Yes| C[Hypothesis 1: On-Target Toxicity]; B -->|No| D[Hypothesis 2: Off-Target Toxicity]; C --> E{Perform Target Knockdown/Knockout in non-target cells}; E --> F[Phenotype rescued?]; F -->|Yes| G[Conclusion: On-Target Toxicity Confirmed]; F -->|No| D; D --> H[Initiate Off-Target Identification Assays]; H --> I[CETSA]; H --> J[Reporter Gene Assays]; H --> K[Kinase Profiling]; G --> L[Strategy: Modulate dose, explore targeted delivery]; I --> M[Identify novel binders]; J --> M; K --> M; M --> N[Validate off-target with rescue experiment]; N --> O[Conclusion: Off-Target Toxicity Confirmed]; O --> P[Strategy: Structure-Activity Relationship (SAR) studies to design out off-target activity];
} caption: "Workflow for diagnosing unexpected cytotoxicity."
Step-by-Step Protocols:
-
Genetic Validation to Distinguish On-Target vs. Off-Target Effects: The most definitive way to confirm that a compound's effect is mediated by its intended target is to remove that target from the equation.[2] If the compound's cytotoxicity persists even in the absence of its intended target, the effect is unequivocally off-target.[3]
-
Protocol: Target Knockout via CRISPR/Cas9
-
Design: Use a validated online tool to design at least two specific single-guide RNAs (sgRNAs) targeting your gene of interest.
-
Transfection: Co-transfect the cells with plasmids encoding Cas9 nuclease and the designed sgRNAs.
-
Selection & Validation: Select for edited cells (e.g., via antibiotic resistance or FACS for a co-transfected fluorescent marker). Validate the knockout at the protein level using Western Blotting. A complete absence of the target protein is required.[4]
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose-response of your this compound-based compound.
-
Interpretation:
-
On-Target Effect: The knockout cells show significant resistance to the compound compared to wild-type cells.
-
Off-Target Effect: The knockout cells show a similar sensitivity to the compound as the wild-type cells.[3]
-
-
-
-
Biophysical Validation of Target Engagement: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to confirm that your compound physically binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[5]
-
Protocol: Western Blot-based CETSA
-
Cell Treatment: Plate cells and allow them to adhere. Treat with your compound at various concentrations or a vehicle control for a specified time (e.g., 1-4 hours).
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.[6]
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]
-
Analysis: Collect the supernatant (soluble protein fraction). Normalize protein concentration across all samples. Analyze the amount of soluble target protein remaining at each temperature by Western Blot.
-
Interpretation: A shift of the melting curve to a higher temperature in the presence of your compound indicates target engagement.[6]
-
CETSA Result Interpretation Next Step Positive Thermal Shift Compound binds the intended target. Proceed with differentiating on- vs. off-target toxicity. No Thermal Shift Compound may not bind the target in cells, or binding does not confer thermal stability. Consider alternative target engagement assays (e.g., NanoBRET). Re-evaluate if this is the true target. Negative Thermal Shift Compound binding destabilizes the target protein. This is still evidence of engagement. Proceed with functional assays. -
Problem 2: My compound inhibits the target pathway, but also modulates an unrelated signaling pathway.
This is a common issue, especially with compounds that are analogs of fundamental building blocks like this compound. They can inadvertently interact with other enzymes that have nucleotide-binding pockets, such as kinases.
dot graph TD { A[Start: Unintended Pathway Modulation Observed] --> B{Is the off-target pathway known to be modulated by similar compounds?}; B -->|Yes| C[Hypothesis: Known Off-Target Class Effect]; B -->|No| D[Hypothesis: Novel Off-Target Interaction]; C --> E[Confirm with specific off-target pathway inhibitors]; D --> F[Perform Broad-Panel Screening]; F --> G[Reporter Gene Array for multiple pathways]; F --> H[Kinase Profiling Panel]; G --> I{Identify affected pathway(s)}; H --> I; I --> J[Validate hit with specific assays]; J --> K[Confirm with Rescue Experiment]; K --> L[Conclusion: Off-Target Pathway Confirmed]; L --> M[Action: SAR to improve selectivity];
} caption: "Workflow for investigating unintended pathway modulation."
Step-by-Step Protocols:
-
Reporter Gene Assays for Pathway Analysis: These assays are essential for monitoring the activity of specific signaling pathways. They utilize a reporter gene (e.g., luciferase) linked to a transcriptional response element (TRE) that is activated by a pathway-specific transcription factor.[7]
-
Protocol: Dual-Luciferase Reporter Assay
-
Cell Preparation: Co-transfect cells with two plasmids: one containing the firefly luciferase gene driven by the TRE of interest, and a second plasmid containing a constitutively expressed Renilla luciferase gene (for normalization of transfection efficiency).
-
Treatment: Plate the transfected cells and treat them with your this compound-based compound. Include appropriate positive and negative controls for pathway activation.
-
Lysis: After incubation, lyse the cells to release the luciferase enzymes.
-
Measurement: In a luminometer, first add the substrate for firefly luciferase and measure the luminescence. Then, add the substrate for Renilla luciferase (which also quenches the firefly signal) and measure again.[8]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized signal in treated vs. untreated wells to determine the fold-change in pathway activity.[8]
-
-
-
Cell-Based Kinase Assays: Many signaling pathways are controlled by kinases. If you suspect off-target kinase activity, specific cellular assays can confirm this.
-
Protocol: Cellular Phosphorylation Assay
-
Principle: This assay quantifies the phosphorylation of a specific downstream substrate of a suspected off-target kinase. Inhibition of the kinase by your compound will lead to a decrease in substrate phosphorylation.[9][10]
-
Procedure: Treat cells with your compound. Lyse the cells and use a phospho-specific antibody in an ELISA or Western blot format to detect the phosphorylation status of the target substrate.
-
Interpretation: A dose-dependent decrease in the phosphorylation of the substrate indicates your compound is inhibiting the upstream kinase in a cellular context.
-
-
Problem 3: My compound is causing DNA damage, but is this due to direct incorporation or another mechanism?
This compound-based therapeutics can cause DNA damage through multiple routes. The classic example is 5-FU, where its metabolite FdUTP is incorporated into DNA, leading to strand breaks.[11] However, inhibition of enzymes like thymidylate synthase can deplete dTTP pools, leading to an imbalance and subsequent incorporation of dUTP (this compound) into DNA, which is then targeted by repair enzymes, also causing strand breaks.[11]
Step-by-Step Protocol:
-
Quantifying this compound Analog Incorporation into DNA via LC-MS/MS: This is the gold-standard method for directly measuring the amount of your compound that has been incorporated into the genome.[8]
-
Protocol:
-
Treatment & DNA Isolation: Treat cells with your this compound-based compound. Harvest cells and isolate genomic DNA using a high-purity method, taking care to eliminate any RNA contamination.
-
DNA Hydrolysis: Enzymatically digest the purified DNA down to individual deoxynucleosides.[8]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to separate and quantify the canonical deoxynucleosides and the incorporated this compound analog. An isotope-labeled internal standard of your analog should be used for accurate quantification.[12]
-
Data Analysis: Calculate the ratio of the this compound analog to a canonical base (e.g., deoxyguanosine) to determine the frequency of incorporation (e.g., analogs per 10^6 bases).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for studying a novel this compound-based compound? A1: Robust controls are critical. You should always include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This controls for any effects of the solvent itself.
-
Structurally Similar Inactive Analog: If available, use a version of your compound that has been modified to be inactive against the primary target. If this analog still produces the phenotype, it strongly suggests an off-target effect related to the core scaffold.
-
Target Knockout/Knockdown Cells: As detailed in the troubleshooting guide, these cells are the ultimate negative control to prove an effect is off-target.[3][13]
Q2: I suspect off-target effects, but my compound is a "hit" from a phenotypic screen. How do I find the target(s)? A2: This is a common challenge. A multi-pronged approach is best:
-
Computational Prediction: Use in silico tools that predict potential protein targets based on the chemical structure of your compound. These can provide a list of testable hypotheses.[10][12]
-
Proteome-wide CETSA (Thermal Proteome Profiling): This is an unbiased, mass spectrometry-based version of CETSA that allows you to see which proteins in the entire proteome are stabilized by your compound, revealing both on- and off-targets.[14]
-
Affinity-based Proteomics: Immobilize your compound on a bead and perform a "pull-down" experiment from cell lysate to identify proteins that physically bind to it.
Q3: How can I perform a "rescue" experiment to validate a specific off-target? A3: A rescue experiment aims to reverse the off-target phenotype by re-introducing a resistant version of the off-target protein.
-
Identify the Off-Target: Use the methods above to identify a high-confidence off-target protein (e.g., "Kinase X").
-
Create a Resistant Mutant: If your compound binds to a specific pocket, you can often create a point mutation in the off-target protein that prevents binding without abolishing its normal function.
-
Express the Mutant: In cells where the endogenous off-target has been knocked out or knocked down, express the resistant mutant version of the protein.
-
Test the Compound: Treat these "rescue" cells with your compound. If the cells are now resistant to the compound's toxicity, you have validated that the phenotype is mediated through that specific off-target.[15]
Q4: My this compound analog is designed to be incorporated into RNA. How can I measure this specifically? A4: The principle is similar to DNA incorporation analysis but requires rigorous purification of RNA.
-
Total RNA Extraction: Lyse cells under conditions that inhibit RNases (e.g., using TRIzol or similar reagents). Perform a high-purity total RNA extraction.[16][17]
-
DNase Treatment: It is absolutely critical to treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Hydrolysis: Digest the pure RNA into individual ribonucleosides.
-
LC-MS/MS Analysis: Use mass spectrometry to quantify your this compound analog relative to the canonical ribonucleosides (A, U, G, C).
Q5: A known issue with 5-FU is DPD deficiency. How does this relate to off-target effects, and should I be concerned about similar issues with my novel compound? A5: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[4][18] Patients with DPD deficiency cannot effectively clear the drug, leading to prolonged exposure and severe, life-threatening toxicities.[2][18][19] This is a prime example of how cellular metabolism dictates the severity of both on- and off-target effects. For any novel this compound-based compound, it is crucial to identify the key metabolic and catabolic enzymes involved. Variations in the activity of these enzymes in different cell lines or patient populations could dramatically alter the compound's safety and efficacy profile.
References
- Johnson, M. R., & Diasio, R. B. (2001). Importance of dihydropyrimidine dehydrogenase (DPD) deficiency in patients exhibiting toxicity following treatment with 5-fluorothis compound.
-
Ahmad, S., et al. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments? ResearchGate. Retrieved from [Link]
-
Medscape. (2025). Fluorothis compound Toxicity and DPYD. Medscape. Retrieved from [Link]
- Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
- van Kuilenburg, A. B. P. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorothis compound. European Journal of Cancer, 40(7), 939–950.
- Baek, J. H., et al. (2005). Unpredicted Severe Toxicity after 5-Fluorothis compound Treatment due to Dihydropyrimidine Dehydrogenase Deficiency. The Korean Journal of Internal Medicine, 20(1), 82–85.
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
- Xu, J., et al. (2024).
- Róna, G., et al. (2015). Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(22), e151.
- Blount, B. C., & Ames, B. N. (1994). Analysis of this compound in DNA by gas chromatography-mass spectrometry. Analytical Biochemistry, 219(2), 195–200.
- Zhang, Y., et al. (2022). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. Molecules, 27(22), 7793.
- Perillo, B., et al. (2020). Real-World Activity and Safety of Trifluridine-Tipiracil Plus Bevacizumab Therapy in Patients with Refractory Metastatic Colorectal Cancer. Cancers, 12(11), 3121.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957–1967.
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
- Mundt, J. M., et al. (2007). A sample preparation protocol for quantification of radiolabeled nucleoside incorporation into DNA by accelerator mass spectrometry.
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Retrieved from [Link]
- Liscovitch-Brauer, N., et al. (2017). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
CD Genomics. (n.d.). Protocol for Total RNA Extraction/Purification. CD Genomics. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
-
Addgene. (2020). Kit Free RNA Extraction. Addgene. Retrieved from [Link]
- Medina-Audelo, A. F., et al. (2022). Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression. Viruses, 14(7), 1571.
- Ueland, P. M., et al. (1998). This compound in Human DNA from Subjects with Normal and Impaired Folate Status As Determined by High-Performance Liquid Chromatography. Analytical Biochemistry, 265(2), 238-245.
-
ResearchGate. (n.d.). Structure-activity evaluation of new this compound-based non-nucleoside inhibitors of HIV reverse transcriptase. ResearchGate. Retrieved from [Link]
- Zheng, L., et al. (2017). Inhibition of this compound DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 8(49), 85693–85705.
- Baba, M., et al. (1994). Action of this compound analogs on human immunodeficiency virus type 1 and its reverse transcriptase. Antimicrobial Agents and Chemotherapy, 38(10), 2430–2435.
- Shimura, T., et al. (2022). Real-World Data of Trifluridine/Tipiracil for Patients With Advanced Gastric Cancer: A Multi-Institutional Retrospective Study. Anticancer Research, 42(1), 417–423.
-
ResearchGate. (2025). (PDF) Real-world outcomes of trifluridine/tipiracil for heavily pretreated patients with advanced gastric cancer. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
- Gall, A., et al. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry, 91(22), 14535–14542.
- Beck, T., et al. (2018).
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. Retrieved from [Link]
- Saldivar, J. C., et al. (2018). A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 8, 401.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
ResearchGate. (n.d.). Novel this compound Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. Retrieved from [Link]
- Dar, B. A., et al. (2023). Synthesis and Biological Evaluation of Novel this compound Derivatives as Thymidylate Synthase Inhibitors. Applied Biochemistry and Biotechnology, 195(6), 3749–3766.
-
Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Retrieved from [Link]
- Lechner, S., et al. (2023). An optimized method for high-quality RNA extraction from distinctive intrinsic laryngeal muscles in the rat model. Scientific Reports, 13(1), 1693.
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity evaluation of new this compound-based non-nucleoside inhibitors of HIV reverse transcriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. goldbio.com [goldbio.com]
- 14. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 17. addgene.org [addgene.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
refining analytical protocols for quantifying low levels of uracil in genomic DNA
Welcome to the technical support center for the analysis of uracil in genomic DNA. This guide is designed for researchers, scientists, and drug development professionals who are working to refine and troubleshoot analytical protocols for detecting what is often a rare but significant DNA modification.
This compound can appear in DNA through two primary routes: the deamination of cytosine and the misincorporation of dUTP instead of dTTP during DNA replication.[1][2] While cells possess robust repair mechanisms, such as the base excision repair (BER) pathway initiated by this compound-DNA Glycosylase (UDG), to correct these lesions, quantifying the steady-state levels of this compound is critical for studies in genome instability, cancer biology, and immunology.[1][3][4]
This resource provides in-depth, question-and-answer-based troubleshooting guides for the most common and powerful techniques used in the field today. It is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and adapt these protocols to your specific experimental needs.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses fundamental questions about this compound in DNA and the principles behind its detection.
Q1: Why is it so challenging to accurately quantify this compound in genomic DNA?
A: The accurate quantification of genomic this compound is technically challenging for several reasons.[5] Basal levels of this compound in healthy, repair-proficient cells are very low, often estimated to be around 400-600 deoxyuridine (dUrd) residues per genome.[6] This low abundance requires highly sensitive methods. Additionally, several factors can introduce artifacts:
-
Sample Preparation: DNA isolation methods can be a significant source of error. For example, isopropanol precipitation steps have been observed to reduce the measured amount of dUrd.[5]
-
Cytosine Deamination: The chemical instability of cytosine means it can spontaneously deaminate to this compound during sample processing, particularly with heat or extreme pH changes, artificially inflating results.[1][5]
-
Methodological Variability: Different analytical methods have varying levels of sensitivity, specificity, and are susceptible to different types of errors, leading to discrepancies in reported this compound levels by up to three orders of magnitude.[6]
Q2: What are the primary methods for quantifying genomic this compound, and how do I choose the right one?
A: There are several established methods, each with its own strengths and weaknesses. The choice depends on whether you need global quantification, locus-specific information, or single-cell data.
| Method | Principle | Best For | Key Considerations |
| LC-MS/MS | Enzymatic digestion of DNA to nucleosides, followed by liquid chromatography and tandem mass spectrometry to directly measure deoxyuridine (dUrd).[1][6] | Gold standard for accurate, absolute global quantification. | Requires specialized equipment; sensitive to sample purity; laborious sample preparation.[7] |
| USER-based qPCR | This compound-Specific Excision Reagent (USER) enzyme, a mix of UDG and Endonuclease VIII, creates nicks at this compound sites.[8][9] The integrity of the DNA is then assessed by quantitative PCR (qPCR). | Quantifying this compound within specific genomic regions. | Relative quantification; highly dependent on primer efficiency and amplicon length. |
| Modified Comet Assay | Single-cell gel electrophoresis where cells are treated with UDG. The enzyme creates breaks at this compound sites, increasing DNA migration and the size of the "comet tail."[10][11][12] | Detecting this compound-derived DNA damage at the single-cell level. | Semi-quantitative; provides information on overall damage but not specific location or absolute numbers.[13] |
| PCR with this compound-Stalling Polymerase | Uses a wild-type archaeal DNA polymerase (like P. furiosus) that stalls at this compound, in parallel with a mutant version that reads through it. The difference in amplification efficiency (Cq value) is proportional to the this compound content.[13][14] | An alternative qPCR-based method for locus-specific relative quantification. | Clever single-step assay; requires well-characterized polymerase pairs. |
| Next-Generation Sequencing (NGS) Methods | Various approaches (e.g., dU-seq, Excision-seq) use enzymatic treatment to convert this compound sites into strand breaks or other modifications that can be identified by sequencing.[1][15] | Genome-wide mapping of this compound distribution patterns. | Provides high-resolution localization but can be complex and data-intensive. |
Part 2: Troubleshooting Guide - USER-based qPCR
This method is popular for its accessibility and ability to probe specific gene loci. However, its accuracy hinges on meticulous execution.
Workflow Overview: USER-based qPCR
The logic of this assay is that the presence of this compound will lead to DNA fragmentation by the USER enzyme, reducing the number of intact templates available for amplification in a subsequent qPCR reaction.
Caption: Workflow for this compound quantification using USER enzyme followed by qPCR.
Q: My ΔCq value (Cq [+USER] - Cq [-USER]) is near zero, even in my positive control. What went wrong?
A: A ΔCq near zero suggests that the USER enzyme did not efficiently cleave the this compound-containing DNA. This points to an issue with the enzymatic digestion step.
-
Pillar of Causality: The USER enzyme mix requires specific reaction conditions to be active. Its two components, UDG and Endonuclease VIII, must first excise the this compound base and then cleave the resulting abasic site.[8][16] Failure at either step will result in an intact template.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: First, test your USER enzyme on a known this compound-containing synthetic oligo or a control plasmid grown in a dut- ung- E. coli strain, which is known to have high levels of this compound incorporation.[7][13] Run the digestion product on a gel to confirm cleavage.
-
Check Reaction Buffer: Ensure you are using the recommended 1X reaction buffer. Many commercial enzymes are supplied with a 10X buffer. Dilution errors are a common source of failure. Some enzymes are active in a variety of buffers, but it's always best to start with the manufacturer's recommendation.[17]
-
Optimize Incubation Time and Temperature: A standard incubation is 15-30 minutes at 37°C.[9][17] If you suspect low this compound content, you might extend the incubation to 60 minutes. However, prolonged incubation can lead to non-specific DNA damage.
-
Assess DNA Purity: Contaminants from the DNA extraction process (e.g., ethanol, salts, EDTA) can inhibit enzymatic activity. Re-precipitate your DNA or use a column-based cleanup kit if purity is a concern.
-
Q: I'm seeing a large ΔCq in my negative control (this compound-free DNA), suggesting DNA degradation. Why is this happening?
A: This indicates non-specific DNA damage or degradation that is unrelated to this compound excision. The goal is for the mock-treated (-USER) sample to remain stable.
-
Pillar of Causality: High-quality genomic DNA should be stable during a mock incubation. Degradation suggests either the presence of contaminating nucleases or physical damage introduced during handling.
-
Troubleshooting Steps:
-
Use Nuclease-Free Reagents: Ensure all water, tubes, and pipette tips are certified nuclease-free. This is a critical step often overlooked.
-
Check for Nuclease Contamination in Enzyme Stock: While rare in commercial preparations, it's possible. Run your DNA with the reaction buffer alone (no enzyme) and incubate for the same duration. If degradation persists, the buffer or handling is the issue. If it only occurs with the enzyme, contact the vendor. Quality control assays for commercial UDGs typically test for contaminating endo- and exonucleases.[17][18]
-
Minimize Physical Shearing: Avoid excessive or vigorous vortexing of your genomic DNA samples. Use wide-bore pipette tips for handling.
-
Heat Inactivation Check: The USER enzyme itself cannot be heat-inactivated.[8] After the USER reaction, you must proceed directly to qPCR or use a column purification kit to remove the enzyme. Do not heat the sample, as this can cause depurination and strand breaks at abasic sites, mimicking the USER effect.[5]
-
Q: My results are inconsistent between replicates. How can I improve reproducibility?
A: Poor reproducibility in qPCR-based assays almost always stems from pipetting inaccuracies, especially with small volumes, or variability in the starting material.
-
Pillar of Causality: qPCR is an exponential process, meaning small initial variations are magnified significantly. Consistency in the amount and quality of the DNA template in each reaction is paramount.
-
Troubleshooting Steps:
-
Accurate DNA Quantification: Use a fluorometric method (e.g., Qubit, PicoGreen) for quantifying your starting genomic DNA. Spectrophotometric methods (e.g., NanoDrop) can be inaccurate due to interference from RNA or other contaminants.
-
Master Mix Preparation: Always prepare a master mix for your USER digestion and qPCR steps. This ensures that each replicate receives the exact same concentration of enzyme, buffer, primers, and polymerase.
-
qPCR Template Volume: For the qPCR step, use a sufficient volume of the post-digestion DNA template to minimize pipetting errors. Avoid pipetting less than 1 µL. If necessary, dilute your post-digestion sample to increase the volume you need to add.
-
Increase Amplicon Length: For detecting very low this compound levels, using a longer qPCR amplicon can increase the sensitivity and reproducibility of the assay.[13] A longer DNA strand has a higher probability of containing a this compound base, which would lead to a more pronounced shift in Cq upon USER treatment.
-
Part 3: Troubleshooting Guide - LC-MS/MS
LC-MS/MS is the definitive method for absolute quantification but requires rigorous sample preparation to avoid artifacts.[1][6]
Workflow Overview: LC-MS/MS for dUrd Quantification
Caption: Key steps in the LC-MS/MS workflow for absolute this compound quantification.
Q: My measured this compound levels seem artificially high and are inconsistent with published data for my cell type.
A: This is a classic problem in LC-MS/MS analysis of this compound and often points to artificial this compound generation during sample workup or co-elution of interfering compounds.
-
Pillar of Causality: The most common source of artifactual this compound is the deamination of deoxycytidine (dCyd) to deoxyuridine (dUrd).[5] This can happen during prolonged incubations or exposure to harsh conditions (e.g., heat, acid).[5] Furthermore, dCyd can interfere with dUrd detection if not properly separated chromatographically.
-
Troubleshooting Steps:
-
Optimize DNA Hydrolysis: The enzymatic digestion of DNA to single nucleosides is a critical step. Ensure the reaction goes to completion using a cocktail of enzymes like DNase I and nuclease P1.[1] However, keep incubation times as short as possible and at neutral pH to minimize dCyd deamination.[5]
-
Improve Chromatographic Separation: The dCyd peak often elutes just before the dUrd peak in reverse-phase chromatography.[5] Peak tailing from the much more abundant dCyd can contaminate the dUrd fraction.[5]
-
Implement a pre-analysis preparative HPLC step to isolate the dUrd fraction cleanly.[6]
-
Optimize your analytical column and gradient to achieve baseline separation between dCyd and dUrd.
-
-
Validate with Isotope-Labeled Standards: Use isotope-labeled internal standards (e.g., [¹³C,¹⁵N₂]-dUrd) spiked in at the very beginning of the sample preparation. This allows you to control for sample loss and ionization efficiency, providing the most accurate quantification.[1]
-
Avoid Heat: Do not use heat at any step of the process after DNA isolation. This includes avoiding heat blocks for incubation and heated drying steps. Use vacuum centrifugation for drying collected fractions.[19]
-
Q: I'm experiencing poor sensitivity and cannot detect this compound in my samples, even though I expect it to be there.
A: Low signal or failure to detect dUrd suggests issues with sample loss, inefficient ionization in the mass spectrometer, or a detection limit that is too high for your sample type.
-
Pillar of Causality: Quantifying femtomole levels of an analyte requires maximizing recovery at every step and ensuring optimal performance of the mass spectrometer.[6]
-
Troubleshooting Steps:
-
Quantify DNA Accurately: Start with a sufficient quantity of high-quality DNA. You may need 5-10 million cells to get enough DNA for reliable quantification.[19] Use fluorometric quantification.
-
Optimize Mass Spectrometer Parameters: Tune the instrument specifically for the mass transition of dUrd. This includes optimizing collision energy and other source parameters.[20][21] A well-optimized system should have a limit of quantification in the low femtomole range.[6]
-
Check Sample Prep Recovery: Use an internal standard to assess recovery. If recovery is low, re-evaluate your DNA precipitation and HPLC fraction collection steps. Ensure complete resuspension of dried samples before injection.
-
Enrich Your Sample: If basal levels are below your detection limit, consider using cell lines with a deficient BER pathway (e.g., UNG-/- cells) as a positive control or biological enrichment strategy.[6] Treating cells with inhibitors of thymidylate biosynthesis (like 5-Fluorothis compound) can also dramatically increase this compound levels.[3][22]
-
References
-
HL-Uracil DNA Glycosylase (UNG, UDG). (n.d.). Assay Biotechnology. Retrieved January 7, 2026, from [Link]
-
Lee, C., Jiang, Y. L., & Chow, T. Y. (2022). This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis. Journal of Visualized Experiments, (182), e63749. [Link]
-
Lee, C., Jiang, Y. L., & Chow, T. Y. (2022). This compound-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis. Bio-protocol, 12(8), e4393. [Link]
-
Wikipedia contributors. (2023, December 19). Comet assay. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
Collins, A. R., et al. (2017). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 12(11), 2429–2451. [Link]
-
This compound DNA Glycosylase. (n.d.). QIAGEN. Retrieved January 7, 2026, from [Link]
-
Vértessy, B. G., & Szabó, J. E. (2021). Detection of Genomic this compound Patterns. International Journal of Molecular Sciences, 22(8), 3986. [Link]
-
Róna, G., et al. (2010). A one-step method for quantitative determination of this compound in DNA by real-time PCR. Nucleic Acids Research, 38(19), e181. [Link]
-
Szabó, J. E., et al. (2015). Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(18), e118. [Link]
-
Visnes, T., et al. (2013). A robust, sensitive assay for genomic this compound determination by LC/MS/MS reveals lower levels than previously reported. DNA Repair, 12(9), 699–706. [Link]
-
Visnes, T., et al. (2013). Figure: Overview of possible errors in the methods for absolute quantification of genomic U/dUrd. ResearchGate. [Link]
-
The Comet assay: A sensitive method for detecting DNA damage in individual cells. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
DNA Damage Assays. (n.d.). Champions Oncology. Retrieved January 7, 2026, from [Link]
-
Jiang, L., et al. (2021). Sequencing this compound in DNA at single-nucleotide resolution. bioRxiv. [Link]
-
Comet assay. The experiment was performed using bacterial this compound DNA... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Róna, G., et al. (2010). A one-step method for quantitative determination of this compound in DNA by real-time PCR. Nucleic Acids Research, 38(19), e181. [Link]
-
Strategy for identifying this compound residues in DNA. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Ghosal, G., & Wallace, S. S. (2021). Searching for DNA Damage: Insights From Single Molecule Analysis. Frontiers in Molecular Biosciences, 8, 765488. [Link]
-
Ehrich, M., et al. (2007). A new method for accurate assessment of DNA quality after bisulfite treatment. Nucleic Acids Research, 35(5), e29. [Link]
-
Ghosal, G., & Wallace, S. S. (2021). Searching for DNA Damage: Insights From Single Molecule Analysis. Frontiers in Molecular Biosciences, 8, 765488. [Link]
-
Optimized LC/MS/MS conditions ensure method specificity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Sequencing Sample Preparation: How to Get High-Quality DNA/RNA. (n.d.). CD Genomics. Retrieved January 7, 2026, from [Link]
-
Szabó, J. E., et al. (2020). Genome-wide alterations of this compound distribution patterns in human DNA upon chemotherapeutic treatments. eLife, 9, e58248. [Link]
-
Li, Y., et al. (2019). Highly Sensitive Detection of this compound-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. ACS Omega, 4(2), 4056–4062. [Link]
-
Measurement of this compound in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. Retrieved January 7, 2026, from [Link]
-
Schmitt, M. W., et al. (2017). Bisulfite-converted duplexes for the strand-specific detection and quantification of rare mutations. Proceedings of the National Academy of Sciences, 114(18), E3559–E3568. [Link]
-
Measurement of this compound in plasma and serum samples by LC-MS/MS. (n.d.). SCIEX. Retrieved January 7, 2026, from [Link]
-
Quantification of this compound in DNA by LC/MS/MS. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]
-
Li, Y., et al. (2019). Highly Sensitive Detection of this compound-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. ACS Omega, 4(2), 4056–4062. [Link]
-
Blount, B. C., & Ames, B. N. (1995). Deoxythis compound in DNA and Disease: Genomic Signal or Managed Situation?. Chemical Research in Toxicology, 8(4), 461–466. [Link]
-
High-Speed Conversion of Cytosine to this compound in Bisulfite Genomic Sequencing Analysis of DNA Methylation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Tanaka, K., & Okamoto, A. (2007). High-Speed Conversion of Cytosine to this compound in Bisulfite Genomic Sequencing Analysis of DNA Methylation. DNA Research, 14(4), 163–169. [Link]
-
Le, T. T., & D'Abramo, M. (2019). Shining a Spotlight on DNA: Single-Molecule Methods to Visualise DNA. International Journal of Molecular Sciences, 20(3), 593. [Link]
-
Bitinaite, J., et al. (2007). USER™ friendly DNA engineering and cloning method by this compound excision. Nucleic Acids Research, 35(6), 1992–2002. [Link]
-
(PDF) Detection of Genomic this compound Patterns. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Szabó, J. E., et al. (2020). Genome-wide alterations of this compound distribution patterns in human DNA upon chemotherapeutic treatments. bioRxiv. [Link]
Sources
- 1. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide alterations of this compound distribution patterns in human DNA upon chemotherapeutic treatments | eLife [elifesciences.org]
- 4. Deoxythis compound in DNA and Disease: Genomic Signal or Managed Situation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A robust, sensitive assay for genomic this compound determination by LC/MS/MS reveals lower levels than previously reported - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comet assay - Wikipedia [en.wikipedia.org]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. New England Biolabs, Inc. USER Enzyme – 250 units, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 17. This compound DNA Glycosylase [qiagen.com]
- 18. assaybiotechnology.com [assaybiotechnology.com]
- 19. Quantification of this compound in DNA by LC/MS/MS [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. sciex.com [sciex.com]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide: Uracil vs. 5-Bromouracil for Advanced DNA Structural Studies
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of DNA, the strategic substitution of natural nucleobases with synthetic analogs is a cornerstone of experimental design. Among these, uracil (U) and its halogenated derivative, 5-bromothis compound (5-BrU), serve as powerful yet distinct tools for probing DNA structure, dynamics, and interactions. This guide provides a comparative analysis of their properties and applications, offering insights to inform your selection of the appropriate analog for your research needs.
At a Glance: this compound and 5-Bromothis compound
This compound is a natural pyrimidine base found in RNA. Its presence in DNA is typically a result of the deamination of cytosine, a form of DNA damage that cells actively repair.[1][2][3] The cellular machinery, specifically this compound-DNA Glycosylase (UDG), recognizes and excises this compound from the DNA backbone, initiating the base excision repair (BER) pathway to maintain genomic integrity.[1][2][3][4][5][6] In structural studies, this compound-containing oligonucleotides are often used to investigate these repair mechanisms or as a baseline control against which modified bases are compared.
5-Bromothis compound is a synthetic analog of thymine where the methyl group at the fifth carbon is replaced by a bromine atom.[7][8] This substitution has profound implications. The bromine atom is larger and more electronegative than a methyl group, altering the molecule's electronic properties and steric profile. Critically, 5-BrU is known for its mutagenic effects, primarily because it can undergo tautomeric shifts more readily than thymine.[9][10][11][12] While its keto form pairs with adenine (A), its rarer enol or ionized form can mispair with guanine (G), inducing A-T to G-C transition mutations after several rounds of replication.[9][10][11][12] It is this unique combination of properties—a heavy atom for phasing, a sensitive photochemical handle, and a mutagenic agent—that makes 5-BrU a versatile tool in structural biology.
Physicochemical and Structural Comparison
The fundamental differences between this compound and 5-bromothis compound stem from the C5 position substituent. These differences translate into distinct impacts on DNA duplex stability and conformation.
| Property | This compound (U) | 5-Bromothis compound (5-BrU) | Significance in DNA Studies |
| Molar Mass ( g/mol ) | 112.09 | 190.98 | The significantly higher mass of bromine makes 5-BrU a "heavy atom" useful for X-ray crystallography. |
| C5 Substituent | Hydrogen (-H) | Bromine (-Br) | Bromine's size and electronegativity alter local DNA structure, stability, and protein interactions. |
| Van der Waals Radius of C5 Substituent (Å) | ~1.20 | ~1.85 | The larger bromine atom can cause subtle perturbations in the DNA major groove. |
| Base Pairing | Pairs with Adenine (A) | Primarily pairs with Adenine (A); can mispair with Guanine (G) via its enol tautomer.[9][10][12] | 5-BrU's mispairing ability is the basis of its mutagenicity and is a key subject of structural investigation. |
| Effect on DNA Thermal Stability (Tm) | Generally destabilizing (U:A pair is less stable than T:A) | Can be stabilizing or destabilizing depending on sequence context; often enhances stacking interactions.[13] | The impact on duplex stability is a critical parameter in thermodynamic studies. |
| Cellular Fate in DNA | Recognized and excised by this compound-DNA Glycosylase (UDG).[1][4][5] | Not efficiently recognized by UDG; can persist and lead to mutations. | This differential recognition is fundamental to their biological effects and experimental applications. |
Core Applications in DNA Structural Studies
The choice between this compound and 5-bromothis compound is dictated entirely by the experimental question. This compound serves as a probe for DNA repair, while 5-BrU is a multi-purpose tool for structure determination and interaction analysis.
X-ray Crystallography: Phasing with a Heavy Atom
A major hurdle in X-ray crystallography is the "phase problem"—determining the phase of the diffracted X-rays to reconstruct an electron density map.[14][15] 5-Bromothis compound provides an elegant solution. The heavy bromine atom contains core electrons that scatter X-rays anomalously, especially at wavelengths near the bromine absorption edge.[16][17][18] This phenomenon, known as anomalous dispersion, can be exploited in techniques like Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD) to solve the phase problem.[14][15][17] By strategically incorporating 5-BrU in place of thymine during DNA or RNA synthesis, researchers can generate the necessary phasing signal to determine novel nucleic acid or protein-DNA complex structures.[19]
Workflow: MAD Phasing using 5-Bromothis compound
Caption: Workflow for solving crystal structures using MAD with 5-BrU.
Probing DNA-Protein Interactions
The substitution of thymine's methyl group with bromine alters the landscape of the major groove, which is a primary site for protein recognition. This allows 5-BrU to be used as a probe to identify specific DNA-protein contacts. For instance, if the substitution of T with 5-BrU disrupts or enhances the binding of a protein, it suggests that the protein makes a critical contact with the methyl group at that specific position.[20] Studies have shown that 5-BrU substitution can lead to tighter binding of certain nuclear matrix proteins.[20]
Mutagenesis and Tautomerism Studies
The mutagenic nature of 5-BrU is a direct consequence of its tautomeric equilibrium shifting more readily towards the enol form compared to thymine or this compound.[10][12] This makes it an excellent model compound for studying the structural basis of spontaneous mutations. High-resolution NMR and crystallographic studies of DNA containing 5-BrU:G mismatches provide direct snapshots of the aberrant base pairing geometry that leads to replication errors.[21]
Diagram: 5-Bromothis compound Tautomerism and Mispairing
Caption: Tautomeric shift of 5-BrU leads to mispairing and mutation.
Photochemistry and Fluorescence Studies
5-Bromothis compound is a photosensitizer. Upon exposure to UV radiation (around 300 nm), the C-Br bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical.[7][22] This radical can then abstract a hydrogen atom from a nearby sugar moiety, leading to single-strand breaks in the DNA backbone.[7][23] This photoreactivity is exploited in DNA-protein crosslinking experiments to map binding sites and in fluorescence quenching studies to investigate DNA dynamics. The heavy bromine atom can also quench the fluorescence of adjacent fluorophores through spin-orbit coupling, providing a sensitive measure of distance and conformational changes.
Experimental Protocol: Thermal Denaturation (Tm) Analysis
A fundamental experiment to assess the impact of a base analog on DNA stability is to measure the melting temperature (Tm) of the duplex. This protocol outlines a standard UV-Vis spectrophotometry approach.
Objective: To compare the thermal stability of a standard DNA duplex with duplexes containing either a U:A or a 5-BrU:A base pair.
Materials:
-
DNA oligonucleotides (e.g., a standard 12-mer, and versions with U or 5-BrU replacing a central T).
-
Annealing Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).
-
Quartz cuvettes.
Methodology:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Verify concentration by measuring absorbance at 260 nm (A260) and using the oligo-specific extinction coefficient.
-
-
Duplex Annealing:
-
Prepare 2 µM samples of each DNA duplex (standard, U-containing, 5-BrU-containing) by mixing equimolar amounts of the complementary strands in the Annealing Buffer.
-
Heat the mixtures to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.
-
Allow the samples to cool slowly to room temperature over several hours to facilitate proper duplex formation.
-
-
Data Acquisition (Melting Curve):
-
Transfer the annealed samples to quartz cuvettes and place them in the spectrophotometer.
-
Set the instrument to monitor absorbance at 260 nm.
-
Program a temperature ramp from 25°C to 95°C with a heating rate of 0.5°C per minute.
-
Record A260 readings at every 0.5°C increment.
-
-
Data Analysis:
-
Plot the normalized A260 values against temperature. You will observe a sigmoidal curve, representing the transition from double-stranded to single-stranded DNA (the hyperchromic effect).
-
Calculate the first derivative of this curve (dA/dT). The peak of the first derivative plot corresponds to the melting temperature (Tm).
-
Compare the Tm values for the three duplexes.
-
Expected Outcome & Interpretation:
-
The U:A containing duplex is expected to have a lower Tm than the standard T:A duplex, indicating destabilization.
-
The 5-BrU:A containing duplex may have a Tm that is slightly higher or lower than the T:A duplex, depending on the sequence context. An increase would suggest that the larger, more polarizable bromine atom enhances base stacking interactions, thereby stabilizing the duplex.
Conclusion: Making an Informed Choice
The selection between this compound and 5-bromothis compound is a clear-cut decision based on experimental goals.
-
Choose this compound when your research focuses on the biological consequences of cytosine deamination, DNA repair mechanisms, or the function of enzymes like this compound-DNA Glycosylase. It is the ideal analog for creating a substrate that mimics a common form of DNA damage.
-
Choose 5-Bromothis compound when your objective is to solve a novel DNA or DNA-protein crystal structure, probe the steric and electronic requirements of a protein binding site, study the mechanisms of mutagenesis, or utilize its photochemical properties for crosslinking or fluorescence quenching experiments.
By understanding the distinct chemical personalities of these two thymine analogs, researchers can design more insightful experiments to decode the structural language of DNA.
References
- This compound-DNA glycosylase - Wikipedia. (URL: )
- This compound-DNA glycosylase - Grokipedia. (URL: )
- Role Of this compound DNA Glycosylase In Base Excision Repair - Michele Evans - Grantome. (URL: )
- Tautomerism of 1-Methyl Derivatives of this compound, Thymine, and 5-Bromothis compound. Is Tautomerism the Basis for the Mutagenicity of 5-Bromouridine?
- This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PubMed Central. (URL: )
- Anomalous Diffraction in Crystallographic Phase Evalu
- [this compound-DNA glycosylases] - PubMed. (URL: )
- Phase Problem in X-ray Crystallography, and Its Solution. (URL: )
- The Role of this compound (CAS 66-22-8) in DNA Repair and Genomic Stability. (URL: )
- Anomalous X-ray sc
- DNA Damage and DNA Repair: Types and Mechanism - Microbe Notes. (URL: )
- Mutagenic mechanism of the A-T to G-C transition induced by 5-bromothis compound: an ab Initio Study - PubMed. (URL: )
- This compound in duplex DNA is a substrate for the nucleotide incision repair p
- The phase problem: introduction to phasing methods - Structural Medicine. (URL: )
- Mutagenic Mechanism of the A-T to G-C Transition Induced by 5-Bromothis compound: An ab Initio Study. (URL: )
- Structural resolution. The anomalous dispersion. (URL: )
- INDUCTION OF SPECIFIC MUT
-
Mutagen 5 bromothis compound animation - YouTube. (URL: [Link])
- This compound Repair - A Source of DNA Glycosylase Dependent Genome Instability | bioRxiv. (URL: )
- 5-Bromothis compound - Wikipedia. (URL: )
-
5-Bromothis compound | C4H3BrN2O2 | CID 5802 - PubChem. (URL: [Link])
- Structure, stability and function of 5-chlorothis compound modified A:U and G:U base pairs. (URL: )
-
Structural and Dynamic Properties of a Bromothis compound-Adenine Base Pair in DNA Studied by Proton NMR - ResearchGate. (URL: [Link])
-
Molecular structure of the this compound (left) and the 5-bromothis compound C4H3N2O2Br (right). - ResearchGate. (URL: [Link])
-
EPR Studies of 5-Bromothis compound Crystal after Irradiation with X Rays in the Bromine K-Edge Region - BioOne Complete. (URL: [Link])
-
Stacking of the mutagenic base analogue 5-bromothis compound: energy landscapes of pyrimidine dimers in gas phase and water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04612B. (URL: [Link])
-
Binding of 5-bromothis compound-containing S/MAR DNA to the Nuclear Matrix - PubMed. (URL: [Link])
- BC530 2016 X-ray Crystallography Unit Homework Question 1: Evaluate possible new approaches to solving “the phase problem”. (URL: )
-
Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC - NIH. (URL: [Link])
-
The effect of 5-bromothis compound on energy transfer in DNA and related model systems - PubMed. (URL: [Link])
-
Local Excitation of the 5-Bromothis compound Chromophore in DNA. Computational and UV Spectroscopic Studies | Request PDF - ResearchGate. (URL: [Link])
-
Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PubMed Central. (URL: [Link])
-
Local excitation of the 5-bromothis compound chromophore in DNA. Computational and UV spectroscopic studies - PubMed. (URL: [Link])
-
Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC - NIH. (URL: [Link])
- Effect of pH on the Base-Mispairing Properties of 5-bromothis compound During DNA Synthesis. (URL: )
-
Detection of base analogs incorporated during DNA replication by nanopore sequencing | Nucleic Acids Research | Oxford Academic. (URL: [Link])
- Chemical consequences of the incorporation of 5-fluorothis compound into DNA as studied by NMR. (URL: )
-
Replication Experiments with Nucleotide Base Analogues | Scilit. (URL: [Link])
-
Structural characterisation of the bromothis compound.guanine base pair mismatch in a Z-DNA fragment - ResearchGate. (URL: [Link])
-
Search for a mechanism for the increased sensitivity of 5-bromothis compound-substituted DNA to ultraviolet radiation. II. Single-strand breaks in the DNA of irradiated 5-bromothis compound-substituted T3 coliphage - PubMed. (URL: [Link])
-
villian or hero? Mutagenesis with 5-bromothis compound in bacteriophages - YouTube. (URL: [Link])
-
5 Bromothis compound - YouTube. (URL: [Link])
Sources
- 1. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 2. Role Of this compound DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. 5-Bromothis compound: Mutagenic DNA Base Analogue_Chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mutagenic mechanism of the A-T to G-C transition induced by 5-bromothis compound: an ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. 5-Bromothis compound - Wikipedia [en.wikipedia.org]
- 13. Stacking of the mutagenic base analogue 5-bromothis compound: energy landscapes of pyrimidine dimers in gas phase and water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04612B [pubs.rsc.org]
- 14. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.bu.edu [people.bu.edu]
- 16. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 17. The phase problem: introduction to phasing methods [www-structmed.cimr.cam.ac.uk]
- 18. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 19. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 20. Binding of 5-bromothis compound-containing S/MAR DNA to the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Search for a mechanism for the increased sensitivity of 5-bromothis compound-substituted DNA to ultraviolet radiation. II. Single-strand breaks in the DNA of irradiated 5-bromothis compound-substituted T3 coliphage - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Uracil Detection: A Comparative Guide to Enzymatic and Chemical Methodologies
For researchers, scientists, and professionals in drug development, the accurate detection of uracil in DNA is a critical endeavor. Its presence can signify either a mutagenic lesion arising from cytosine deamination or a transient intermediate in adaptive immunity.[1][2] Consequently, the choice of detection methodology can profoundly impact experimental outcomes and their interpretation. This guide provides an in-depth, objective comparison of the two primary approaches for this compound detection: enzymatic methods, primarily revolving around the use of this compound-DNA Glycosylase (UNG), and chemical methods, most notably bisulfite sequencing. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison to empower you in selecting the optimal method for your research needs.
The 'Why' Behind the 'Which': Understanding the Significance of this compound in DNA
Before we dissect the methodologies, it is crucial to appreciate the dual role of this compound in the genome. The spontaneous hydrolytic deamination of cytosine to this compound is a frequent event, and if left unrepaired, it leads to C:G to T:A transition mutations.[1][2] Conversely, the programmed deamination of cytosine by enzymes of the AID/APOBEC family is a cornerstone of adaptive immunity, initiating somatic hypermutation and class-switch recombination in B lymphocytes.[2] Therefore, the ability to accurately identify and quantify this compound is paramount for studies in DNA repair, cancer biology, and immunology.
Enzymatic Detection: Harnessing Nature's Own Repair Machinery
Enzymatic methods for this compound detection leverage the high specificity of this compound-DNA Glycosylase (UNG), the primary enzyme responsible for initiating the base excision repair (BER) pathway for this compound in DNA.[3][4] These methods can be broadly categorized into two strategies: those that use catalytically active UNG to generate a detectable signal, and those that employ a catalytically inactive UNG for direct binding and visualization.
The UNG-Based Approach: A Two-Pronged Strategy
-
Active UNG and Abasic Site Detection: In this approach, active UNG is used to excise the this compound base, creating an abasic (AP) site.[4] This AP site can then be detected through various means, such as cleavage by an AP endonuclease followed by fragment analysis, or by labeling the AP site with an aldehyde-reactive probe.[5] This method is highly specific for this compound, as UNG does not act on the normal DNA bases.[6]
-
Catalytically Inactive UNG for Direct Detection: To overcome the need for multiple reaction steps, a catalytically inactive mutant of UNG can be employed. This mutant retains its high affinity and specificity for this compound-containing DNA but is unable to excise the base.[6] By tagging the inactive UNG with a reporter molecule (e.g., a fluorescent protein or an epitope tag), it can be used as a direct probe to detect and quantify this compound in situ or in vitro.[6] This approach offers a simpler workflow and the potential for high-throughput applications.[6]
Visualizing the Enzymatic Workflow
Caption: Workflows for active and inactive UNG-based this compound detection.
Experimental Protocol: Dot-Blot Assay with Catalytically Inactive UNG
This protocol is adapted from a method utilizing a catalytically inactive UNG fused to a FLAG epitope for immunodetection.[6]
Materials:
-
Genomic DNA samples
-
This compound-containing DNA standard (e.g., from a dut- ung- E. coli strain)
-
Catalytically inactive, FLAG-tagged UNG protein
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-FLAG antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
DNA Denaturation: Denature 1-2 µg of genomic DNA in a final volume of 100 µL of 0.4 M NaOH, 10 mM EDTA at 100°C for 10 minutes. Immediately cool on ice.
-
Neutralization: Add 100 µL of cold 2 M ammonium acetate (pH 7.0).
-
Dot-Blotting: Apply the denatured and neutralized DNA to a nitrocellulose membrane pre-equilibrated in 6x SSC buffer using a dot-blot apparatus.
-
Cross-linking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-FLAG antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the dot intensities and determine the this compound content of the samples by comparing to the standard curve generated from the this compound-containing DNA standard.
Chemical Detection: The Power of Bisulfite Conversion
The most widely used chemical method for DNA modification analysis is bisulfite sequencing. While primarily employed for methylation studies, its principle can be adapted for this compound detection, albeit indirectly. Sodium bisulfite treatment of single-stranded DNA deaminates unmethylated cytosine residues to this compound.[7] 5-methylcytosine is resistant to this conversion. During subsequent PCR amplification, the uracils are read as thymines.[7] This method does not directly detect this compound present in the original DNA sample; rather, it converts unmethylated cytosines to uracils.
The Bisulfite Sequencing Workflow
The workflow for bisulfite sequencing involves several key steps:
-
DNA Denaturation: The double-stranded DNA is denatured to single strands.
-
Bisulfite Conversion: The single-stranded DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils.
-
Purification: The bisulfite-treated DNA is purified to remove excess reagents.
-
PCR Amplification: The converted DNA is amplified using primers specific for the converted sequence.
-
Sequencing: The PCR products are sequenced, and the sequence is compared to the original reference sequence to identify the positions of unmethylated cytosines (which now appear as thymines).
Visualizing the Chemical Workflow
Caption: The workflow of bisulfite sequencing for DNA modification analysis.
Experimental Protocol: Bisulfite Conversion of Genomic DNA
This protocol provides a general outline for bisulfite conversion. Commercial kits are widely available and often recommended for their optimized reagents and protocols.
Materials:
-
Genomic DNA
-
Sodium bisulfite
-
Hydroquinone
-
NaOH
-
DNA purification columns or kits
-
PCR reagents
Procedure:
-
DNA Denaturation: Resuspend up to 2 µg of genomic DNA in 20 µL of water. Add 2.5 µL of 2 M NaOH, mix, and incubate at 37°C for 15 minutes.
-
Bisulfite Reaction: Prepare a fresh solution of 3.6 M sodium bisulfite, 10 mM hydroquinone, pH 5.0. Add 208 µL of this solution to the denatured DNA. Incubate the reaction in the dark at 55°C for 16 hours.
-
DNA Cleanup: Purify the bisulfite-treated DNA using a DNA purification kit according to the manufacturer's instructions. Elute in a small volume (e.g., 20 µL).
-
Desulfonation: Add 2.5 µL of 3 M NaOH to the purified DNA. Incubate at 37°C for 15 minutes.
-
Final Purification: Neutralize the reaction by adding ammonium acetate to a final concentration of 3 M and precipitate the DNA with ethanol. Wash the pellet with 70% ethanol and resuspend in 20-50 µL of TE buffer or water.
-
Downstream Analysis: The bisulfite-converted DNA is now ready for PCR amplification and sequencing.
Head-to-Head Comparison: Enzymatic vs. Chemical Methods
The choice between enzymatic and chemical methods for this compound detection depends on the specific research question, available resources, and desired outcomes. The following table provides a comparative overview of the key performance parameters.
| Feature | Enzymatic Methods (UNG-based) | Chemical Methods (Bisulfite Sequencing) |
| Principle | Direct detection of this compound via specific enzyme binding or excision. | Indirect detection through chemical conversion of unmethylated cytosine to this compound. |
| Specificity | High for this compound. UNG does not recognize other DNA bases.[6] | Specific for unmethylated cytosine. Does not directly detect this compound. |
| Sensitivity | Can reach the femtomole level.[6] | Dependent on sequencing depth, can achieve single-base resolution. |
| DNA Integrity | Generally gentle on DNA, preserving its integrity.[7][8] | Harsh chemical treatment can lead to significant DNA degradation and fragmentation.[7][8] |
| Throughput | Amenable to high-throughput formats like dot-blots and plate-based assays.[6] | Can be high-throughput with next-generation sequencing platforms. |
| Cost | Can be cost-effective, especially for non-sequencing-based readouts. | Can be expensive, particularly for whole-genome sequencing. |
| Time to Result | Relatively fast for dot-blot or qPCR-based assays. | Time-consuming due to the long bisulfite conversion step and subsequent sequencing. |
| Information | Provides quantitative information on total this compound content or presence at specific loci. | Provides single-base resolution information on the location of unmethylated cytosines. |
| Limitations | May not provide single-base resolution without subsequent sequencing. | Does not distinguish between 5-methylcytosine and 5-hydroxymethylcytosine. DNA degradation can lead to biased results.[7][8] |
Conclusion: Selecting the Right Tool for the Job
Both enzymatic and chemical methods offer powerful approaches for the study of this compound in DNA, each with its own set of strengths and limitations.
Enzymatic methods , particularly those using catalytically inactive UNG, provide a highly specific, sensitive, and relatively simple means of quantifying this compound content. They are particularly well-suited for high-throughput screening and for studies where preserving DNA integrity is crucial.
Chemical methods , dominated by bisulfite sequencing, remain the gold standard for single-base resolution mapping of DNA modifications. While the harsh treatment can be a significant drawback, the detailed information it provides on the location of unmethylated cytosines is unparalleled.
Ultimately, the optimal choice of method will be dictated by the specific biological question being addressed. For researchers interested in the overall levels of this compound in the genome or in changes in response to specific treatments, an enzymatic approach may be more appropriate. For those seeking to understand the precise genomic location of this compound resulting from cytosine deamination, bisulfite sequencing, despite its challenges, remains an indispensable tool. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to make an informed decision and obtain the most accurate and reliable data for their investigations into the multifaceted roles of this compound in the genome.
References
-
Pálinkás, H. L., & Vértessy, B. G. (2021). Detection of Genomic this compound Patterns. International Journal of Molecular Sciences, 22(8), 3902. [Link]
-
Pálinkás, H. L., & Vértessy, B. G. (2021). Detection of Genomic this compound Patterns. PubMed, 33918885. [Link]
-
Pálinkás, H. L., & Vértessy, B. G. (2021). Detection of Genomic this compound Patterns. PMC, PMC8070346. [Link]
-
Róna, G., Scheer, I., Nagy, K., Pálinkás, H. L., & Vértessy, B. G. (2015). Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic acids research, 44(3), e28. [Link]
-
Galas, D. J., & Schmitz, A. (2010). A one-step method for quantitative determination of this compound in DNA by real-time PCR. PubMed, 20864391. [Link]
-
Galas, D. J., & Schmitz, A. (2010). A one-step method for quantitative determination of this compound in DNA by real-time PCR. PMC, PMC2996912. [Link]
-
Pálinkás, H. L., & Vértessy, B. G. (2021). Detection of Genomic this compound Patterns. MDPI, 22(8), 3902. [Link]
-
Nuttall, J. R., et al. (2025). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. Clinical Epigenetics, 17(1), 1-18. [Link]
-
Galas, D. J., & Schmitz, A. (2010). A one-step method for quantitative determination of this compound in DNA by real-time PCR. Oxford Academic, 38(22), e193. [Link]
-
Nuttall, J. R., et al. (2025). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. ResearchGate, 41044668. [Link]
-
van der Vlag, J., et al. (2025). Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods. Clinical Epigenetics, 17(1), 1-13. [Link]
-
Nuttall, J. R., et al. (2025). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. PubMed, 41044668. [Link]
Sources
- 1. Detection of Genomic this compound Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Genomic this compound Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A one-step method for quantitative determination of this compound in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Uracil-DNA Glycosylase Across Different Species
An objective comparison of the catalytic efficiency of Uracil-DNA Glycosylase (UDG) from various species is presented in this guide. It includes supporting experimental data for researchers, scientists, and drug development professionals.
This compound-DNA Glycosylase (UDG) is a critical enzyme in the base excision repair (BER) pathway, responsible for identifying and removing this compound from DNA. This lesion can arise from the deamination of cytosine or the misincorporation of dUMP during DNA replication. Given its fundamental role, the catalytic efficiency of UDG is a key determinant of genome stability and has been harnessed for various biotechnological applications, from preventing PCR carryover contamination to serving as a target for antiviral therapies.
This guide provides an in-depth comparison of the catalytic efficiencies of UDGs from several key model organisms, highlighting the structural and functional adaptations that dictate their performance. We will delve into the kinetic parameters that define their efficiency, provide a robust protocol for their characterization, and discuss the practical implications of these differences for researchers.
The Mechanism: A Shared Strategy for this compound Excision
All UDGs, regardless of their origin, follow a conserved mechanism to excise this compound. The enzyme scans the DNA duplex for the presence of a U:G or U:A pair. Upon recognition, it flips the this compound-containing nucleotide out of the DNA helix and into its active site pocket. This dramatic conformational change positions the N-glycosidic bond between the this compound base and the deoxyribose sugar for nucleophilic attack, leading to its cleavage. This process releases free this compound and generates an apurinic/apyrimidinic (AP) site, which is subsequently processed by other enzymes in the BER pathway.
Caption: The catalytic cycle of this compound-DNA Glycosylase (UDG).
A Comparative Analysis of Catalytic Efficiency
The efficiency of an enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate affinity, and the catalytic constant (kcat), or turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is considered the most comprehensive measure of catalytic efficiency, as it accounts for both substrate binding and turnover.
Below is a comparison of these parameters for several well-characterized UDGs. It is important to note that absolute values can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition, and substrate sequence). However, the relative differences highlighted here are consistently observed.
| Enzyme Source | UDG Family | Optimal Temp. | Km (nM) | kcat (s-1) | kcat/Km (s-1nM-1) | Key Features |
| Escherichia coli Ung | Family 1 | 37°C | ~10-50 | ~2-10 | ~0.2-0.4 | Prototypical UDG, highly specific for this compound. |
| Human UNG2 | Family 1 | 37°C | ~5-20 | ~10-30 | ~1.5-3.0 | Extremely high turnover rate, primary enzyme for BER in humans. |
| Thermus thermophilus UDG | Family 4 | ~70°C | ~20-100 | ~1-5 | ~0.05-0.1 | Highly thermostable, used in high-temp applications like PCR. |
| Poxvirus D4 | Family 2 | 37°C | ~50-150 | ~0.5-2 | ~0.01-0.02 | Part of the viral replication complex, lower efficiency than human UNG2. |
| Human SMUG1 | Family 2 | 37°C | ~10-40 | ~0.1-0.5 | ~0.01-0.03 | Broader substrate specificity, can also remove oxidized pyrimidines. |
Insights from the Data:
-
Human UNG2 stands out as the most efficient UDG characterized to date. Its kcat/Km value is approximately an order of magnitude higher than that of its E. coli counterpart. This remarkable efficiency is crucial for maintaining the integrity of the human genome, which is under constant threat from cytosine deamination.
-
Thermostable UDGs, while indispensable for applications like hot-start PCR, exhibit lower catalytic efficiency at their optimal temperatures compared to their mesophilic counterparts at 37°C. This trade-off between stability and activity is a common theme in enzymology.
-
Viral UDGs, such as the Poxvirus D4, are generally less efficient than their host counterparts. This has led to the exploration of UDG inhibitors as potential antiviral agents, as selectively targeting the viral enzyme could disrupt its replication cycle with minimal impact on the host's DNA repair machinery.
Experimental Protocol: A Fluorescence-Based Assay for UDG Activity
To ensure the trustworthiness and reproducibility of kinetic data, a well-controlled experimental setup is paramount. The following protocol describes a robust, continuous fluorescence-based assay for measuring UDG activity.
Principle: This assay utilizes a single-stranded DNA oligonucleotide substrate containing a single this compound residue. The oligonucleotide is dually labeled with a fluorophore (e.g., FAM) on one side of the this compound and a quencher (e.g., a Black Hole Quencher®, BHQ) on the other. In the intact oligonucleotide, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the N-glycosidic bond by UDG and subsequent chemical cleavage of the resulting abasic site, the fluorophore is separated from the quencher, leading to a quantifiable increase in fluorescence.
Caption: Workflow for a fluorescence-based UDG activity assay.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Synthesize or procure a dually labeled oligonucleotide (e.g., 5'-FAM-GATCGATCGU GATCGATCG-BHQ-3').
-
Resuspend the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA) to a stock concentration of 100 µM.
-
Perform a serial dilution of the substrate in the reaction buffer to create a range of concentrations that will bracket the expected Km (e.g., from 0.1x to 10x the expected Km).
-
-
Enzyme Preparation:
-
Dilute the purified UDG enzyme to a working concentration in the reaction buffer. The final enzyme concentration should be chosen such that the reaction proceeds linearly for a reasonable amount of time (e.g., 10-20 minutes). This often requires some empirical optimization.
-
-
Reaction Setup:
-
In a 96-well plate suitable for a fluorescence plate reader, set up the reactions. For each substrate concentration, prepare a reaction mix containing:
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT)
-
DNA substrate (at varying final concentrations)
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C for human UDG) for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the diluted UDG enzyme to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate intervals (e.g., every 30 seconds) for 10-20 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence increase over time.
-
Convert the change in fluorescence units per minute to the concentration of product formed per minute using a standard curve generated with a known amount of the cleaved, fluorescently labeled product.
-
Plot the initial velocity (V0) as a function of substrate concentration ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V0 = (Vmax * [S]) / (Km + [S])
-
From this fit, you can determine the Vmax and Km. The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the reaction.
-
Causality and Self-Validation:
-
Why use a range of substrate concentrations? This is fundamental to Michaelis-Menten kinetics. It allows for the accurate determination of both Km and Vmax. At low substrate concentrations, the reaction rate is proportional to the substrate concentration, while at high (saturating) concentrations, the rate becomes independent of substrate and approaches Vmax.
-
Why measure the initial velocity? Enzyme kinetics are most accurately measured under initial velocity conditions, where the substrate concentration has not been significantly depleted, and product inhibition is negligible. This ensures that the measured rate reflects the true catalytic capacity of the enzyme.
-
Self-Validation: The protocol includes a crucial self-validation step. A good fit of the experimental data to the Michaelis-Menten model (indicated by a high R2 value in the non-linear regression) provides confidence in the quality of the data and the accuracy of the determined kinetic parameters.
Conclusion
The catalytic efficiency of this compound-DNA Glycosylase is a finely tuned parameter that reflects the evolutionary pressures on an organism. While human UNG2 displays an exceptionally high turnover rate essential for protecting a large, complex genome, other organisms possess UDGs with adaptations suited to their specific environments, such as the thermostability of UDG from Thermus thermophilus. Understanding these differences is not merely an academic exercise; it has profound implications for the development of novel therapeutics and the design of robust molecular biology tools. The methodologies described herein provide a framework for the accurate and reproducible characterization of these vital enzymes, empowering researchers to make informed decisions in their work.
References
-
Slupphaug, G., et al. (1996). A human this compound-DNA glycosylase with a preference for single-stranded DNA. Biochemistry, 35(48), 15671-15678. Available at: [Link]
-
Maiti, A., et al. (2008). SMUG1 this compound-DNA glycosylase is a sensitive and specific detector of this compound in DNA. Nucleic Acids Research, 36(16), 5340-5349. Available at: [Link]
The Evolutionary Arms Race Within Our Genes: Why DNA Prefers Thymine Over Uracil
An in-depth guide for researchers on the evolutionary rationale, biochemical mechanisms, and experimental evidence underlying the distinct compositions of DNA and RNA.
In the intricate world of molecular biology, the subtle yet profound difference between uracil and thymine stands as a testament to the evolutionary pressures that have shaped the fidelity of genetic information. While both pyrimidines readily pair with adenine, the presence of thymine in DNA and this compound in RNA is a fundamental distinction with significant implications for genomic stability and the very blueprint of life. This guide delves into the evolutionary perspective of this divergence, exploring the biochemical intricacies and the experimental data that illuminate why nature favored thymine as the primary information-carrying base in DNA.
At a Glance: this compound vs. Thymine
| Feature | This compound | Thymine |
| Chemical Structure | Demethylated form of thymine | 5-methylthis compound |
| Nucleic Acid | Primarily found in RNA | Primarily found in DNA |
| Pairing Partner | Adenine | Adenine |
| Energetic Cost of Synthesis | Less energetically expensive | More energetically expensive[1][2][3] |
| Chemical Stability | More susceptible to photochemical mutation | More resistant to photochemical mutation[4][5] |
The Core of the Matter: Cytosine Deamination and the Imperative for Fidelity
The evolutionary preference for thymine in DNA is intrinsically linked to the chemical instability of another pyrimidine base: cytosine. Through a process of spontaneous hydrolytic deamination, cytosine can be converted into this compound.[5][6][7][8] This chemical transformation, if left uncorrected, would result in a G:C base pair being replaced by a G:U mismatch. During DNA replication, this mismatch would lead to one of the daughter strands acquiring an A:U base pair, permanently altering the genetic code—a point mutation with potentially catastrophic consequences.[4][5]
This is where the evolutionary genius of utilizing thymine becomes apparent. Because thymine, not this compound, is the designated partner for adenine in DNA, any this compound detected within the DNA duplex is immediately recognized as an anomaly—a product of cytosine deamination.[5][8][9] This recognition allows for the cell's sophisticated DNA repair machinery to intervene and correct the error before it becomes a permanent mutation.
If DNA naturally contained this compound, the repair systems would be unable to distinguish between a legitimate this compound that should be paired with adenine and a rogue this compound that resulted from cytosine deamination.[4][5][8] This ambiguity would severely compromise the integrity of the genetic information. The evolution of thymine as the fourth DNA base provided a clear and unambiguous signal for the repair machinery, establishing a critical self-validating system for maintaining genomic stability.
The Guardian of the Genome: this compound-DNA Glycosylase (UDG)
The lynchpin of this repair mechanism is a highly conserved enzyme called this compound-DNA Glycosylase (UDG), also known as UNG.[7][10][11] UDG plays the crucial role of identifying and removing this compound from DNA.[10][12] The enzyme scans the DNA for this compound and, upon detection, cleaves the N-glycosidic bond that links the this compound base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[10][12][13] This initiates the base excision repair (BER) pathway, where other enzymes step in to replace the abasic site with the correct cytosine nucleotide, restoring the original DNA sequence.[11][13]
The UDG enzyme family is remarkably efficient and specific, with different isoforms localized to the nucleus and mitochondria to safeguard the entire cellular genome.[10][14] The existence and ubiquitous nature of UDGs across all domains of life underscore the critical importance of removing this compound from DNA to prevent mutagenesis.[7][11]
Visualizing the Biochemical Processes
To better understand the key molecular events, the following diagrams illustrate the chemical structures, the deamination reaction, and the DNA repair pathway.
Caption: The key structural difference is the presence of a methyl group at the 5th carbon in thymine.[6][15][16]
Caption: The conversion of cytosine to this compound introduces a mutagenic lesion in DNA.[6][7][8]
Caption: The multi-step process of removing this compound and restoring the correct DNA sequence.[13]
The Energetic Trade-Off: Stability Over Cost
From a purely energetic standpoint, the synthesis of this compound is less costly than the synthesis of thymine.[1][2][3] Thymine is produced from this compound's precursor, deoxyuridine monophosphate (dUMP), through a methylation process catalyzed by the enzyme thymidylate synthase.[17][18] This additional enzymatic step requires energy.
The evolutionary decision to invest more energy in synthesizing thymine highlights the paramount importance of long-term genetic stability. For a molecule like DNA, which serves as the permanent repository of genetic information, the enhanced stability and the ability to accurately repair cytosine deamination far outweigh the higher energetic cost of thymine synthesis.[4]
Conversely, RNA molecules are typically short-lived and exist in numerous copies. The occasional deamination of cytosine to this compound in an RNA molecule has a transient and less severe impact on the cell compared to a permanent mutation in the DNA.[6] Therefore, the use of the more energetically "cheaper" this compound is a suitable and efficient strategy for RNA's functional roles in transcription and translation.[3][19]
Experimental Evidence and Methodologies
The principles outlined above are supported by a wealth of experimental data. Key experiments have demonstrated the mutagenic potential of this compound in DNA and the critical role of UDG in maintaining genomic integrity.
This compound-DNA Glycosylase (UDG) Activity Assay
A fundamental method to study this repair process is the UDG activity assay. This assay can be used to measure the efficiency of UDG in excising this compound from a DNA substrate.
Protocol:
-
Substrate Preparation: Synthesize a short double-stranded DNA oligonucleotide containing a single this compound base paired with a guanine (U:G mismatch). One of the strands should be labeled, for example, with a fluorescent dye or a radioactive isotope.
-
Enzyme Reaction: Incubate the labeled DNA substrate with purified UDG enzyme or a cell extract containing UDG activity at 37°C for a defined period.
-
Product Separation: The reaction products are then separated using denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the glycosidic bond by UDG results in an abasic site, which is labile and can be cleaved by subsequent chemical treatment (e.g., with piperidine) or by an AP endonuclease, generating a shorter, labeled DNA fragment.
-
Detection and Quantification: The amount of the shorter product, visualized by autoradiography or fluorescence imaging, is proportional to the UDG activity.
Expected Results: A successful assay will show a clear band corresponding to the cleaved DNA fragment in the presence of active UDG, while the control reaction without the enzyme will only show the full-length substrate.
Conclusion: An Elegant Solution to a Persistent Threat
The choice of thymine over this compound in DNA is a striking example of evolutionary optimization. It represents an elegant solution to the persistent chemical threat of cytosine deamination. By investing in the synthesis of a methylated version of this compound, life has equipped itself with a robust error-checking mechanism that is fundamental to the high-fidelity replication and long-term stability of the genetic code. For researchers in drug development and molecular biology, understanding this fundamental principle provides a deeper appreciation for the intricate mechanisms that safeguard our genome and offers insights into the pathogenesis of diseases linked to DNA repair deficiencies.
References
-
Quora. (2018, January 10). Why does DNA have thymine instead of this compound?[Link]
-
Wikipedia. This compound-DNA glycosylase. [Link]
-
Pettersen, E. F., et al. (2014). This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. Protein Science, 23(12), 1667-1685. [Link]
-
Fiveable. This compound instead of thymine Definition - Biological Chemistry I Key Term. [Link]
-
PubMed. (2009). Generation, biological consequences and repair mechanisms of cytosine deamination in DNA. [Link]
-
Grokipedia. This compound-DNA glycosylase. [Link]
-
Earthling Nature - WordPress.com. (2012, September 29). Why thymine instead of this compound?[Link]
-
GeeksforGeeks. (2025, July 23). Difference Between Thymine And this compound. [Link]
-
ResearchGate. (2013, August 14). Why is thymine present in DNA instead of this compound?[Link]
-
Quora. (2017, June 20). What is the difference between thymine and this compound, other than the fact that thymine is in DNA and this compound is in RNA?[Link]
-
Reddit. (2016, October 20). What is the physiological purpose of RNA using this compound instead of Thymine when all the other nitrogenous bases are the same as DNA?[Link]
-
Homework.Study.com. What is the difference between the structure of this compound and Thymine?[Link]
-
PubMed. (2014). This compound-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes. [Link]
-
PNAS. (2012). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. [Link]
-
Quora. (2012, August 23). Why is thymine in DNA and this compound in RNA?[Link]
-
ACS Fall 2025. Computational study on the this compound-DNA glycosylase (UDG) in DNA repair. [Link]
-
PubMed Central. (2018). Spontaneous deamination of cytosine to this compound is biased to the non-transcribed DNA strand in yeast. [Link]
-
Reddit. (2012, April 13). Why did humans evolve to have this compound in RNA strands rather than thymine to match DNA?[Link]
-
Biology Online Dictionary. (2023, October 23). Thymine - Definition and Examples. [Link]
-
PubMed Central. (2009). This compound in DNA and its processing by different DNA glycosylases. [Link]
-
PubMed Central. (2016). Mechanisms for the Formation of Thymine Under Astrophysical Conditions and Implications for the Origin of Life. [Link]
-
ResearchGate. This compound bases in DNA, formed by the deamination of cytosine, are excised...[Link]
-
Applied and Environmental Microbiology. (2007). Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain. [Link]
-
PNAS. (2016, July 5). Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history. [Link]
-
PubMed Central. (2012). Keeping this compound Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. [Link]
-
Reddit. (2010, November 4). What advantage is there to DNA containing thymine while RNA contains this compound?[Link]
-
Biology Stack Exchange. (2011, December 16). Why is thymine rather than this compound used in DNA?[Link]
-
GeeksforGeeks. (2023, February 6). Why Thymine is present in DNA instead of this compound ?[Link]
-
Reddit. (2023, May 5). Could this compound be used in place of Thymine in DNA. [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure differences between this compound and thymine_Chemicalbook [chemicalbook.com]
- 7. Generation, biological consequences and repair mechanisms of cytosine deamination in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. earthlingnature.wordpress.com [earthlingnature.wordpress.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 11. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Difference Between Thymine And this compound - GeeksforGeeks [geeksforgeeks.org]
- 16. homework.study.com [homework.study.com]
- 17. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologyonline.com [biologyonline.com]
- 19. fiveable.me [fiveable.me]
A Comparative Guide to Uracil Utilization in Pathogenic vs. Non-Pathogenic Bacteria: Metabolic Divergence as a Therapeutic Avenue
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of uracil metabolic pathways between pathogenic and non-pathogenic bacteria. By understanding the subtle yet critical differences in how these organisms acquire and process this essential nucleobase, we can identify and exploit novel targets for the development of highly selective antimicrobial agents. This document moves beyond a simple recitation of facts to explain the causal logic behind experimental designs and the functional implications of metabolic variations.
Introduction: Why this compound Metabolism is a Critical Battleground
All bacteria require pyrimidine nucleotides for the synthesis of DNA, RNA, and cell wall components. Bacteria can meet this demand through two primary routes: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway, which recycles pre-formed nucleobases like this compound from the environment.
The host environment, particularly during infection, is a nutrient-limited landscape where the ability to efficiently scavenge essential molecules can be a deciding factor in a pathogen's survival and proliferation. Consequently, the this compound salvage pathway is not merely a metabolic shortcut but a crucial virulence determinant for many pathogenic bacteria. Variations in the efficiency of this compound transport and its subsequent conversion to Uridine Monophosphate (UMP) between pathogenic and non-pathogenic species present a promising area for therapeutic intervention. Targeting these pathways could selectively starve pathogens of essential building blocks with minimal impact on commensal flora or the host.
Core Metabolic Pathways: A Comparative Overview
The two central pathways for providing UMP are the De Novo Pyrimidine Biosynthesis and the this compound Salvage Pathway.
De Novo Pyrimidine Biosynthesis
This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[1] While the core enzymatic steps are largely conserved, the regulation of this pathway presents a key point of divergence.
-
Non-Pathogenic Model (Escherichia coli): In many Gram-negative bacteria like E. coli, the primary regulatory checkpoint is the allosteric feedback inhibition of Aspartate Transcarbamoylase (ATCase) .[2][3] The end-product of the pathway, CTP (and UTP), binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its activity.[2][4] Conversely, the purine nucleotide ATP acts as an activator, balancing the purine and pyrimidine pools.[2] This intricate regulation ensures a rapid response to fluctuating nucleotide levels.
-
Pathogenic & Gram-Positive Models (Staphylococcus aureus & Bacillus subtilis): In many Gram-positive bacteria, including the pathogen S. aureus and the non-pathogen B. subtilis, regulation is often mediated at the level of transcription by the PyrR regulatory protein .[5][6][7] PyrR acts as a sensor of intracellular uridine nucleotide levels. When UMP levels are high, PyrR binds to specific leader sequences in the pyr mRNA, promoting the formation of a terminator hairpin and halting transcription.[6][8] This mechanism, known as transcriptional attenuation, provides a more delayed but efficient form of regulation. Interestingly, PyrR in many of these organisms is a bifunctional protein, also possessing a weak this compound phosphoribosyltransferase (UPRT) activity.[9]
This compound Salvage Pathway
This pathway involves the import of environmental this compound and its direct conversion to UMP. This two-step process is a major point of divergence and a key focus for targeted drug design.
dot
Caption: The bacterial this compound salvage pathway.
Step 1: this compound Transport this compound is transported across the bacterial cell membrane by specific permease proteins. In E. coli, this transporter is the UraA protein, a this compound/H+ symporter.[10][11] The efficiency and specificity of these transporters can vary between species.
Step 2: Conversion to UMP Once inside the cytoplasm, this compound is converted to UMP by the enzyme This compound Phosphoribosyltransferase (UPRT) . This key reaction utilizes 5-phosphoribosyl-α-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[12] UPRT is a critical enzyme in the salvage pathway and its kinetic properties are a focal point of this comparison.
Quantitative Comparison: Enzyme Kinetics of UPRT
The kinetic efficiency of UPRT is a critical determinant of how effectively a bacterium can utilize scavenged this compound. A lower Michaelis constant (Km) indicates a higher affinity for the substrate, while a higher maximal velocity (Vmax) or catalytic rate (kcat) indicates a more efficient conversion to product.
Here, we compare the published kinetic parameters for UPRT from the non-pathogenic E. coli and the pathogenic Mycobacterium tuberculosis.
| Parameter | Escherichia coli (Non-pathogenic) | Mycobacterium tuberculosis (Pathogenic) |
| Km (this compound) | ~7 µM[13] | ~5.3 µM[14] |
| Km (PRPP) | ~300 µM (reduces to 90 µM with GTP)[13] | ~25 µM[14] |
| kcat | Not explicitly stated, but Vmax increases 2-fold with GTP[13] | ~0.58 s-1[14] |
| Allosteric Regulation | Activated by GTP[13] | Not significantly affected by GTP, ATP, UTP, or CTP[14] |
Analysis of Kinetic Data:
-
Substrate Affinity: Both enzymes exhibit a high affinity for this compound, with Km values in the low micromolar range. However, M. tuberculosis UPRT shows a significantly higher affinity for the co-substrate PRPP (Km of ~25 µM) compared to the basal affinity of E. coli UPRT (~300 µM).[13][14] This suggests that under conditions of limiting PRPP, M. tuberculosis may be more efficient at salvaging this compound.
-
Allosteric Regulation: A striking difference lies in their response to the effector molecule GTP. E. coli UPRT is allosterically activated by GTP, which lowers the Km for PRPP and doubles the Vmax.[13] This allows the rate of pyrimidine salvage to be coupled to the overall energy state and purine availability in the cell. In contrast, the activity of M. tuberculosis UPRT is largely unaffected by GTP or other nucleotides.[14] This lack of allosteric regulation may indicate that this compound salvage in M. tuberculosis is constitutively active, a potential advantage for a pathogen residing in a host environment where nutrient availability can be unpredictable. This difference in regulation presents a clear opportunity for designing selective inhibitors that target the allosteric site of the E. coli enzyme (or similar enzymes in commensals) without affecting the pathogenic counterpart, or vice-versa.
Experimental Protocols for Comparative Analysis
To empirically validate and expand upon these comparative insights, the following detailed experimental workflows are provided. These protocols are designed as self-validating systems, with built-in controls to ensure data integrity.
Preparation of Bacterial Cell-Free Extracts
Causality: The first step in any enzymatic assay is to obtain a soluble fraction of the cell's proteome, free from intact cells and membrane debris. The choice of lysis method is critical; it must be harsh enough to break the bacterial cell wall but gentle enough to preserve the activity of the target enzyme.
dot
Caption: Workflow for preparing bacterial cell-free extracts.
Step-by-Step Methodology:
-
Bacterial Growth: Inoculate a suitable liquid medium (e.g., LB for E. coli, Middlebrook 7H9 for M. tuberculosis) with a single colony of the desired bacterial strain. Grow the culture with shaking at the optimal temperature (e.g., 37°C) to mid-logarithmic phase (OD600 of 0.6-0.8).
-
Cell Harvesting: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet twice by resuspending it in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT) and repeating the centrifugation step. This removes residual media components that could interfere with subsequent assays.
-
Cell Lysis: Resuspend the washed pellet in a minimal volume of ice-cold lysis buffer containing a protease inhibitor cocktail. Lyse the cells using one of the following methods:
-
Sonication (for Gram-negative bacteria like E. coli): Perform sonication on ice using short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating and protein denaturation.
-
Lysozyme Treatment and Freeze-Thaw (for Gram-positive bacteria): Incubate the cell suspension with lysozyme (e.g., 1 mg/mL) for 30-60 minutes on ice to degrade the peptidoglycan cell wall. Subsequently, subject the suspension to multiple freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[15]
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet intact cells, cell debris, and membranes.
-
Collection and Quantification: Carefully collect the supernatant, which is the cell-free extract. Determine the total protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the cell-free extract and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
[14C]-Uracil Uptake Assay
Causality: This assay directly measures the ability of intact bacterial cells to transport this compound from the external environment. By using radiolabeled this compound, we can sensitively and quantitatively measure its accumulation inside the cell over time. The rate of this accumulation reflects the activity of the this compound transport systems.
Step-by-Step Methodology:
-
Cell Preparation: Grow and harvest bacteria as described in steps 1-2 of the cell-free extract protocol.
-
Washing and Resuspension: Wash the cell pellet twice with a carbon-free minimal medium (to prevent metabolic activity using other carbon sources). Resuspend the cells in the same medium to a final OD600 of approximately 1.0.
-
Assay Initiation: Pre-warm the cell suspension to the desired temperature (e.g., 37°C). To initiate the uptake assay, add [14C]-uracil to a final concentration (e.g., 10 µM). The specific activity of the radiolabel should be known.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 300 seconds), take a defined volume (e.g., 100 µL) of the cell suspension and immediately filter it through a 0.45 µm nitrocellulose membrane filter.
-
Washing: Immediately wash the filter with 5 mL of ice-cold minimal medium. This step is critical to stop the transport process and remove any non-internalized [14C]-uracil.
-
Radioactivity Measurement: Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of this compound transported per milligram of bacterial protein (or per 109 cells) using the specific activity of the [14C]-uracil and the protein concentration or cell count of the initial suspension. Plot the amount of this compound transported over time to determine the initial rate of uptake. Kinetic parameters (Km and Vmax) can be determined by repeating the assay with varying concentrations of [14C]-uracil.
UPRT Enzyme Activity Assay
Causality: This spectrophotometric assay measures the activity of UPRT in the cell-free extract by monitoring the consumption of one of its substrates, PRPP. The reaction is coupled to the enzyme orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase, which convert orotate to UMP, leading to a decrease in absorbance at 295 nm. In the presence of this compound, UPRT competes for the PRPP pool, thus reducing the rate of orotate consumption.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl2
-
0.2 mM Orotate
-
A non-limiting amount of purified OPRT/OMP decarboxylase
-
Cell-free extract (containing UPRT), diluted to an appropriate concentration.
-
-
Assay Initiation: Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 295 nm. Initiate the reaction by adding PRPP to a final concentration (e.g., 0.5 mM). The absorbance will start to decrease as orotate is consumed.
-
Competitive Inhibition by this compound: Once a stable rate of orotate consumption is established, add this compound to the cuvette. The UPRT in the cell-free extract will compete with OPRT for the PRPP substrate, causing a decrease in the rate of absorbance change.
-
Data Analysis: The UPRT activity is proportional to the decrease in the rate of orotate consumption upon the addition of this compound. One unit of UPRT activity can be defined as the amount of enzyme that consumes 1 µmol of PRPP per minute under the specified conditions. To determine kinetic parameters for this compound and PRPP, the assay can be performed with varying concentrations of one substrate while keeping the other constant.
Conclusion and Therapeutic Implications
The metabolic pathways for this compound utilization, though functionally conserved, exhibit significant differences in their kinetic properties and regulatory mechanisms between pathogenic and non-pathogenic bacteria. The higher affinity for PRPP and the lack of allosteric regulation of UPRT in Mycobacterium tuberculosis compared to E. coli highlights a potential adaptation to the host environment and presents a clear biochemical distinction that can be exploited.[13][14] Similarly, the divergence in the regulation of de novo pyrimidine biosynthesis, with feedback inhibition of ATCase in Gram-negative bacteria versus PyrR-mediated transcriptional attenuation in many Gram-positives, offers another avenue for developing selective inhibitors.[2][6]
By employing the detailed experimental protocols outlined in this guide, researchers can further probe these differences in a variety of bacterial species. A systematic comparison of this compound transport kinetics, UPRT enzyme efficiency, and the nuances of regulatory control will be instrumental in validating these pathways as targets for novel antimicrobial agents. The ultimate goal is to develop drugs that can selectively cripple the pyrimidine metabolism of pathogenic bacteria, leading to their demise while leaving beneficial commensal organisms and the host's cellular machinery unharmed.
References
- Mendel, G. L., & Smith, D. W. (2000). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. In Methods in Molecular Biology, vol. 129 (pp. 239-248). Humana Press.
- Fast, R., & Sköld, O. (1986). Purification and some properties of this compound phosphoribosyltransferase from Escherichia coli K12. European Journal of Biochemistry, 158(1), 123-130.
- Howlett, G. J., & Schachman, H. K. (1977). Allosteric regulation of aspartate transcarbamoylase. Analysis of the structural and functional behavior in terms of a two-state model. Biochemistry, 16(23), 5091-5100.
- Villela, A. D., Ducati, R. G., Rosado, L. A., Basso, L. A., & Santos, D. S. (2013). Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis. PLOS ONE, 8(2), e56426.
- Howlett, G. J., Blackburn, M. N., Compton, J. G., & Schachman, H. K. (1977). Allosteric regulation of aspartate transcarbamoylase. Analysis of the structural and functional behavior in terms of a two-state model.
- Kim, J., & Copley, S. D. (2012). Pyrimidine metabolism. EcoSal Plus, 5(1).
- Jin, L., & Kantrowitz, E. R. (2000). Conversion of the Allosteric Regulatory Patterns of Aspartate Transcarbamoylase by Exchange of a Single β-Strand between Diverged Regulatory Chains. Biochemistry, 39(1), 155-163.
- Parr, S. (2016).
- Ghim, S. Y., & Switzer, R. L. (1996). Evidence that the Bacillus subtilis pyrimidine regulatory protein PyrR acts by binding to pyr mRNA at three sites in vivo. Journal of Bacteriology, 178(19), 5806-5809.
- Tébar, A. R., & Ballesteros, A. O. (1976). Kinetic properties of ATP phosphoribosyltransferase of Escherichia coli. Molecular and Cellular Biochemistry, 11(3), 131-136.
- Daniel, F. J., & Dürre, P. (2000). The regulator protein PyrR of Bacillus subtilis specifically interacts in vivo with three untranslated regions within pyr mRNA of pyrimidine biosynthesis. Molecular Microbiology, 36(4), 868-878.
- Villela, A. D., Ducati, R. G., Rosado, L. A., Basso, L. A., & Santos, D. S. (2013). Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis. PLOS ONE, 8(2), e56426.
- Mike, L. A., Choby, J. E., Brinkman, P. R., Olive, L. K., & Skaar, E. P. (2018). Pyrimidine sufficiency is required for Sae two-component system signaling in Staphylococcus aureus. Journal of Bacteriology, 200(14), e00130-18.
- Horsburgh, M. J., Ingham, E., & Foster, S. J. (2001). In Staphylococcus aureus, Fur Is an Interactive Regulator with PerR, Contributes to Virulence, and Is Necessary for Oxidative Stress Resistance through Positive Regulation of Catalase and Iron Homeostasis. Journal of Bacteriology, 183(16), 468-475.
- Bonner, E. R., D'Elia, J. N., Billips, B. K., & Switzer, R. L. (2001). Molecular recognition of pyr mRNA by the Bacillus subtilis attenuation regulatory protein PyrR. Journal of Bacteriology, 183(21), 6347-6358.
- Tye, B. K., Chien, J., Lehman, I. R., Duncan, B. K., & Warner, H. R. (1978). This compound incorporation: a source of pulse-labeled DNA fragments in the replication of the Escherichia coli chromosome. Proceedings of the National Academy of Sciences, 75(1), 233-237.
- UniProt Consortium. (2004). Bifunctional protein PyrR - Staphylococcus aureus (strain MW2). UniProtKB - P65945.
- Silverstein, T. P. (2019). When both Km and Vmax are altered, Is the enzyme inhibited or activated?.
- Wikipedia contributors. (2023, April 25). This compound phosphoribosyltransferase. In Wikipedia, The Free Encyclopedia.
- Kéki, A., Mázló, A., Szikriszt, B., & Póti, J. (2015). Detection of this compound within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(18), e118.
- ELK Biotechnology. (n.d.). Human UPRT(this compound Phosphoribosyltransferase) ELISA Kit.
- Andersen, L., & Jensen, K. F. (1994). This compound uptake in Escherichia coli K-12: isolation of uraA mutants and cloning of the gene. Journal of Bacteriology, 176(21), 6457-6463.
- Ducati, R. G., Basso, L. A., & Santos, D. S. (2013). Figure 1: Chemical reaction catalyzed by MtUPRT. In Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis.
- Wharton, C. W., & Szawelski, R. J. (1987). Rapid and automated measurement of Km and specific Vmax values of beta-lactamases in bacterial extracts. Journal of Antimicrobial Chemotherapy, 19(3), 285-295.
- Villela, A. D., et al. (2013). Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis.
- Villela, A. D., Ducati, R. G., Rosado, L. A., Basso, L. A., & Santos, D. S. (2013). Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis. PLOS ONE, 8(2), e56426.
- Gertz, M., & Swaan, P. W. (2015). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. The AAPS Journal, 18(1), 126-136.
- Kumar, A., & Lolkema, J. S. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Bio-protocol, 6(22), e2007.
- Agris, P. F., & Schmidt, P. G. (1980). Carbon-13 NMR studies on [4-13C] this compound labelled E. coli transfer RNA1(Val1). Nucleic Acids Research, 8(9), 2075-2083.
- Jagannathan, V., Venkatesan, A., & Viswanathan, P. (2020). Calculated Km and Vmax of purified urease enzyme in the absence and in the presence of different concentration of eugenol and vanillic acid. In Kinetics and Computational Evaluation of Eugenol and Vanillic Acid on Inhibition of a Potential Enzyme of a Nosocomial Pathogen that Promotes Struvite Formation.
- Lu, F., Li, S., Jiang, Y., Jiang, J., Fan, H., Wang, J., & Yan, N. (2011). Structure and mechanism of the this compound transporter UraA.
Sources
- 1. Asymmetric allosteric signaling in aspartate transcarbamoylase. | Semantic Scholar [semanticscholar.org]
- 2. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Conversion of the Allosteric Regulatory Patterns of Aspartate Transcarbamoylase by Exchange of a Single β-Strand between Diverged Regulatory Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that the Bacillus subtilis pyrimidine regulatory protein PyrR acts by binding to pyr mRNA at three sites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulator protein PyrR of Bacillus subtilis specifically interacts in vivo with three untranslated regions within pyr mRNA of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition of pyr mRNA by the Bacillus subtilis attenuation regulatory protein PyrR. | Semantic Scholar [semanticscholar.org]
- 9. uniprot.org [uniprot.org]
- 10. This compound uptake in Escherichia coli K-12: isolation of uraA mutants and cloning of the gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 12. Purification and some properties of this compound phosphoribosyltransferase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Characterization of this compound Phosphoribosyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Uracil as a Biomarker for Dihydropyrimidine Dehydrogenase (DPD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of uracil phenotyping against other methods for detecting Dihydropyrimidine Dehydrogenase (DPD) deficiency, a critical factor in preventing severe toxicity from fluoropyrimidine-based chemotherapies.
The Clinical Imperative for Predicting Fluoropyrimidine Toxicity
Fluoropyrimidines, such as 5-fluorothis compound (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2][3] However, their use is hampered by a significant risk of severe, and sometimes lethal, toxicity, which occurs in 10-30% of patients.[4] This toxicity often manifests as neutropenia, severe diarrhea, mucositis, and hand-foot syndrome.[5]
The primary driver of this toxicity is a deficiency in the enzyme Dihydropyrimidine Dehydrogenase (DPD), encoded by the DPYD gene.[6] DPD is the rate-limiting enzyme responsible for metabolizing over 80% of the administered fluoropyrimidine dose into inactive compounds.[6][7] When DPD activity is impaired, the drug accumulates, leading to excessive cytotoxic effects.[6] Consequently, pre-treatment screening for DPD deficiency has become a regulatory recommendation in Europe and is increasingly adopted worldwide to enhance patient safety.[1][2][3][5]
The Biochemical Rationale for this compound as a DPD Status Biomarker
The validation of this compound as a biomarker is grounded in the fundamental biochemistry of pyrimidine catabolism. DPD does not exclusively metabolize fluoropyrimidines; its natural, endogenous substrates are this compound and thymine. In a state of DPD deficiency, the breakdown of these endogenous pyrimidines is impaired, leading to their accumulation in the bloodstream.
Therefore, measuring the concentration of this compound (and often thymine) in plasma serves as a direct functional readout, or "phenotype," of DPD enzyme activity. An elevated pre-treatment this compound level suggests a reduced capacity to clear fluoropyrimidines, thereby predicting a higher risk of toxicity.[1][2][3] This provides a strong mechanistic link between the biomarker and the clinical outcome of interest.
Figure 1. Fluoropyrimidine and this compound Catabolism
Comparative Analysis of DPD Deficiency Testing Methodologies
The selection of a DPD deficiency testing strategy involves a trade-off between logistical feasibility, turnaround time, and predictive power. This compound phenotyping is one of several available methods.
DPYD Genotyping
This method tests for specific known genetic variants in the DPYD gene that are associated with reduced or absent enzyme function.[5] Four variants (DPYD2A, DPYD13, c.2846A>T, and c.1236G>A/HapB3) are most commonly screened.[5][8]
-
Expertise & Experience: Genotyping is a well-established and highly reproducible laboratory technique. Its primary advantage is its definitive nature; a patient's genotype does not change. However, its major limitation is that it only identifies the risks associated with the specific variants being tested.[6][9] It is estimated that testing for the four main variants predicts only 20-30% of early-onset, life-threatening toxicities, meaning many at-risk patients are missed.[5]
Direct DPD Enzyme Activity Measurement
This is a functional assay, often considered a "gold standard," that directly measures the rate at which DPD in a patient's peripheral blood mononuclear cells (PBMCs) metabolizes a substrate.[1][10]
-
Expertise & Experience: While providing a direct measure of enzyme function, this method is technically complex, labor-intensive, and difficult to standardize and implement in a routine clinical setting.[1][11] The viability of PBMCs is crucial, introducing pre-analytical variability that can affect results.
This compound Phenotyping
This method involves quantifying the concentration of endogenous this compound (and sometimes its metabolite, dihydrothis compound) in plasma or serum.[1][2][3]
-
Expertise & Experience: this compound measurement reflects the net, in-vivo activity of the DPD enzyme.[1] It is more amenable to high-throughput automation in clinical laboratories than direct enzyme assays. Studies have shown that elevated pre-treatment this compound levels are significantly associated with an increased risk of severe and fatal fluoropyrimidine toxicity.[12] For instance, in France, a this compound concentration ≥16 ng/mL prompts a recommendation for a 5-FU dose reduction.[1][3]
Data Summary: Comparison of DPD Testing Methods
| Parameter | DPYD Genotyping | Direct Enzyme Assay (PBMC) | This compound Phenotyping (LC-MS/MS) |
| Principle | Detects specific gene variants | Measures enzyme activity in vitro | Measures endogenous substrate level in vivo |
| Predictive Power | Limited to known variants; misses ~70-80% of cases[5] | High, considered a functional gold standard | Good; associated with overall severe toxicity[12] |
| Technical Complexity | Low to Moderate | High; requires viable cells | Moderate; requires LC-MS/MS expertise |
| Turnaround Time | 1-3 days | 3-7 days | < 1 day |
| Clinical Adoption | Increasing; recommended by CPIC, EMA[5][13] | Low; mostly in research settings | High in some regions (e.g., France, Netherlands)[4] |
| Key Limitation | Fails to identify all at-risk patients | Logistically challenging, poor stability | Susceptible to pre-analytical variability[14][15] |
Experimental Protocol: Validated LC-MS/MS Method for Plasma this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like this compound in complex biological matrices.[14][16][17]
Principle
This method uses protein precipitation to remove larger molecules from the plasma sample. The cleared supernatant is then injected into an LC system, which separates this compound from other components. The this compound is then ionized and detected by a mass spectrometer based on its unique mass-to-charge ratio, providing high specificity and sensitivity.[18]
Materials and Reagents
-
This compound analytical standard and stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Uracil)
-
LC-MS/MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (for calibration curve and quality controls)
Step-by-Step Sample Preparation
-
Thawing: Thaw patient plasma samples, calibrators, and quality controls on ice. Critical Step: this compound concentrations can artificially increase if whole blood is stored at room temperature before centrifugation.[14] Samples must be processed and frozen promptly.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add internal standard working solution to all tubes.
-
Protein Precipitation: Add 300-400 µL of chilled acetonitrile to each tube.[19]
-
Vortexing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 5-10 minutes at 4°C.[19]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or 96-well plate for analysis.
-
Injection: Inject 5-25 µL of the supernatant onto the LC-MS/MS system.[18]
LC-MS/MS Parameters (Example)
-
LC Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex PS C18, 100 x 4.6 mm, 2.6 µm)[18]
-
Mobile Phase A: 0.1% Formic Acid in Water[18]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[18]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: Isocratic or a shallow gradient depending on the column and desired separation.
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive or negative mode.
-
MRM Transitions:
-
This compound: Optimized for parent > fragment ion transition.
-
Internal Standard: Optimized for its specific parent > fragment ion transition.
-
Calibration and Quality Control
A calibration curve ranging from ~1 to 200 ng/mL should be prepared by spiking known amounts of this compound into a surrogate matrix (e.g., charcoal-stripped serum or bovine serum albumin).[16][18] At least three levels of quality control samples (low, medium, high) must be run with each batch to ensure accuracy and precision.[16]
Figure 2. LC-MS/MS Workflow for this compound
Clinical Interpretation and Validation Data
Establishing Diagnostic Cut-offs
The clinical utility of this compound testing hinges on validated cut-off values. A common threshold is 16 ng/mL , where concentrations above this level indicate partial DPD deficiency and warrant a dose reduction of fluoropyrimidines.[1][4] Levels above 150 ng/mL may indicate a complete deficiency, for which fluoropyrimidines are contraindicated.[4] These thresholds are typically established through large cohort studies correlating this compound levels with observed toxicity.
Performance Data: this compound vs. Genotyping
While genotyping identifies specific risk alleles, phenotyping with this compound can identify functional deficiencies regardless of the genetic cause.
| Study Finding | Citation |
| In a study of 550 patients, pre-treatment this compound was significantly associated with severe toxicity (p=0.0009) and fatal toxicity (p=0.001), while tested DPYD variants were not. | [12] |
| A study found that pre-therapeutic this compound assessment combined with dose adjustments may reduce 5-FU toxicity in clinical practice. | [4] |
| The ratio of dihydrothis compound to this compound (UH2/U) was found to be significantly higher in patients with grade III-IV toxicity compared to those with grade I-II. | [11] |
The this compound/Dihydrothis compound (U/UH2) Ratio
Some research suggests that the ratio of this compound to its metabolite, dihydrothis compound (U/UH2), or its inverse (UH2/U), may be a more robust biomarker than this compound alone.[11][20] This is because the ratio can account for variations in the production rate of this compound, theoretically providing a more stable reflection of DPD's metabolic capacity.[11] However, other studies have found that pretreatment serum this compound was superior to the ratio as a predictor for severe toxicity.[10] The clinical implementation of the ratio is less common than the measurement of this compound alone.
Conclusion and Future Perspectives
This compound phenotyping by LC-MS/MS represents a powerful and clinically validated tool for identifying patients at risk of severe fluoropyrimidine toxicity. It offers a functional assessment of DPD activity that can capture risk not identified by targeted genotyping panels.
Strengths of this compound as a Biomarker:
-
Functional Readout: Directly reflects the body's ability to metabolize fluoropyrimidines.
-
Broader Coverage: Identifies DPD deficiency irrespective of the underlying genetic variant.
-
Amenable to Automation: The LC-MS/MS workflow can be integrated into modern clinical laboratories.
Challenges and Considerations:
-
Pre-analytical Stability: Strict sample handling protocols are essential to prevent falsely elevated this compound levels.[14][21]
-
Standardization: Inter-laboratory variability exists, and standardization of methods and cut-offs is ongoing.[15]
-
Complementary Role: The optimal strategy may involve a combination of genotyping and phenotyping to maximize patient safety.
The future of DPD deficiency testing will likely involve integrated approaches. Rapid, point-of-care genotyping could screen for common variants, with reflexive this compound phenotyping for genotype-negative patients to ensure comprehensive risk assessment. As our understanding of the complex regulation of DPD activity grows, this compound will remain a cornerstone biomarker for personalizing fluoropyrimidine therapy and improving the safety profile of these essential anticancer drugs.
References
-
Hodroj, K., Barthelemy, D., Lega, J.C., et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. ESMO Open, 6(3), 100125. [Link]
-
ResearchGate. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Retrieved from [Link]
-
Hodroj, K., Barthelemy, D., Lega, J.C., et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. PubMed, 33895696. [Link]
-
Lichtman, S.M., et al. (2023). DPYD Testing: Time to Put Patient Safety First. Journal of Clinical Oncology. [Link]
-
Gamelin, E., et al. (2005). Predicting dihydropyrimidine deshydrogenase (DPD) deficiency in cancer patients: Enzymatic activity in lymphocytes vs this compound/dihydrothis compound (U/UH2) ratio determination in plasma. AACR Journals. [Link]
-
Cristina, V. (n.d.). A review on the importance of genotyping and phenotyping in fluoropyrimidine treatment. [Link]
-
Grassi, J.L., et al. (n.d.). Assessment of plasma this compound-to-dihydrothis compound concentration ratio as an indicator of dihydropyrimidine dehydrogenase activity in dogs. AVMA Journals. [Link]
-
van den Wildenberg, S.A.H., et al. (2022). Quantification of this compound, dihydrothis compound, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. PubMed, 35926526. [Link]
-
van den Wildenberg, S.A.H., et al. (2022). Quantification of this compound, dihydrothis compound, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. Pure. [Link]
-
Baker, S.D. (2021). A narrative review of genetic factors affecting fluoropyrimidine toxicity. PMC. [Link]
-
Ben-Ammar, A., et al. (2009). The dihydrothis compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorothis compound. PubMed, 18617349. [Link]
-
Deenen, M.J., et al. (2015). Evaluation of an oral this compound loading test to identify DPD‐deficient patients using a limited sampling strategy. PubMed Central. [Link]
-
Nielsen, C.S., et al. (n.d.). This compound in plasma: comparison of two in-house-developed LC-MS/MS methods. [Link]
-
Bernardini, D., et al. (2021). Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorothis compound Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays. MDPI. [Link]
-
Genomics Education Programme. (n.d.). Dihydropyrimidine dehydrogenase (DPD) deficiency. Knowledge Hub. [Link]
-
National Government Services, Inc. (2024). DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Regulations.gov. [Link]
-
Blake, K.V., et al. (2024). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. PubMed Central. [Link]
-
Phenomenex. (n.d.). Fast Method for this compound and Metabolites from Serum by LC-MS/MS. [Link]
-
Boyer, J.C., et al. (2021). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using this compound-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorothis compound-Based Chemotherapy: A Propension Score Analysis. PMC. [Link]
-
ResearchGate. (n.d.). Predicting 5-fluorothis compound toxicity: DPD genotype and 5,6-dihydrothis compound:this compound ratio. Retrieved from [Link]
-
Crona, D.J. (2024). DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. Pharmacy Times. [Link]
-
Gurney, H. (2024). Phenotype versus genotype to optimize cancer dosing in the clinical setting—focus on 5‐fluorothis compound and tyrosine kinase inhibitors. PMC. [Link]
-
SCIEX. (n.d.). Measurement of this compound in plasma and serum samples by LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorothis compound Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays. Retrieved from [Link]
-
Offer, S.M., et al. (2013). Phenotypic profiling of DPYD variations relevant to 5-fluorothis compound sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. PMC. [Link]
-
Ogura, K., et al. (2005). Correlation between the Urinary Dihydrothis compound-uracil Ratio and the 5-FU Plasma Concentration in Patients Treated with Oral. Anticancer Research. [Link]
-
ResearchGate. (n.d.). (PDF) Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment this compound: A Note of Caution Based on a Large Prospective Clinical Study. Retrieved from [Link]
-
García-González, X., et al. (2022). DPYD Exome, mRNA Expression and this compound Levels in Early Severe Toxicity to Fluoropyrimidines: An Extreme Phenotype Approach. MDPI. [Link]
-
ResearchGate. (n.d.). Correlations of endogenous this compound levels, DPD enzyme activity in PBMCs, toxicity, and DPYD genotype. Retrieved from [Link]
Sources
- 1. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using this compound-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorothis compound-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorothis compound Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays [mdpi.com]
- 7. Phenotypic profiling of DPYD variations relevant to 5-fluorothis compound sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotype versus genotype to optimize cancer dosing in the clinical setting—focus on 5‐fluorothis compound and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on the importance of genotyping and phenotyping in fluoropyrimidine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Quantification of this compound, dihydrothis compound, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.tue.nl [pure.tue.nl]
- 17. researchgate.net [researchgate.net]
- 18. sciex.com [sciex.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. The dihydrothis compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Architect's Choice: A Head-to-Head Comparison of Uracil-Based and Ligation-Independent Cloning
In the dynamic landscape of molecular biology, the ability to precisely and efficiently assemble DNA constructs is paramount for researchers in basic science and drug development. While traditional restriction enzyme-based cloning has long been a workhorse, its limitations have spurred the development of more flexible and robust methods. Among these, uracil-based cloning, exemplified by this compound-Specific Excision Reagent (USER™) cloning, and ligation-independent cloning (LIC) have emerged as powerful alternatives. This guide provides a detailed, head-to-head comparison of these two methodologies, offering insights into their underlying mechanisms, experimental workflows, and practical applications to empower researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences and Commonalities
| Feature | This compound-Based Cloning (USER) | Ligation-Independent Cloning (LIC/SLIC) |
| Overhang Generation | Enzymatic excision of this compound bases | 3'→5' exonuclease activity of T4 DNA Polymerase |
| Key Enzymes | This compound DNA Glycosylase (UDG), Endonuclease VIII | T4 DNA Polymerase |
| Primer Design | Requires incorporation of deoxyuridine (dU) | Requires 15-40 bp homology arms |
| Scarless Assembly | Yes | Yes[1][2] |
| Multi-fragment Assembly | Highly efficient | Possible, efficiency can decrease with more fragments |
| Vector Compatibility | Requires specific vector modifications or PCR linearization | Compatible with any linearizable vector[3] |
| Cost | Generally moderate | Can be very low-cost (especially SLIC)[1] |
| Speed | Fast, often a single-tube reaction | Fast, with one-step protocols available[4] |
The Underpinning Mechanisms: Two Paths to Seamless Assembly
Both this compound-based and ligation-independent cloning strategies aim to create long, complementary single-stranded overhangs on the insert and vector, which anneal to form a stable complex that can be directly transformed into competent cells. The cellular machinery then repairs the nicks to generate a covalently closed circular plasmid.[5][6] However, the biochemical routes to generating these overhangs are fundamentally different.
This compound-Based Cloning: The Precision of Base Excision
This compound-based cloning, prominently represented by the USER™ method, leverages the cell's own DNA repair pathways.[7] The core of this technique lies in the incorporation of deoxyuridine (dU) residues into the PCR primers used to amplify the DNA insert.[7][8] These primers are designed with a short 5' tail that is complementary to the desired insertion site on the vector, and a strategically placed dU residue within this tail.[9]
The magic happens upon treatment with the USER™ enzyme mix, which contains this compound DNA Glycosylase (UDG) and Endonuclease VIII.[7][10]
-
This compound Excision: UDG recognizes and cleaves the N-glycosidic bond between the this compound base and the sugar-phosphate backbone, creating an abasic (AP) site.[11][12]
-
Backbone Nicking: Endonuclease VIII then cleaves the phosphodiester backbone at the AP site, effectively excising the this compound-containing portion of the primer and generating a defined 3' single-stranded overhang.[7][10]
This process is highly specific and results in long, non-palindromic overhangs that dictate the directional and seamless assembly of the insert into a similarly prepared vector.[13]
Ligation-Independent Cloning: Harnessing Exonuclease Activity
Ligation-Independent Cloning (LIC) and its more flexible derivative, Sequence and Ligation-Independent Cloning (SLIC), rely on the intrinsic 3'→5' exonuclease activity of T4 DNA polymerase.[1][5][14] This method does not require modified bases in the primers. Instead, it utilizes primers that add 15 to 40 base pairs of homology to the ends of the insert, which are identical to the sequences flanking the insertion site on the linearized vector.[15]
The key steps are as follows:
-
Exonuclease Treatment: In the absence of dNTPs, T4 DNA polymerase acts as an exonuclease, chewing back the 3' ends of both the linearized vector and the PCR-amplified insert.[3][16] This creates 5' single-stranded overhangs.
-
Controlled Reaction (Optional in SLIC): In classic LIC, the reaction is controlled by the addition of a single dNTP (e.g., dGTP). The exonuclease will proceed until it encounters the first corresponding base (e.g., a 'C') in the template strand, at which point the polymerase activity of the enzyme balances the exonuclease activity, effectively stopping the reaction.[5] This creates defined overhangs but imposes sequence constraints.[1]
-
Flexible Overhangs (SLIC): SLIC removes this sequence constraint by performing the exonuclease reaction in the complete absence of dNTPs for a short period, generating variable-length overhangs.[1][17] The reaction is then stopped, typically by adding a single dNTP or by heat inactivation.[15][18]
-
Annealing and Transformation: The resulting single-stranded overhangs on the insert and vector are complementary and anneal to form a nicked, circular plasmid, which is then repaired by the host cell's machinery after transformation.[5][15]
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are representative protocols for USER and SLIC cloning.
Protocol 1: USER™ Cloning
This protocol is adapted for the seamless assembly of a PCR product into a USER-compatible vector.
1. Insert Amplification:
- Design PCR primers with a 5' tail containing a single dU residue and sequences homologous to the vector insertion site. The dU is typically placed 8-12 bases from the 5' end.[9]
- Perform PCR using a DNA polymerase that can read through this compound-containing templates, such as Taq or specialized proofreading polymerases like PfuTurbo Cx.[19][20]
- Purify the PCR product to remove primers and dNTPs.
2. Vector Preparation:
- Linearize the USER-compatible vector using the appropriate restriction and nicking endonucleases to generate the required 3' overhangs.[10]
- Alternatively, amplify the vector backbone by PCR using dU-containing primers.
- Purify the linearized vector.
3. USER Assembly and Transformation:
- In a single tube, combine:
- 50-100 ng of the linearized vector
- A 2-3 fold molar excess of the purified PCR insert
- 1 µL of USER™ Enzyme mix
- Reaction buffer to a final volume of 10-20 µL
- Incubate the reaction at 37°C for 15-25 minutes, followed by 15-25 minutes at room temperature.[13][21]
- Transform 2-5 µL of the assembly reaction directly into chemically competent E. coli cells.[21]
Protocol 2: One-Step SLIC
This streamlined protocol maximizes efficiency and minimizes hands-on time.[4]
1. Insert Amplification:
- Design PCR primers with 5' tails of 20-30 bp that are homologous to the ends of the linearized destination vector.[3]
- Amplify the insert using a high-fidelity DNA polymerase.
- Purify the PCR product.
2. Vector Linearization:
- Linearize the destination vector using restriction enzymes or inverse PCR. Ensure complete digestion to reduce background from uncut vector.[3]
- Purify the linearized vector.
3. SLIC Reaction and Transformation:
- In a single PCR tube on ice, combine:
- 100-150 ng of linearized vector
- An equimolar amount of the purified PCR insert
- 1 µL of T4 DNA Polymerase (LIC-qualified)
- T4 DNA Polymerase buffer to a final volume of 20 µL (ensure no dNTPs are present)
- Incubate the reaction at room temperature (22-25°C) for 2.5 to 5 minutes. Longer incubation can decrease efficiency.[4]
- Immediately place the reaction on ice for 10 minutes to stop the exonuclease activity.
- Transform 5-10 µL of the mixture directly into highly competent E. coli cells.
Performance Comparison: Which Method Reigns Supreme?
The choice between this compound-based and ligation-independent cloning often comes down to the specific requirements of the experiment, including complexity, cost, and desired fidelity.
-
Efficiency and Simplicity: Both methods are highly efficient and significantly simpler than traditional cloning. One-step SLIC protocols are particularly rapid.[4] USER cloning also offers a simple, one-tube reaction.[21] SLIC can sometimes yield a higher total number of transformants, though PIPE (a related LIC method) may offer high cloning efficiencies with fewer manipulations.[22][23]
-
Fidelity: A key historical limitation of USER cloning was its incompatibility with most proofreading DNA polymerases, which would stall at the this compound residues in the template.[19] This necessitated the use of lower-fidelity polymerases like Taq. However, the identification of compatible proofreading polymerases, such as PfuCx, has largely overcome this issue, enabling high-fidelity amplification.[19][20] SLIC, by its nature, is fully compatible with any high-fidelity polymerase for insert amplification.
-
Multi-Fragment Assembly: Both techniques are capable of assembling multiple DNA fragments in a single reaction. USER cloning is particularly well-suited for this, creating highly specific, unique overhangs for ordered assembly. SLIC can also be used for multi-part assembly, though efficiency may decrease as the number of fragments increases.[1] For complex assemblies of many large fragments, methods like Gibson Assembly, which is a variant of LIC that includes a ligase, often provide higher efficiency.[22][24]
-
Cost and Accessibility: SLIC is generally considered the more cost-effective method, as it primarily requires T4 DNA polymerase, a common and relatively inexpensive lab enzyme.[1] USER cloning requires a specialized enzyme mix (UDG and Endonuclease VIII) and dU-containing primers, which can be slightly more expensive.
-
Flexibility and Constraints: SLIC offers exceptional flexibility, as it can be used with virtually any vector that can be linearized.[3] The primary design constraint is the need for homologous regions at the fragment ends. Classic LIC has sequence constraints due to the single-dNTP stop mechanism, but SLIC eliminates this.[1][17] this compound-based cloning requires either vectors specifically designed with USER cassettes or the generation of a linear vector backbone via PCR with dU-containing primers.[10] A potential limitation of SLIC is that overhangs with strong secondary structures can inhibit annealing and reduce efficiency.[1]
Conclusion: A Verdict for the Modern Molecular Biologist
Both this compound-based and ligation-independent cloning are powerful, efficient, and flexible technologies that have rightfully earned their place in the modern molecular biology toolbox.
Choose this compound-Based Cloning (USER) when:
-
High-efficiency, multi-fragment assembly with a defined order is critical.
-
You are working with a pre-established system of USER-compatible vectors.
-
The precise generation of specific overhangs is desired for complex engineering tasks like site-directed mutagenesis.[25]
Choose Ligation-Independent Cloning (LIC/SLIC) when:
-
Cost is a primary consideration.
-
Maximum flexibility in vector choice is needed.
-
Rapid, single-insert cloning is the main application.
-
You need a simple, robust method that works with standard high-fidelity polymerases and primers.
Ultimately, the superior method is the one that best aligns with the researcher's experimental goals, resources, and expertise. By understanding the fundamental principles and practical nuances of each technique, scientists and drug development professionals can make an informed decision, architecting their cloning strategy for maximal success.
References
-
Addgene. (2024, September 26). Plasmids 101: Sequence and Ligation Independent Cloning (SLIC). Addgene Blog. [Link]
-
Mizoue, L. (2011, October 1). Protocol SLIC cloning. Vanderbilt Center for Structural Biology. [Link]
-
European Molecular Biology Laboratory (EMBL). Sequence and Ligation Independent Cloning. Protein Expression and Purification Core Facility. [Link]
-
Rashtchian, A., Buchman, G. W., Schuster, D. M., & Berninger, M. S. (1992). This compound DNA glycosylase-mediated cloning of polymerase chain reaction-amplified DNA: application to genomic and cDNA cloning. Analytical Biochemistry, 206(1), 91–97. [Link]
-
Wikipedia. Ligation-independent cloning. [Link]
-
Addgene. Ligation Independent Cloning. [Link]
-
Addgene. Gibson Assembly Protocol. [Link]
-
Barrick Lab. Gibson Assembly. [Link]
-
Molecular Cloning Laboratories (MCLAB). T4 DNA Polymerase. [Link]
-
Wikipedia. This compound-DNA glycosylase. [Link]
-
Open Access Pub. Ligation Independent Cloning. Journal of Enzymes. [Link]
-
Olsen, L. C., Aasland, R., Wittwer, C. U., Krokan, H. E., & Helland, D. E. (1989). Molecular cloning of human this compound-DNA glycosylase, a highly conserved DNA repair enzyme. The EMBO Journal, 8(10), 3121–3125. [Link]
-
iGEM. USER Cloning. [Link]
-
Labster. (2025, May 21). 5 Ways to Make this compound Based Excision Cloning (User) A More Approachable Topic. [Link]
-
Bitinaite, J., Rubino, M., Varma, K. H., Schildkraut, I., Vaisvila, R., & Vaiskunaite, R. (2007). USER™ friendly DNA engineering and cloning method by this compound excision. Nucleic Acids Research, 35(6), 1992–2002. [Link]
-
Nour-Eldin, H. H., Hansen, B. G., Nørholm, M. H., Jensen, J. K., & Halkier, B. A. (2006). Advancing this compound-excision based cloning towards an ideal technique for cloning PCR fragments. Nucleic Acids Research, 34(18), e122. [Link]
-
School of Biomedical Sciences. (2023, February 13). SLIC cloning (Sequence and Ligation Independent Cloning) theory & workflow. YouTube. [Link]
-
Jeong, J. Y., Yim, H. S., Ryu, J. Y., Lee, H. S., & Lee, J. H. (2012). One-Step Sequence- and Ligation-Independent Cloning as a Rapid and Versatile Cloning Method for Functional Genomics Studies. Applied and Environmental Microbiology, 78(15), 5440–5443. [Link]
-
TSL SynBio. USER Cloning - How it works. [Link]
-
MIT OpenCourseWare. Molecular Cloning Using Gibson Assembly Method. [Link]
-
Geu-Flores, F., & Nour-Eldin, H. H. (2017). Design and Direct Assembly of Synthesized this compound-containing Non-clonal DNA Fragments into Vectors by USER™ Cloning. Bio-protocol, 7(22), e2624. [Link]
-
Geu-Flores, F., & Nour-Eldin, H. H. (2012). USER-Derived Cloning Methods and Their Primer Design. In Methods in Molecular Biology (Vol. 852, pp. 151–166). Springer. [Link]
-
Kim, S., Lee, C. M., Lee, J. H., & Jeong, J. Y. (2017). Optimizing T4 DNA Polymerase Conditions Enhances the Efficiency of One-Step Sequence- and Ligation-Independent Cloning. BioTechniques, 63(3), 125–127. [Link]
-
LabMart. T4 DNA Polymerase. [Link]
-
Yang, Y. S., & Lee, Y. C. (1998). Ligation independent cloning irrespective of restriction site compatibility. Nucleic Acids Research, 26(7), 1844–1846. [Link]
-
Pandie, V., & Le-Huu, P. (2019). Mutant T4 DNA polymerase for easy cloning and mutagenesis. PLOS ONE, 14(1), e0210532. [Link]
-
Hu, Z., He, L., Hu, J., Wang, X., He, H., & Liu, X. (2013). Application of the ligation-independent cloning (LIC) method for rapid construction of a minigenome rescue system for Newcastle disease virus VG/GA strain. Journal of Virological Methods, 193(2), 431–437. [Link]
-
P4EU. Ligation Independent Cloning (LIC) Procedure. [Link]
-
Nour-Eldin, H. H., Hansen, B. G., Nørholm, M. H., Jensen, J. K., & Halkier, B. A. (2006). Advancing this compound-excision based cloning towards an ideal technique for cloning PCR fragments. Nucleic Acids Research, 34(18), e122. [Link]
-
Stevenson, J., Krycer, J. R., Phan, L., & Brown, A. J. (2013). A Practical Comparison of Ligation-Independent Cloning Techniques. PLOS ONE, 8(12), e83888. [Link]
-
Stevenson, J., Krycer, J. R., Phan, L., & Brown, A. J. (2013). A Practical Comparison of Ligation-Independent Cloning Techniques. ResearchGate. [Link]
-
Bitinaite, J., Rubino, M., Varma, K. H., Schildkraut, I., Vaisvila, R., & Vaiskunaite, R. (2007). USER (TM) friendly DNA engineering and cloning method by this compound excision. ResearchGate. [Link]
-
Geu-Flores, F., & Nour-Eldin, H. H. (2010). DNA Cloning and Engineering by this compound Excision. ResearchGate. [Link]
Sources
- 1. blog.addgene.org [blog.addgene.org]
- 2. Ligation-independent cloning - Wikipedia [en.wikipedia.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. One-Step Sequence- and Ligation-Independent Cloning as a Rapid and Versatile Cloning Method for Functional Genomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. addgene.org [addgene.org]
- 7. 5 Ways to Make this compound Based Excision Cloning (User) A More Approachable Topic [labster.com]
- 8. This compound DNA glycosylase-mediated cloning of polymerase chain reaction-amplified DNA: application to genomic and cDNA cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USER™ friendly DNA engineering and cloning method by this compound excision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TSL SynBio [synbio.tsl.ac.uk]
- 11. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 12. neb.com [neb.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mclab.com [mclab.com]
- 15. Sequence and Ligation Independent Cloning – Protein Expression and Purification Core Facility [embl.org]
- 16. labmartgh.com [labmartgh.com]
- 17. Mutant T4 DNA polymerase for easy cloning and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. braunlab.de [braunlab.de]
- 19. Advancing this compound-excision based cloning towards an ideal technique for cloning PCR fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. neb.com [neb.com]
- 22. A Practical Comparison of Ligation-Independent Cloning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. addgene.org [addgene.org]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Binding Specificity of Novel Uracil-Recognizing Proteins
In the intricate world of molecular biology, the precise recognition of specific DNA sequences by proteins is a cornerstone of cellular function, from transcriptional regulation to the faithful repair of our genome. Among the most critical of these interactions is the identification and excision of uracil from DNA—a process initiated by this compound-recognizing proteins like this compound-DNA Glycosylase (UDG).[1][2] The presence of this compound in DNA, arising from cytosine deamination or dUMP misincorporation, is a mutagenic threat that must be swiftly addressed.[2][3] Therefore, characterizing the binding specificity of novel proteins that recognize this single-base anomaly is paramount for understanding their biological roles and for the development of novel therapeutics.
This guide provides a comparative analysis of key methodologies to dissect the binding specificity of these specialized proteins. We will move beyond mere protocols to explore the strategic rationale behind choosing one technique over another, empowering you, the researcher, to design robust, self-validating experiments that yield unambiguous insights.
Section 1: Foundational Methods for Affinity and Kinetic Analysis
Before embarking on high-throughput screens, it is essential to establish a foundational understanding of the protein's binding affinity (how tightly it binds) and kinetics (how fast it binds and dissociates). These methods are the bedrock of any specificity study.
Electrophoretic Mobility Shift Assay (EMSA): The Workhorse for Initial Characterization
EMSA, or gel shift assay, is a widely used technique to detect protein-DNA interactions.[4][5][6] Its strength lies in its simplicity and its ability to provide a clear qualitative—and semi-quantitative—answer to the question: "Does my protein bind to this specific this compound-containing sequence?"
The Causality Behind the Choice: Why start with EMSA? It's a rapid, cost-effective method to confirm binding activity and to perform initial specificity tests using competitor probes. The principle is straightforward: a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, causing a "shift" in the band's position.[4][5] This allows for the direct visualization of binding.
Experimental Protocol: Competitive EMSA for Specificity
-
Probe Preparation: Synthesize and purify short (25-50 bp) double-stranded DNA oligonucleotides. One set will contain a centrally located this compound (the 'target probe'), while control probes will contain thymine, cytosine, or other bases at the same position. The target probe is typically end-labeled with a non-radioactive tag like biotin or a fluorophore.
-
Binding Reaction:
-
In separate tubes, set up binding reactions containing a fixed concentration of your purified protein and labeled target probe in a suitable binding buffer.
-
To test specificity, add increasing molar excesses (e.g., 10x, 50x, 200x) of unlabeled "competitor" oligonucleotides to the reactions before adding the labeled probe. Key competitors include:
-
Specific Competitor: Unlabeled probe with the same this compound-containing sequence.
-
Non-specific Competitors: Unlabeled probes with T, C, G, or A at the target position. An unrelated sequence (e.g., from a different gene) should also be used.
-
-
-
Electrophoresis: Run the samples on a native polyacrylamide gel to separate the bound complexes from free probes.[7]
-
Detection: Transfer the DNA to a nylon membrane and detect using a method compatible with your label (e.g., streptavidin-HRP for biotin).
Data Interpretation: A successful experiment will show a shifted band in the lane with the protein and labeled probe. If the protein is specific for this compound, the intensity of this shifted band will decrease significantly only in the presence of the unlabeled this compound-containing competitor, not the thymine or other non-specific competitors.[6]
Caption: Workflow for a competitive EMSA experiment.
Surface Plasmon Resonance (SPR): Quantifying Real-Time Kinetics
SPR is an optical technique that allows for the real-time, label-free monitoring of molecular interactions.[8][9] It is the gold standard for obtaining quantitative kinetic data, including association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).
The Causality Behind the Choice: Why use SPR? If you need to understand how your protein distinguishes this compound from thymine, kinetics are key. A protein might bind to both but dissociate from thymine much faster, providing a kinetic basis for specificity. SPR measures the change in refractive index at the surface of a sensor chip as the protein (analyte) flows over and binds to immobilized DNA (ligand).[10][11] This provides a detailed view of the entire binding event.
Experimental Protocol: Multi-Cycle Kinetics for Specificity Profiling
-
Chip Preparation: Use a streptavidin-coated sensor chip to immobilize biotinylated DNA probes.[12] This ensures a uniform orientation.
-
Ligand Immobilization: Immobilize different DNA probes onto separate flow cells of the same chip. At a minimum, this should include:
-
Flow Cell 2: this compound-containing target probe.
-
Flow Cell 3: Thymine-containing control probe.
-
Flow Cell 1: Reference surface (no DNA) for background subtraction.
-
-
Analyte Injection: Inject a series of increasing concentrations of the purified protein over all flow cells. Each injection cycle consists of:
-
Association Phase: Protein flows over the surface and binds to the DNA.
-
Dissociation Phase: Buffer flows over the surface, and the protein dissociates.
-
Regeneration Step: A specific solution (e.g., a mild acid or base) is injected to remove all bound protein, preparing the surface for the next cycle.
-
-
Data Analysis: Subtract the reference cell signal from the active flow cell signals. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
Data Interpretation: By comparing the K_D values for the this compound- versus thymine-containing DNA, you can quantify the protein's specificity. A significantly lower K_D for the this compound probe indicates higher affinity. The kinetic rate constants will reveal whether this specificity is driven by a faster "on-rate" or a slower "off-rate."
Caption: Multi-cycle kinetics workflow using SPR.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15] It is a label-free, in-solution technique, making it a powerful tool for validation.
The Causality Behind the Choice: Why is ITC essential? It provides the "why" behind the binding affinity. By measuring the enthalpy (ΔH) and entropy (ΔS) of binding, ITC can reveal the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).[14] For a this compound-recognizing protein, a different thermodynamic signature for binding this compound versus thymine can point to specific molecular recognition mechanisms. For example, the exclusion of a methyl group (in thymine) from a tight binding pocket might be entropically favorable but enthalpically neutral.
Experimental Protocol: Titration for Thermodynamic Profiling
-
Sample Preparation: Prepare the purified protein and DNA oligonucleotides (this compound- and thymine-containing) in the exact same, extensively dialyzed buffer. Buffer mismatch is a common source of artifacts.
-
Instrument Setup: Place the protein solution in the sample cell of the calorimeter and the DNA solution in the titration syringe.[16]
-
Titration: Perform a series of small, precise injections of the DNA into the protein solution. The instrument measures the tiny temperature changes after each injection.
-
Control Experiment: Perform a control titration by injecting the DNA solution into buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[17]
-
Data Analysis: Integrate the heat peaks from the titration. Plot the heat change per mole of injectant against the molar ratio of DNA to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from these values.
Data Interpretation: Comparing the thermodynamic profiles for this compound vs. thymine binding provides deep mechanistic insight. A large negative ΔH suggests strong hydrogen bonding is involved, while a positive ΔS might indicate the release of water molecules from the binding interface.
Caption: Workflow for an ITC experiment.
Section 2: High-Throughput Profiling of the Binding Landscape
While the foundational methods are excellent for dissecting interactions with known sequences, they are not suited for discovering the full spectrum of a protein's binding preferences. High-throughput methods are required to explore the entire sequence space.
Protein Binding Microarrays (PBMs): An Unbiased Global View
PBMs allow for the rapid, high-throughput characterization of a protein's DNA binding specificity in a single experiment.[18][19][20] A microarray is synthesized with tens of thousands of different double-stranded DNA sequences, and the binding of a tagged protein across the entire array is measured.
The Causality Behind the Choice: PBMs are the ideal tool for de novo motif discovery.[21] If you have a novel this compound-recognizing protein and no prior knowledge of its preferred sequence context (the bases flanking the this compound), PBMs can provide an unbiased answer. The technology assays binding to all possible k-mers (e.g., all 10-mers), providing a comprehensive specificity profile.[22][23]
Experimental Protocol: Universal PBM for Motif Discovery
-
Array Synthesis: Use a commercially available universal microarray containing all possible sequence combinations.
-
Protein Expression: Express the protein of interest with a purification and detection tag, such as GST or MBP.[19]
-
Binding and Detection:
-
Apply the purified, tagged protein to the double-stranded DNA microarray.
-
Wash to remove non-specifically bound protein.
-
Add a fluorophore-conjugated antibody that specifically recognizes the protein's tag (e.g., Alexa488-conjugated anti-GST).[21]
-
-
Scanning and Analysis: Scan the microarray to measure the fluorescence intensity at each spot. Specialized software is then used to analyze the signal intensities and derive a position weight matrix (PWM) or binding motif that represents the protein's preferred binding sequence.
Data Interpretation: The output is a ranked list of bound sequences and a sequence logo that visually represents the binding motif. For a this compound-recognizing protein, you would expect to see a strong preference for 'U' at a specific position within the motif, and the PBM data will reveal any preferences for the surrounding nucleotide sequence.
Caption: High-throughput PBM workflow.
SELEX-seq: In-Solution Selection and Deep Sequencing
SELEX (Systematic Evolution of Ligands by Exponential Enrichment) coupled with high-throughput sequencing (SELEX-seq) identifies high-affinity binding sites from a large, random pool of oligonucleotides through an iterative selection process.[24][25][26]
The Causality Behind the Choice: SELEX-seq is a powerful alternative to PBMs that identifies binding sites through an in-solution enrichment process, which may better mimic the cellular environment than a surface-based assay.[27] By sequencing the enriched DNA pool after several rounds of selection, one can obtain a comprehensive list of high-affinity ligands and derive a highly accurate binding motif.[28]
Experimental Protocol: Iterative Enrichment and Sequencing
-
Library Preparation: Synthesize a large, complex library of random double-stranded DNA oligonucleotides (e.g., containing a central 20-30 nucleotide random region flanked by constant primer binding sites).
-
Binding and Partitioning (Round 1):
-
Incubate the purified protein with the DNA library.
-
Capture the protein-DNA complexes. This can be done using antibodies against the protein (or its tag) coupled to magnetic beads.
-
-
Elution and Amplification:
-
Wash the beads to remove low-affinity and non-binding sequences.
-
Elute the bound DNA sequences.
-
Amplify the eluted DNA via PCR to create the enriched library for the next round.
-
-
Iterative Selection: Repeat steps 2 and 3 for several rounds (typically 3-5), progressively enriching the library for high-affinity binders.
-
Sequencing and Analysis: Sequence the DNA pool from the initial library and after each round of selection using a next-generation sequencing platform. Bioinformatic analysis identifies enriched k-mers and constructs a binding motif.
Data Interpretation: The frequency of specific sequences will increase with each round of selection. The final analysis provides a highly detailed view of the protein's specificity, including primary and even secondary binding motifs.
Caption: Iterative workflow for SELEX-seq.
Section 3: Comparative Analysis and Strategic Selection
Choosing the right technology depends on your specific research question, available resources, and the stage of your project. The table below provides a direct comparison to guide your decision-making process.
| Technique | Primary Output | Throughput | Sample Needs | Key Advantage | Key Limitation |
| EMSA | Qualitative Binding / K_D (relative) | Low | Low (protein), Labeled DNA | Simple, fast, excellent for initial validation and competition assays.[4][5] | Not easily scalable; provides limited quantitative data. |
| SPR | k_on, k_off, K_D | Medium | Low-Medium (protein), Unlabeled DNA | Real-time kinetic data, label-free, high precision.[8][29][30] | Requires specialized equipment; potential artifacts from immobilization.[12] |
| ITC | K_D, ΔH, ΔS, Stoichiometry (n) | Low | High (protein & DNA), Unlabeled | Direct thermodynamic data, in-solution, label-free.[13][14][31] | High sample consumption; not suitable for very weak or very tight binders. |
| PBM | Binding Motif (PWM), E-scores | High | Low (protein), Unlabeled | Unbiased, comprehensive survey of all k-mers in one experiment.[18][32] | Surface-based assay; may not fully reflect in-solution binding. |
| SELEX-seq | Binding Motif (PWM), Relative Affinities | High | Low (protein), Unlabeled | In-solution selection, high sensitivity for tight binders.[27][28] | Can be labor-intensive; potential PCR bias during amplification. |
Strategic Decision Framework
To further aid in your selection, consider the following logical progression for characterizing a novel this compound-recognizing protein.
Caption: A decision tree for selecting the appropriate binding assay.
By strategically combining these techniques—for example, using PBM or SELEX-seq to discover a motif and then using SPR and ITC to validate and dissect the interaction with high-affinity sequences—researchers can build a comprehensive and validated model of a novel protein's binding specificity. This multi-faceted approach ensures scientific rigor and provides the deep mechanistic insights needed to advance the fields of DNA repair and drug development.
References
-
Assaying sequence-specific DNA-protein complex formation in vitro often involves the use of specific labelling or modification of the components of the complex to provide unique signals that can be used to assess the affinity of the interaction. Surface plasmon resonance (SPR) spectroscopy is an opt …. PubMed. Available from: [Link]
-
Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. PubMed. Available from: [Link]
-
Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip. PubMed. Available from: [Link]
-
Protein Binding Microarrays for the Characterization of Protein-DNA Interactions. PMC. Available from: [Link]
-
How Is SPR Used To Study DNA Interactions?. YouTube. Available from: [Link]
-
Protein Binding Microarrays (PBMs) for the Rapid, High-Throughput Characterization of the Sequence Specificities of DNA Binding Proteins. PMC. Available from: [Link]
-
Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments. Available from: [Link]
-
Protein binding microarrays (PBMs) for rapid, high-throughput characterization of the sequence specificities of DNA binding proteins. PubMed. Available from: [Link]
-
Analysis of protein-DNA interactions using surface plasmon resonance. CSHL Symposia. Available from: [Link]
-
SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC. Available from: [Link]
-
High-throughput assay for determining specificity and affinity of protein-DNA binding interactions. PubMed. Available from: [Link]
-
This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. PubMed Central. Available from: [Link]
-
PBMs. Bulyk Lab. Available from: [Link]
-
Spec-seq: determining protein-DNA-binding specificity by sequencing. PubMed. Available from: [Link]
-
Rapid analysis of the DNA-binding specificities of transcription factors with DNA microarrays. Nature. Available from: [Link]
-
Surface Plasmon Resonance Assays of DNA-Protein Interactions. ResearchGate. Available from: [Link]
-
Spec-seq: determining protein–DNA-binding specificity by sequencing. PubMed Central. Available from: [Link]
-
SELEX-seq, a method for characterizing the complete repertoire of binding site preferences for transcription factor complexes. NIH. Available from: [Link]
-
This compound-DNA glycosylase. Wikipedia. Available from: [Link]
-
High-throughput analysis of protein-DNA binding affinity. PubMed. Available from: [Link]
-
High-Throughput Analysis of Protein-DNA Binding Affinity. Springer Nature Experiments. Available from: [Link]
-
a unique this compound-DNA binding protein of the this compound DNA glycosylase superfamily. Nucleic Acids Research. Available from: [Link]
-
This compound-DNA glycosylase–DNA substrate and product structures: Conformational strain promotes catalytic efficiency by coupled stereoelectronic effects. PNAS. Available from: [Link]
-
Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available from: [Link]
-
A Novel this compound-DNA Glycosylase With Broad Substrate Specificity and an Unusual Active Site. PubMed. Available from: [Link]
-
High-throughput assay for determining specificity and affinity of protein-DNA binding interactions. ResearchGate. Available from: [Link]
-
Methods for Detecting DNA-Protein Interactions. Biocompare.com. Available from: [Link]
-
Isothermal titration calorimetry. Wikipedia. Available from: [Link]
-
SELEX-seq: A Method for Characterizing the Complete Repertoire of Binding Site Preferences for Transcription Factor Complexes. ResearchGate. Available from: [Link]
-
High-quality, high-throughput measurement of protein-DNA binding using HiTS-FLIP. Ludwig-Maximilians-Universität München. Available from: [Link]
-
SELEX-Seq: A Method to Determine DNA Binding Specificities of Plant Transcription Factors. PubMed. Available from: [Link]
-
Determining the specificity of protein-DNA interactions. ResearchGate. Available from: [Link]
-
SELEX-Seq: A Method to Determine DNA Binding Specificities of Plant Transcription Factors. Springer Nature Experiments. Available from: [Link]
-
SELEX to Identify Protein-Binding Sites on RNA. PMC. Available from: [Link]
-
Electrophoretic mobility shift assay. Wikipedia. Available from: [Link]
-
Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair. PMC. Available from: [Link]
-
Electrophoretic Mobility Shift Assay Guide. LI-COR. Available from: [Link]
-
Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. NIH. Available from: [Link]
-
Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA. Springer Nature Experiments. Available from: [Link]
-
Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. JoVE. Available from: [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Available from: [Link]
-
This compound interference, a rapid and general method for defining protein-DNA interactions involving the 5-methyl group of thymines: the GCN4-DNA complex. NIH. Available from: [Link]
-
Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. Available from: [Link]
-
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available from: [Link]
-
A unique this compound-DNA binding protein of the this compound DNA glycosylase superfamily. PMC. Available from: [Link]
-
Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PMC. Available from: [Link]
-
Discovery and Characterization of this compound Derivatives Targeting the Set-and-Ring Domain of UHRF1. PMC. Available from: [Link]
-
A novel this compound-DNA glycosylase with broad substrate specificity and an unusual active site. The EMBO Journal. Available from: [Link]
-
Binding Database. Available from: [Link]
Sources
- 1. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 6. licorbio.com [licorbio.com]
- 7. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Analysis of protein-DNA interactions using surface plasmon resonance - CSHL Scientific Digital Repository [repository.cshl.edu]
- 12. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 15. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 18. Protein Binding Microarrays for the Characterization of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Binding Microarrays (PBMs) for the Rapid, High-Throughput Characterization of the Sequence Specificities of DNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein binding microarrays (PBMs) for rapid, high-throughput characterization of the sequence specificities of DNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. the_brain.bwh.harvard.edu [the_brain.bwh.harvard.edu]
- 22. PBMs [thebrain.bwh.harvard.edu]
- 23. High-Throughput Analysis of Protein-DNA Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 24. SELEX-Seq: A Method to Determine DNA Binding Specificities of Plant Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SELEX-Seq: A Method to Determine DNA Binding Specificities of Plant Transcription Factors | Springer Nature Experiments [experiments.springernature.com]
- 26. SELEX to Identify Protein-Binding Sites on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SELEX-seq, a method for characterizing the complete repertoire of binding site preferences for transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 30. xantec.com [xantec.com]
- 31. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 32. High-throughput analysis of protein-DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Definitive Guide to the Proper Disposal of Uracil in a Laboratory Setting
As a foundational component of RNA and a key player in various biochemical pathways, uracil is a ubiquitous reagent in research, discovery, and development laboratories. While it is central to scientific progress, the responsible management of this compound waste is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and field-proven best practices.
Part 1: Core Principles of this compound Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's properties and potential hazards. This assessment directly informs the required handling and disposal protocols.
Hazard Characterization: A Case for Prudent Practice
This compound (CAS No. 66-22-8) occupies a unique position in laboratory safety protocols. A review of Safety Data Sheets (SDS) from various suppliers reveals that pure this compound is frequently not classified as a hazardous substance under the Globally Harmonized System (GHS) or by regulations such as the US OSHA Hazard Communication Standard.[1][2] However, some sources may classify it as a mild skin, eye, or respiratory irritant.[3]
Causality: This discrepancy does not imply negligence but rather reflects the low-level, non-acute hazards of the compound. The primary risk is not severe toxicity but physical irritation from dust or direct contact.[3] Crucially, the toxicological properties have not been exhaustively investigated.[1] Therefore, the most trustworthy and self-validating safety protocol is to treat all chemical waste, including this compound, with a consistent and cautious approach. This prevents accidental misidentification and ensures that safe handling practices become standard procedure.
The Critical Distinction: this compound vs. Its Hazardous Analogs
A frequent and dangerous point of confusion in laboratory settings is the failure to distinguish between this compound and its highly potent, cytotoxic, or mutagenic derivatives. Compounds like 5-Fluorothis compound (a chemotherapy agent) or this compound Mustard are acutely toxic and are regulated as hazardous waste, often falling under specific EPA listings.[4][5][6]
Expert Insight: Mixing this compound waste with that of its hazardous analogs can lead to severe regulatory penalties and, more importantly, create significant safety risks for all personnel handling the waste stream.[7] The disposal protocol for a substance is dictated by the most hazardous component in the mixture.
| Feature | This compound | 5-Fluorothis compound (Example Analog) |
| CAS Number | 66-22-8[8] | 51-21-8 |
| Primary Hazard | Generally non-hazardous; potential mild irritant[1][3] | Toxic if swallowed, potential mutagen/carcinogen[4] |
| GHS Pictograms | Often none; sometimes Exclamation Mark (GHS07)[2][3] | Skull and Crossbones (GHS06), Health Hazard (GHS08) |
| Disposal Classification | Typically non-hazardous chemical waste | EPA Hazardous Waste (e.g., U116 listing) |
This table serves as an illustrative comparison. Always consult the specific SDS for any chemical you are using.
Part 2: Step-by-Step this compound Disposal Protocol
This protocol outlines the standard operating procedure for disposing of solid this compound and materials lightly contaminated with it (e.g., weigh boats, gloves). This workflow is designed to comply with general laboratory waste guidelines established by regulatory bodies like the EPA.[7][9]
Step 1: Waste Segregation
The "Why": Segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions within a waste container.[10][11]
-
Action: Designate a specific waste container for solid this compound and associated contaminated consumables.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, bases, or liquid waste.[10][12] Keep solid and liquid wastes separate.[11]
Step 2: Proper Containerization
The "Why": The waste container is the primary barrier protecting the laboratory environment from the chemical waste. Its integrity is non-negotiable.
-
Action: Use a container that is chemically compatible with this compound (a high-density polyethylene or glass container is standard), in good condition with no cracks or residue, and has a secure, screw-top lid.[9][13]
-
Best Practice: If possible, use the original manufacturer's container for the waste, provided it is empty and in good condition.[10] Avoid using food containers.[10] The container must be kept closed except when adding waste.[10][13]
Step 3: Accurate and Clear Labeling
The "Why": A properly labeled container communicates its contents and associated hazards to everyone in the laboratory and to the hazardous waste technicians who will ultimately handle it.[10]
-
Action: Affix a waste label to the container before adding the first piece of waste.
-
Required Information:
-
The words "Chemical Waste" (or "Hazardous Waste" if your institution's policy requires it for all chemical waste).
-
Full Chemical Name: "this compound". Do not use abbreviations.
-
List all contents (e.g., "this compound, contaminated gloves, weigh paper").
-
The date of first accumulation.
-
The name of the principal investigator and the laboratory location (building and room number).[10]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The "Why": The SAA is a designated, managed location that ensures waste is stored safely at its point of generation, in compliance with regulations.[13]
-
Action: Store the labeled this compound waste container in your lab's designated SAA.
-
Regulatory Compliance: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[14] Ensure the container is within a secondary containment bin to catch any potential leaks. Federal regulations limit accumulation time and quantity in an SAA.[7][13]
Step 5: Request for Disposal
The "Why": Final disposal must be handled by trained professionals through your institution's certified waste management program.
-
Action: Once the container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[13]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Part 4: Special Considerations
-
Aqueous Solutions: While pure this compound is not typically classified as hazardous, drain disposal of any chemical solution is highly regulated.[15] Never dispose of this compound solutions down the drain without explicit, written permission from your institution's EHS and the local wastewater authority. Small amounts of dilute, pH-neutral solutions may be permissible in some jurisdictions, but verification is mandatory.[10][15] The default and safest procedure is to collect aqueous this compound waste in a labeled, sealed container for EHS pickup.
-
Spill Cleanup: For small spills of solid this compound, wear your PPE, gently sweep the material up to avoid creating dust, and place it in your labeled this compound waste container.[1][16]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/facility/sites/cts.cwu.edu.facility/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=66-22-8]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Medsurg MAC. [URL: https://medsurgmac.com/the-role-of-the-epa-in-regulating-lab-waste-disposal-in-healthcare-facilities/]
- Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
- Safety Data Sheet: this compound. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7288-IE-EN.pdf]
- SAFETY DATA SHEET: this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC157300250&productDescription=this compound%2C+99%25+25GR&vendorId=VN000321&countryCode=US&language=en]
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.
- Safety Data Sheet: this compound. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/26088m.pdf]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [URL: https://www.acs.org/education/policies/middle-and-high-school-labs/hazardous-waste.html]
- Safe Disposal of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)this compound: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/blog/safe-disposal-of-5-iodo-1-2-fluoro-2-deoxyribofuranosylthis compound-a-procedural-guide/]
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. MAC Medical. [URL: https://macmedical.
- This compound SDS. BioSpectra, Inc. [URL: https://biospectra.us/wp-content/uploads/2022/04/Uracil-SDS-BSI-SDS-0017-4.1.pdf]
- This compound SDS (Alternate). BioSpectra, Inc. [URL: https://biospectra.us/media/sds/sds-0017-uracil.pdf]
- Kinetics and mechanism of the sensitized photodegradation of this compound--modeling the fate of related herbicides in aqueous environments. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15559902/]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-06/documents/sample-disposal.pdf]
- This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Uracil]
- Material Safety Data Sheet: this compound. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/08543.htm]
- This compound MUSTARD. CAMEO Chemicals, NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2932]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [URL: https://www.epa.
- Proper Disposal of Tegafur-Uracil: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- Navigating the Disposal of Thiothis compound: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- Kinetics and Mechanism of the Sensitized Photodegradation of this compound-Modeling the Fate of Related Herbicides in Aqueous Environments†. ResearchGate. [URL: https://www.researchgate.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine. [URL: https://ehs.weill.cornell.edu/sites/default/files/5.2_wastedisposalprocedures.pdf]
- Safety Data Sheet: this compound (Alternate). Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7288-GB-EN.pdf]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. needle.tube [needle.tube]
- 8. This compound | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. carlroth.com [carlroth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. acs.org [acs.org]
- 16. biospectra.us [biospectra.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
